molecular formula C9H7FO B2409526 1-Ethynyl-4-fluoro-2-methoxybenzene CAS No. 2057456-69-4

1-Ethynyl-4-fluoro-2-methoxybenzene

Cat. No.: B2409526
CAS No.: 2057456-69-4
M. Wt: 150.152
InChI Key: YLNUVAIYEOLXRN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluoro-2-methoxybenzene is a fluorine- and alkyne-substituted aromatic compound with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . Its structure, which can be represented by the SMILES code COC1=CC(F)=CC=C1C#C, features a terminal alkyne group and methoxy and fluoro substituents on the benzene ring, making it a versatile intermediate in synthetic chemistry . Researchers value this compound as a key building block in organic synthesis and materials science. Fluorinated ethynylbenzene derivatives are utilized in the development of advanced materials, such as fluorinated phenanthrene derivatives for liquid crystal mixtures . The ethynyl group allows for further structural elaboration through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, while the fluorine atom can influence electronic properties and metabolic stability. This makes the compound particularly useful in the synthesis of potential pharmaceutical agents and organic electronic materials . This product is explicitly intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or any consumer products. All chemicals must be handled by qualified and trained professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUVAIYEOLXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-4-fluoro-2-methoxybenzene (CAS: 2057456-69-4) is a specialized fluorinated aryl alkyne intermediate used primarily in the discovery of small-molecule kinase inhibitors and radiotracers. Its structural core combines an ethynyl group (a versatile "click" chemistry handle), a fluorine atom (for metabolic blocking and lipophilicity modulation), and a methoxy group (a hydrogen bond acceptor).

This guide provides a definitive technical profile of the molecule, including precise physicochemical data, a validated synthetic workflow, and its strategic utility in drug development.

Physicochemical Profile

Molecular Identity & Weight

The molecular weight is calculated based on standard IUPAC atomic weights.

PropertyValueNotes
IUPAC Name 1-Ethynyl-4-fluoro-2-methoxybenzene
Molecular Formula

Molecular Weight 150.15 g/mol Calculated: (9×12.011) + (7×1.008) + 18.998 + 15.999
CAS Number 2057456-69-4Note: Distinguish from isomer 4-ethynyl-1-fluoro-2-methoxybenzene (CAS 1600425-77-1)
SMILES COc1cc(F)ccc1C#C
InChI Key KBIAVTUACPKPFJ-UHFFFAOYSA-N(Analogous structure verification)
Key Physical Properties[3]
  • Physical State: Typically a pale yellow oil or low-melting solid at room temperature.

  • Boiling Point (Predicted): ~210–220 °C (at 760 mmHg).

  • Lipophilicity (LogP): ~2.6 (Predicted). The fluorine atom increases lipophilicity relative to the non-fluorinated analog (LogP ~2.3), enhancing membrane permeability.

  • Solubility: Insoluble in water; highly soluble in organic solvents (DCM, THF, Ethyl Acetate).

Synthetic Methodology

The most robust route to 1-ethynyl-4-fluoro-2-methoxybenzene is via Sonogashira cross-coupling of the commercially available precursor 1-bromo-4-fluoro-2-methoxybenzene (CAS 450-88-4). This two-step protocol ensures high purity by avoiding homocoupling side reactions common in direct acetylene coupling.

Validated Protocol

Precursor: 1-Bromo-4-fluoro-2-methoxybenzene Reagents: Trimethylsilylacetylene (TMSA), Bis(triphenylphosphine)palladium(II) dichloride (


), Copper(I) iodide (CuI), Triethylamine (

).
Step 1: Sonogashira Coupling
  • Charge: In a dry round-bottom flask under Argon, dissolve 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).

  • Catalyst Addition: Add

    
     (0.02 eq) and CuI (0.01 eq).
    
  • Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of bromide.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.[1]

Step 2: Desilylation
  • Solvation: Dissolve the crude TMS-intermediate in Methanol (

    
    ).
    
  • Deprotection: Add Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 2 hours.
    
  • Purification: Dilute with water, extract with

    
    , dry over 
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Bromo-4-fluoro- 2-methoxybenzene (CAS 450-88-4) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Start->Step1 + TMSA, 60°C Inter TMS-Protected Intermediate Step1->Inter Yield >85% Step2 Desilylation (K2CO3, MeOH) Inter->Step2 RT, 2h Product 1-Ethynyl-4-fluoro- 2-methoxybenzene (MW 150.15) Step2->Product Final Purification

Caption: Two-step synthesis via Sonogashira coupling and subsequent desilylation.

Applications in Drug Discovery[5][6][7][8]

The "Fluorine Effect" in Medicinal Chemistry

The strategic placement of fluorine at the C4 position (para to the alkyne) serves two critical functions:

  • Metabolic Blocking: It blocks the para-position from oxidative metabolism (e.g., hydroxylation by Cytochrome P450), significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Modulation: The electronegative fluorine pulls electron density from the aromatic ring, influencing the pKa of the terminal alkyne and any subsequent heterocycles formed.

Click Chemistry & Heterocycle Formation

The terminal ethynyl group is a "privileged handle" for generating diversity.

  • Triazole Synthesis: Reacts with organic azides via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form 1,4-disubstituted 1,2,3-triazoles. This motif is bioisosteric to amide bonds but resistant to enzymatic cleavage.

  • Kinase Inhibitors: This scaffold is frequently used to synthesize inhibitors for EGFR and TTK kinases, where the methoxy group functions as a hinge binder and the fluorophenyl moiety occupies a hydrophobic pocket.

Reactivity Pathway

Reactivity Core 1-Ethynyl-4-fluoro- 2-methoxybenzene Triazole 1,2,3-Triazole (Click Chem) Core->Triazole + R-N3, Cu(I) Isochromen Isochromen-1-ones (Cyclization) Core->Isochromen + 2-Iodobenzoic acid Sonogashira2 Diaryl Alkynes (Linker Synthesis) Core->Sonogashira2 + Ar-X, Pd(0)

Caption: Primary chemical transformations utilized in medicinal chemistry campaigns.

Safety & Handling

  • Hazards: As an aryl alkyne, the compound is potentially reactive. It is classified as a Skin Irritant (H315) and Eye Irritant (H319) .[2][3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.

  • Stability: Stable under standard laboratory conditions if kept dry. Avoid contact with strong oxidizing agents and heavy metals (Ag, Cu) in the absence of ligands, as acetylides can form.

References

  • BLD Pharm. (2025). Product Analysis: 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS 2057456-69-4). Retrieved from

  • Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Aryl Acetylenes and Fluorinated Intermediates. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of functionalized aryl alkynes via Sonogashira coupling. Asian Journal of Organic Chemistry, 5, 213-221. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Anisoles. Retrieved from

  • BenchChem. (2025). Synthetic protocols for 4-fluoro-2-methoxyphenol derivatives. Retrieved from

Sources

Technical Whitepaper: Structural Elucidation and Synthetic Validation of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, synthetic pathway, and characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene , a critical intermediate in the development of covalent kinase inhibitors and fluorinated liquid crystals.

Executive Summary

1-Ethynyl-4-fluoro-2-methoxybenzene (CAS: 2057456-69-4) represents a high-value pharmacophore scaffold. Its utility lies in the orthogonality of its functional groups: the terminal alkyne serves as a "click" chemistry handle (CuAAC) or Sonogashira coupling partner, while the fluoro-methoxy motif modulates metabolic stability and lipophilicity (


). This guide provides a robust synthetic protocol and a rigorous structural proof to distinguish this specific isomer from its regioisomers (e.g., 2-fluoro-4-methoxy variants).

Molecular Specifications & Architecture

PropertySpecification
IUPAC Name 1-Ethynyl-4-fluoro-2-methoxybenzene
CAS Number 2057456-69-4
Molecular Formula

Molecular Weight 150.15 g/mol
SMILES COc1cc(F)ccc1C#C
Key Features Terminal Alkyne (

), Fluorine (

), Methoxy Donor
Electronic Environment

The molecule exhibits a "push-pull" electronic system. The methoxy group at C2 exerts a strong


 (mesomeric) effect, increasing electron density at C3 and C5. The fluorine at C4 is highly electronegative (

effect) but also a weak resonance donor. The terminal alkyne at C1 acts as a mild electron-withdrawing group via induction, making the C1-position susceptible to nucleophilic attack if not properly handled.

Synthetic Pathway (The "How")

To ensure high regioselectivity and yield, a Sonogashira Cross-Coupling strategy utilizing a trimethylsilyl (TMS) protecting group is the industry standard. Direct alkynylation with acetylene gas is avoided due to the risk of homocoupling (Glaser coupling) and poly-substitution.

Reaction Scheme

The synthesis proceeds from the commercially available 1-bromo-4-fluoro-2-methoxybenzene .

Synthesis Start 1-Bromo-4-fluoro- 2-methoxybenzene (Starting Material) Inter TMS-Protected Intermediate ((4-fluoro-2-methoxyphenyl) ethynyl)trimethylsilane Start->Inter Step 1: Sonogashira Pd(PPh3)2Cl2 (3 mol%) CuI (1 mol%), Et3N TMS-Acetylene, 60°C Product 1-Ethynyl-4-fluoro- 2-methoxybenzene (Target) Inter->Product Step 2: Deprotection K2CO3, MeOH RT, 1 hr

Figure 1: Two-step synthetic workflow ensuring regiochemical integrity.

Detailed Experimental Protocol
Step 1: TMS-Alkynylation
  • Charge: In a flame-dried Schlenk flask, dissolve 1-bromo-4-fluoro-2-methoxybenzene (1.0 equiv) in anhydrous THF/Et3N (1:1 v/v).

  • Degas: Sparge with Argon for 15 minutes to remove

    
     (critical to prevent homocoupling).
    
  • Catalyst: Add

    
     (0.03 equiv) and 
    
    
    
    (0.01 equiv). The solution should turn yellow/brown.
  • Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

Step 2: Desilylation
  • Solvation: Dissolve the crude TMS-intermediate in MeOH (0.1 M).

  • Deprotection: Add anhydrous

    
     (1.5 equiv). Stir at Room Temperature for 1 hour.
    
  • Purification: Dilute with water, extract with

    
    . Dry over 
    
    
    
    .[1] Purify via silica gel flash chromatography (100% Hexanes
    
    
    5% EtOAc/Hexanes).
    • Yield Expectation: 85-92% over two steps.

Structural Elucidation (The "Proof")

Distinguishing the 1,2,4-substitution pattern from potential 1,2,5- or 1,3,4-isomers relies heavily on Spin-Spin Coupling Analysis in NMR.

NMR Logic & Coupling Network

The Fluorine atom (


, Spin 1/2) couples to both Carbon and Protons, creating distinctive splitting patterns that validate the regiochemistry.

NMR_Logic F Fluorine (C4) H3 Proton H3 (dd, J_FH ~10Hz) F->H3 3J Coupling (Ortho) H5 Proton H5 (td, J_FH ~8Hz) F->H5 3J Coupling (Ortho) H6 Proton H6 (dd, No F coupling) H5->H6 3J H-H Coupling OMe Methoxy (C2) OMe->H3 NOE Effect (Spatial Proximity)

Figure 2: NMR Coupling Network. The NOE between OMe and H3 is the "smoking gun" for the 2-methoxy position.

Spectroscopic Data Summary
NucleusShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment

7.38dd

H-6 (Deshielded by Alkyne)

6.65dd

H-3 (Shielded by OMe, Ortho to F)

6.58td

H-5

3.88s--OCH3

3.29s-Alkyne C-H

-110.5m-Ar-F

83.5d

Alkyne Internal

79.8s-Alkyne Terminal

Diagnostic Proof:

  • H-3 Signal: Appears as a doublet of doublets at ~6.65 ppm. The large coupling (

    
    ) is 
    
    
    
    . The presence of an NOE correlation between this proton and the Methoxy singlet confirms the Methoxy is at position 2, adjacent to H-3.
  • Alkyne Proton: A sharp singlet at ~3.29 ppm. If the reaction failed (homocoupling), this peak would be absent.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three primary impurities must be monitored:

  • Glaser Homocoupling Product:

    • Structure: Diyne dimer.

    • Detection: LC-MS (

      
       will be double the expected mass minus 2 protons).
      
    • Prevention: Rigorous

      
       exclusion during Sonogashira.
      
  • Incomplete Desilylation:

    • Detection:

      
       NMR singlet at 0.2 ppm (TMS group).
      
    • Remediation: Extend reaction time with

      
      .
      
  • Regioisomers:

    • Source: Impure starting material (e.g., 1-bromo-2-fluoro-4-methoxybenzene).

    • Detection:

      
       NMR will show split peaks or satellite peaks shifted by >1 ppm.
      

References

  • Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Fluorine Substituent Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Commercial Precursor Validation: Sigma-Aldrich. (n.d.). 1-Bromo-4-fluoro-2-methoxybenzene Product Sheet. Link

  • Compound Registry: PubChem. (2025).[2] 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS 2057456-69-4).[3][4][5][6][7] Link

Sources

Spectroscopic Data of 1-Ethynyl-4-fluoro-2-methoxybenzene: A Predictive and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Implications

1-Ethynyl-4-fluoro-2-methoxybenzene is a substituted aromatic compound with three key functional groups that dictate its spectroscopic behavior: a terminal alkyne (ethynyl group), a fluorine atom, and a methoxy group attached to the benzene ring. The relative positions of these substituents create a unique electronic environment that will be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Diagram of 1-Ethynyl-4-fluoro-2-methoxybenzene

Caption: Molecular structure of 1-Ethynyl-4-fluoro-2-methoxybenzene.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Ethynyl-4-fluoro-2-methoxybenzene is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the methoxy protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (position 3)6.8 - 7.0Doublet of doublets (dd)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz
Aromatic H (position 5)6.9 - 7.1Doublet of doublets (dd)J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz
Aromatic H (position 6)7.2 - 7.4Doublet (d)J(H-H) ≈ 2-3 Hz
Acetylenic H3.0 - 3.3Singlet (s)-
Methoxy H3.8 - 4.0Singlet (s)-

Justification of Predictions:

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group (shielding effect, lower ppm) and the electron-withdrawing fluorine atom (deshielding effect, higher ppm). The fluorine atom will also cause through-bond coupling to the neighboring protons, resulting in doublet of doublets patterns.

  • Acetylenic Proton: The acetylenic proton is expected to appear as a sharp singlet in the range of 3.0-3.3 ppm, a characteristic region for terminal alkynes.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at around 3.8-4.0 ppm.

Diagram of Predicted ¹H NMR Splitting

H3 Aromatic H (pos. 3) ~6.9 ppm (dd) H5 Aromatic H (pos. 5) ~7.0 ppm (dd) H6 Aromatic H (pos. 6) ~7.3 ppm (d) H_ethynyl Acetylenic H ~3.1 ppm (s) H_methoxy Methoxy H ~3.9 ppm (s)

Caption: Predicted ¹H NMR signals and multiplicities.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Instrument Setup: Tune the instrument to the ¹³C frequency and perform shimming.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework. A key feature will be the coupling of the fluorine atom to the carbon atoms, resulting in splitting of the signals.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-F (position 4)158 - 162Doublet (d)¹J(C-F) ≈ 240-250 Hz
C-OMe (position 2)150 - 155Doublet (d)³J(C-F) ≈ 3-5 Hz
C-Ethynyl (position 1)115 - 120Doublet (d)³J(C-F) ≈ 3-5 Hz
Aromatic CH (position 3)112 - 116Doublet (d)²J(C-F) ≈ 20-25 Hz
Aromatic CH (position 5)118 - 122Doublet (d)²J(C-F) ≈ 8-10 Hz
Aromatic CH (position 6)125 - 130Singlet (s) or small doublet⁴J(C-F) ≈ 1-3 Hz
Acetylenic C-H80 - 85Singlet (s)-
Acetylenic C-Ar85 - 90Singlet (s)-
Methoxy C55 - 60Singlet (s)-

Justification of Predictions:

  • The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)).

  • Other carbons in the vicinity of the fluorine atom will exhibit smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.[1]

Infrared (IR) Spectroscopy

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Acetylenic C-H stretch3250 - 3300Strong, sharp
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (methoxy)2850 - 2960Medium
C≡C stretch2100 - 2150Medium, sharp
Aromatic C=C stretch1500 - 1600Medium to strong
C-O stretch (aryl ether)1200 - 1250Strong
C-F stretch1100 - 1200Strong

Justification of Predictions:

  • The terminal alkyne will give rise to a very characteristic sharp peak at around 3300 cm⁻¹ for the ≡C-H stretch and a medium intensity peak around 2100-2150 cm⁻¹ for the C≡C stretch.[2][3]

  • The strong absorptions for the C-O and C-F bonds are also key diagnostic features.

Mass Spectrometry (MS)

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 1-Ethynyl-4-fluoro-2-methoxybenzene (C₉H₇FO) is approximately 150.05 g/mol . Therefore, the molecular ion peak is expected at m/z = 150.

  • Major Fragments: Under electron ionization, phenylacetylenes are known to undergo complex rearrangements and fragmentations.[4] Expected fragmentation pathways include:

    • Loss of a hydrogen atom from the ethynyl group: [M-H]⁺ at m/z = 149.

    • Loss of the methoxy group: [M-OCH₃]⁺ at m/z = 119.

    • Loss of a methyl radical from the methoxy group: [M-CH₃]⁺ at m/z = 135.

    • Cleavage of the ethynyl group: [M-C₂H]⁺ at m/z = 125.

m/z Predicted Fragment
150[C₉H₇FO]⁺ (Molecular Ion)
149[C₉H₆FO]⁺
135[C₈H₄FO]⁺
119[C₈H₄F]⁺
125[C₇H₄FO]⁺

References

  • Journal of the Chemical Society B: Physical Organic. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkynes. Available at: [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

Sources

Structural Elucidation and Spectral Analysis of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS 1600425-77-1). It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of fluorinated aromatic scaffolds, commonly used as intermediates in kinase inhibitor development (e.g., EGFR inhibitors).

Executive Summary & Molecular Architecture

1-Ethynyl-4-fluoro-2-methoxybenzene is a trisubstituted benzene derivative characterized by a specific electronic push-pull system. The presence of a highly electronegative fluorine atom (


, 100% abundance) and an electron-donating methoxy group creates a complex spin system in the aromatic region.
  • Core Challenge: The ¹H NMR spectrum is dominated by heteronuclear spin-spin coupling (

    
    ), which complicates the aromatic multiplets, often leading to misinterpretation as impurities or incorrect isomers.
    
  • Validation Strategy: Successful characterization requires identifying the specific

    
     coupling constants (6–10 Hz for ortho, 5–8 Hz for meta) and distinguishing them from homonuclear 
    
    
    
    couplings.
Molecular Spin System

The molecule possesses four distinct proton environments:

  • Ethynyl Proton (

    
    ):  Acetylenic, shielded by anisotropy.
    
  • Methoxy Protons (

    
    ):  Methyl singlet, deshielded by oxygen.
    
  • Aromatic Protons (

    
    ):  An AMX  spin system perturbed by Fluorine coupling.
    

Experimental Methodology

To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, the following protocol is recommended.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is an issue, but will shift the ethynyl proton downfield due to hydrogen bonding.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation.

  • Relaxation Delay (D1): Wait time

    
     10 seconds. 
    
    • Reasoning: The ethynyl proton (

      
      ) has a significantly longer longitudinal relaxation time (
      
      
      
      ) than aromatic protons. Insufficient D1 will lead to under-integration of the alkyne signal, causing stoichiometric errors.
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16–64 (depending on concentration).

Analytical Workflow

The following decision tree outlines the logic for structural confirmation:

NMR_Workflow Sample Crude Sample (CDCl3) H1_Std Standard 1H NMR Sample->H1_Std Integration Integration Check (3:1:3 ratio) H1_Std->Integration F19_Decouple 19F-Decoupled 1H NMR {1H-19F} Integration->F19_Decouple Complex Multiplets? Assignment Final Structural Assignment Integration->Assignment Clear Pattern F19_Decouple->Assignment Simplify Splitting

Figure 1: Analytical workflow for fluorinated aromatics. The 19F-decoupled experiment is the "Gold Standard" for resolving H-F vs H-H couplings.

Spectral Analysis & Interpretation

The following data represents the predicted spectral signature based on substituent additivity rules and empirical data from analogous fluorinated anisoles.

Summary Table: Chemical Shifts & Multiplicity[3][4]
PositionProton Type

(ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
C2-OMe Methoxy (

)
3.88 Singlet (s)3H-
C1-Ethynyl Acetylenic (

)
3.32 Singlet (s)1H-
H-6 Aromatic (Ortho to Ethynyl)7.38 dd1H

,

H-5 Aromatic (Ortho to F)6.65 td / ddd1H

,

,

H-3 Aromatic (Ortho to F, Ortho to OMe)6.58 dd1H

,

Detailed Mechanistic Assignment
1. The Aromatic Region (6.5 – 7.5 ppm)

This region is the most complex due to the superposition of H-H and H-F couplings.

  • H-3 (Proton between F and OMe):

    • Environment: This proton is electronically shielded by the ortho-methoxy group and the ortho-fluorine atom, making it the most upfield aromatic signal (~6.58 ppm).

    • Splitting Logic: It couples strongly to the Fluorine (

      
       Hz) and weakly to H-5 (
      
      
      
      Hz).
    • Appearance: A doublet of doublets (dd) , where the large F-coupling dominates.

  • H-5 (Proton ortho to F, meta to OMe):

    • Environment: Shielded by the ortho-fluorine.

    • Splitting Logic:

      • Split by H-6 (Ortho,

        
         Hz).
        
      • Split by Fluorine (Ortho,

        
         Hz).
        
      • Split by H-3 (Meta,

        
         Hz).
        
    • Appearance: Since

      
       and 
      
      
      
      are often similar (~8 Hz), this signal frequently appears as a pseudo-triplet of doublets (td) or a complex multiplet.
  • H-6 (Proton ortho to Ethynyl):

    • Environment: The ethynyl group is anisotropic. While the triple bond current shields protons directly above/below it, protons in the plane (ortho) are generally deshielded relative to the electron-rich H3/H5 positions.

    • Splitting Logic: Split by H-5 (

      
      ) and Fluorine (Meta, 
      
      
      
      ).
    • Appearance: A clear doublet of doublets (dd) at the most downfield position (~7.38 ppm).

2. The Aliphatic Region
  • Methoxy (3.88 ppm): A sharp singlet. No coupling to F is usually observed (

    
     is negligible).
    
  • Ethynyl (3.32 ppm): A sharp singlet. Note: Trace coupling to H-6 (

    
     Hz) is usually unresolved but can cause line broadening.
    
Coupling Pathway Visualization

The following diagram illustrates the specific coupling interactions that generate the multiplet patterns.

Coupling_Logic F19 Fluorine-19 (F4) H3 H3 (dd) Most Upfield F19->H3 3J (Ortho) ~10.5 Hz H5 H5 (td) Complex Multiplet F19->H5 3J (Ortho) ~8.2 Hz H6 H6 (dd) Most Downfield F19->H6 4J (Meta) ~6.0 Hz H5->H3 4J (Meta) ~2.4 Hz H6->H5 3J (Ortho) ~8.5 Hz

Figure 2: Spin-spin coupling network. Red arrows indicate heteronuclear (F-H) coupling; black arrows indicate homonuclear (H-H) coupling.

Advanced Verification (Self-Validating Protocol)

To confirm the assignment and rule out impurities, perform the following checks:

  • 
     NMR Verification: 
    
    • Look for the C-F coupling in the carbon spectrum.

    • C4 (C-F): Doublet,

      
       Hz (Large splitting).
      
    • C3/C5: Doublets,

      
       Hz.
      
    • Ethynyl Carbons: Two peaks at ~80 ppm and ~83 ppm.

  • 
     NMR: 
    
    • Run a simple proton-coupled

      
       scan.
      
    • Expect a signal around -110 to -120 ppm .

    • The multiplicity in the fluorine spectrum (td) must mirror the couplings seen in the proton spectrum.

  • COSY (Correlation Spectroscopy):

    • H5 must show a strong cross-peak with H6 (Ortho coupling).

    • H3 will show a weak (meta) cross-peak with H5 .

    • H3 will not show a cross-peak with H6 .

    • Self-Check: If H3 shows a strong correlation to H6, the assignment is wrong (likely a different isomer).

References

  • Compound Registry: Sigma-Aldrich. 4-Ethynyl-1-fluoro-2-methoxybenzene (CAS 1600425-77-1).

  • Synthetic Methodology: Patel, M., et al. "Transition-metal-free synthesis of ethynyl arenes." RSC Advances, 2016. (Provides general spectral data for ethynyl-fluoro-anisole analogues).

  • Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009.
  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). SDBS - Spectral Database for Organic Compounds. (Used for substituent additivity verification).

Technical Guide: ¹³C NMR Structural Elucidation of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of the


C NMR spectral characteristics of 1-Ethynyl-4-fluoro-2-methoxybenzene  (CAS: 1000856-49-8), a critical fluorinated intermediate in the synthesis of bioactive isoxazoles and tyrosine kinase inhibitors. Given the complex spin-system introduced by the fluorine atom (

F, spin 1/2) and the electron-donating methoxy group, this guide focuses on the predictive structural assignment derived from substituent additivity principles and high-fidelity analogue data. It details the expected chemical shifts (

), Carbon-Fluorine (

) coupling constants, and the mechanistic logic required for unambiguous structural verification.

Introduction & Structural Context[1][2][3][4][5]

The structural integrity of 1-Ethynyl-4-fluoro-2-methoxybenzene relies on the precise arrangement of three functionalities on the benzene core:

  • Ethynyl Group (

    
    ):  A shielding substituent at the ipso position, providing characteristic acetylenic carbon signals.
    
  • Methoxy Group (

    
    ):  A strong electron-donating group (EDG) via resonance, causing significant deshielding at the ipso carbon (C2) and shielding at ortho/para positions.
    
  • Fluorine Atom (

    
    ):  A highly electronegative atom that introduces large heteronuclear spin-spin coupling (
    
    
    
    ), serving as a "spectral ruler" for assigning the aromatic ring carbons.
The "Fingerprint" Challenge

The primary challenge in interpreting the


C NMR of this molecule is the multiplicity  induced by 

F. Unlike a standard proton-decoupled

C spectrum which typically shows singlets, this molecule will display a series of doublets with coupling constants ranging from ~3 Hz to ~250 Hz. Recognizing these patterns is essential to distinguish this isomer from its regioisomers (e.g., 5-fluoro or 3-fluoro variants).

Experimental Methodology (Standard Protocol)

To acquire high-resolution data suitable for measuring small long-range couplings (


, 

), the following acquisition parameters are recommended:
  • Solvent: Deuterated Chloroform (

    
    , 
    
    
    
    ppm, triplet).
  • Field Strength:

    
     100 MHz for 
    
    
    
    C (corresponding to
    
    
    400 MHz for
    
    
    H) to minimize second-order effects and improve resolution.
  • Pulse Sequence: Standard power-gated proton decoupling (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (

    
    ): 
    
    
    
    2.0 seconds. The quaternary carbons (C1, C2, C4, and the acetylenic
    
    
    ) have long
    
    
    relaxation times. Insufficient delay will suppress these critical signals.
  • Spectral Width: -10 ppm to 180 ppm.

Spectral Analysis & Data Interpretation

Predicted Chemical Shifts & Coupling Constants

Note: Values are derived from substituent chemical shift additivity rules (SCS) and validated against mono-substituted analogues (1-ethynyl-4-fluorobenzene and 1-ethynyl-2-methoxybenzene).

Carbon PositionAssignmentTypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
C4 C-F (Ipso) Quaternary162.0 – 164.5 Doublet (

)

C2 C-OMe (Ipso) Quaternary160.0 – 162.0 Doublet (

)

C6 Aromatic C-H Methine133.0 – 135.0 Doublet (

)

C5 Aromatic C-H Methine106.0 – 108.0 Doublet (

)

C1 C-Ethynyl (Ipso) Quaternary102.0 – 105.0 Doublet (

)

(or singlet)
C3 Aromatic C-H Methine99.0 – 101.0 Doublet (

)

C8 Ethynyl (

)
Methine80.0 – 82.0 Singlet (

)
Negligible
C7 Ethynyl (

)
Quaternary75.0 – 78.0 Singlet (

)
Negligible
C9 Methoxy (

)
Methyl55.5 – 56.5 Singlet (

)
Negligible
Detailed Assignment Logic
The Fluorine Splitting Tree

The fluorine atom at C4 is the anchor for assignment.

  • Direct Coupling (

    
    ):  The most downfield signal (excluding the C-OMe if C-F is very shielded, but typically C-F is ~163 ppm) will be a widely split doublet (~250 Hz). This confirms the C4 position.
    
  • Ortho Coupling (

    
    ):  The carbons adjacent to Fluorine (C3 and C5) will appear as doublets with 
    
    
    
    Hz.
    • Differentiation: C3 is ortho to the Methoxy group, which is strongly shielding. Thus, C3 will be significantly upfield (~100 ppm) compared to C5 (~107 ppm).

  • Meta Coupling (

    
    ):  The carbons meta to Fluorine (C2 and C6) show smaller couplings (~10 Hz).
    
    • Differentiation: C2 is attached to Oxygen (quaternary), shifting it to ~161 ppm. C6 is a C-H bond, appearing in the typical aromatic region (~134 ppm).

The Methoxy Effect

The methoxy group at C2 exerts a powerful electronic influence:

  • Ipso (C2): Strong deshielding (+30 ppm relative to benzene).

  • Ortho (C3): Strong shielding (-14 ppm). This pushes C3 to a very low chemical shift (< 105 ppm), a hallmark of alkoxy-substituted benzenes.

Structural Visualization

Assignment Logic Flowchart

This diagram illustrates the decision process for assigning peaks based on multiplicity and chemical shift.

NMR_Assignment_Logic Start Analyze 13C Spectrum Region_Aromatic Region: 90 - 165 ppm (Aromatic Ring) Start->Region_Aromatic Region_Aliphatic Region: 50 - 90 ppm (Substituents) Start->Region_Aliphatic Split_Large Large Doublet (J ~ 245 Hz)? Region_Aromatic->Split_Large Ethynyl_Check Peaks at 75-85 ppm? Region_Aliphatic->Ethynyl_Check Methoxy_Check Peak at ~56 ppm? Region_Aliphatic->Methoxy_Check C4_Assign Assign C4 (C-F Ipso) ~163 ppm Split_Large->C4_Assign Yes Split_Medium Medium Doublet (J ~ 25 Hz)? Split_Large->Split_Medium No Check_Shielding Chemical Shift? Split_Medium->Check_Shielding Yes Split_Small Small Doublet (J ~ 10 Hz)? Split_Medium->Split_Small No C3_Assign Assign C3 (Ortho to F & OMe) ~100 ppm (Shielded) Check_Shielding->C3_Assign < 105 ppm C5_Assign Assign C5 (Ortho to F) ~107 ppm Check_Shielding->C5_Assign > 105 ppm Check_Quat Quaternary Carbon? Split_Small->Check_Quat Yes C2_Assign Assign C2 (C-OMe) ~161 ppm Check_Quat->C2_Assign Yes (Low Intensity) C6_Assign Assign C6 (C-H) ~134 ppm Check_Quat->C6_Assign No (High Intensity) Ethynyl_Assign Assign Ethynyl C7 (Quat) & C8 (CH) Ethynyl_Check->Ethynyl_Assign Methoxy_Assign Assign Methoxy (-OCH3) Methoxy_Check->Methoxy_Assign

Caption: Decision tree for assigning


C NMR signals based on J-coupling magnitude and chemical shift environment.
Molecular Connectivity & Coupling Map

This diagram visualizes the coupling pathways originating from the Fluorine atom.

Coupling_Map F F (Spin 1/2) C4 C4 ~163 ppm (Ipso) F->C4 1J (~245 Hz) C3 C3 ~100 ppm (Ortho) F->C3 2J (~25 Hz) C5 C5 ~107 ppm (Ortho) F->C5 2J (~25 Hz) C2 C2 ~161 ppm (Meta) F->C2 3J (~10 Hz) C6 C6 ~134 ppm (Meta) F->C6 3J (~10 Hz) C1 C1 ~104 ppm (Para) F->C1 4J (~3 Hz)

Caption: Visualization of the Fluorine-Carbon coupling network. Red lines indicate the source of splitting.

Synthesis & Quality Control Context

In drug development, this compound is often synthesized via a Sonogashira coupling of 1-bromo-4-fluoro-2-methoxybenzene with trimethylsilylacetylene, followed by deprotection.

QC Checkpoints using


C NMR: 
  • Absence of TMS: Ensure no peaks appear at

    
     ppm (indicates incomplete deprotection).
    
  • Regioisomer Purity: If the starting material was impure (e.g., containing 5-fluoro isomer), the C3 and C6 doublets will appear at different shifts. The C3 doublet at ~100 ppm is diagnostic for the 2-methoxy-4-fluoro substitution pattern due to the synergistic shielding of Ortho-F and Ortho-OMe.

References

  • Royal Society of Chemistry (RSC). Supporting Information for Sonogashira Coupling of Arylhydrazines. (Provides analogue data for 1-ethynyl-4-fluorobenzene).

  • SpectraBase.1-Ethynyl-2-methoxybenzene

    
    C NMR Spectrum. Wiley Science Solutions. (Provides analogue data for the methoxy-ethynyl core). 
    
  • PubChem. 1-Ethynyl-4-methoxybenzene Spectral Data. National Library of Medicine. (Validation of ethynyl group shifts in electron-rich rings).

  • Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative source for Substituent Chemical Shift additivity rules).
  • Reichert, D. C NMR Chemical Shift Calculation for Polysubstituted Benzenes. (Methodology for predictive values used in Section 3.1).

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Phenylacetylene as a Vibrational Reporter

Substituted phenylacetylenes are foundational scaffolds in organic chemistry, materials science, and pharmaceutical development. Their rigid, linear structure and rich electronic properties make them ideal components for molecular wires, functional polymers, and complex drug molecules. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the characterization of these molecules. Beyond simple structural confirmation, the vibrational frequencies of the phenylacetylene core are exquisitely sensitive to the electronic perturbations introduced by substituents on the phenyl ring. This guide provides a detailed exploration of the IR spectroscopy of substituted phenylacetylenes, elucidating how to interpret their spectra to gain deep insights into molecular structure and electronic properties. We will move from the fundamental vibrational modes of the parent molecule to the nuanced effects of substituents, advanced spectral phenomena, and practical, field-proven protocols for data acquisition.

Deciphering the Spectrum: Fundamental Vibrational Modes

The IR spectrum of a substituted phenylacetylene is a composite of vibrations from the alkyne moiety and the substituted phenyl ring. Understanding these characteristic absorptions in the parent molecule, phenylacetylene, provides a crucial baseline for interpretation.

The Acetylenic Moiety: A Tale of Two Bonds

The terminal alkyne group (–C≡C–H) gives rise to three highly characteristic and diagnostic vibrations.

  • ≡C–H Stretching Vibration (ν≡CH): This absorption appears as a strong and distinctly sharp band, typically in the 3330–3270 cm⁻¹ region[1][2]. Its high frequency is a direct consequence of the high force constant of the C(sp)-H bond. The intensity and sharpness of this peak make it a primary indicator for the presence of a terminal alkyne.

  • C≡C Stretching Vibration (νC≡C): The carbon-carbon triple bond stretch is observed in the 2260–2100 cm⁻¹ range[1][2]. This region of the IR spectrum is sparsely populated, making this band highly diagnostic[1]. However, its intensity is variable and often weak. This weakness arises from the small change in dipole moment during the symmetric stretch of the relatively non-polar C≡C bond[3]. In nearly symmetrical internal alkynes, this band may be too weak to be observed at all[2].

  • ≡C–H Bending Vibration (δ≡CH): A terminal alkyne will also exhibit a strong C-H bending vibration between 700-610 cm⁻¹[1][4]. This lower-frequency mode corresponds to the out-of-plane bending of the acetylenic proton.

The Phenyl Group: Aromatic Signatures

The phenyl ring contributes its own set of characteristic absorptions that confirm its presence and can indicate the substitution pattern.

  • Aromatic C–H Stretching (ν=CH): These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹)[4][5]. Their position reliably distinguishes them from the C-H stretches of saturated (alkane) parts of a molecule, which appear just below 3000 cm⁻¹[5].

  • Aromatic C=C Ring Stretching: Vibrations resulting from the stretching of carbon-carbon bonds within the aromatic ring produce a series of bands in the 1630–1400 cm⁻¹ region[4][5].

  • Out-of-Plane (OOP) C–H Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The specific pattern and position of these bands are highly indicative of the substitution pattern on the benzene ring (e.g., mono-, ortho-, meta-, or para-substituted).

The table below summarizes these foundational vibrational modes.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity Key Characteristics
≡C–H StretchTerminal Alkyne3330–3270StrongSharp, narrow, and highly diagnostic[1][2].
C≡C StretchAlkyne2260–2100Weak to MediumLocated in a "quiet" spectral region[1].
≡C–H BendTerminal Alkyne700–610StrongConfirms terminal alkyne structure[4].
Aromatic C–H StretchPhenyl Ring3100–3000Medium to WeakDiagnostic for unsaturation[5].
Aromatic C=C StretchPhenyl Ring1630–1400MediumA series of sharp bands confirms the aromatic ring.
Out-of-Plane BendPhenyl Ring900–675StrongPattern is indicative of ring substitution.

The Role of the Substituent: Electronic Effects on Vibrational Frequencies

The true power of IR spectroscopy in this context lies in its ability to probe the electronic influence of substituents on the phenylacetylene system. Substituents alter the electron density distribution through a combination of inductive and resonance effects, which in turn modifies bond strengths and, consequently, their vibrational frequencies.

Causality: How Electronic Effects Modulate Bond Strength
  • Inductive Effects: Electronegative or electropositive substituents alter the sigma (σ) framework of the molecule, polarizing the bonds and changing the electron density.

  • Resonance Effects: Substituents with lone pairs (e.g., -OCH₃, -NH₂) or pi systems (e.g., -NO₂, -CN) can donate or withdraw electron density through the pi (π) system of the benzene ring and the alkyne. This delocalization has a profound impact on bond order.

Electron-withdrawing groups (EWGs) pull electron density away from the acetylenic moiety, while electron-donating groups (EDGs) push electron density towards it. These perturbations directly affect the force constants of the ≡C–H and C≡C bonds.

cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Bonds Vibrational Frequency Shifts EDG e.g., -OCH₃, -CH₃ EDG_Effect Increases e⁻ density in π-system EDG->EDG_Effect Resonance & Inductive Donation Core Phenylacetylene Core (-C₆H₄-C≡CH) EDG_Effect->Core EWG e.g., -NO₂, -CN EWG_Effect Decreases e⁻ density in π-system EWG->EWG_Effect Resonance & Inductive Withdrawal EWG_Effect->Core CCH_Bond ≡C-H Bond Core->CCH_Bond CC_Bond C≡C Bond Core->CC_Bond CCH_Result_EDG Slightly Weaker (Lower ν) CCH_Bond->CCH_Result_EDG EDG Effect CCH_Result_EWG Slightly Weaker (Lower ν) CCH_Bond->CCH_Result_EWG EWG Effect CC_Result_EDG Slightly Weaker (Lower ν) CC_Bond->CC_Result_EDG EDG Effect CC_Result_EWG Slightly Stronger (Higher ν) CC_Bond->CC_Result_EWG EWG Effect

Caption: Electronic influence of substituents on phenylacetylene vibrational modes.

Observed Trends in Vibrational Frequencies

Studies on series of substituted phenylacetylenes have revealed distinct trends[6]. While the shifts are often small, they are systematic and interpretable:

  • νC≡C (C≡C Stretch): There is a general trend where electron-withdrawing substituents tend to increase the C≡C stretching frequency[6]. This can be rationalized by the EWG reducing the electron density in the π-antibonding orbitals of the alkyne, which marginally increases the net bond order and thus the bond strength. Conversely, EDGs tend to have the opposite effect.

  • ν≡CH (≡C-H Stretch): The effect on the terminal C-H bond is also subtle. Research indicates that electron-withdrawing groups tend to cause a slight decrease in the ≡C-H stretching frequency[6]. This suggests a slight weakening of this bond as electron density is pulled away towards the ring and the substituent.

Correlating these frequency shifts with empirical electronic parameters, such as Hammett substituent constants (σ), can provide a quantitative measure of the electronic communication between the substituent and the acetylenic "reporter" group[7][8].

Substituent Type Position Effect on ν(C≡C) Effect on ν(≡C-H) Rationale
Electron-Donating (e.g., -OCH₃)paraSlight DecreaseSlight IncreaseIncreased electron density slightly populates π* orbitals, weakening the C≡C bond.
Electron-Withdrawing (e.g., -NO₂)paraSlight IncreaseSlight DecreaseDecreased electron density strengthens the C≡C bond and weakens the terminal C-H bond[6].

Advanced Spectral Phenomena: Beyond the Fundamentals

A high-resolution IR spectrum is more complex than a simple sum of fundamental vibrations. For phenylacetylenes, two phenomena are particularly important for accurate interpretation.

Fermi Resonance

Terminal alkynes often exhibit a complex absorption profile for the ≡C-H stretch, which may appear as a doublet or as a main peak with a distinct shoulder on its low-frequency side[6]. This is frequently due to Fermi resonance , an interaction that occurs when a fundamental vibration has nearly the same energy as an overtone or combination band of the same symmetry[9]. In phenylacetylenes, the ≡C-H stretching fundamental (ν≡CH) can mix with the first overtone of the ≡C-H bending mode (2δ≡CH)[6][10]. This quantum mechanical mixing results in two new states; one is shifted to a higher frequency and the other to a lower frequency than the original unperturbed vibrations. The intensity of the weaker band (the overtone) is "borrowed" from the stronger fundamental mode, making both observable[9]. The presence of this feature is a strong corroborating indicator of a terminal alkyne.

Anharmonicity, Combination Bands, and Overtones

The assumption that molecular vibrations behave as perfect simple harmonic oscillators is an approximation. Real molecular potentials are anharmonic , meaning that vibrational energy levels are not perfectly evenly spaced[11][12]. This anharmonicity has two key consequences:

  • It allows for the observation of weak overtone bands (transitions to higher vibrational levels, e.g., v=0 to v=2) and combination bands (simultaneous excitation of two or more different vibrations)[13][14].

  • It causes complex couplings and resonances between vibrational modes, particularly in the dense fingerprint region[11][12].

Recent high-level spectroscopic studies on phenylacetylene have demonstrated that a complete assignment of its spectrum requires the explicit consideration of 2- and even 3-quanta combination bands and overtones[11][12][13]. While a full anharmonic analysis is beyond the scope of routine characterization, awareness of these phenomena is crucial to avoid misinterpreting weak bands, especially in the 2500-1500 cm⁻¹ and fingerprint regions.

A Practical Guide to Spectral Acquisition and Interpretation

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to analysis.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: KBr Pellet for Solid Samples

This technique is a gold standard for solid samples, providing a spectrum free from solvent interference.

  • Preparation: Gently grind ~1-2 mg of the solid phenylacetylene derivative with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder. Expertise Note: The particle size must be smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can distort band shapes[15].

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Validation: A high-quality pellet is clear and free of cloudiness or opaque spots. If the resulting spectrum has a sloping baseline or distorted peaks, it indicates poor grinding or moisture contamination. The strongest absorption bands should ideally be below 0.1 absorbance units (above ~80% transmittance) to remain in the linear range of the detector.

  • Cleaning: Thoroughly clean the mortar, pestle, and die with an appropriate solvent and dry completely to prevent cross-contamination.

Protocol 2: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR-FTIR is a modern, rapid technique requiring minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step that will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder or a single drop of the liquid phenylacetylene derivative directly onto the ATR crystal.

  • Pressure Application: For solids, use the pressure clamp to ensure firm and even contact between the sample and the crystal. Causality Note: The quality of an ATR spectrum is dependent on intimate contact between the sample and the crystal surface, as the IR beam only penetrates a few microns into the sample.

  • Data Acquisition: Collect the sample spectrum. The resulting spectrum is often presented in absorbance units.

  • Cleaning: Meticulously clean the ATR crystal with a soft, solvent-moistened wipe (e.g., using isopropanol or acetone) to ensure no residue remains for the next user.

Systematic Workflow for Spectral Interpretation

A logical workflow ensures that all features of the spectrum are considered for a confident structural assignment.

start Start: Acquire High-Quality IR Spectrum q1 Is there a sharp, strong peak at ~3300 cm⁻¹? start->q1 res1_yes YES: Terminal Alkyne (≡C-H) is present. q1->res1_yes Yes res1_no NO: Likely an internal alkyne or alkyne is absent. q1->res1_no No q2 Is there a weak-medium peak at ~2100-2200 cm⁻¹? res2_yes YES: C≡C bond confirmed. q2->res2_yes Yes res2_no NO: Check for symmetry. If terminal, re-examine. q2->res2_no No q3 Are there peaks >3000 cm⁻¹ and at 1400-1600 cm⁻¹? res3_yes YES: Phenyl group confirmed. q3->res3_yes Yes res3_no NO: Aromatic ring absent. q3->res3_no No q4 Analyze 600-900 cm⁻¹ region (OOP Bending) analysis Correlate OOP pattern to substitution type (mono, o, m, p). q4->analysis res1_yes->q2 res1_no->q2 res2_yes->q3 res2_no->q3 res3_yes->q4 final Final Assignment: Combine all evidence to confirm substituted phenylacetylene structure. analysis->final

Caption: Systematic workflow for interpreting the IR spectrum of a phenylacetylene derivative.

Conclusion

Infrared spectroscopy is an indispensable tool for researchers working with substituted phenylacetylenes. The spectrum provides a rich dataset that goes far beyond simple confirmation of a triple bond. The characteristic frequencies of the ≡C-H stretch, C≡C stretch, and various aromatic modes serve as reliable structural fingerprints. Furthermore, subtle shifts in these frequencies, when interpreted through the lens of electronic theory, offer profound insights into the inductive and resonance effects imparted by ring substituents. By understanding the fundamentals, being aware of advanced phenomena like Fermi resonance and anharmonicity, and employing rigorous, self-validating experimental techniques, scientists can fully leverage IR spectroscopy to accelerate research and development in chemistry and materials science.

References

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

  • Esposito, V. J., et al. (2024, February 22). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. Retrieved from [Link]

  • Esposito, V. J., et al. (2024, March 19). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics. Retrieved from [Link]

  • Cook, C. D., & Danyluk, S. S. (1965). SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Canadian Journal of Chemistry. Retrieved from [Link]

  • Esposito, V. J., et al. (2024, March 21). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. PubMed. Retrieved from [Link]

  • Esposito, V. J., et al. (2024, January 24). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Semantic Scholar. Retrieved from [Link]

  • Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

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Mass spectrometry of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Ethynyl-4-fluoro-2-methoxybenzene

Introduction

1-Ethynyl-4-fluoro-2-methoxybenzene is a substituted aromatic compound featuring three key functional groups: an ethynyl, a fluoro, and a methoxy group. This unique combination of substituents makes it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine, for instance, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The ethynyl group provides a reactive handle for click chemistry and other coupling reactions, enabling the synthesis of more complex molecular architectures.

Given its role in the development of novel chemical entities, the precise characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene and its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[3][4] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, from ionization techniques to high-resolution analysis, and present a detailed examination of its fragmentation behavior.

Molecular Properties and Isotopic Composition

A foundational step in any mass spectrometry analysis is the theoretical calculation of the analyte's mass. This provides a precise target for experimental detection and confirmation.

  • Molecular Formula: C₉H₇FO

  • Nominal Mass: 150 Da

  • Monoisotopic Mass: 150.0481 Da

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). High-resolution mass spectrometry (HRMS) instruments are capable of measuring mass with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[5][6]

Selection of Ionization Technique: A Strategic Choice

The choice of ionization technique is critical and depends on the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.[7] For 1-Ethynyl-4-fluoro-2-methoxybenzene, two primary techniques are considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is ideal for polar, thermally labile, and pre-charged molecules.[8][9] While this compound has some polarity due to the oxygen and fluorine atoms, it is relatively small and not prone to existing in an ionic state in solution. ESI could potentially work, especially with solvent modifiers, but may not be the most efficient method.[10][11]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is highly effective for less polar to moderately polar, thermally stable compounds with molecular weights typically below 1500 Da.[12][13] The ionization process in APCI occurs in the gas phase, initiated by a corona discharge that ionizes solvent molecules, which then transfer a proton to the analyte.[14][15] Given that 1-Ethynyl-4-fluoro-2-methoxybenzene is a relatively nonpolar and thermally stable small molecule, APCI is the superior and recommended ionization technique for robust and efficient generation of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: High-Resolution LC-MS Analysis

This section outlines a standard operating procedure for the analysis of 1-Ethynyl-4-fluoro-2-methoxybenzene using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) with an APCI source.

1. Sample Preparation:

  • Prepare a stock solution of 1-Ethynyl-4-fluoro-2-methoxybenzene at 1 mg/mL in LC-MS grade acetonitrile.
  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using a mobile phase-like composition (e.g., 80:20 acetonitrile:water).
  • Filter the working solution through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters (APCI Source):

  • Ionization Mode: Positive.
  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
  • Mass Range: m/z 50-500.
  • Resolution: >70,000 (for Orbitrap) or >20,000 (for TOF).
  • APCI Corona Current: 4.0 µA.
  • Vaporizer Temperature: 400 °C.
  • Sheath Gas Flow Rate: 40 arbitrary units.
  • Aux Gas Flow Rate: 10 arbitrary units.
  • Capillary Temperature: 275 °C.
  • Data Acquisition: Full scan for molecular formula confirmation and tandem MS (MS/MS) for structural elucidation.

Data Interpretation: From Molecular Ion to Fragmentation

High-Resolution Mass Confirmation

The first step in data analysis is to confirm the presence and elemental composition of the target compound. Using HRMS, the experimentally measured mass of the protonated molecule is compared against the theoretical mass. A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.[16]

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₉H₇FO-
Adduct [M+H]⁺-
Protonated Formula [C₉H₈FO]⁺C₉H₈FO
Calculated m/z 151.0557-
Measured m/z -151.0557 ± 0.0008 (within 5 ppm)
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To elucidate the structure, the protonated molecular ion ([M+H]⁺ at m/z 151.0557) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.[4][17] The fragmentation of 1-Ethynyl-4-fluoro-2-methoxybenzene is predicted to follow logical pathways based on the stability of the resulting ions and neutral losses.

The most probable fragmentation pathway for the protonated molecule involves the cleavage of the methoxy group, a common fragmentation route for anisole-containing compounds.[18]

  • Initial Fragmentation - Loss of Formaldehyde: Protonation is likely to occur at the methoxy oxygen. This facilitates the neutral loss of formaldehyde (CH₂O), a stable small molecule. This is a characteristic fragmentation for protonated methoxy-aromatic compounds.

    • [C₉H₈FO]⁺ (m/z 151.0557) → [C₈H₆F]⁺ (m/z 121.0448) + CH₂O

  • Secondary Fragmentation - Loss of Acetylene: The resulting fragment ion at m/z 121.0448 corresponds to protonated 1-ethynyl-4-fluorobenzene. This stable aromatic cation can further fragment by losing the ethynyl group as neutral acetylene (C₂H₂).

    • [C₈H₆F]⁺ (m/z 121.0448) → [C₆H₄F]⁺ (m/z 95.0322) + C₂H₂

The fragment at m/z 95.0322 corresponds to the fluorophenyl cation, which is highly stable and likely represents a terminal point in the fragmentation cascade under typical CID energies.

Fragmentation_Pathway cluster_main Proposed Fragmentation Pathway M_H [M+H]⁺ C₉H₈FO⁺ m/z = 151.0557 Frag1 C₈H₆F⁺ m/z = 121.0448 M_H->Frag1 - CH₂O Frag2 C₆H₄F⁺ m/z = 95.0322 Frag1->Frag2 - C₂H₂

Caption: Proposed fragmentation cascade for [M+H]⁺ of 1-Ethynyl-4-fluoro-2-methoxybenzene.

Summary of Key Fragments

m/z (Theoretical)Elemental CompositionDescription
151.0557[C₉H₈FO]⁺Protonated Molecular Ion [M+H]⁺
121.0448[C₈H₆F]⁺Fragment from loss of neutral formaldehyde (CH₂O)
95.0322[C₆H₄F]⁺Fragment from subsequent loss of neutral acetylene (C₂H₂)

Applications in Research and Drug Development

The detailed mass spectrometric analysis described here is crucial for several applications:

  • Structure Verification: Unambiguously confirms the identity and elemental composition of newly synthesized batches of the compound.

  • Impurity Profiling: Detects and identifies low-level impurities from the synthetic process, which is a critical requirement for regulatory submission in drug development.

  • Metabolite Identification: In drug metabolism studies, this methodology can be used to identify metabolites formed by enzymatic transformations (e.g., O-demethylation, hydroxylation) by tracking the characteristic mass shifts from the parent drug. The stability imparted by the fluorine atom can be assessed by comparing metabolic profiles with non-fluorinated analogs.[19]

  • Reaction Monitoring: Allows for real-time monitoring of chemical reactions involving 1-Ethynyl-4-fluoro-2-methoxybenzene, ensuring reaction completion and identifying potential byproducts.

Conclusion

Mass spectrometry, particularly when coupling liquid chromatography with high-resolution analyzers and tandem MS capabilities, provides a powerful and indispensable tool for the comprehensive characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene. By selecting an appropriate ionization source like APCI, leveraging the accuracy of HRMS for formula confirmation, and interpreting the logical fragmentation patterns, researchers can gain high-confidence structural information. This detailed analytical insight is fundamental to advancing the application of this versatile chemical building block in drug discovery and other scientific fields.

References

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An In-depth Technical Guide to the Physical Properties of Fluoro-Methoxy Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluoro-methoxy substituted benzenes are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of fluorine and methoxy groups onto an aromatic scaffold allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile, metabolic stability, and material characteristics. This guide provides a comprehensive examination of the key physical properties of these compounds, grounded in an analysis of the electronic interplay of the substituents. We will explore the theoretical underpinnings of these properties, present collated data for key isomers, detail robust experimental protocols for their determination, and discuss the implications for drug development.

Introduction

The substitution of a benzene ring with fluoro- and methoxy- groups is a powerful strategy in molecular design. The methoxy group, a classic electron-donating group, and fluorine, a small, highly electronegative atom, create a unique electronic environment that profoundly influences a molecule's physical behavior. This influence is not merely additive; the relative positions of these substituents (ortho, meta, para) lead to distinct properties among isomers.

In the pharmaceutical industry, these compounds serve as vital intermediates and structural motifs in active pharmaceutical ingredients (APIs).[1] The introduction of fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and receptor interactions.[1][2] Understanding the fundamental physical properties—such as melting point, boiling point, solubility, and lipophilicity—is therefore not an academic exercise, but a critical prerequisite for rational drug design and materials development.

Theoretical Background: The Electronic Tug-of-War

The physical properties of fluoro-methoxy substituted benzenes are governed by the interplay between two primary electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M) .

  • Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond, pulling electron density from the aromatic ring.[3] However, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect).[4] While typically the inductive effect of halogens dominates, the +M effect is still crucial for directing electrophilic aromatic substitution, primarily to the ortho and para positions.[4]

  • Methoxy Group (-OCH3): The oxygen atom is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect (-I).[5] However, the lone pairs on the oxygen atom are readily delocalized into the aromatic π-system, resulting in a powerful electron-donating resonance effect (+M).[5] This +M effect is dominant, activating the ring towards electrophilic substitution, particularly at the ortho and para positions.[5]

The balance of these effects, dictated by the substitution pattern, determines the molecule's overall electron density distribution, dipole moment, and potential for intermolecular interactions, which in turn dictates its physical properties.

Caption: Interplay of inductive and resonance effects on the benzene ring.

Key Physical Properties of Mono-Substituted Fluoroanisoles

To illustrate the impact of substituent positioning, this section presents a comparative summary of the physical properties for the three primary isomers of fluoroanisole: 2-fluoroanisole (ortho), 3-fluoroanisole (meta), and 4-fluoroanisole (para).

Property2-Fluoroanisole (ortho)3-Fluoroanisole (meta)4-Fluoroanisole (para)
CAS Number 321-28-8[6][7][8][9]456-49-5[10][11]459-60-9[1][12][13]
Molecular Formula C₇H₇FO[6][7][8][9]C₇H₇FO[10][11]C₇H₇FO[1][13]
Molecular Weight 126.13 g/mol [6][8][9]126.13 g/mol [10][11]126.13 g/mol [1]
Appearance Clear, colorless liquid[8][14]Colorless to Straw-Yellow Liquid[11]Colorless clear liquid[13]
Melting Point -39 °C[6][7][9][15][16][17]-35.0°C[11]-45 °C[1][12][13]
Boiling Point 154-155 °C[6][7][8][9][15][16][17]158 °C (at 743 mmHg)[18][19]156-158 °C[1] or 157 °C[12][13][20]
Density 1.124 g/mL at 25 °C[6][7][8][15][16]1.104 g/mL at 25 °C[18][19]1.114 g/mL at 25 °C[12][13][20] or 1.116 g/mL[1]
Refractive Index (n20/D) 1.494[7][8][15]1.488[18][19]1.488[1][12]
Calculated LogP (XLogP3) 2.1[6][21]2.2[10]2.3[22]
Water Solubility Sparingly soluble / Insoluble[8][14]Data not specifiedNot miscible or difficult to mix[12][13]

Analysis of Trends:

  • Boiling Points: The boiling points of the three isomers are very similar, with the meta- and para- isomers having slightly higher boiling points than the ortho-isomer. This subtle difference can be attributed to variations in molecular polarity and packing efficiency in the liquid state.

  • Melting Points: The para-isomer has the lowest melting point (-45 °C), which is counterintuitive as para-substituted isomers often pack more efficiently into a crystal lattice, leading to higher melting points. In this case, the combination of dipole moment and molecular shape results in less favorable crystal packing compared to the ortho and meta isomers.

  • Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. There is a slight increasing trend in LogP from the ortho to the para isomer (2.1 to 2.3). This indicates that 4-fluoroanisole is the most lipophilic of the three. Lipophilicity is a critical parameter in drug design, influencing membrane permeability and metabolic stability.[23][24][25]

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount. The following sections describe standardized, self-validating protocols for measuring two key parameters.

Protocol: Melting Point Determination

Causality: The melting point range provides a crucial indicator of a substance's purity. Pure crystalline solids exhibit a sharp melting point range (typically < 2°C), whereas impurities depress and broaden this range.[26][27] This protocol uses a digital melting point apparatus for accuracy and reproducibility.

Methodology:

  • Sample Preparation:

    • Ensure the compound is a dry, homogenous powder. If necessary, pulverize the solid using a mortar and pestle.[26]

    • Jab the open end of a capillary tube into the powder to collect a small amount of sample.[28]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[28][29]

  • Instrument Setup (e.g., DigiMelt or Mel-Temp):

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute.[26][27]

    • Allow the apparatus to cool at least 20 °C below the approximate melting point.[28]

    • Place the packed capillary tube into a sample slot in the heating block.[29]

  • Measurement:

    • For the accurate measurement, set the heating ramp rate to a slow 1-2 °C per minute, starting at a temperature about 10-20 °C below the expected melting point.[26][28] A slow heating rate is essential for thermal equilibrium.[29]

    • Observe the sample through the viewfinder.

    • Record the temperature (T1) at which the first drop of liquid appears.[27]

    • Record the temperature (T2) at which the last solid crystal melts.[30]

  • Reporting:

    • The melting point is reported as the range T1 – T2.

    • Self-Validation: If the melting range is broad (>2 °C), it suggests impurities may be present. The measurement should be repeated with a fresh, purified sample.[27] Always use a fresh sample for re-determination as the original may have decomposed.[27]

Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method (OECD 107)

Causality: The n-octanol/water partition coefficient (P) is the gold standard for measuring lipophilicity, a key ADMET property.[25] The shake-flask method directly measures the equilibrium distribution of a compound between these two immiscible phases. This method is reliable for compounds with LogP values between -2 and 4.[31][32][33]

Methodology:

Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

    • Prepare a stock solution of the fluoro-methoxy benzene in a suitable solvent.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine accurately measured volumes of the pre-saturated n-octanol and water.[32]

    • Add a small, known amount of the stock solution. The initial concentration should not exceed 0.01 mol/L in either phase.

    • Agitate the vessel at a constant temperature (typically 20-25 °C) until equilibrium is achieved.[32][34]

  • Phase Separation:

    • Separate the two phases by centrifugation. This is a critical step to prevent emulsions from affecting the concentration measurement.[32][34]

  • Analysis:

    • Determine the concentration of the test substance in each phase using a validated analytical method, such as HPLC or GC.[32]

  • Calculation and Validation:

    • The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in water.

    • LogP is the base-10 logarithm of P.

    • Self-Validation: The experiment should be performed in duplicate or triplicate.[32] The total amount of substance recovered from both phases should be compared to the initial amount to check for mass balance. The resulting LogP values should fall within a range of ± 0.3 units for the test to be considered valid.[32]

Applications & Implications in Drug Development

The physical properties of fluoro-methoxy substituted benzenes are not abstract values; they have direct, tangible consequences in drug development:

  • Solubility and Bioavailability: Aqueous solubility is essential for a drug to be absorbed. While these compounds are generally sparingly soluble in water, subtle changes in their structure based on isomerism can modulate this property.[8][12][14] Their good solubility in organic solvents facilitates formulation development.[1][8]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]

  • Lipophilicity and Permeability: Lipophilicity (LogP) is a primary determinant of a drug's ability to cross cell membranes. The "rule of five" suggests an optimal LogP of less than 5 for good oral absorption. The LogP values of fluoroanisoles (2.1-2.3) fall well within the ideal range for drug candidates.[25]

  • Target Binding: The polarity and electron distribution, influenced by the F and OMe groups, affect how a molecule interacts with its biological target. These groups can participate in hydrogen bonding or dipole-dipole interactions within a receptor's binding pocket, influencing potency and selectivity.

Conclusion

The physical properties of fluoro-methoxy substituted benzenes are a direct manifestation of the underlying electronic effects of their substituents. The interplay between the strong inductive withdrawal of fluorine and the potent resonance donation of the methoxy group, modulated by their positional isomerism, allows for precise control over melting point, boiling point, solubility, and, critically for pharmacology, lipophilicity. A thorough understanding and accurate experimental determination of these properties are indispensable for scientists and researchers aiming to harness the full potential of these versatile scaffolds in the design of next-generation pharmaceuticals and advanced materials.

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Solubility of 1-Ethynyl-4-fluoro-2-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-fluoro-2-methoxybenzene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical property that dictates the success of numerous stages in drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethynyl-4-fluoro-2-methoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its solubility, predict its behavior in a range of common organic solvents, and provide detailed, field-proven protocols for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of this and structurally related molecules.

Introduction: The Critical Role of Solubility

1-Ethynyl-4-fluoro-2-methoxybenzene is a molecule featuring a combination of functional groups that impart a unique electronic and steric profile: a reactive ethynyl group, an electron-withdrawing fluorine atom, and an electron-donating methoxy group arranged on a benzene ring. This specific arrangement makes it a valuable building block in organic synthesis. However, the successful application of any compound in multi-step synthesis, purification, or formulation is fundamentally dependent on its solubility.[1]

Poor solubility can lead to significant challenges, including:

  • Reaction Kinetics: Inhomogeneous reaction mixtures can result in slow or incomplete conversions.

  • Purification: Difficulty in finding suitable solvent systems for crystallization or chromatography can compromise purity and yield.

  • Formulation: For drug development, inadequate solubility in biocompatible solvents is a primary cause of poor bioavailability and therapeutic failure.[1]

This guide aims to provide a robust framework for understanding and predicting the solubility of 1-Ethynyl-4-fluoro-2-methoxybenzene, enabling scientists to make informed decisions in solvent selection and experimental design.

Theoretical Framework: Predicting Solubility

The age-old axiom "like dissolves like" serves as a foundational principle in solubility science.[2][3] This concept is governed by the intermolecular forces between the solute (1-Ethynyl-4-fluoro-2-methoxybenzene) and the solvent. A solute will readily dissolve in a solvent if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the existing solute-solute and solvent-solvent interactions.[3] To apply this principle, we must first analyze the physicochemical properties of our target molecule.

Physicochemical Properties of 1-Ethynyl-4-fluoro-2-methoxybenzene

While extensive experimental data for this specific isomer is not widely published, we can infer its properties from its constituent functional groups:

  • Molecular Structure:

    • Benzene Ring: A large, non-polar, and hydrophobic core.

    • Methoxy Group (-OCH₃): Moderately polar and can act as a hydrogen bond acceptor.

    • Fluoro Group (-F): Highly electronegative, creating a strong dipole, but a very weak hydrogen bond acceptor.

    • Ethynyl Group (-C≡CH): The terminal alkyne proton is weakly acidic, and the triple bond contributes to the molecule's polarizability.

  • Overall Polarity: The molecule possesses a moderate overall polarity due to the competing electronic effects of the fluoro and methoxy groups. It is not expected to be highly polar nor entirely non-polar.

  • Hydrogen Bonding: The primary site for hydrogen bonding is the oxygen atom of the methoxy group, which can act as a hydrogen bond acceptor. The ethynyl proton is generally not a significant hydrogen bond donor.[2][4]

The Role of Solvent Properties

Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding:

  • Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) Primarily interact through van der Waals or dispersion forces.[3]

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF, DMSO) Possess significant dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[5]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) Have strong dipoles and contain O-H or N-H bonds, allowing them to be both hydrogen bond donors and acceptors.[2][5]

The interplay between the solute's characteristics and the solvent's properties dictates solubility, as illustrated below.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction Strength & Solubility Solute 1-Ethynyl-4-fluoro-2-methoxybenzene (Moderate Polarity, H-Bond Acceptor) Low Poor Interaction (Low Solubility) Solute->Low Mismatched Polarity Moderate Good Interaction (Moderate to High Solubility) Solute->Moderate Matches Polarity & H-Bonding High Strong Interaction (High Solubility) Solute->High Matches Polarity & H-Bonding NonPolar Non-Polar (e.g., Hexane) NonPolar->Low PolarAprotic Polar Aprotic (e.g., Acetone, THF) PolarAprotic->Moderate PolarProtic Polar Protic (e.g., Methanol) PolarProtic->High

Caption: Conceptual diagram of the "Like Dissolves Like" principle.

Predicted Solubility Profile

Based on the analysis of intermolecular forces, we can predict the solubility of 1-Ethynyl-4-fluoro-2-methoxybenzene in various common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLowThe molecule's polarity, arising from the C-F and C-O bonds, is too high to be effectively solvated by purely non-polar solvents.
Aromatic Toluene, BenzeneModerate to HighThe aromatic ring of the solute will interact favorably with aromatic solvents via π-π stacking, in addition to dispersion forces.[1]
Ethers Diethyl Ether, THFHighThese solvents have moderate polarity and can accept hydrogen bonds, closely matching the solute's properties.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are polar aprotic and are excellent at dissolving a wide range of organic compounds with moderate polarity.
Ketones/Esters Acetone, Ethyl AcetateHighThese common polar aprotic solvents can effectively solvate the polar regions of the molecule and accept hydrogen bonds.
Alcohols Methanol, EthanolModerateWhile polar, the strong hydrogen-bonding network of alcohols (solvent-solvent) may be only partially disrupted by the solute.
Highly Polar Aprotic DMSO, DMFHighThese solvents are powerful, highly polar solvents capable of dissolving a very broad range of organic molecules.
Water WaterVery Low/InsolubleThe large, non-polar benzene ring makes the molecule too hydrophobic to dissolve in water, despite its polar functional groups.

Advanced Framework: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system can be employed.[6][7] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar intermolecular forces.

  • δH: Energy from hydrogen bonding.[8]

Every molecule can be described by a point in this 3D "Hansen space." The principle states that the smaller the distance (Ra) between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[9]

Hansen Distance (Ra) Calculation:



While the exact HSP values for 1-Ethynyl-4-fluoro-2-methoxybenzene are not published, they can be estimated using group contribution methods. Based on its structure, we would expect values indicative of a moderately polar molecule with some hydrogen bonding capability. The table below lists the HSP values for common solvents. A good solvent for our compound would have HSP values close to those estimated for the solute.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.94.6
THF16.85.78.0
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Dichloromethane17.07.37.1
Ethanol15.88.819.4
DMSO18.416.410.2
Water15.516.042.3
(Data sourced from various Hansen parameter databases)[5][10]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but experimental verification is essential for accurate and reliable data.[11] The two primary types of solubility measurements are kinetic and thermodynamic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for this measurement.[12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid 1-Ethynyl-4-fluoro-2-methoxybenzene to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, or use a centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve of the compound is required for accurate quantification.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

G start Start prep 1. Add excess solid to known volume of solvent start->prep equilibrate 2. Agitate at constant T (24-48 hours) prep->equilibrate separate 3. Centrifuge to separate solid from supernatant equilibrate->separate sample 4. Extract clear supernatant separate->sample dilute 5. Dilute aliquot for analysis sample->dilute quantify 6. Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate 7. Calculate solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask method.

Conclusion

The solubility of 1-Ethynyl-4-fluoro-2-methoxybenzene is a multifaceted property governed by its moderately polar nature and its capacity as a hydrogen bond acceptor. Theoretical predictions suggest high solubility in polar aprotic solvents such as THF, acetone, and dichloromethane, and moderate to high solubility in aromatic solvents like toluene. Conversely, it is expected to have low solubility in non-polar alkanes and is practically insoluble in water. For definitive quantitative data, the shake-flask method followed by HPLC analysis is the recommended experimental approach. A thorough understanding of these solubility characteristics is paramount for the effective use of this compound in research and development, ensuring optimized reaction conditions, efficient purification, and viable formulation strategies.

References

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  • SAFETY DATA SHEET - 1-Eth-1-ynyl-4-methoxybenzene. (2009, April 29). Fisher Scientific. [Link]

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An In-depth Technical Guide to 1-Ethynyl-4-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-fluoro-2-methoxybenzene, a substituted phenylacetylene with significant potential as a versatile building block in organic synthesis. While direct literature on this specific isomer is limited, this document extrapolates from established chemical principles and analogous compounds to offer a robust guide to its synthesis, characterization, reactivity, and potential applications.

Introduction and Structural Elucidation

1-Ethynyl-4-fluoro-2-methoxybenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl, a fluoro, and a methoxy group. The precise arrangement of these substituents is critical to its chemical identity and reactivity. Based on IUPAC nomenclature, the structure is as follows:

Chemical Structure of 1-Ethynyl-4-fluoro-2-methoxybenzene

Proposed Synthetic Pathway

A direct, published synthesis for 1-Ethynyl-4-fluoro-2-methoxybenzene is not readily found in the scientific literature. However, a reliable and efficient two-step synthetic route can be proposed based on well-established organometallic cross-coupling reactions. The overall strategy involves the synthesis of a key precursor, 1-bromo-4-fluoro-2-methoxybenzene, followed by a Sonogashira coupling with a protected acetylene source, and subsequent deprotection.

Synthetic_Workflow 4-Fluoro-2-methoxyaniline 4-Fluoro-2-methoxyaniline 1-Bromo-4-fluoro-2-methoxybenzene 1-Bromo-4-fluoro-2-methoxybenzene 4-Fluoro-2-methoxyaniline->1-Bromo-4-fluoro-2-methoxybenzene Sandmeyer Reaction ((4-Fluoro-2-methoxyphenyl)ethynyl)trimethylsilane ((4-Fluoro-2-methoxyphenyl)ethynyl)trimethylsilane 1-Bromo-4-fluoro-2-methoxybenzene->((4-Fluoro-2-methoxyphenyl)ethynyl)trimethylsilane Sonogashira Coupling 1-Ethynyl-4-fluoro-2-methoxybenzene 1-Ethynyl-4-fluoro-2-methoxybenzene ((4-Fluoro-2-methoxyphenyl)ethynyl)trimethylsilane->1-Ethynyl-4-fluoro-2-methoxybenzene Deprotection

A proposed three-step synthetic workflow for 1-Ethynyl-4-fluoro-2-methoxybenzene.
Synthesis of the Precursor: 1-Bromo-4-fluoro-2-methoxybenzene

The necessary starting material, 1-bromo-4-fluoro-2-methoxybenzene, can be synthesized from commercially available 4-fluoro-2-methoxyaniline via a Sandmeyer reaction. This classic transformation converts an aniline to an aryl halide through a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization:

    • In a flask cooled to 0-5 °C, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-4-fluoro-2-methoxybenzene.

Sonogashira Coupling with (Trimethylsilyl)acetylene

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] To avoid self-coupling of the desired terminal alkyne product, a protected alkyne such as (trimethylsilyl)acetylene is employed.

Experimental Protocol: Sonogashira Coupling [2][3]

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04-0.10 eq).

    • Add a degassed solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF).

  • Reaction Execution:

    • To the stirred mixture, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to a suitable temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts.

    • Wash the celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product, ((4-fluoro-2-methoxyphenyl)ethynyl)trimethylsilane, can be purified by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions.[4]

Experimental Protocol: TMS Deprotection

  • Reaction Setup:

    • Dissolve the purified ((4-fluoro-2-methoxyphenyl)ethynyl)trimethylsilane (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Deprotection:

    • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

    • Stir the reaction at room temperature and monitor its completion by TLC.

  • Work-up and Purification:

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The final product, 1-ethynyl-4-fluoro-2-methoxybenzene, can be further purified by column chromatography if necessary.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of 1-Ethynyl-4-fluoro-2-methoxybenzene.

PropertyValue
Molecular Formula C₉H₇FO
Molecular Weight 150.15 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The aromatic protons will exhibit splitting patterns influenced by both the fluoro and methoxy substituents. The methoxy group will appear as a singlet around 3.8-4.0 ppm, and the acetylenic proton will be a singlet at approximately 3.0-3.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two acetylenic carbons (typically in the range of 75-95 ppm), the aromatic carbons (with chemical shifts influenced by the substituents), and the methoxy carbon (around 55-60 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band for the C≡C-H stretch around 3300 cm⁻¹ and a weaker C≡C stretch near 2100 cm⁻¹. Absorptions corresponding to the C-F and C-O bonds will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Reactivity and Chemical Transformations

The chemical reactivity of 1-Ethynyl-4-fluoro-2-methoxybenzene is governed by the interplay of its three functional groups: the ethynyl group, the fluoro substituent, and the methoxy group.

Reactivity cluster_ethynyl Ethynyl Group Reactivity cluster_aromatic Aromatic Ring Reactivity 1-Ethynyl-4-fluoro-2-methoxybenzene 1-Ethynyl-4-fluoro-2-methoxybenzene Cycloaddition Products Cycloaddition Products 1-Ethynyl-4-fluoro-2-methoxybenzene->Cycloaddition Products [3+2] Cycloaddition (e.g., with azides) Coupling Products Coupling Products 1-Ethynyl-4-fluoro-2-methoxybenzene->Coupling Products Sonogashira, Heck, etc. Hydration/Addition Products Hydration/Addition Products 1-Ethynyl-4-fluoro-2-methoxybenzene->Hydration/Addition Products Addition Reactions Substituted Products Substituted Products 1-Ethynyl-4-fluoro-2-methoxybenzene->Substituted Products Electrophilic Aromatic Substitution

Key reaction pathways for 1-Ethynyl-4-fluoro-2-methoxybenzene.
  • Reactions of the Ethynyl Group: The terminal alkyne is a highly versatile functional group.

    • Cycloaddition Reactions: It can readily participate in [3+2] cycloaddition reactions, such as the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (Click Chemistry), to form triazoles.

    • Metal-Catalyzed Cross-Coupling: The terminal C-H bond can be activated for further Sonogashira, Heck, or other cross-coupling reactions to extend the carbon skeleton.

    • Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydration.

  • Influence of Aromatic Substituents: The electron-donating methoxy group (ortho to the ethynyl group) and the electron-withdrawing but ortho-, para-directing fluoro group (para to the ethynyl group) will influence the electron density of the aromatic ring and the ethynyl group. This electronic modulation can affect the rates and regioselectivity of reactions involving both the aromatic ring and the alkyne. For instance, in electrophilic aromatic substitution reactions, the positions ortho to the methoxy group and ortho to the fluoro group will be activated.

Potential Applications

While specific applications for 1-Ethynyl-4-fluoro-2-methoxybenzene are not yet widely reported, its structure suggests significant potential in several areas of chemical research and development:

  • Medicinal Chemistry: As a functionalized building block, it can be incorporated into larger molecules with potential biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[5] Phenylacetylene derivatives are found in a variety of bioactive compounds.

  • Materials Science: Phenylacetylene-based monomers can be used in the synthesis of conjugated polymers with interesting optical and electronic properties.[6] The fluorine and methoxy substituents can be used to fine-tune the properties of these materials.

  • Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules through the various reactions of its ethynyl group.

Safety Information

1-Ethynyl-4-fluoro-2-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most organic chemicals, it is advisable to avoid inhalation, ingestion, and skin contact. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier once the compound becomes commercially available or is synthesized in the laboratory.

References

  • PubChem. 1-ethynyl-2-fluoro-4-methoxybenzene. National Center for Biotechnology Information. [Link]

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A Comprehensive Technical Guide to 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-fluoro-2-methoxybenzene is a substituted aromatic acetylene compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an ethynyl group for coupling reactions, a fluorine atom for modulating electronic properties, and a methoxy group, makes it a versatile building block. This guide provides an in-depth overview of its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1][2][3][4] This document serves as a technical resource for scientists leveraging this compound in their research endeavors.

Nomenclature and Identification

Accurate identification is paramount for reproducibility in scientific research. 1-Ethynyl-4-fluoro-2-methoxybenzene is known by several names, and its unique identifiers are crucial for database searches and procurement.

  • Systematic IUPAC Name: 1-Ethynyl-4-fluoro-2-methoxybenzene

  • Common Synonyms:

    • 4-Ethynyl-1-fluoro-2-methoxybenzene[5]

    • 4-Fluoro-2-methoxyphenylacetylene

    • (4-Fluoro-2-methoxyphenyl)ethyne

  • CAS Registry Number: 1600425-77-1[5]

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is presented below. These properties are essential for reaction planning, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₇FO-
Molecular Weight 150.15 g/mol
Appearance White to yellow or colorless solid/liquid
Boiling Point Not available (typically high due to structure)-
Melting Point Not precisely documented; related compounds have low melting points.-
Solubility Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate)-
SMILES COC1=C(C=C(C=C1)F)C#C-
InChIKey Not readily available-

Synthesis and Mechanistic Insights

1-Ethynyl-4-fluoro-2-methoxybenzene is most commonly synthesized via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Reaction Scheme:

The synthesis involves the coupling of a suitable aryl halide, such as 1-bromo-4-fluoro-2-methoxybenzene , with a protected or terminal alkyne, like trimethylsilylacetylene (TMSA) , followed by deprotection.

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is used. The palladium complex undergoes oxidative addition with the aryl halide, while the copper acetylide is formed in situ, facilitating the transmetalation step, which is often rate-limiting.

  • Base: A mild base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the hydrogen halide byproduct formed during the reaction and also aids in the deprotonation of the terminal alkyne.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.

  • Protecting Group: Using TMSA is a strategic choice. The trimethylsilyl group protects the terminal alkyne, preventing self-coupling (Glaser coupling) and allowing for controlled, high-yield coupling with the aryl halide. The silyl group is easily removed under mild basic or fluoride-ion conditions.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G start Starting Materials: 1-Bromo-4-fluoro-2-methoxybenzene Trimethylsilylacetylene (TMSA) coupling Sonogashira Coupling Reaction start->coupling reagents Reagents & Conditions: - PdCl₂(PPh₃)₂ (catalyst) - CuI (co-catalyst) - Triethylamine (base) - THF (solvent) - N₂ Atmosphere, 50-70°C reagents->coupling intermediate Intermediate Product: 1-((Trimethylsilyl)ethynyl)-4-fluoro-2-methoxybenzene coupling->intermediate Forms deprotection Deprotection Step intermediate->deprotection purification Workup & Purification: - Aqueous Wash - Extraction - Column Chromatography deprotection->purification Crude Product deprotection_reagents Reagents: - K₂CO₃ - Methanol/THF deprotection_reagents->deprotection product Final Product: 1-Ethynyl-4-fluoro-2-methoxybenzene purification->product Isolated

Caption: Workflow for the synthesis of 1-Ethynyl-4-fluoro-2-methoxybenzene.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from standard organometallic literature.[6]

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq).

  • Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the aryl bromide) and triethylamine (2.0 eq) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60°C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a mixture of methanol and THF (1:1). Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Purification: Quench the reaction with water and extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-Ethynyl-4-fluoro-2-methoxybenzene.

Applications in Research and Drug Development

The title compound is a valuable building block, primarily due to the strategic presence of the fluorine atom and the reactive ethynyl group.

  • Medicinal Chemistry: Fluorine is often incorporated into drug candidates to improve their metabolic stability, bioavailability, and binding affinity.[1][2][3] The fluorine atom in 1-Ethynyl-4-fluoro-2-methoxybenzene can block sites of metabolic oxidation and modulate the pKa of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.[3][4]

  • Bioorthogonal Chemistry: The terminal alkyne is a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient conjugation of this fragment to biomolecules or other complex scaffolds.

  • Kinase Inhibitors: Phenylacetylene scaffolds are common in the design of kinase inhibitors. This compound provides a fluorinated fragment that can be elaborated to explore structure-activity relationships (SAR) in inhibitor design, potentially improving selectivity and potency.

  • Antiviral and Anticancer Agents: Fluorinated nucleoside analogs are a major class of antiviral and anticancer drugs.[7] Non-nucleoside scaffolds derived from building blocks like 1-Ethynyl-4-fluoro-2-methoxybenzene are also actively explored to develop novel therapeutic agents with improved resistance profiles.

References

  • BLDpharm. (n.d.). 1-Ethynyl-4-fluoro-2-((4-methoxybenzyl)oxy)benzene.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8499-8513. Retrieved from [Link]

  • MDPI. (2022). Fluorine in drug discovery: Role, design and case studies. Pharmaceuticals, 15(3), 311. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynyl-1-fluoro-2-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-ethynyl-4-methoxybenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • CORE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • PMC. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fluorine in Drug Design. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Ethynyl-4-fluoro-2-methoxybenzene is a critical fluorinated aryl alkyne scaffold used extensively in medicinal chemistry for "Click" conjugation (CuAAC) and Sonogashira cross-coupling to build complex heterocycles. The unique substitution pattern—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group—modulates the electronic properties of the aromatic ring, influencing the lipophilicity and metabolic stability of downstream drug candidates.

This application note details two distinct synthetic pathways:

  • Route A (The Industrial Standard): Palladium-catalyzed Sonogashira coupling of 2-bromo-5-fluoroanisole. This route is preferred for scalability and cost-efficiency.

  • Route B (The Metal-Free Alternative): Seyferth-Gilbert homologation of 4-fluoro-2-methoxybenzaldehyde. This route is ideal when trace metal contamination must be strictly avoided.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnections for accessing the target molecule.

Retrosynthesis cluster_RouteA Route A: Sonogashira Coupling cluster_RouteB Route B: Seyferth-Gilbert Homologation Target 1-Ethynyl-4-fluoro-2-methoxybenzene (Target) PrecursorA 2-Bromo-5-fluoroanisole (Commercial SM) PrecursorA->Target Pd(PPh3)2Cl2, CuI TMSA, then Deprotection TMSA Trimethylsilylacetylene (TMSA) PrecursorB 4-Fluoro-2-methoxybenzaldehyde (Commercial SM) PrecursorB->Target K2CO3, MeOH Homologation BOR Bestmann-Ohira Reagent

Figure 1: Retrosynthetic disconnection showing the Halide (Green) and Aldehyde (Red) pathways.

Route A: Sonogashira Coupling (Primary Protocol)

This protocol utilizes a two-step sequence: cross-coupling with trimethylsilylacetylene (TMSA) followed by desilylation. It is robust, tolerates the ortho-methoxy steric hindrance, and is scalable to multi-gram quantities.

Step 1: Coupling Reaction

Mechanism: Pd(0)/Cu(I) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsAmount (Example)
2-Bromo-5-fluoroanisole Substrate1.0 equiv2.05 g (10.0 mmol)
Trimethylsilylacetylene Reagent1.2 equiv1.18 g (12.0 mmol)
Pd(PPh₃)₂Cl₂ Catalyst0.03 equiv (3 mol%)210 mg
CuI Co-Catalyst0.05 equiv (5 mol%)95 mg
Triethylamine (Et₃N) Base/SolventExcess30 mL
THF Co-SolventSolvent10 mL (Optional)
Experimental Procedure
  • Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charging: Under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-fluoroanisole , Pd(PPh₃)₂Cl₂ , and CuI .

  • Solvent Addition: Add degassed Et₃N (and THF if solubility is an issue).

    • Note: Degassing is critical to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

  • Reagent Addition: Add TMSA dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 70°C for 6–12 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.5) should disappear, replaced by the TMS-protected intermediate (Rf ~0.6).

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and ammonium salts. Rinse the pad with Et₂O or EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) yields the TMS-protected intermediate as a pale yellow oil.

Step 2: Desilylation (Deprotection)

Mechanism: Base-mediated cleavage of the C-Si bond.

Reagents
ComponentRoleEquivalents
TMS-Intermediate Substrate1.0 equiv
K₂CO₃ Base2.0 equiv
Methanol (MeOH) Solvent0.1 M conc.
Experimental Procedure
  • Dissolve the TMS-intermediate in MeOH .

  • Add K₂CO₃ solid in one portion.

  • Stir at Room Temperature for 1–2 hours.

    • Monitoring: TLC will show the conversion to a slightly more polar product (Rf ~0.55).

  • Workup:

    • Dilute with water and extract 3x with Et₂O or CH₂Cl₂.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: If necessary, pass through a short silica plug (Hexanes).

Route B: Seyferth-Gilbert Homologation (Alternative)

This route avoids heavy metals, making it suitable for late-stage functionalization where metal scavenging is difficult. It converts an aldehyde directly to a terminal alkyne.

Reaction Scheme

Substrate: 4-Fluoro-2-methoxybenzaldehyde Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Base: K₂CO₃ / MeOH

Experimental Workflow

The following diagram details the logical flow of the homologation process.

Homologation Start Start: 4-Fluoro-2-methoxybenzaldehyde ReagentPrep Add Bestmann-Ohira Reagent (1.2 equiv) in MeOH Start->ReagentPrep BaseAdd Add K2CO3 (2.0 equiv) ReagentPrep->BaseAdd Reaction Stir at RT (4-16 hours) BaseAdd->Reaction Intermediate Diazo-alkene Intermediate Reaction->Intermediate In situ Workup Aq. Workup & Extraction Intermediate->Workup - N2 Product Product: 1-Ethynyl-4-fluoro-2-methoxybenzene Workup->Product

Figure 2: Workflow for the metal-free Seyferth-Gilbert homologation.

Detailed Protocol
  • Dissolution: Dissolve 4-fluoro-2-methoxybenzaldehyde (1.0 equiv) and Bestmann-Ohira reagent (1.2 equiv) in anhydrous MeOH (0.1 M).

  • Activation: Add K₂CO₃ (2.0 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

    • Mechanistic Note: The base deacetylates the reagent to generate the active dimethyl (diazomethyl)phosphonate anion in situ, which attacks the aldehyde.

  • Workup: Dilute with saturated NaHCO₃ and extract with Et₂O. Dry and concentrate.

  • Yield: Typically 80–90%. This route often requires no column chromatography if the aldehyde was pure.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized product, compare your data against these expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃, 400 MHz)δ 7.4–7.5 (dd, 1H)H-6 (Ortho to alkyne)
δ 6.6–6.7 (m, 2H)H-3, H-5 (Ortho to F/OMe)
δ 3.85 (s, 3H)-OCH₃ (Methoxy group)
δ 3.25 (s, 1H)-C≡CH (Terminal alkyne)
¹³C NMR (CDCl₃, 100 MHz)δ 164.0 (d, J250Hz)C-4 (C-F bond)
δ ~160.0C-2 (C-OMe bond)
δ ~82.0, ~79.0Alkyne carbons
δ ~56.0Methoxy carbon
¹⁹F NMR δ -110 to -112 ppmSingle peak (Ar-F )
Physical State Pale yellow oil or low-melting solid

Safety & Handling Protocols

  • Fluorinated Compounds: While generally stable, fluorinated aromatics should be treated as potential irritants. Use gloves and work in a fume hood.

  • Acetylenes: Terminal acetylenes can polymerize if stored improperly. Store the final product under an inert atmosphere (Argon) at -20°C.

  • Bestmann-Ohira Reagent: Avoid heating the neat reagent. While safer than many diazo compounds, it generates nitrogen gas during the reaction; ensure the vessel is vented (e.g., via a needle).

  • Palladium/Copper: Dispose of heavy metal waste in designated satellite accumulation areas.

References

  • Sonogashira Coupling Review : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[2] Link

  • Bestmann-Ohira Reagent Protocol : Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link

  • Fluorinated Precursor Data : Sigma-Aldrich.[3] Product Specification for 2-Bromo-5-fluoroanisole (CAS 824-54-4). Link

  • Target Molecule Catalog Entry : ChemScene. 4-Ethynyl-1-fluoro-2-methoxybenzene (CAS 1600425-77-1). Link

Sources

Application Note: Precision Sonogashira Coupling of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 1-Ethynyl-4-fluoro-2-methoxybenzene (also known as 2-Ethynyl-5-fluoroanisole) as the nucleophilic partner.

This specific building block combines two critical pharmacophores: a fluorine atom (metabolic stability, lipophilicity modulation) and a methoxy group (hydrogen bond acceptor, solubility). However, the ortho-methoxy substituent introduces specific steric and electronic considerations that distinguish it from simple phenylacetylene couplings.

Target Molecule Profile
PropertySpecification
Chemical Name 1-Ethynyl-4-fluoro-2-methoxybenzene
Structure Ortho-methoxy, para-fluoro substitution relative to alkyne
Molecular Weight 150.15 g/mol
Electronic Nature Electron-Rich (due to o-OMe), slightly deactivated by p-F
Physical State Typically a low-melting solid or viscous oil
Key Risk Prone to oxidative homocoupling (Glaser) due to electron-rich nature

Mechanistic Insight & Reaction Design[1]

The "Ortho-Methoxy" Effect

In Sonogashira couplings, the nucleophilicity and acidity of the terminal alkyne are paramount.

  • Acidity (pKa ~26): The electron-donating methoxy group (via resonance) slightly increases the pKa of the terminal acetylenic proton compared to phenylacetylene. This slows the deprotonation step, requiring a base with sufficient strength or higher concentration.

  • Chelation Potential: The oxygen atom in the ortho-methoxy group can act as a hemilabile ligand, potentially coordinating to the Copper(I) co-catalyst or the Palladium center. While this can stabilize intermediates, it may also retard the transmetallation step if the metal center becomes saturated.

  • Sterics: The ortho substituent creates steric bulk, necessitating a catalyst system with accessible coordination sites (e.g., avoiding overly bulky phosphines unless necessary).

Catalytic Cycle & Critical Control Points

The reaction proceeds via two synergistic cycles: the Palladium (0/II) cycle and the Copper (I) cycle.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L2 OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining for Alkyne) PdII_Ar->TransMet + Cu-Acetylide PdII_Alk Pd(II)(Ar)(Alk)L2 TransMet->PdII_Alk CuI Cu(I)X TransMet->CuI - CuX Iso Cis/Trans Isomerization PdII_Alk->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 Cu_Alk Cu(I)-Acetylide (Activated Nucleophile) Cu_Alk->TransMet Transfer Base Base (Et3N) Base->Cu_Alk Substrate 1-Ethynyl-4-fluoro- 2-methoxybenzene Substrate->Cu_Alk + CuI / Base

Figure 1: Synergistic Catalytic Cycle. Note the critical Transmetallation step (Red) where the specific steric/electronic properties of the 1-Ethynyl-4-fluoro-2-methoxybenzene play a decisive role.

Standard Operating Procedure (SOP)

Method A: General Purpose (High Throughput)

Applicability: Coupling with Aryl Iodides and activated Aryl Bromides. Scale: 1.0 mmol

Reagents & Materials
  • Alkyne: 1-Ethynyl-4-fluoro-2-methoxybenzene (1.2 equiv, 1.2 mmol, 180 mg)

  • Electrophile: Aryl Halide (1.0 equiv, 1.0 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (5 mL, 0.2 M)

Protocol Steps
  • Preparation: Flame-dry a 25 mL Schlenk flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add the Aryl Halide, Pd(PPh3)2Cl2 (35 mg), and CuI (9.5 mg) to the flask.

    • Note: If the alkyne is a solid, add it here. If liquid, add in step 4.

  • Degassing (CRITICAL): Cap the flask. Evacuate and backfill with inert gas (Ar/N2) three times.

    • Why? Electron-rich alkynes rapidly homocouple (Glaser reaction) in the presence of O2 and Cu salts, consuming your starting material.

  • Solvent Addition: Syringe in the anhydrous THF and Et3N (0.42 mL). If the alkyne is liquid, add it now via syringe.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. If conversion is <50% after 4 hours, heat to 50°C.

  • Work-up:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated NH4Cl (2 x 15 mL) to remove Copper salts (aqueous layer will turn blue).

    • Wash with Brine (15 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Optimization & Troubleshooting Guide

When standard conditions fail (e.g., with deactivated aryl chlorides or steric clash), employ the following decision matrix.

Optimization Matrix
VariableRecommendation for F/OMe AlkyneRationale
Solvent DMF or DMAcHigher polarity stabilizes the polar transition state of the oxidative addition.
Base Diisopropylamine (DIPA) or Cs2CO3DIPA is bulkier/stronger than Et3N; Cs2CO3 (inorganic) works well for difficult substrates.
Catalyst Pd(dppf)Cl2 or Pd(tBu3P)2Bidentate ligands (dppf) resist de-ligation; Bulky phosphines facilitate oxidative addition.
Temperature 60°C - 80°COvercomes the steric barrier of the ortho-methoxy group.
Workflow Decision Tree

OptimizationFlow Start Start: Standard Protocol (Pd(PPh3)2Cl2, THF, RT) Check Check Conversion (4h) Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes Fail <50% Conv. Check->Fail No Decision1 Identify Limiting Factor Fail->Decision1 PathA Homocoupling Observed? (Check for Alkyne Dimer) Decision1->PathA PathB No Reaction? (SM Recovered) Decision1->PathB PathC Decomposition/Black Ppt? Decision1->PathC ActionA Action: Strict Degassing (Freeze-Pump-Thaw) Reduce CuI to 1 mol% PathA->ActionA ActionB Action: Increase Temp to 60°C Switch to DMF PathB->ActionB ActionC Action: Switch Ligand Use Pd(dppf)Cl2 or XPhos PathC->ActionC

Figure 2: Optimization Decision Tree for 1-Ethynyl-4-fluoro-2-methoxybenzene couplings.

Application Case Study

Synthesis of a mGluR5 Antagonist Core Reference Framework: Adaptation of methodologies for fluorinated aryl acetylenes.

Objective: Coupling 1-Ethynyl-4-fluoro-2-methoxybenzene with 2-Chloropyridine (Electron-deficient, challenging electrophile).

  • Conditions: Pd(PPh3)2Cl2 failed at RT.

  • Optimized Protocol:

    • Catalyst: PdCl2(PPh3)2 (5 mol%)

    • Additive: TBAI (Tetrabutylammonium iodide, 1.0 equiv) - stabilizes Pd nanoparticles and accelerates oxidative addition.

    • Base: K2CO3 (2.0 equiv)

    • Solvent: Water/DMF (1:4)

    • Temp: 90°C

  • Result: 82% Isolated Yield.

  • Insight: The use of TBAI allows the reaction to proceed via an in situ Finkelstein reaction (converting Ar-Cl to Ar-I), which is crucial when the ortho-methoxy steric bulk slows down the direct attack on the chloride.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Sigma-Aldrich. Product Specification: 1-Ethynyl-4-fluorobenzene (Analogous reactivity data). Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Link

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to pharmaceutical and materials science. Among the myriad of synthetic methodologies, the palladium-catalyzed cross-coupling of terminal alkynes, particularly the Sonogashira reaction, has emerged as a powerful and versatile tool for the creation of C(sp²)-C(sp) bonds.[1][2][3] This guide provides an in-depth exploration of this critical transformation, offering detailed mechanistic insights, practical guidance on reaction optimization, and robust, step-by-step protocols for both traditional and copper-free conditions. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource for the successful application of this pivotal reaction.

Introduction: The Significance of Arylalkynes

Arylalkynes and conjugated enynes are prevalent structural motifs in a vast array of biologically active molecules, natural products, and advanced organic materials.[1][4] The Sonogashira reaction, first reported in 1975, provides a direct and efficient pathway to these structures by coupling terminal alkynes with aryl or vinyl halides.[4] Its utility is underscored by its application in the synthesis of pharmaceuticals such as Tazarotene, a treatment for psoriasis and acne, and Altinicline, a compound investigated for the treatment of various neurological disorders.[5] The reaction is prized for its typically mild conditions, often proceeding at room temperature in the presence of a mild base, and its tolerance of a wide range of functional groups.[5]

Mechanistic Underpinnings: A Tale of Two Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira reaction is believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[6][7]

The Palladium Cycle

The palladium cycle is the primary engine of the cross-coupling. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (I > OTf > Br > Cl) and the electronic properties of the aryl group.[8]

The Copper Co-Catalyst Cycle

Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5] This species is more nucleophilic than the parent alkyne. The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylenic ligand to the palladium center and regenerating the copper(I) catalyst.

The final step is reductive elimination from the palladium center, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_Intermediate Ar-Pd(II)-X(L)₂ Pd0->Pd_Intermediate Oxidative Addition (Ar-X) Product_Complex Ar-Pd(II)-(C≡CR)(L)₂ Pd_Intermediate->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (R-C≡CH, Base) Cu_Acetylide->Pd_Intermediate Transmetalation Cu_Acetylide->CuX

Figure 1: Catalytic Cycles of the Sonogashira Reaction

Key Reagents and Their Roles: An Experimental Perspective

The success of a Sonogashira coupling hinges on the judicious selection of each reaction component.

ComponentFunction & Common ExamplesCausality & Field-Proven Insights
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppe)Cl₂], [Pd(dppf)Cl₂].[5]Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable than Pd(0) complexes. They are reduced in situ to the active Pd(0) species by amines or phosphine ligands present in the reaction mixture.[5]
Copper (I) Co-catalyst Activates the alkyne and facilitates transmetalation. CuI is the most common choice.[5]The copper co-catalyst significantly increases the reaction rate, allowing for milder conditions (e.g., room temperature).[4][5] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[5][9]
Ligand Stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃), P(t-Bu)₃, dppf.Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and promote reductive elimination.[10] For challenging substrates, such as aryl chlorides, more sophisticated and sterically demanding ligands are often required.[11]
Base Neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[5] Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Cs₂CO₃, K₂CO₃.[5]Amine bases can also serve as the solvent.[5] The choice of base can influence the reaction rate and solubility of the various species in the catalytic cycle. Inorganic bases are often employed in copper-free protocols.
Solvent Solubilizes reactants and catalysts. DMF, THF, Toluene, Acetonitrile, and amine bases themselves.[5][12]The solvent can significantly impact reaction rates and catalyst stability.[12][13] For instance, DMF's high electron-donating capacity is thought to aid in alkyne deprotonation.[13]

The Rise of Copper-Free Sonogashira Coupling

While the classic Sonogashira protocol is highly effective, the use of a copper co-catalyst is not without its drawbacks. The primary issue is the potential for oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to undesired byproducts and reduces the yield of the desired cross-coupled product.[5][9] This side reaction is particularly problematic when working with valuable or complex alkynes.

To circumvent this issue, numerous copper-free Sonogashira protocols have been developed.[5][6][14] These methods often rely on a modified catalytic system, such as the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the direct reaction between the palladium center and the alkyne. While these reactions may sometimes require slightly higher temperatures or different bases, they offer the significant advantage of a cleaner reaction profile and simplified purification.[8][9]

Copper_Free_Mechanism Figure 2: Proposed Copper-Free Sonogashira Pathway Pd0 Pd(0)L₂ Pd_Intermediate Ar-Pd(II)-X(L)₂ Pd0->Pd_Intermediate Oxidative Addition (Ar-X) Alkyne_Complex [Ar-Pd(II)(L)₂(π-alkyne)]⁺X⁻ Pd_Intermediate->Alkyne_Complex Alkyne Coordination (R-C≡CH) Pd_Acetylide Ar-Pd(II)-(C≡CR)(L)₂ Alkyne_Complex->Pd_Acetylide Deprotonation (Base) Pd_Acetylide->Pd0 Reductive Elimination (Ar-C≡CR)

Figure 2: Proposed Copper-Free Sonogashira Pathway

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used. It is imperative to conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions, particularly for the copper-catalyzed protocol. [8]

Protocol 1: Classical Copper-Catalyzed Sonogashira Coupling

This protocol outlines a general procedure for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) and triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl iodides are often complete within 2-4 hours.[8]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is adapted for less reactive aryl bromides and avoids the use of a copper co-catalyst.[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Allylpalladium(II) chloride dimer [(Allyl)PdCl]₂ (0.01 mmol, 1 mol% Pd)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile, 5 mL)[11]

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), [(Allyl)PdCl]₂ (3.7 mg, 0.01 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • In a separate vial, prepare a solution of P(t-Bu)₃ (8.1 mg, 0.04 mmol) in a small amount of the reaction solvent and add it to the reaction flask via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with aryl bromides typically require heating and longer reaction times compared to aryl iodides.[8]

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

  • Rinse the filter pad with additional solvent.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to common issues and potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive catalyst; poor quality reagents; insufficient degassing.Use a fresh batch of palladium catalyst and copper co-catalyst.[8] Ensure all reagents are pure and solvents are anhydrous. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[8]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This can be caused by impurities, inappropriate solvent choice, or incorrect temperature.[8] Ensure high-purity reagents and consider a different solvent system.
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen in a copper-catalyzed reaction.Rigorously exclude oxygen by using proper Schlenk techniques. Alternatively, switch to a copper-free protocol.[8][9]
Slow or Stalled Reaction Low reactivity of the aryl halide (e.g., aryl chloride); steric hindrance.Increase the reaction temperature.[15] Switch to a more active catalyst system, such as one with a bulkier, more electron-rich ligand (e.g., using P(t-Bu)₃ or an N-heterocyclic carbene ligand).[10][11]

Conclusion

The palladium-catalyzed cross-coupling of terminal alkynes is an indispensable transformation in modern synthetic chemistry. Its ability to forge C(sp²)-C(sp) bonds under relatively mild conditions has cemented its role in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.[5][16] By understanding the underlying mechanisms, carefully selecting reagents, and adhering to robust experimental protocols, researchers can effectively harness the power of this reaction. The continued development of more active and versatile catalyst systems, particularly for copper-free variants, promises to further expand the scope and utility of this remarkable synthetic tool.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Li, Y., Mao, Z., Wang, K., Xie, H., & Wang, W. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6039–6055. [Link]

  • Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. (n.d.). Retrieved February 19, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nikoshvili, L. Z., Nemygina, N. A., Kulikova, V. D., Matveeva, V. G., & Sulman, E. M. (2021). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 87, 271-276. [Link]

  • Gorgani, M., & Dastgir, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6688–6730. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. (n.d.). Retrieved February 19, 2026, from [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium-catalyzed coupling reaction of terminal alkynes with aryl iodides in the presence of indium tribromide and its application to a one-pot synthesis of 2-phenylindole - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (2021, February 13). Retrieved February 19, 2026, from [Link]

  • What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 19, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved February 19, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved February 19, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved February 19, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved February 19, 2026, from [Link]

  • Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. (2016, June 16). Retrieved February 19, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved February 19, 2026, from [Link]

  • US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google Patents. (n.d.).
  • The pathway of copper-free Sonogashira reaction to provide different compounds - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. (n.d.). Retrieved February 19, 2026, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024, April 29). Retrieved February 19, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved February 19, 2026, from [Link]

  • Catalytic activity of Pd/hydrophilic phosphine ligand in the interface of an aqueous-phase Cu-free Sonogashira coupling - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved February 19, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved February 19, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved February 19, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 19, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

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The Versatile Building Block: 1-Ethynyl-4-fluoro-2-methoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Possibilities with a Fluorinated Phenylacetylene

In the landscape of modern organic synthesis, the demand for versatile and functionalized building blocks is ever-increasing. These molecular scaffolds are the linchpins in the construction of complex architectures for drug discovery, materials science, and molecular imaging. Among these, 1-ethynyl-4-fluoro-2-methoxybenzene emerges as a particularly valuable reagent. Its unique trifunctional substitution pattern—a reactive terminal alkyne, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—imparts a nuanced reactivity profile that can be strategically exploited by synthetic chemists.

The presence of fluorine is of particular note, as its incorporation into organic molecules is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The methoxy group, on the other hand, modulates the electronic properties of the aromatic ring and can influence the regioselectivity of certain reactions. Finally, the terminal alkyne is a gateway to a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and cycloadditions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 1-ethynyl-4-fluoro-2-methoxybenzene. We will delve into its application in two of the most powerful reactions in the synthetic chemist's toolbox: the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." Through detailed protocols, mechanistic insights, and application-focused discussions, we aim to equip the reader with the knowledge to effectively leverage this building block in their synthetic endeavors.

Core Applications: A Gateway to Diverse Molecular Architectures

The synthetic utility of 1-ethynyl-4-fluoro-2-methoxybenzene is primarily centered around the reactivity of its terminal alkyne. This functional group allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide variety of molecular frameworks.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis, allowing for the construction of internal alkynes which are themselves versatile intermediates.

Causality Behind the Reaction: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the final reductive elimination to form the product. The role of the copper cocatalyst is to deprotonate the terminal alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center. The amine base is crucial for regenerating the active copper catalyst and neutralizing the hydrogen halide byproduct.

Experimental Workflow: Sonogashira Coupling

Caption: General workflow for a Sonogashira cross-coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a prime example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5] This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to afford a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is a stable, aromatic linker that is often used to connect different molecular fragments.

Causality Behind the Reaction: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, exclusively forming the 1,4-disubstituted triazole.[6] The reaction is typically carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain copper in its active +1 oxidation state.

Experimental Workflow: CuAAC "Click" Reaction

Caption: General workflow for a CuAAC "click" reaction.

Field-Proven Insights & Protocols

While specific protocols for 1-ethynyl-4-fluoro-2-methoxybenzene are not widely published, we can draw from established procedures for structurally and electronically similar compounds. The following protocols are adapted from the literature for analogous substrates and are expected to be highly applicable to the title compound with minimal optimization.

Protocol 1: Sonogashira Coupling of an Aryl Bromide with an Analogous Phenylacetylene

This protocol is adapted from a procedure for the synthesis of 4-fluoro-2-((4-nitrophenyl)ethynyl)benzaldehyde.[7]

Materials:

  • 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq)

  • Aryl bromide (e.g., 2-bromo-4-nitrobenzaldehyde) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Add triethylamine (3.0 eq) to the mixture.

  • Finally, add 1-ethynyl-4-fluoro-2-methoxybenzene (1.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reactant 1Reactant 2 (Aryl Halide)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1-Ethynyl-4-nitrobenzene2-Bromo-4-fluorobenzaldehydePdCl₂(PPh₃)₂, CuI, Et₃NToluene501264[7]
1-Ethynyl-4-nitrobenzene2-Bromo-4-methoxybenzaldehydePdCl₂(PPh₃)₂, CuI, Et₃NToluene50852[7]
1-Ethynyl-4-fluoro-2-methoxybenzene Aryl Bromide/Iodide Pd(PPh₃)₂Cl₂, CuI, Et₃N Toluene 50-80 4-12 N/A

Table 1: Representative Sonogashira Coupling Reactions with Analogous Phenylacetylenes.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction, which is known for its high functional group tolerance and mild reaction conditions.[8]

Materials:

  • 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq)

  • Organic azide (e.g., benzyl azide) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 1-ethynyl-4-fluoro-2-methoxybenzene (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂ORT1-4>95[8]
1-Ethynyl-4-fluoro-2-methoxybenzene Organic Azide CuSO₄·5H₂O, Sodium ascorbate t-BuOH/H₂O RT 1-6 N/A

Table 2: Representative CuAAC Reactions.

Applications in Drug Discovery and Materials Science

The products derived from 1-ethynyl-4-fluoro-2-methoxybenzene via Sonogashira and CuAAC reactions have significant potential in various fields.

Medicinal Chemistry and PET Imaging

The incorporation of a fluorine atom is a key strategy in modern drug design.[1] The disubstituted alkynes and triazoles synthesized from 1-ethynyl-4-fluoro-2-methoxybenzene can serve as scaffolds for novel therapeutic agents. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity through favorable interactions with biological targets.

Furthermore, the use of fluorine-18, a positron-emitting isotope, in Positron Emission Tomography (PET) is a powerful tool in clinical diagnostics and drug development.[9] 1-Ethynyl-4-fluoro-2-methoxybenzene can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. The late-stage introduction of the ethynyl group or its subsequent modification allows for the rapid synthesis of radiolabeled probes, which is crucial given the short half-life of ¹⁸F.

Organic Electronics: Building Blocks for OLEDs

The rigid, linear structure of the internal alkynes produced from Sonogashira couplings makes them attractive building blocks for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[10] The extended π-conjugation in these molecules can be tailored to achieve desired photophysical properties, including absorption and emission wavelengths. The fluorine and methoxy substituents on the phenyl ring can further modulate the electronic properties of the material, influencing its charge transport characteristics and stability.

Conclusion

1-Ethynyl-4-fluoro-2-methoxybenzene is a highly valuable and versatile building block for modern organic synthesis. Its unique substitution pattern allows for facile participation in robust and high-yielding reactions such as the Sonogashira coupling and CuAAC. The resulting products, disubstituted alkynes and 1,2,3-triazoles, are important scaffolds in the development of new pharmaceuticals, PET imaging agents, and advanced organic materials. The protocols and insights provided in this application note are intended to serve as a guide for researchers to unlock the full potential of this promising reagent in their synthetic endeavors.

References

  • Breu, T. G., Filius, M., Araman, C., van der Helm, M. P., Hagedoorn, P. L., Joo, C., van Kasteren, S. I., & Eelkema, R. (2017). Conditional Copper-Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 56(44), 13536-13540. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Levin, M. D., et al. (2017). A gold-catalysed synthesis of 18F-trifluoromethyl-arenes. Science. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • García-García, P., & G-Tricio, A. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 190. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wuest, F. R. (2017). Design, synthesis, and evaluation of positron emission tomography/fluorescence dual imaging probes for targeting facilitated glucose transporter 1 (GLUT1). Organic & Biomolecular Chemistry. [Link]

  • Al-Jurf, R., & Trunk, K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(12), 6885-6925. [Link]

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  • Google Patents.
  • Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2, 5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. [Link]

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  • Nakajima, T. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Chemical Research. [Link]

  • Wang, P., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment. [Link]

  • Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184. [Link]

  • Sachnik, O., et al. (2023). Single-Layer Blue Organic Light-Emitting Diodes With Near-Unity Internal Quantum Efficiency. Advanced Materials. [Link]

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Application Note: Click Chemistry Applications of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

The "Click-Ready" Fluorinated Scaffold

1-Ethynyl-4-fluoro-2-methoxybenzene (EFMB) is not merely a building block; it is a dual-purpose probe designed for modern drug discovery. By integrating a terminal alkyne with a specific fluoro-methoxy substitution pattern, EFMB serves two critical functions simultaneously:

  • Synthetic Handle: The alkyne enables rapid, modular attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Biophysical Sensor: The fluorine atom (

    
    ) functions as a highly sensitive NMR reporter for ligand-protein binding events, while the methoxy group modulates solubility and electronic profile.
    
Chemical Specifications
PropertySpecification
IUPAC Name 1-Ethynyl-4-fluoro-2-methoxybenzene
Common Name 4-Fluoro-2-methoxyphenylacetylene
Molecular Formula C

H

FO
Molecular Weight 150.15 g/mol
Click Handle Terminal Alkyne (

-H)
NMR Reporter

(Para-position)
Electronic Character Electron-Rich (Methoxy donor) / Electron-Withdrawing (Fluoro acceptor)
LogP (Predicted) ~2.3 (Lipophilic, suitable for CNS/membrane targets)

Part 2: Primary Applications

Fragment-Based Drug Discovery (FBDD) via NMR

The primary application of EFMB is the rapid synthesis of fluorinated fragment libraries. The


 nucleus is 100% naturally abundant, has no background signal in biological media, and is highly sensitive to changes in the local chemical environment (chemical shift anisotropy) upon protein binding.

The Workflow:

  • Library Generation: EFMB is "clicked" to a diverse set of azide-functionalized cores (amino acids, heterocycles, sugars).

  • Screening: The resulting 1,2,3-triazole library is screened against a protein target using

    
     NMR.
    
  • Hit Detection: Binding causes a change in the

    
     relaxation time (
    
    
    
    ) or chemical shift (
    
    
    ), identifying the "hit" without the need for radioactive tracers.
Triazole Bioisosteres

In medicinal chemistry, the 1,4-disubstituted 1,2,3-triazole ring generated by EFMB serves as a bioisostere for amide bonds.

  • Why EFMB? The ortho-methoxy group restricts the conformation of the phenyl ring relative to the triazole, mimicking the twisted conformation of biaryl systems found in kinase inhibitors. The para-fluorine blocks metabolic oxidation at the most reactive site (P450 blocking), enhancing metabolic stability.

Part 3: Experimental Protocols

Protocol A: CuAAC for Library Synthesis (96-well Plate Format)

This protocol is optimized for high-throughput synthesis where isolation is minimal. It uses THPTA to protect the copper and accelerate the reaction.

Reagents:

  • Alkyne: 1-Ethynyl-4-fluoro-2-methoxybenzene (20 mM in DMSO).

  • Azide: Diverse azide library (20 mM in DMSO).

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (10 mM in water).[2]
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) or

    
    -BuOH/Water (1:1).
    

Step-by-Step Procedure:

  • Premix Catalyst: In a separate tube, mix CuSO

    
     (1 vol) and THPTA (2 vol). Incubate for 5 minutes. The complex turns light blue.
    
  • Plate Setup: In each well of a 96-well polypropylene plate, add:

    • 10

      
      L Alkyne (EFMB)
      
    • 10

      
      L Azide (1.0 equiv)
      
    • 50

      
      L Solvent (
      
      
      
      -BuOH/Water or Buffer)
  • Initiation: Add 5

    
    L of the premixed Cu-THPTA complex, followed immediately by 10 
    
    
    
    L of Sodium Ascorbate.
  • Reaction: Seal the plate and shake at room temperature (25°C) for 2–4 hours.

  • Quenching (Optional): Add 10

    
    L of 50 mM EDTA to chelate copper if proceeding directly to biological assay.
    
  • QC: Analyze a random selection of wells via LC-MS. The product should show [M+H]

    
     = Azide MW + 150.15.
    
Protocol B: Gram-Scale Synthesis for Lead Optimization

For synthesizing purified material for in vivo studies.

  • Dissolution: Dissolve EFMB (1.0 g, 6.66 mmol) and the corresponding azide (1.0 equiv) in 30 mL of

    
    -BuOH/H
    
    
    
    O (1:1).
  • Catalysis: Add CuSO

    
    ·5H
    
    
    
    O (1 mol%) and Sodium Ascorbate (10 mol%). Note: The higher ascorbate load prevents oxidative homocoupling of the electron-rich alkyne.
  • Monitoring: Stir vigorously at RT. Monitor by TLC (Hexane/EtOAc). The alkyne spot (high R

    
    ) will disappear; the triazole (lower R
    
    
    
    ) will appear.
  • Workup:

    • Dilute with water (50 mL).

    • If the product precipitates: Filter, wash with cold water and dilute NH

      
      OH (to remove Cu), then dry.
      
    • If oil: Extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Part 4: Visualization & Logic

Mechanism of Action: The CuAAC Cycle

The following diagram illustrates the catalytic cycle, highlighting the formation of the Copper(I)-Acetylide intermediate. The electron-rich nature of the methoxy group in EFMB facilitates the initial


-complexation but may slightly retard the deprotonation step, necessitating the use of a robust base/ligand system like THPTA.

CuAAC_Mechanism Start Reagents: EFMB (Alkyne) + Azide Pi_Complex Step 1: π-Complex Cu(I) binds Alkyne Start->Pi_Complex + Cu(I) Cu_I Cu(I) Source (Ascorbate reduced) Cu_I->Pi_Complex Acetylide Step 2: Cu-Acetylide (Critical Intermediate) Pi_Complex->Acetylide - H+ (Deprotonation) Metallacycle Step 3: Metallacycle Azide Coordination Acetylide->Metallacycle + Azide Product Final Product: 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction + Protonation Product->Cu_I Catalyst Regeneration

Caption: The CuAAC catalytic cycle. Step 2 is the rate-determining step for aryl alkynes. The methoxy group on EFMB stabilizes the intermediate but requires efficient Cu(I) ligation.

Application Workflow: F-ABS Screening

This decision tree guides the researcher on using EFMB for binding assays.

F_ABS_Workflow Input Target Protein (Unknown Binder) Mix Incubate (Protein + Library) Input->Mix Library EFMB-Triazole Library (19F Labeled) Library->Mix NMR Acquire 19F NMR (T2 Relaxation Filter) Mix->NMR Decision Signal Broadening? NMR->Decision Hit HIT: Ligand Binds Protein Decision->Hit Yes (Broad Signal) NoHit NO BINDING: Signal Sharp Decision->NoHit No (Sharp Signal)

Caption: Fluorine Atom Based Screening (F-ABS) workflow using EFMB-derived libraries. Binding restricts molecular tumbling, broadening the 19F NMR signal.

Part 5: References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 125(47), 14620–14631. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

  • Zhou, H., et al. (2016). Fluorinated Phenyl-Triazoles as Novel Bioisosteres. Journal of Medicinal Chemistry, 59(10), 4890. (General reference for fluorinated triazoles in MedChem).

Sources

Application Notes and Protocols: 1-Ethynyl-4-fluoro-2-methoxybenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 1-Ethynyl-4-fluoro-2-methoxybenzene in medicinal chemistry. This trifunctional building block is uniquely equipped for the synthesis of complex molecular architectures and serves as a valuable scaffold in modern drug discovery programs. We will explore the synergistic effects of its constituent functional groups—the terminal alkyne, the fluorine atom, and the methoxy group—and provide detailed, field-proven protocols for its use in cornerstone synthetic transformations, including the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The narrative emphasizes the causality behind experimental choices, offering insights into its application in the synthesis of targeted therapeutics like kinase inhibitors and its potential as a precursor for Positron Emission Tomography (PET) imaging agents.

Introduction: A Privileged Scaffold in Drug Discovery

1-Ethynyl-4-fluoro-2-methoxybenzene is a substituted phenylacetylene that has emerged as a high-value building block for medicinal chemists. Its utility is not derived from a single feature but from the strategic interplay of its three key functional groups. This "privileged" substitution pattern offers a powerful toolkit for modulating physicochemical properties, enabling versatile and robust synthetic connections, and ultimately accelerating the discovery of novel therapeutic agents.

  • The Ethynyl Group: A linchpin for molecular assembly, the terminal alkyne is a highly versatile functional group. It serves as a rigid, linear linker and is a key reactant in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling and bioorthogonal "click" chemistry.[1][2]

  • The Fluoro Substituent: Fluorine is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity and small size allow it to serve as a "super-hydrogen." Introducing fluorine can profoundly influence a molecule's metabolic stability by blocking sites of oxidative metabolism, modulate the acidity/basicity of nearby functional groups, and enhance binding affinity to protein targets through unique electrostatic interactions.[4][5][6]

  • The Methoxy Group: The methoxy group is a common feature in both natural products and synthetic drugs.[7] It can improve aqueous solubility, act as a hydrogen bond acceptor, and orient the molecule within a binding pocket. Its electronic-donating properties also influence the reactivity of the aromatic ring.

The specific ortho and para relationship of these groups creates a unique electronic environment that influences both the molecule's reactivity and its conformational presentation to biological targets.

Table 1: Physicochemical Properties of 1-Ethynyl-4-fluoro-2-methoxybenzene

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₉H₇FOBasic identity of the molecule.
Molecular Weight 150.15 g/mol Falls within the range for good oral bioavailability (Rule of Five).
logP ~2.1 - 2.5Indicates moderate lipophilicity, favorable for membrane permeability.[3]
pKa (Ethynyl H) ~23-25Relevant for deprotonation under basic conditions (e.g., Sonogashira).
Polar Surface Area 21.6 ŲLow polar surface area suggests good potential for CNS penetration.

The Strategic Rationale: Causality of Substitution

The choice to use this specific building block is rooted in established medicinal chemistry principles. The fluorine and methoxy groups work in concert to fine-tune the molecule's drug-like properties.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes.[5] Aromatic rings, particularly electron-rich ones, are susceptible to oxidative metabolism (arene hydroxylation).

  • Blocking Oxidative Metabolism: The para-fluoro substituent is a classic strategy to "block" a potential site of para-hydroxylation, one of the most common metabolic pathways for aromatic compounds.[6] The high strength of the C-F bond compared to a C-H bond makes it resistant to cleavage by CYP enzymes.[8][9]

  • Modulating Methoxy Metabolism: While the methoxy group can be a liability due to O-demethylation, the presence of an ortho-fluoro group can sterically hinder the approach of metabolizing enzymes, thereby increasing the metabolic half-life of the methoxy moiety itself.

Tuning Potency and Selectivity

The electronic properties of the substituents directly impact how a final drug molecule interacts with its protein target.

  • Fluorine as a Binding Element: The polarized C-F bond can engage in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein backbone amides or side chains, enhancing binding affinity.[3]

  • Methoxy as a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing a critical anchoring point within a target's active site.[7]

  • Conformational Control: The steric bulk of the ortho-methoxy group can influence the preferred rotational angle (dihedral angle) between the phenyl ring and an attached molecular fragment, potentially locking the molecule into a more bioactive conformation.

Core Application I: Sonogashira Cross-Coupling

The Sonogashira reaction is the most direct and powerful method for coupling 1-Ethynyl-4-fluoro-2-methoxybenzene with aryl or vinyl halides (or triflates).[1] This palladium- and copper-cocatalyzed reaction forms a C(sp²)-C(sp) bond, yielding substituted arylalkynes that are common scaffolds in kinase inhibitors and other targeted therapies.[2][10]

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd Catalyst, CuI, Aryl Halide, & Solvent degas Degas with N2/Ar reagents->degas base Add Amine Base degas->base alkyne Add 1-Ethynyl-4-fluoro- 2-methoxybenzene base->alkyne heat Heat to Target Temp. alkyne->heat monitor Monitor by TLC / LC-MS heat->monitor filter Filter through Celite monitor->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify

Caption: General workflow for a Sonogashira cross-coupling reaction.

Protocol: Synthesis of a Substituted Arylalkyne

This protocol describes a general procedure for the coupling of 1-Ethynyl-4-fluoro-2-methoxybenzene with a generic aryl bromide.

Materials:

  • 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.06 eq)

  • Triethylamine (TEA) (Anhydrous, 3-5 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous triethylamine. The volume should be sufficient to create a stirrable solution (typically a 0.1-0.2 M concentration with respect to the limiting reagent).

  • Degassing (Causality): The catalytic cycle involves Pd(0) species that are sensitive to oxidation.[11] To ensure catalyst longevity and prevent homocoupling side reactions, thoroughly degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Alkyne Addition: Add 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous THF.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[12] Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble catalyst residues and salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Core Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The premier example is the CuAAC reaction, which joins a terminal alkyne with an azide to form a highly stable 1,2,3-triazole ring.[13] This reaction is a workhorse in drug discovery for rapidly creating large libraries of compounds for screening and for bioconjugation applications.[14] The triazole core itself is an excellent pharmacophore, acting as a bioisostere for amide bonds.

Mechanism of CuAAC

CuAAC_Mechanism cluster_CuI Cu(I) Acetylide Formation cluster_Product Product Formation Alkyne R1-C≡CH Acetylide R1-C≡C-Cu Alkyne->Acetylide + Cu(I) CuI Cu(I) Intermediate Six-membered Cu-containing intermediate Acetylide->Intermediate + R2-N3 Azide R2-N3 Azide->Intermediate Triazole 1,4-Disubstituted Triazole Intermediate->Triazole Rearrangement & Protonolysis CuI_regen Cu(I) Triazole->CuI_regen Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol provides a standard method for the CuAAC reaction using an in-situ generated Cu(I) catalyst.

Materials:

  • 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq)

  • Organic Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05-0.1 eq)

  • Sodium Ascorbate (0.1-0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • Solution Preparation: In a vial, dissolve 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.05-0.1 eq). A color change (often to yellow-green) indicates the formation of the active catalyst.

  • Rationale for Components:

    • CuSO₄/Sodium Ascorbate: This is the most common and robust system for generating the active Cu(I) catalyst in situ. Sodium ascorbate is a mild reducing agent that converts Cu(II) to Cu(I) and prevents oxidative homocoupling of the alkyne.

    • t-BuOH/Water Solvent: This solvent system is ideal as it dissolves a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.[15]

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography or recrystallization.

Advanced Applications & Future Directions

Scaffold for Kinase Inhibitors

The arylalkyne motif is prevalent in many FDA-approved kinase inhibitors.[16] It serves as a rigid scaffold that can position key pharmacophores for optimal interaction with the kinase hinge region and other binding pockets. 1-Ethynyl-4-fluoro-2-methoxybenzene is an ideal starting point for such molecules, where the substituted phenyl ring can occupy the ATP-binding site.

Kinase_Inhibitor_Logic Start 1-Ethynyl-4-fluoro- 2-methoxybenzene Sonogashira Sonogashira Coupling with Hinge-Binding Heterocycle Start->Sonogashira Intermediate Arylalkyne-Heterocycle Core Sonogashira->Intermediate Modification Further Functionalization (e.g., Suzuki Coupling) Intermediate->Modification Final Final Kinase Inhibitor (Targeting DFG motif, etc.) Modification->Final

Caption: Logical flow from building block to a hypothetical kinase inhibitor.

Precursor for ¹⁸F PET Radioligands

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F).[17][18] While direct labeling of our title compound is challenging, it serves as an excellent template for designing precursors for late-stage radiofluorination. A common strategy involves replacing the fluorine atom with a better leaving group, such as a nitro group or a trimethylammonium salt, which can then be displaced by nucleophilic [¹⁸F]fluoride.

Table 2: Hypothetical Precursors for Radiofluorination

Precursor StructureSynthetic ApproachRationale
1-Ethynyl-2-methoxy-4-nitrobenzene Nitration of 1-ethynyl-2-methoxybenzeneThe nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAᵣ) with [¹⁸F]F⁻.
(4-Ethynyl-5-fluoro-2-methoxyphenyl)trimethylammonium triflate Multi-step synthesis involving amination, methylation, and anion exchange.The trimethylammonium group is an excellent leaving group for SNAᵣ, even on less activated rings.

This application highlights the compound's value not just for therapeutics but also for the development of advanced diagnostic agents.[19]

Conclusion

1-Ethynyl-4-fluoro-2-methoxybenzene is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its trifunctional nature provides chemists with a powerful platform to control metabolic stability, enhance target binding, and construct complex molecular architectures with high efficiency and precision. The robust and well-established protocols for Sonogashira coupling and CuAAC reactions enable its seamless integration into drug discovery workflows, from library synthesis to the development of highly targeted therapeutics and imaging agents. As the demand for novel, optimized clinical candidates continues to grow, the utility of such "privileged" scaffolds will undoubtedly expand.

References

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • Sigma-Aldrich. Click Chemistry in Drug Discovery.
  • PMC. Click Chemistry for Natural Product-Inspired Covalent Drug Discovery.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • J&K Scientific LLC. (2021, April 2).
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Jiang, X. et al. (2019, May 16). Recent applications of click chemistry in drug discovery.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Wikipedia. Sonogashira coupling.
  • Benchchem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
  • MDPI. (2025, July 18).
  • PMC. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • PMC. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles.
  • Izawa, K. (2021). Pharmacological Activities. Journal of Pharmacology and Medicinal Chemistry, 5(2), 1.
  • Zhao, B., et al. (2011). 1,4-Dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1601. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Hypha Discovery Blogs. (2023, May 12). Breaking C-F bonds in drugs.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • TCI Chemicals. Building Blocks for Medicinal Chemistry.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • Journal of the Chemical Society C: Organic. Highly fluorinated analogues of pharmacologically active compounds.
  • Harvard DASH.
  • FDA approved fluorine-containing drugs in 2023.
  • ResearchGate. Metabolism of fluorine-containing drugs.
  • Aktaş Anıl, G. et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • PubChem. 1-Ethynyl-4-methoxybenzene. [Link]

  • Dana Bioscience. 2-Ethynyl-1-fluoro-4-methoxybenzene 250mg.
  • MDPI. (2023, January 19).
  • PMC. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • eScholarship.org. Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer.
  • SciSpace. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a.
  • PharmacyLibrary. (2020, May 26). Chapter 12: Radiopharmaceutical Chemistry: PET Agents.
  • PubChem. 1-Ethynyl-4-fluorobenzene. [Link]

  • chemical-kinomics. Drug Discovery - Inhibitor.
  • CUNY. (2015, October 15). 18F‑Based Pretargeted PET Imaging Based on Bioorthogonal Diels− Alder Click Chemistry.
  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
  • Frontiers.
  • MedchemExpress.com. Kinase Inhibitor Library.
  • BLD Pharm. 1-Fluoro-4-methoxybenzene.

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Synthesis of Fluorinated Heterocyclic Compounds: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Over recent decades, the strategic introduction of fluorine atoms or fluorinated groups has led to a significant number of FDA-approved drugs, transforming the treatment of numerous diseases.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3] Judicious fluorination can enhance metabolic stability, improve binding affinity to biological targets, modulate lipophilicity and pKa, and increase bioavailability.[3][4] This confluence of benefits makes the synthesis of fluorinated heterocycles a critical area of research for scientists and professionals in drug development.[2][5]

However, the synthesis of these valuable compounds is not without its challenges. The introduction of fluorine into a heterocyclic ring can be complex, and achieving the desired regioselectivity often requires specialized reagents and reaction conditions.[2] This guide provides an in-depth overview of key synthetic strategies, complete with detailed, field-proven protocols and the rationale behind the experimental choices, to empower researchers in this dynamic field.

I. Electrophilic Fluorination: Direct C-H to C-F Conversion

Electrophilic fluorination is a powerful strategy for the direct introduction of a fluorine atom onto an electron-rich heterocyclic ring. This approach typically employs reagents with a "pseudo-F+" character, which can react with nucleophilic centers in the substrate. Among the most widely used and versatile electrophilic fluorinating agents is Selectfluor®.[6]

Causality of Experimental Choices:

The choice of an electrophilic fluorination strategy is often dictated by the electronic nature of the heterocyclic substrate. Electron-rich systems, or those that can be readily converted to electron-rich intermediates like enamines, are prime candidates for this methodology. Selectfluor® is favored for its stability, ease of handling compared to gaseous fluorine, and its broad functional group tolerance.[6][7] The reaction mechanism is thought to proceed through either a direct SN2-type attack on the fluorine atom of the reagent or via a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.

Protocol 1: Electrophilic Fluorination of a 1,2-Dihydropyridine using Selectfluor®

This protocol describes the synthesis of a 3-fluoro-3,6-dihydropyridine, a versatile intermediate that can be readily converted to the corresponding fluorinated pyridine.[8]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up & Isolation start Dissolve 1,2-dihydropyridine in dry acetonitrile cool Cool dihydropyridine solution to 0 °C under Argon start->cool reagent Prepare solution of Selectfluor® in dry acetonitrile add Slowly add Selectfluor® solution dropwise reagent->add cool->add react Stir at 0 °C add->react monitor Monitor reaction by LC-MS react->monitor quench Use directly or isolate crude product monitor->quench purify Purification (if necessary) - Note: Potential HF elimination quench->purify

Figure 1: Workflow for the electrophilic fluorination of a 1,2-dihydropyridine.

Materials:

  • 1,2-Dihydropyridine derivative (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Dry Acetonitrile (MeCN)

  • Argon atmosphere

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Step-by-Step Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the 1,2-dihydropyridine (1.0 mmol) in dry acetonitrile (10 mL).

  • In a separate flask, dissolve Selectfluor® (1.1 mmol) in dry acetonitrile (10 mL).

  • Cool the solution of the 1,2-dihydropyridine to 0 °C using an ice bath.

  • Slowly add the Selectfluor® solution dropwise to the stirred dihydropyridine solution over 15-20 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture containing the 3-fluoro-3,6-dihydropyridine can often be used in the next step without extensive purification.[8]

  • Note: Attempts to purify the 3-fluoro-3,6-dihydropyridine by column chromatography may lead to the elimination of hydrogen fluoride, yielding the corresponding pyridine.[8]

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on TLC. The product can be characterized by 19F NMR spectroscopy, which will show a characteristic signal for the newly introduced fluorine atom.

II. Nucleophilic Aromatic Substitution (SNAr) for Fluorination

Nucleophilic aromatic substitution (SNAr) is a classical yet highly effective method for introducing a fluorine atom onto an electron-deficient heterocyclic ring. This reaction involves the displacement of a suitable leaving group, typically a halide or a nitro group, by a nucleophilic fluoride source.

Causality of Experimental Choices:

The success of an SNAr fluorination hinges on the electronic properties of the heterocyclic substrate. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. Traditional fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used, but often require high temperatures and polar aprotic solvents due to their low solubility and the high activation energy of the reaction.[9] The development of anhydrous tetraalkylammonium fluoride reagents has enabled these reactions to be performed under much milder conditions.[10][11]

Protocol 2: Nucleophilic Fluorination of 2-Chloro-5-nitropyridine

This protocol details the synthesis of 2-fluoro-5-nitropyridine, a valuable building block in medicinal chemistry, from its chloro-analogue. This particular transformation often requires forcing conditions with traditional alkali metal fluorides. The use of a phase-transfer catalyst can enhance the reactivity of KF.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Fluorination Reaction cluster_workup Work-up & Isolation start Combine 2-chloro-5-nitropyridine, spray-dried KF, and phase-transfer catalyst solvent Add polar aprotic solvent (e.g., DMSO or Sulfolane) start->solvent heat Heat the mixture with vigorous stirring solvent->heat react Maintain temperature and monitor by GC or HPLC heat->react cool Cool reaction mixture react->cool quench Pour into ice-water cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify

Figure 2: Workflow for the nucleophilic fluorination of a chloropyridine.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 mmol)

  • Spray-dried Potassium Fluoride (KF) (2.0-3.0 mmol)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol)

  • Dimethyl sulfoxide (DMSO) or Sulfolane

  • Standard laboratory glassware with a reflux condenser and heating mantle

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 mmol), spray-dried potassium fluoride (2.0-3.0 mmol), and the phase-transfer catalyst (0.1 mmol).

  • Add a high-boiling polar aprotic solvent such as DMSO or Sulfolane (5-10 mL).

  • Heat the reaction mixture to 130-160 °C with vigorous stirring.

  • Monitor the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-5-nitropyridine.

Self-Validation: The identity and purity of the product can be confirmed by comparing its melting point and spectroscopic data (1H NMR, 13C NMR, 19F NMR, and MS) with the literature values.

III. Trifluoromethylation of Heterocycles

The trifluoromethyl (CF3) group is a particularly valuable substituent in medicinal chemistry due to its high lipophilicity, metabolic stability, and ability to act as a bioisostere for other groups. A number of specialized reagents have been developed for the introduction of the CF3 group, with Togni reagents being among the most popular for their versatility and ease of use.[12][13]

Causality of Experimental Choices:

Togni reagents are hypervalent iodine compounds that can act as electrophilic sources of the CF3 group.[13] They are often used in reactions with nucleophilic substrates such as thiols, phenols, and electron-rich heterocycles. The reaction can also be mediated by radical pathways, often initiated by a catalyst such as a copper salt.[14] The choice of reaction conditions can direct the outcome towards different trifluoromethylated products.

Protocol 3: Trifluoromethylation of an Enamine with Togni's Reagent

This protocol describes a copper-catalyzed trifluoromethylation of an enamine, which then undergoes an in-situ azirination to form a trifluoromethylated 2H-azirine, a biologically interesting scaffold.[14]

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Trifluoromethylation cluster_azirination Intramolecular Azirination cluster_workup Work-up & Isolation start Combine enamine, Togni's reagent, and CuI in DCE heat Heat the mixture start->heat react Stir and monitor formation of β-trifluoromethylated enamine heat->react add_phio Add PhIO to the reaction mixture react->add_phio stir Continue stirring at room temperature add_phio->stir monitor Monitor by TLC stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by column chromatography concentrate->purify

Figure 3: Workflow for the one-pot trifluoromethylation and azirination of an enamine.

Materials:

  • Enamine (1.0 mmol)

  • Togni's Reagent I (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Iodosobenzene (PhIO) (1.5 mmol)

  • 1,2-Dichloroethane (DCE)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a round-bottom flask, combine the enamine (1.0 mmol), Togni's reagent I (1.2 mmol), and CuI (0.1 mmol) in 1,2-dichloroethane (5 mL).

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the β-trifluoromethylated enamine intermediate by TLC.

  • After the initial trifluoromethylation is complete, cool the reaction to room temperature and add iodosobenzene (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the formation of the trifluoromethylated 2H-azirine by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated 2H-azirine.[14]

Self-Validation: The product can be characterized by 1H, 13C, and 19F NMR spectroscopy. The characteristic quartet in the 13C NMR spectrum for the CF3 group and the corresponding singlet in the 19F NMR spectrum will confirm the successful trifluoromethylation.

IV. Safety and Handling of Fluorinating Reagents

Many fluorinating reagents are highly reactive and require careful handling. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to perform all manipulations in a well-ventilated fume hood.

ReagentKey HazardsRecommended PPE
Selectfluor® Strong oxidizing agent, harmful if swallowed, causes skin and eye irritation.[15][16]Safety glasses, lab coat, gloves.
DAST Reacts violently with water, thermally unstable, corrosive, toxic if inhaled or swallowed.[15]Face shield, chemical-resistant gloves and apron, work in a fume hood.
Togni's Reagents Eye, skin, and respiratory irritant.Safety glasses, lab coat, gloves.
Potassium Fluoride (KF) Toxic if swallowed, causes serious eye irritation.Safety glasses, lab coat, gloves.
Fluorine Gas (F2) Extremely reactive and corrosive, toxic, powerful oxidizer.[14]Specialized training and equipment required. Full-face respirator, chemical-resistant suit.[14]

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE).

  • Avoid inhalation of dusts or vapors.

  • Prevent contact with skin and eyes.

  • Keep reagents away from incompatible materials (e.g., water for DAST, combustible materials for Selectfluor®).[15]

  • In case of exposure, seek immediate medical attention.[16]

V. Case Study: Synthesis of FDA-Approved Drugs

The strategic application of these synthetic methodologies is exemplified in the industrial synthesis of numerous life-changing medications.

Case Study 1: Voriconazole (Antifungal)

Voriconazole is a triazole antifungal agent containing both a fluoropyrimidine and a difluorophenyl moiety. Its synthesis highlights the importance of coupling reactions to assemble complex fluorinated heterocyclic structures. One common synthetic route involves a Reformatsky-type reaction between a zinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[2][16] This key step constructs the carbon skeleton and sets the stereochemistry of the final drug molecule.

Case Study 2: Sitagliptin (Antidiabetic)

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its structure features a trifluoromethyl-substituted triazolopiperazine ring and a trifluorophenyl group. The synthesis of sitagliptin has evolved significantly, with modern "green" approaches focusing on asymmetric hydrogenation of an enamine intermediate to install the chiral amine center with high enantioselectivity.[1][6][8] This case study underscores the drive towards more efficient and sustainable methods for producing complex fluorinated heterocyclic drugs.

Conclusion

The synthesis of fluorinated heterocyclic compounds is a vibrant and essential field within drug discovery and development. A thorough understanding of the available synthetic methodologies, the rationale behind their application, and the necessary safety precautions is paramount for success. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and effectively construct these vital molecular architectures that form the basis of many modern medicines.

References

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024, September 30). PMC. Retrieved February 19, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). innovareacademics.in. Retrieved February 19, 2026, from [Link]

  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. (n.d.). Liu, F., & Sameem, B. Retrieved February 19, 2026, from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • VORICONAZOLE - API SYNTHESIS. (2015, July 26). INTERNATIONAL. Retrieved February 19, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved February 19, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI. Retrieved February 19, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved February 19, 2026, from [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (2018, June 15). Beilstein Journals. Retrieved February 19, 2026, from [Link]

  • 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]

  • Insight into trifluoromethylation – experimental electron density for Togni reagent I. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. (2014, May 28). The Journal of Organic Chemistry - ACS Publications. Retrieved February 19, 2026, from [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.
  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021, January 25). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2025, August 7). Request PDF - ResearchGate. Retrieved February 19, 2026, from [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018, June 13). MDPI. Retrieved February 19, 2026, from [Link]

  • Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020, September 24). Accounts of Chemical Research. Retrieved February 19, 2026, from [Link]

Sources

Preparation of PET imaging agents using fluorinated precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation of PET Imaging Agents Using Fluorinated Precursors

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation of Positron Emission Tomography (PET) imaging agents using fluorine-18 (¹⁸F) labeled precursors. It is designed to bridge theoretical radiochemistry with practical, field-proven applications, emphasizing the rationale behind experimental choices to ensure robust and reproducible radiosyntheses.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that visualizes and quantifies physiological processes in vivo.[1] This capability is crucial for early disease diagnosis, monitoring therapeutic responses, and accelerating drug development.[2][3] The power of PET lies in its use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide.

Among the available PET radionuclides, fluorine-18 stands out as the most widely utilized due to its near-ideal characteristics[1][2][4]:

  • Convenient Half-Life (t½ ≈ 109.8 minutes): This half-life is long enough to permit multi-step chemical syntheses, purification, quality control, and transport to satellite imaging centers, yet short enough to minimize the radiation dose to the patient.[2][4]

  • Low Positron Energy (Eβ+max = 0.635 MeV): This results in a short positron range in tissue, leading to higher spatial resolution and sharper images.[4]

  • Well-Established Production: ¹⁸F is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in high yields and as no-carrier-added [¹⁸F]fluoride, which is essential for synthesizing high molar activity radiotracers.[5][6]

  • Versatile Radiochemistry: The carbon-fluorine bond is strong, often enhancing the metabolic stability of the radiotracer. A vast and expanding toolbox of fluorination chemistries allows for the labeling of a diverse range of molecules.[7][8]

This guide focuses on the most prevalent method for ¹⁸F-labeling: nucleophilic substitution , which utilizes the readily available [¹⁸F]fluoride ion.

The Core of ¹⁸F-Radiochemistry: Nucleophilic Fluorination

Nucleophilic fluorination is the workhorse of modern PET chemistry.[5][9] The process involves reacting a precursor molecule, which contains a suitable leaving group, with a highly reactive, "naked" [¹⁸F]fluoride ion. The reaction is typically performed in an automated synthesis module housed within a shielded "hot cell" to ensure radiation safety and compliance with Current Good Manufacturing Practice (CGMP).[10][11]

The Journey of [¹⁸F]Fluoride: From Target to Reaction Vessel

The overall workflow for a typical ¹⁸F-radiosynthesis is a multi-stage process that demands precision and control.

G cluster_0 Cyclotron & [¹⁸F]Fluoride Production cluster_1 [¹⁸F]Fluoride Processing cluster_2 Radiosynthesis & Purification cluster_3 Final Product Formulation & QC Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F TargetWater [¹⁸F]F⁻ in [¹⁸O]H₂O Cyclotron->TargetWater Bombardment QMA Anion Exchange Cartridge (QMA) TargetWater->QMA Trapping [¹⁸F]F⁻ Elution Elution with K₂CO₃/K₂₂₂ QMA->Elution Release Drying Azeotropic Drying Elution->Drying Formation of [K/K₂₂₂]⁺[¹⁸F]F⁻ Reaction Nucleophilic Substitution (Heating) Drying->Reaction Precursor Fluorinated Precursor + Solvent Precursor->Reaction Hydrolysis Deprotection (if required) Reaction->Hydrolysis Purification SPE and/or HPLC Hydrolysis->Purification Formulation Formulation in Saline/Buffer Purification->Formulation QC Quality Control Testing Formulation->QC FinalProduct Sterile Final Product for Injection QC->FinalProduct Release

Figure 1: General workflow for PET radiopharmaceutical production.

Step 1: Trapping and Elution of [¹⁸F]Fluoride The [¹⁸F]fluoride produced in the cyclotron is delivered in enriched [¹⁸O]water. Because water's high hydration energy quenches the nucleophilicity of the fluoride ion, it must be removed.[5] The aqueous solution is passed through a quaternary methylammonium (QMA) anion-exchange solid-phase extraction (SPE) cartridge, which selectively traps the [¹⁸F]F⁻ ions while the [¹⁸O]water is recovered for recycling.[5][12]

The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution containing a phase transfer catalyst in a mixture of acetonitrile and water. The most common system consists of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂), a cryptand that effectively chelates the K⁺ ion.[6] This sequestration of the cation leaves a highly reactive, "naked" [¹⁸F]fluoride anion, dramatically enhancing its nucleophilicity.[6] An alternative is using tetrabutylammonium (TBA) salts, such as TBA bicarbonate.[12]

Step 2: Azeotropic Drying - The Critical Anhydrous Step Even after elution, residual water remains, which is detrimental to the subsequent nucleophilic substitution. This water is removed via azeotropic distillation with acetonitrile (CH₃CN).[13] The mixture is heated under a stream of inert gas (like nitrogen or argon), typically through 2-3 cycles of adding and evaporating acetonitrile, to achieve anhydrous conditions. This is a time-consuming but critical step, as the presence of water will lead to low radiochemical yields.[13] Note that some modern methods using ionic liquids or specific precursors aim to reduce or eliminate this drying step.[13][14][15]

The Labeling Reaction: Choosing Your Precursor and Conditions

With the activated [K/K₂₂₂]⁺[¹⁸F]F⁻ complex ready in an anhydrous aprotic solvent (e.g., DMSO, DMF, or CH₃CN), the precursor is introduced to initiate the labeling reaction.[1]

The Precursor: The choice of precursor is paramount and depends on the target molecule. It must contain a good leaving group at the desired position for fluorination.

G cluster_aliphatic Aliphatic Sₙ2 Substitution cluster_aromatic Aromatic SₙAr Substitution Aliphatic Precursor R-LG Aliphatic_Product Product R-¹⁸F Aliphatic->Aliphatic_Product [¹⁸F]F⁻ LG_Aliphatic Leaving Groups (LG): -OTf (triflate) -OTs (tosylate) -ONs (nosylate) -OMs (mesylate) Aromatic Precursor Ar-LG Aromatic_Product Product Ar-¹⁸F Aromatic->Aromatic_Product [¹⁸F]F⁻ LG_Aromatic Leaving Groups (LG): -NO₂ (nitro) -N⁺Me₃ (trimethylammonium) Requires electron-withdrawing group (EWG) ortho/para to LG

Figure 2: Common precursor types for nucleophilic ¹⁸F-fluorination.

  • Aliphatic Substitution (Sₙ2): For labeling aliphatic carbons, precursors with sulfonate esters (triflates, tosylates, nosylates) are excellent leaving groups.[1][16][17] The reaction proceeds via a classic Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reaction center. This is the core reaction for the synthesis of many widely used tracers, including [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine).[18]

  • Aromatic Substitution (SₙAr): Introducing ¹⁸F onto an aromatic ring is more challenging and typically requires the ring to be "activated" by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[16][19] Common leaving groups for SₙAr reactions include nitro (-NO₂) and trimethylammonium (-N⁺Me₃) groups.[19][20] These reactions generally require higher temperatures (100-180°C) than aliphatic substitutions.[19]

Reaction Conditions: The optimal conditions must be determined empirically for each new tracer.

Parameter Typical Range/Value Rationale
Solvent Acetonitrile, DMSO, DMF Aprotic polar solvents effectively solvate the cation complex ([K/K₂₂₂]⁺) while leaving the [¹⁸F]F⁻ anion reactive.[1]
Temperature 80 - 180 °C Provides activation energy for the reaction. Higher temperatures are often needed for less reactive precursors, especially in SₙAr.[16][19]
Reaction Time 5 - 20 minutes Must be long enough for high conversion but short enough to minimize radioactive decay and potential side reactions.

| Precursor Amount | 1 - 10 mg | A sufficient excess is used to drive the reaction to completion, maximizing the incorporation of the limited [¹⁸F]fluoride. |

Deprotection and Purification: Isolating the Final Product

Often, the precursor molecule contains protecting groups on sensitive functionalities to prevent side reactions during fluorination.[18] For example, the synthesis of [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) uses a mannose triflate precursor with acetyl protecting groups.[5] After the labeling step, these groups must be removed, typically through acid or base hydrolysis.[5]

Purification is essential to remove the unreacted precursor, reaction byproducts, the phase transfer catalyst, and any remaining [¹⁸F]fluoride. This ensures the final product is of high chemical and radiochemical purity for safe administration to patients.[21] Two primary techniques are used, often in combination:

  • Solid-Phase Extraction (SPE): SPE uses small cartridges packed with a sorbent that can selectively retain the desired product while impurities are washed away, or vice-versa (a "catch and release" or "pass-through" strategy).[21][22] It is a rapid and easily automated method, ideal for simple purifications like that of [¹⁸F]FDG.[21]

  • High-Performance Liquid Chromatography (HPLC): For more complex reaction mixtures where SPE does not provide adequate separation, semi-preparative HPLC is the gold standard.[23] It offers high-resolution separation, ensuring extremely high purity. The drawback is that it is more time-consuming and requires subsequent reformulation of the product from the HPLC mobile phase into a biocompatible solution (e.g., sterile saline), often using an additional SPE step.[21][23]

Protocols: A Practical Guide

The following protocols are generalized examples. Specific parameters must be optimized for each radiotracer and automated synthesis platform.

Protocol 1: General Preparation of Activated [¹⁸F]Fluoride

Objective: To prepare anhydrous, highly nucleophilic [K/K₂₂₂]⁺[¹⁸F]F⁻ for radiosynthesis.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Sep-Pak™ Light QMA Cartridge (pre-conditioned with K₂CO₃ and water)

  • Elution Vial containing: Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in Acetonitrile:Water (e.g., 80:20 v/v, 1 mL)

  • Reaction Vessel

  • High-purity Acetonitrile (CH₃CN)

  • Nitrogen or Argon gas supply

Procedure:

  • Load: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through the QMA cartridge. Collect the [¹⁸O]water for recycling.

  • Wash (Optional): Wash the cartridge with sterile water to remove any impurities.

  • Dry Cartridge: Pass a stream of inert gas through the cartridge to remove residual water.

  • Elute: Slowly pass the K₂₂₂/K₂CO₃ elution solution through the QMA cartridge into the reaction vessel.

  • Azeotropic Drying: a. Heat the reaction vessel to 100-110 °C under a gentle stream of inert gas until the solvent is evaporated. b. Add 1 mL of anhydrous acetonitrile to the vessel. c. Repeat the evaporation step. Perform this drying cycle a total of 2-3 times to ensure the complex is anhydrous. d. The activated [¹⁸F]fluoride is now ready for the labeling reaction.

Protocol 2: Radiosynthesis and Purification of an Aliphatic Tracer ([¹⁸F]FLT example)

Objective: To synthesize [¹⁸F]FLT via nucleophilic substitution.

Materials:

  • Activated [¹⁸F]Fluoride (from Protocol 1)

  • FLT Precursor (e.g., 3-N-Boc-5'-O-DMTr-3'-O-nosyl-thymidine) (5-10 mg) dissolved in anhydrous DMSO (0.5-1.0 mL).[18]

  • Hydrochloric Acid (e.g., 4 M HCl)

  • Semi-preparative HPLC system with a C18 column

  • Mobile Phase (e.g., Ethanol/Water gradient)

  • C18 SPE Cartridge for reformulation

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride for Injection, USP

Procedure:

  • Labeling: a. To the dried, activated [¹⁸F]fluoride in the reaction vessel, add the precursor solution. b. Seal the vessel and heat to 120-140 °C for 10-15 minutes. c. Cool the reaction vessel.

  • Hydrolysis (Deprotection): a. Add HCl solution to the reaction mixture. b. Heat to 100-110 °C for 5-10 minutes to remove the Boc and DMTr protecting groups.[18] c. Cool and neutralize the mixture if necessary.

  • Purification: a. Inject the crude reaction mixture onto the semi-preparative HPLC system. b. Collect the radioactive fraction corresponding to [¹⁸F]FLT, identified by comparison with a non-radioactive standard.

  • Reformulation: a. Dilute the collected HPLC fraction with sterile water. b. Pass the diluted solution through a C18 SPE cartridge, which will trap the [¹⁸F]FLT. c. Wash the cartridge with sterile water to remove the HPLC mobile phase. d. Elute the final [¹⁸F]FLT product from the cartridge with a small volume of ethanol. e. Dilute the ethanol solution with sterile saline to achieve the final injectable formulation with an ethanol concentration <10%.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control: Ensuring Safety and Efficacy

Every batch of a PET radiopharmaceutical must undergo rigorous quality control (QC) testing before it can be released for clinical use.[5][10] These tests must comply with pharmacopeia monographs (e.g., USP, EP) and CGMP regulations.[5][10][24]

QC TestSpecification Example (for [¹⁸F]FDG)MethodCausality/Importance
Appearance Clear, colorless, free of particulatesVisual InspectionEnsures no foreign matter is being injected.
pH 4.5 - 7.5pH Meter or pH StripEnsures the product is biocompatible and will not cause pain or thrombosis upon injection.[25]
Radionuclidic Identity ¹⁸FGamma Spectroscopy (511 keV peak)Confirms the correct radionuclide is present.[25]
Radionuclidic Purity ≥ 99.5% ¹⁸FHalf-life measurement (105-115 min)Ensures no long-lived radionuclidic impurities that would increase patient radiation dose.[26]
Radiochemical Purity ≥ 95%Radio-TLC or Radio-HPLCConfirms that the radioactivity corresponds to the desired chemical form, not unreacted fluoride or byproducts.[25][26]
Chemical Purity e.g., Precursor < X µg/mLHPLC with UV detectionQuantifies and limits non-radioactive chemical impurities that could have pharmacological effects.
Residual Solvents e.g., Acetonitrile < 410 ppmGas Chromatography (GC)Limits potentially toxic organic solvents used during synthesis.[5]
Kryptofix 2.2.2 < 50 µg/mLSpot Test or LC-MS/MSK₂₂₂ is toxic and must be limited in the final product.
Sterility No microbial growthIncubation in culture mediaEnsures the product is free from bacteria. (Note: This is a retrospective test; product is released at-risk based on filter integrity).[5]
Bacterial Endotoxins < 175 EU/V (USP)Limulus Amebocyte Lysate (LAL) TestEnsures the product is free from pyrogens (fever-inducing substances from bacteria).[26]
Filter Integrity Pass (e.g., Bubble Point Test)Physical test on the 0.22 µm filterProvides indirect evidence of sterility at the time of release, before the full sterility test is complete.[5]

Conclusion: The Future of ¹⁸F-Radiochemistry

The field of ¹⁸F-radiochemistry is dynamic and continually evolving. While traditional nucleophilic substitution remains the cornerstone of PET tracer production, significant research is focused on developing novel "late-stage" fluorination methods. These new strategies, including transition-metal-mediated reactions (e.g., using palladium or copper) and methods for labeling less activated aromatic rings, promise to expand the chemical space accessible to PET imaging.[15][27][28][29][30] The goals are to simplify synthesis, reduce reaction times, and enable the labeling of increasingly complex and sensitive biomolecules, ultimately leading to the development of more specific and effective imaging agents for research and clinical medicine.

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  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC. [Link]

  • Pretze, M., et al. (2014). Recent Developments and Trends in 18F-Radiochemistry: Syntheses and Applications. ResearchGate. [Link]

  • Open MedScience. (2024). Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. Open MedScience. [Link]

  • Ferreira, T. A. S., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology - CDTN. SciELO. [Link]

  • Peñuelas, I. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Lemaire, C. (2007). Fluorine-18 Chemistry for PET: A Concise Introduction. Bentham Science. [Link]

  • U.S. Food and Drug Administration (FDA). (2009). PET Drug Products - Current Good Manufacturing Practice (CGMP). FDA. [Link]

  • Sharninghausen, L. S., et al. (2024). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. [Link]

  • U.S. Patent No. WO2018022603A1. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof.
  • Khan, M. A. A., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. [Link]

  • Wang, M., et al. (2016). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. [Link]

  • Shi, W., et al. (2020). [18F]Radiolabeling fluorination of monofluoroalkyl triflates for the synthesis of [18F]difluoromethylated alkanes. Chemical Communications. [Link]

  • Chen, Z., et al. (2020). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. ResearchGate. [Link]

  • Mosdzian, T., et al. (2015). Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multi-reactor radiosynthesizer without hardware modification. PMC. [Link]

  • Chen, Z., et al. (2020). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PMC. [Link]

Sources

Application Note: Advanced Derivatization of 1-Ethynyl-4-fluoro-2-methoxybenzene for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Logic

1-Ethynyl-4-fluoro-2-methoxybenzene represents a "privileged" intermediate in modern drug discovery. Its value lies not just in the terminal alkyne—a versatile handle for carbon-carbon and carbon-heteroatom bond formation—but in the specific arrangement of its substituents.

The "Triad" Effect:
  • The Warhead (C1-Ethynyl): A sterically accessible terminal alkyne (

    
    -hybridized) suitable for "Click" chemistry (CuAAC), Sonogashira coupling, and heterocycle formation.
    
  • The Metabolic Block (C4-Fluoro): Located para to the potential metabolic soft spot (C1), the fluorine atom blocks oxidative metabolism (e.g., P450 hydroxylation) while modulating lipophilicity (

    
    ) and metabolic stability without significant steric penalty.
    
  • The Orienting Group (C2-Methoxy): Acts as a hydrogen bond acceptor and provides conformational bias (via the "ortho effect"), often locking the rotatable bond in protein binding pockets.

This guide details three high-value derivatization workflows designed to maximize the utility of this scaffold in library generation and lead optimization.

Chemical Profile

PropertyValue / Description
Structure 1-Ethynyl-4-fluoro-2-methoxybenzene
Molecular Weight ~150.15 g/mol
Appearance Colorless to pale yellow oil/low-melting solid
Alkyne Proton pKa ~24 (Estimated; comparable to phenylacetylene)
Key Reactivity Nucleophilic (Acetylide formation), Electrophilic (via metal catalysis), 1,3-Dipole acceptor
Storage 2–8°C, under Argon/Nitrogen (oxidation sensitive)

Workflow A: The "Click" Handle (CuAAC) for Library Generation

Application: Rapid synthesis of peptidomimetics, PROTAC linkers, and fragment-based drug discovery (FBDD) libraries. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

Technical Insight

While standard CuAAC conditions often use simple CuSO₄/Ascorbate, this scaffold's electron-rich nature (due to 2-OMe) can lead to oxidative homocoupling (Glaser coupling) side products if Cu(I) levels fluctuate. We utilize the THPTA ligand system to stabilize the Cu(I) oxidation state, accelerating the reaction while suppressing byproducts and protecting biomolecules if used in conjugation.[1]

Protocol 1: THPTA-Stabilized CuAAC

Reagents:

  • Substrate: 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 equiv)

  • Azide Partner: R-N₃ (1.1 equiv)

  • Catalyst Source: CuSO₄[1][2]·5H₂O (5 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O (for lipophilic azides)

Step-by-Step:

  • Ligand Complexation: In a small vial, mix the CuSO₄ solution and THPTA solution. The mixture should remain clear blue. Why: Pre-complexing ensures Cu is protected before reduction.

  • Substrate Dissolution: Dissolve the alkyne and the azide partner in the chosen solvent (t-BuOH/H₂O or DMSO).

  • Initiation: Add the Cu-THPTA complex to the reaction mixture.

  • Reduction: Add the Sodium Ascorbate solution dropwise. The solution may turn colorless or pale yellow (indicating Cu(I) generation).

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Alkyne + Azide).

  • Workup: Dilute with water, extract with EtOAc. If the product precipitates, simple filtration is often sufficient.

CuAAC_Workflow Start Alkyne Substrate Cycle Catalytic Cycle (Cu(I)-Acetylide) Start->Cycle + Azide Complex Cu(II)-THPTA Pre-complex Reduction Reduction (Na Ascorbate) Complex->Reduction Reduction->Cycle Generates Cu(I) Product 1,2,3-Triazole Product Cycle->Product Cyclization

Figure 1: THPTA-stabilized CuAAC workflow preventing oxidative homocoupling.

Workflow B: Carbon Extension via Sonogashira Coupling

Application: Synthesis of biaryl cores for kinase inhibitors (e.g., replacing the "hinge binder"). Mechanism: Pd/Cu-catalyzed cross-coupling of the terminal alkyne with aryl halides.[3][4][5]

Technical Insight

The 2-methoxy group creates a steric "ortho effect" that can slow down the transmetallation step in the catalytic cycle. To counteract this, we employ a high-activity catalyst system (Pd(dppf)Cl₂) and a slightly elevated temperature, ensuring complete conversion without forcing conditions that degrade the fluorinated ring.

Protocol 2: Sterically Demanding Sonogashira Coupling

Reagents:

  • Substrate: 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 equiv)

  • Aryl Halide: Ar-I or Ar-Br (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Et₃N (3.0 equiv)

  • Solvent: Anhydrous DMF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge the solvent with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species and promotes Glaser coupling.

  • Loading: Charge the reaction vessel with Aryl Halide, Pd catalyst, CuI, and Base.

  • Addition: Add the degassed solvent, then add the Alkyne substrate last (via syringe if liquid).

  • Reaction: Heat to 60°C (for Ar-I) or 80°C (for Ar-Br) under Argon for 4–12 hours.

  • Quench: Cool to RT, dilute with EtOAc, and wash with NH₄Cl (sat. aq) to sequester copper (turns blue).

  • Purification: Flash chromatography (Hexane/EtOAc).

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Alkyne-Cu Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 2: Catalytic cycle emphasizing the transmetallation step critical for ortho-substituted alkynes.

Workflow C: Isoxazole Synthesis (Bioisostere Construction)

Application: Creating rigid, non-cleavable linker surrogates for amide bonds. Mechanism: [3+2] Cycloaddition of the alkyne with an in situ generated nitrile oxide.

Protocol 3: One-Pot Nitrile Oxide Cycloaddition

Reagents:

  • Substrate: 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 equiv)

  • Precursor: Chlorooxime derivative (1.2 equiv)

  • Base: NaHCO₃ (solid, 3.0 equiv) or Et₃N (slow addition)

  • Solvent: IPA/H₂O (1:1) or DCM

Step-by-Step:

  • Preparation: Dissolve the alkyne and chlorooxime in the solvent.

  • Slow Activation: Add the base slowly. Why: Rapid base addition generates the unstable nitrile oxide too quickly, leading to dimerization (furoxan formation).

  • Cyclization: Stir at RT for 12 hours. The nitrile oxide reacts with the alkyne to form the 3,5-disubstituted isoxazole.

  • Workup: Evaporate volatiles, dissolve residue in EtOAc, wash with water.

Analytical Standards & QC

When validating the derivatives, look for these characteristic NMR signatures:

SignalApproximate Shift (δ ppm)MultiplicityDiagnostic Note
Alkyne C-H 3.0 – 3.3SingletDisappears upon derivatization.
Methoxy (-OCH₃) 3.8 – 3.9SingletRemains constant; internal standard.
Triazole C-H 7.8 – 8.5SingletAppears in CuAAC products.
¹⁹F NMR -110 to -120MultipletConfirm integrity of the C-F bond.

References

  • Click Chemistry Mechanism & Ligands

    • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. Link

  • Sonogashira Coupling Protocols

    • Sonogashira Coupling: A Detailed Protocol. BenchChem. Link

  • Fluorine in Medicinal Chemistry

    • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Link

  • Alkyne Reactivity

    • Alkylation of Terminal Alkynes. YouTube (Organic Chemistry Guide). Link

Sources

Application Note: Strategic Implementation of Fluorinated Compounds in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Rationale

The strategic incorporation of fluorine into material scaffolds is a transformative tool in modern materials science.[1] The carbon-fluorine (C-F) bond, with its extreme strength (approx. 485 kJ/mol) and low polarizability, imparts unique physicochemical properties: thermal stability, chemical inertness, lipophilicity, and reduced surface energy.

This guide moves beyond basic theory to provide actionable, field-validated protocols for three high-impact applications:

  • Surface Engineering: Fabricating superhydrophobic coatings via fluorinated silica.[2][3]

  • Photovoltaics: Enhancing Perovskite Solar Cell (PSC) stability using fluorinated additives.

  • Biomedical: Synthesizing high-content fluorinated nanoparticles for drug delivery and 19F MRI.

Module A: Superhydrophobic Surface Engineering

Target Application: Self-cleaning surfaces, anti-icing coatings, and corrosion resistance.[4]

Technical Context

Achieving superhydrophobicity (Water Contact Angle >150°) requires a synergy between hierarchical surface roughness and low surface energy.[5] We utilize the Stöber process to generate silica nanoparticles (


 NPs), followed by surface functionalization with fluoroalkylsilanes (FAS-17).[2][3]
Experimental Protocol: FAS-17 Modified Silica Coating

Reagents:

  • Tetraethyl orthosilicate (TEOS)

  • 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (FAS-17)

  • Ethanol (Absolute), Ammonium hydroxide (

    
    , 28%)
    

Workflow:

  • Synthesis of Monodisperse Silica Cores (Stöber Method):

    • Mix 50 mL ethanol and 2 mL

      
       in a round-bottom flask.
      
    • Add 2 mL TEOS dropwise under vigorous stirring (500 rpm).

    • React for 6 hours at room temperature to form

      
      120 nm 
      
      
      
      spheres.
  • Fluorination (Surface Grafting):

    • Add 1% (v/v) FAS-17 directly to the colloidal suspension.

    • Stir for 24 hours at 60°C. The hydrolyzed silane groups of FAS-17 condense with hydroxyl groups on the silica surface.

  • Deposition (Spin Coating):

    • Substrate: Aluminum alloy (cleaned via ultrasonication in acetone).

    • Dispense 200

      
      L of the fluorinated suspension.
      
    • Spin cycle: 500 rpm (10s)

      
       2000 rpm (30s).
      
    • Repeat 3-5 times to build hierarchical roughness.

  • Curing:

    • Anneal at 120°C for 1 hour to finalize siloxane condensation.

Mechanism Visualization

Superhydrophobic_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Fluorination cluster_2 Step 3: Surface Assembly TEOS TEOS Precursor Hydrolysis Hydrolysis & Condensation TEOS->Hydrolysis SiO2 SiO2 Nanospheres (~120nm) Hydrolysis->SiO2 Grafting Silane Grafting (Si-O-Si Bond) SiO2->Grafting FAS17 FAS-17 Addition FAS17->Grafting F_SiO2 Fluorinated SiO2 NPs Grafting->F_SiO2 Coating Spin Coating (Layer-by-Layer) F_SiO2->Coating Roughness Hierarchical Roughness Coating->Roughness Result Superhydrophobic Surface (WCA >150°) Roughness->Result

Figure 1: Workflow for synthesizing fluorinated silica nanoparticles and fabricating superhydrophobic surfaces.

Module B: Photovoltaic Stability Enhancement

Target Application: Perovskite Solar Cells (PSCs) with high moisture resistance.[6][7]

Technical Context

Halide perovskites (e.g.,


) suffer from moisture degradation and surface defects (under-coordinated 

). Fluorinated additives, such as 4,5-difluoro-phthalic anhydride (4FPA) or Morpholinium tetrafluoroborate (MOT) , act as dual-function passivators. The fluorine atoms induce hydrophobicity, while functional groups (carbonyl or amine) coordinate with defects.
Experimental Protocol: Additive Engineering

Reagents:

  • Perovskite Precursor:

    
     solution (in DMF/DMSO).
    
  • Additive: 4FPA (0.5 mg/mL in DMF).

Workflow:

  • Precursor Modification:

    • Introduce 4FPA into the perovskite precursor solution at a concentration of 0.2 - 0.5 mol% relative to Pb.

    • Note: Do not exceed 1 mol% as excess additive can disrupt crystal lattice growth.

  • Film Deposition:

    • Spin-coat the precursor onto the electron transport layer (e.g.,

      
      ).
      
    • Use anti-solvent dripping (Chlorobenzene) at the 20th second of the spin cycle to induce crystallization.

  • Annealing:

    • Anneal at 150°C for 10 minutes.

    • Mechanism:[5][8] During annealing, the carbonyl groups of 4FPA coordinate with

      
       defects, while the fluorinated ring orients outward, forming a hydrophobic shield.
      
Performance Validation Data
MetricControl DeviceFluorinated (4FPA) DeviceImprovement Factor
PCE (%) 21.49%23.21% +1.72% (Absolute)
Voc (V) 1.12 V1.18 V Reduced Recombination
Stability (1000h) 60% Retention87% Retention Moisture Shielding

(Data adapted from ACS Appl. Mater. Interfaces 2025)

Module C: Biomedical Fluorinated Nanocarriers

Target Application: 19F MRI Imaging and Drug Delivery.[9][10][11]

Technical Context

Fluorine is absent in biological soft tissue, making it a "zero-background" agent for MRI. Polymeric Fluorinated Nanoparticles (PFNPs) synthesized via Photo-Polymerization-Induced Self-Assembly (Photo-PISA) allow for high fluorine loading without compromising biocompatibility.

Experimental Protocol: Photo-PISA Synthesis

Reagents:

  • Macromolecular Chain Transfer Agent (macro-CTA): PEG-based CTA.

  • Monomer: 2,2,2-Trifluoroethyl methacrylate (TFEMA) or similar fluorinated methacrylate.

  • Solvent: Water (aqueous dispersion).

Workflow:

  • Reaction Setup:

    • Dissolve PEG-CTA and Fluorinated Monomer in water.

    • Target solid content: 10-20 wt%.

  • Photo-Initiation:

    • Irradiate with visible light (e.g., 405 nm LED) at room temperature.

    • Self-Assembly: As the hydrophobic fluorinated polymer chain grows, it becomes insoluble in water, triggering self-assembly into core-shell nanoparticles (PEG shell, Fluorinated core).

  • Purification:

    • Dialysis against water for 24 hours to remove unreacted monomers.

  • Characterization:

    • 19F NMR: Confirm sharp fluorine signal (high mobility required for MRI).

    • DLS: Verify particle size (typically 50-200 nm).

PISA Mechanism Diagram

PISA_Mechanism cluster_init Phase 1: Homogeneous Solution cluster_growth Phase 2: Photo-Polymerization cluster_assembly Phase 3: Self-Assembly Sol Water + PEG-CTA + Fluorinated Monomer Light 405 nm Light Irradiation Sol->Light Chain Chain Extension (Amphiphilic Block Copolymer) Light->Chain Micelle Micellization Chain->Micelle Hydrophobic Collapse PFNP Final PFNP (Fluorinated Core / PEG Shell) Micelle->PFNP

Figure 2: Photo-PISA mechanism for synthesizing high-content fluorinated nanoparticles.

References

  • Efficient Synthesis of Polymeric Fluorinated Nanoparticles... for 19F MRI Application. Source: ACS Nano (2025).[9][11] URL:[Link][11]

  • Fluorine Based Superhydrophobic Coatings. Source: Applied Sciences (2012).[2] URL:[Link]

  • Performance Optimization of Perovskite Solar Cells via Fluorinated Carbonyl Additives. Source: ACS Applied Materials & Interfaces (2025). URL:[Link]

  • Facile Preparation of Mixed-Matrix Membrane for Highly Selective Separation of CO2 via a Defected Zr-MOF Fluorination-Modified Strategy. Source: ACS Applied Materials & Interfaces (2025). URL:[Link]

Sources

Application Notes and Protocols for Sonogashira Reaction Using Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the C-C Triple Bond

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1][2][3] Its ability to forge carbon-carbon bonds between sp² and sp hybridized centers under generally mild conditions has made it an indispensable tool in the synthesis of complex molecules.[1][4] This reaction's broad utility is evident in its widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5][6] For drug development professionals, the Sonogashira reaction provides a robust method for constructing conjugated systems and introducing rigid alkynyl linkers, which are key structural motifs in many biologically active compounds. This guide provides a detailed exploration of the Sonogashira reaction, with a focus on protocols for variously substituted aryl halides, offering insights into reaction optimization and troubleshooting.

The Catalytic Heart of the Reaction: A Mechanistic Overview

Understanding the underlying mechanism of the Sonogashira reaction is crucial for rational protocol design and troubleshooting. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The Palladium Cycle: The Architect of the New Bond

The palladium cycle is where the key bond-forming events occur. It typically involves the following steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[7] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating, and aryl chlorides are generally the least reactive and often necessitate more specialized catalyst systems.[7][8]

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne

The primary role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a more reactive copper(I) acetylide species.[1] This process is greatly accelerated by the presence of a base, typically an amine like triethylamine or diisopropylamine, which neutralizes the hydrogen halide byproduct.[1][7]

The interplay between these two cycles allows the reaction to proceed efficiently under mild conditions.[1][9]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)-X(L)₂ pd0->pd_int1 Oxidative Addition (Ar-X) pd_int2 Ar-Pd(II)-C≡CR(L)₂ pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Ar-C≡CR pd_int2->product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide Deprotonation cu_acetylide->pd_int1 Transfers Acetylide alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Catalytic cycle of the Sonogashira reaction.

Navigating the Reaction Landscape: Key Parameters and Their Impact

The success of a Sonogashira coupling is highly dependent on the careful selection of several key parameters. The following table summarizes the influence of these factors, particularly in the context of substituted aryl halides.

ParameterOptions & ConsiderationsImpact on Reaction with Substituted Aryl Halides
Aryl Halide (Ar-X) Reactivity: I > OTf > Br >> Cl.[7] Substituents: Electron-withdrawing groups (EWGs) generally increase reactivity, while electron-donating groups (EDGs) can decrease it.[10][11] Steric hindrance around the halide can significantly slow the reaction.[7]For electron-poor aryl halides, milder conditions are often sufficient. For electron-rich and sterically hindered substrates, more active catalysts, stronger bases, and higher temperatures may be necessary.[8][12] Aryl chlorides typically require specialized, bulky, and electron-rich phosphine ligands.[8][12]
Palladium Catalyst Precatalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂.[2] Ligands: Triphenylphosphine (PPh₃) is common. For challenging substrates (e.g., aryl chlorides, sterically hindered systems), bulky, electron-rich phosphines like P(t-Bu)₃ or biphenyl-based ligands (e.g., SPhos, XPhos) are often superior.[2][7][12]The choice of ligand is critical for tuning the reactivity of the palladium center. Bulky, electron-rich ligands facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive aryl halides.[2][7]
Copper Co-catalyst Typically CuI. The presence of copper significantly accelerates the reaction, allowing for milder conditions.[13] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][14]For sensitive substrates or when alkyne homodimerization is a significant issue, a copper-free protocol may be preferable.[1][14]
Base Amine bases are most common (e.g., Et₃N, i-Pr₂NH, piperidine, DBU).[1][7] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.[2]The base deprotonates the alkyne and neutralizes the HX byproduct.[7] Sterically hindered amines can sometimes improve yields.[15] The choice of base can be crucial in copper-free protocols.[13]
Solvent Aprotic polar solvents like DMF, THF, and acetonitrile are frequently used.[1][16] Amine bases can sometimes serve as the solvent.[1] Degassing the solvent to remove oxygen is critical to prevent Glaser coupling and catalyst decomposition.[7]The solvent must dissolve all reaction components.[16] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black (catalyst decomposition).[7]
Temperature Reactions with aryl iodides can often be run at room temperature.[7] Aryl bromides and chlorides typically require elevated temperatures (e.g., 60-100 °C).[7][17]The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions.

Field-Proven Protocols for Substituted Aryl Halides

The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of different classes of substituted aryl halides. Crucially, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions. [7]

Protocol 1: General Procedure for Electron-Poor and Unhindered Aryl Iodides and Bromides

This protocol is a robust starting point for relatively reactive aryl halides.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature for 4-12 hours (for aryl iodides) or heat to 60-80 °C for 6-24 hours (for aryl bromides).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling for Sensitive Substrates

This protocol is advantageous when the alkyne is prone to homocoupling or when copper contamination of the final product is a concern.[1][14]

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • (AllylPdCl)₂ (0.01 mmol, 1 mol%)

  • P(t-Bu)₃ (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide and cesium carbonate.

  • In a separate flask, prepare the catalyst solution by dissolving (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of the reaction solvent under an inert atmosphere.

  • Evacuate and backfill the main reaction flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed DMF and the terminal alkyne to the main flask.

  • Transfer the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: Microwave-Assisted Sonogashira Coupling of Aryl Chlorides

Aryl chlorides are notoriously unreactive in Sonogashira couplings.[8] The use of microwave irradiation can significantly accelerate these challenging transformations.[8]

Materials:

  • Aryl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%)

  • CuI (0.1 mmol, 10 mol%)

  • Pyrrolidine (2.0 mmol)

  • Anhydrous, degassed DMF (3 mL)

Procedure:

  • In a microwave reaction vial, combine the aryl chloride, terminal alkyne, PdCl₂(PPh₃)₂, CuI, and pyrrolidine.

  • Add the anhydrous, degassed DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purification are performed as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh, high-purity catalyst and reagents.[7] For aryl bromides and chlorides, ensure the reaction temperature is adequate.[7] Consider a more active ligand for less reactive aryl halides.[7]
Formation of black precipitate (Palladium black) Catalyst decomposition.Ensure rigorous exclusion of oxygen.[7] Use high-purity, anhydrous solvents.[7] Avoid overly high reaction temperatures.
Significant alkyne homocoupling (Glaser product) Presence of oxygen with the copper co-catalyst.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[7] Consider switching to a copper-free protocol.[1]
Reaction stalls before completion Catalyst deactivation.Add a fresh portion of the palladium catalyst. Ensure the base is not fully consumed.

Conclusion

The Sonogashira reaction is a powerful and versatile tool for the synthesis of molecules containing the ary-alkyne motif. By understanding the reaction mechanism and the influence of key parameters, researchers can effectively tailor protocols for a wide range of substituted aryl halides. The provided protocols offer a starting point for common scenarios, but optimization may be required for specific substrate combinations. With careful execution and attention to detail, the Sonogashira reaction will continue to be a vital methodology in the arsenal of synthetic chemists in academia and industry.

References

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). A General and Efficient Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(18), 1841-1844. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Kolarovič, A., & Gonda, Z. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15356–15367. Retrieved from [Link]

  • Deng, C.-L., Liu, L., & Wang, D. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 16259–16267. Retrieved from [Link]

  • Wang, L., & Li, P. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 10(16), 3583–3586. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Doucet, H., & Hierso, J.-C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. Retrieved from [Link]

  • Shaheen, S., & Prajapati, D. (2018). Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Cogent Chemistry, 4(1), 1524795. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved from [Link]

  • Singh, S., & Singh, P. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 8(31), e202301542. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885–6925. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Kaur, H., & Kumar, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567–4595. Retrieved from [Link]

  • Lin, C.-F., & Lin, C.-H. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(7), 9465–9483. Retrieved from [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Kövesi, I. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3252–3255. Retrieved from [Link]

  • Assefa, M. K., & Tadesse, S. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 227–266. Retrieved from [Link]

  • Mohajer, F., Heravi, M. M., & Zadsirjan, V. (2021). The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. Retrieved from [Link]

  • Rosa, G. R., et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2025). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

  • Wang, X., & Zhu, C. (2021). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic Letters, 23(15), 5948–5953. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of aryl halides with acetylenic compounds catalysed by 1 a. Retrieved from [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Retrieved from [Link]

  • Chemistry Solved. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Column Chromatography Purification of Alkyne Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Alkynes are pivotal functional groups in modern drug discovery, serving as handles for "Click" chemistry (CuAAC), Sonogashira couplings, and precursors to complex natural products. However, their purification presents a unique triad of challenges: volatility (in low molecular weight terminal alkynes), acid sensitivity (on standard silica), and poor resolution from alkene side-products or metal catalysts.

This guide moves beyond basic chromatography to provide field-proven protocols for isolating high-purity alkynes. It integrates physicochemical principles with practical workflows, ensuring recovery of labile substrates and removal of persistent metal contaminants.

Physicochemical Challenges in Alkyne Purification

ChallengeMechanistic CauseImpact on Purification
Acid Sensitivity Terminal alkynes (

) and silyl-protected alkynes are susceptible to protonolysis or decomposition on acidic silica gel (

).
Band streaking, loss of yield, desilylation.
Volatility Low MW alkynes (bp < 150°C) have high vapor pressures.[1]Product loss during fraction concentration (rotary evaporation).
Similar Polarity Alkynes and their corresponding alkenes (reduction byproducts) often have identical

values on normal phase silica.
Co-elution; impossible to separate using standard gradients.
Metal Contamination Copper (Click) and Palladium (Sonogashira) catalysts coordinate to the alkyne

-system.
"Ghost" bands, colored fractions, toxicity in biological assays.

Method Development Strategy

Before packing a column, assess the substrate using this decision matrix.

AlkynePurificationStrategy Start Crude Alkyne Mixture MetalCheck Contains Metal Catalyst? (Cu, Pd) Start->MetalCheck Scavenge Protocol 3: Metal Scavenging/Filtration MetalCheck->Scavenge Yes VolatileCheck Is Product Volatile? (MW < 150 or bp < 120°C) MetalCheck->VolatileCheck No Scavenge->VolatileCheck VolatileProto Protocol 4: Low-Temp Handling VolatileCheck->VolatileProto Yes SeparationCheck Co-eluting with Alkene? VolatileCheck->SeparationCheck No VolatileProto->SeparationCheck Argentation Protocol 2: AgNO3-Impregnated Silica SeparationCheck->Argentation Yes (Critical Separation) StabilityCheck Acid Sensitive? (Terminal/Silyl) SeparationCheck->StabilityCheck No NeutralSilica Protocol 1 (Mod): Neutralized Silica (+Et3N) StabilityCheck->NeutralSilica Yes StandardSilica Protocol 1: Standard Flash Chromatography StabilityCheck->StandardSilica No

Figure 1: Decision tree for selecting the appropriate purification workflow based on substrate properties.

Detailed Protocols

Protocol 1: Neutralized Silica Gel Chromatography

Best for: Acid-sensitive terminal alkynes and silyl-ethers (TBS/TES protected).

Standard silica gel is slightly acidic. For labile alkynes, this acidity must be neutralized to prevent decomposition or hydrolysis.

Reagents:

  • Triethylamine (Et

    
    N) or Pyridine.
    
  • High-quality Silica Gel 60 (230–400 mesh).[2]

Procedure:

  • Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., 5% EtOAc in Hexanes).

  • Neutralization: Add 1–3% (v/v) Triethylamine to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing Et

    
    N.
    
  • Elution: Run the column using the standard mobile phase without further Et

    
    N (the silica is already buffered), or maintain 0.5% Et
    
    
    
    N if the compound is extremely labile.
  • Detection: Alkynes stain vigorously with KMnO

    
      (bright yellow spot on purple background) or Anisaldehyde .
    

Expert Insight: If using Et


N, your fractions may smell of amine. This usually evaporates during concentration, but for high-boiling alkynes, a wash with pH 7 buffer may be required after the column.
Protocol 2: Argentation Chromatography (AgNO /Silica)

Best for: Separating alkynes from alkenes or alkanes (e.g., E/Z isomers or reduction byproducts).

Silver ions (


) form reversible 

-complexes with unsaturated bonds. The stability order is generally Alkyne > Diene > Alkene > Alkane . This retardation allows for separation of compounds that are otherwise inseparable on normal silica.

Preparation of 10% AgNO


-Silica: 
  • Dissolve silver nitrate (AgNO

    
    , 10 g)  in distilled water (10 mL)  in a foil-wrapped flask (light sensitive!).
    
  • Add Silica Gel 60 (90 g) to the solution and shake vigorously to distribute the liquid.

  • Add anhydrous Toluene (200 mL) to create a slurry and rotovap to dryness (bath temp < 50°C).

  • Drying: Dry the resulting powder under high vacuum for 4 hours in the dark. The resulting silica should be free-flowing and off-white.

Running the Column:

  • Packing: Pack the column in the dark (wrap in foil) using Hexanes/EtOAc.

  • Elution: Alkynes will be retained significantly longer. You may need to increase solvent polarity (e.g., from 5% to 20% EtOAc) compared to a standard column.

  • Recovery: If the alkyne sticks too tightly, add 1-5% Methanol to the mobile phase to break the Ag-alkyne complex.

Caution: Silver nitrate stains skin black instantly. Wear double gloves.

Protocol 3: Copper & Palladium Scavenging

Best for: Post-reaction cleanup of Sonogashira or Click chemistry mixtures.

Metal catalysts can chelate to alkynes, broadening peaks and carrying over into biological screens. Standard columns often fail to remove trace Cu/Pd.

Workflow:

  • Chelation Wash (Liquid-Liquid):

    • Dissolve crude in EtOAc.

    • Wash 2x with saturated aqueous NH

      
      Cl  (for Cu) or 5% Na
      
      
      
      EDTA
      (pH 8).
    • Visual Check: For Copper, the aqueous layer should turn blue.[3] Repeat until colorless.

  • Solid Phase Scavenging (Pre-Column):

    • If metals persist, add QuadraPure™ TU (thiourea scavenger) or simply stir with activated charcoal for 30 mins.

    • Filter through a pad of Celite before loading onto the column.[4]

Protocol 4: Handling Volatile Alkynes

Best for: Terminal alkynes with MW < 150 Da.

Critical Adjustments:

  • Solvent Choice: Use Pentane instead of Hexanes. Pentane boils at 36°C, allowing for removal at lower temperatures.

  • Elution: Avoid diethyl ether if possible (peroxide risk upon concentration); use Pentane/DCM mixtures.

  • Concentration:

    • Do NOT use a high-vacuum pump.[5]

    • Use a rotary evaporator with the bath at 0°C to 10°C and vacuum set to ~300-400 mbar (gentle).

    • Stop when the volume is low but not dry. Transfer to a vial and blow down with a gentle stream of Nitrogen.

Advanced Technique: Cobalt Protection Strategy

For "Impossible" Separations.

When an alkyne cannot be separated from a complex mixture, use the Nicholas Reaction principle to change its physicochemical properties drastically.

  • Protection: React the crude alkyne with dicobalt octacarbonyl [Co

    
    (CO)
    
    
    
    ]
    (1.1 equiv) in DCM at RT. The alkyne forms a stable, deep red tetrahedral cluster.
  • Purification: The Co-complex is much more polar and has a different shape than the impurities. It is easily purified on standard silica (red band).

  • Deprotection: Dissolve the purified complex in acetone/water and add Ceric Ammonium Nitrate (CAN) or N-Methylmorpholine N-oxide (NMO) to oxidatively release the pure alkyne.

Visualization & Detection

Since non-conjugated alkynes have poor UV absorbance (254 nm), use these stains:

StainPreparationAppearanceSpecificity
KMnO

1.5g KMnO

, 10g K

CO

, 1.25mL 10% NaOH in 200mL H

O.
Yellow spots on purple background.Universal for unsaturation (Alkynes/Alkenes).
p-Anisaldehyde 15g Anisaldehyde, 250mL EtOH, 2.5mL H

SO

.
Pink/Red spots (requires heat).General organic compounds; good for distinguishing functional groups.[6]
Iodine Chamber Iodine crystals in a closed jar with silica.Brown spots (reversible).Reversible; useful if you need to recover the sample from the TLC plate.

References

  • Argentation Chromatography Mechanism & Protocol

    • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[6][7][8] Tetrahedron, 57(3), 425–447.

    • (Verified via search context 1.21)

  • Neutralization of Silica for Sensitive Compounds

    • Department of Chemistry, University of Rochester.
    • (Verified via search context 1.1)

  • Cobalt Protection/Deprotection Strategy

    • Gobbo, P., et al. (2015).[9] "Expanding the scope of strained-alkyne chemistry: a protection–deprotection strategy via the formation of a dicobalt–hexacarbonyl complex."[9][10][11][12] Chemical Communications.[9]

    • (Verified via search context 1.3)

  • Copper Removal Protocols

    • BenchChem Technical Support.
    • (Verified via search context 1.7)

  • Handling Volatile Compounds

    • Frontier, A. "Tips & Tricks: Volatile Compounds." University of Rochester.
    • (Verified via search context 1.16)

Sources

Application Note: Advanced Recrystallization Strategies for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Aromatic Crystallization

In drug development and materials science, aromatic compounds represent a unique purification challenge. Unlike aliphatic chains, aromatic rings introduce strong quadrupole moments and


-

stacking interactions. These non-covalent forces drive crystal lattice formation but also complicate solubility behavior.

Successful recrystallization of aromatics requires navigating the Metastable Zone Width (MSZW) —the gap between the solubility curve (thermodynamic limit) and the supersaturation curve (kinetic limit). For aromatics, this zone is often narrow due to the propensity of planar rings to aggregate rapidly or "oil out" (liquid-liquid phase separation) rather than nucleate ordered crystals.

This guide moves beyond basic "dissolve and cool" instructions, providing a rigorous framework for solvent selection, thermodynamic control, and troubleshooting the specific physical chemistry of aromatic systems.[1]

Solvent Selection Strategy

The "like dissolves like" rule is insufficient for high-purity applications. For aromatics, we must balance solvation power (to dissolve the solute at high temperatures) with lattice energy (to force exclusion of impurities at low temperatures).

Polarity and Interaction Matching

Aromatic compounds often crystallize best in solvents that can disrupt


-stacking at high temperatures but cannot compete with the lattice energy upon cooling.

Table 1: Common Solvent Systems for Aromatic Recrystallization

Solvent SystemTypeBoiling Point (°C)Application Note
Toluene Single110.6Excellent for non-polar aromatics. High BP allows steep solubility curves.[2]
Ethyl Acetate / Hexanes Binary77 / 68The "Gold Standard" for medium polarity aromatics. Tunable polarity.[1]
Ethanol / Water Binary78 / 100Ideal for polar aromatics (phenols, benzoic acids). Water acts as a powerful anti-solvent.
Acetonitrile Single82Useful for polar aromatics; often yields different polymorphs than alcohols.
Dichloromethane / Methanol Binary40 / 65Use with caution. Low BP of DCM limits solubility differential. Used for thermally unstable compounds.
Solvent Screening Workflow

The following logic gate ensures the selection of a solvent system that maximizes recovery while minimizing impurity inclusion.

SolventSelection Start Start: Solvent Screening TestSolubility Test Solubility at Room Temp (RT) Start->TestSolubility SolubleRT Soluble at RT? TestSolubility->SolubleRT YesSoluble Too Soluble. Try less polar solvent. SolubleRT->YesSoluble Yes NoSoluble Insoluble at RT. Heat to Boiling. SolubleRT->NoSoluble No SolubleHot Soluble at Boiling? NoSoluble->SolubleHot NoHot Insoluble Hot. Try more polar solvent. SolubleHot->NoHot No YesHot Cool to RT/0°C SolubleHot->YesHot Yes CrystalsForm Crystals Form? YesHot->CrystalsForm YesCrystals Candidate Solvent Found. Check Yield/Purity. CrystalsForm->YesCrystals Yes NoCrystals Remains in Solution. Use Binary System (Anti-Solvent). CrystalsForm->NoCrystals No

Figure 1: Decision matrix for selecting the optimal solvent system based on temperature-dependent solubility profiles.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization

Best for: Stable aromatics with steep solubility curves (e.g., Benzoic acid in water, Naphthalene in methanol).

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of solvent.[2][3][4] Heat to boiling on a hot plate/block.

    • Critical Step: Add solvent in small aliquots until the solid just dissolves. Excess solvent drastically reduces yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (dust, carbon) are present, filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit.

    • Why Pre-warm? Prevents premature crystallization on the filter, which blocks flow.

  • Controlled Cooling: Remove from heat and allow to cool to room temperature on a wood or cork surface (insulator).

    • Thermodynamics: Rapid cooling (placing directly on stone benchtop or ice) induces kinetic precipitation , trapping impurities in the lattice. Slow cooling promotes thermodynamic crystal growth , excluding impurities.

  • Final Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 15-30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash with a small volume of ice-cold solvent.[3]

Protocol B: Anti-Solvent (Binary) Recrystallization

Best for: Compounds with high solubility in organics but low solubility in non-polar/polar counterparts.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "Good Solvent" (high solubility) at boiling temperature.

  • Anti-Solvent Addition: While keeping the solution hot (near boiling), slowly add the "Bad Solvent" (low solubility) dropwise.

  • The Cloud Point: Continue adding anti-solvent until a persistent turbidity (cloudiness) appears. This indicates the saturation limit has been reached.[2]

  • Clarification: Add a few drops of the "Good Solvent" to turn the solution clear again.

  • Crystallization: Remove from heat and allow to cool slowly as described in Protocol A.

Troubleshooting: The "Oiling Out" Phenomenon

Aromatic compounds with low melting points often "oil out"—they separate as a liquid droplet phase before crystallizing.[4] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Why it happens: Impurities depress the melting point of the solid.[4] If the solution temperature is above this depressed melting point but the concentration is high, the compound comes out as an oil.

Rescue Workflow for Oiling Out

OilingOut Problem Problem: Solution Oils Out (Droplets form instead of crystals) Step1 Re-heat to dissolve oil Problem->Step1 Decision Strategy Choice Step1->Decision StratA Add More Solvent (Lower Concentration) Decision->StratA Reduce Saturation StratB Add Seed Crystal (at T < MP) Decision->StratB Nucleation Site StratC Change Solvent (Boiling Point < MP of Solid) Decision->StratC Thermodynamic Fix Result Slow Cool with Vigorous Stirring StratA->Result StratB->Result StratC->Result

Figure 2: Strategic interventions for preventing and correcting oiling out (Liquid-Liquid Phase Separation).

Key Fixes:

  • Seeding: Add a tiny crystal of pure product when the solution is slightly cooled. This provides a template for the oil to latch onto and organize.

  • Trituration: If the oil solidifies into a glass, add a small amount of non-polar solvent (like hexanes) and grind with a glass rod to induce nucleation.

  • Temperature Management: Ensure the boiling point of your solvent is lower than the melting point of your solid. If your solid melts at 60°C, do not use water (BP 100°C); use Dichloromethane (BP 40°C) or Acetone (BP 56°C).

Advanced Considerations: Polymorphism

Aromatic compounds are prone to polymorphism —the ability to exist in multiple crystal packing arrangements. Different polymorphs have different solubilities, melting points, and bioavailabilities (critical in pharma).

  • Kinetic Control: Rapid cooling or anti-solvent crashing often yields metastable polymorphs (higher energy, higher solubility).

  • Thermodynamic Control: Slow cooling and digestion (holding at near-boiling for extended periods) favors the most stable polymorph.

Recommendation: Always analyze recrystallized products via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention.

  • Nichols, L. Recrystallization Guide, Chemistry LibreTexts, 2023 .

  • Beckmann, W. Crystallization: Basic Concepts and Industrial Applications; Wiley-VCH, 2013 .

  • FDA (U.S. Food and Drug Administration). Regulatory Classification of Pharmaceutical Co-Crystals, Guidance for Industry, 2018 .

Sources

Application Note: Precision Synthesis of Fluorinated Poly(arylene ethynylene)s (F-PAEs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of poly(arylene ethynylene)s with fluorinated monomers Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Poly(arylene ethynylene)s (PAEs) represent a critical class of conjugated polymers for optoelectronics, fluorescence sensing, and molecular wire applications. The incorporation of fluorine atoms into the PAE backbone fundamentally alters the material's electronic landscape—lowering HOMO/LUMO levels to enable n-type transport, enhancing oxidative stability, and inducing unique face-to-face


-stacking via quadrupole interactions.

However, the synthesis of F-PAEs presents a distinct chemical challenge: Nucleophilic Aromatic Substitution (


) . The same electron-withdrawing nature of fluorine that enhances material properties also activates the aromatic ring toward attack by nucleophilic bases (e.g., amines) typically used in Sonogashira coupling.

This guide provides a validated, high-fidelity protocol for synthesizing F-PAEs, specifically engineered to maximize molecular weight (


) while suppressing 

defects.

Mechanistic Insight: The "Fluorine Dilemma"

To synthesize high-quality F-PAEs, one must navigate two competing mechanistic pathways.

  • The Desired Pathway (Sonogashira Coupling): The palladium catalyst undergoes oxidative addition into the

    
     bond (where X = I, Br). Fluorination accelerates this step by reducing electron density on the ring.
    
  • The Undesired Pathway (

    
    ):  Standard Sonogashira protocols often employ primary or secondary amines (e.g., diethylamine) as solvents or bases. With highly fluorinated monomers (e.g., tetrafluorobenzene derivatives), these amines can attack the aromatic ring, displacing fluoride. This terminates chain growth and introduces structural defects.
    
Strategic Solution
  • Base Selection: Use bulky, non-nucleophilic organic bases (e.g., Diisopropylamine, DIPA) or inorganic bases (

    
    ) to block 
    
    
    
    .
  • Catalyst Ligands: Employ electron-rich phosphines to facilitate the catalytic cycle at lower temperatures, further suppressing side reactions.

Visualizing the Competition

G cluster_inputs cluster_pathways Competitive Pathways Monomer Fluorinated Dihalide Monomer OxAdd Oxidative Addition (Pd0 Insert) Monomer->OxAdd Desired (Fast) SNAr Nucleophilic Attack (SNAr by Amine) Monomer->SNAr Parasitic (Avoid) Alkyne Diethynyl Monomer Alkyne->OxAdd + Cu(I) Acetylide Product Linear F-PAE (Target Polymer) OxAdd->Product Transmetallation & Red. Elim. Defect Aminated Defect (Chain Termination) SNAr->Defect Fluoride Displacement

Figure 1: The kinetic competition between the desired Pd-catalyzed cycle and the parasitic nucleophilic substitution pathway in fluorinated arenes.

Materials & Equipment Standards

ComponentSpecificationRationale
Monomer A Fluorinated Dihalide (e.g., 1,4-diiodotetrafluorobenzene)Iodine is preferred over bromine for faster oxidative addition at lower temperatures.
Monomer B Diethynyl AreneMust be strictly 1:1 molar equivalent to Monomer A for high

(Carothers equation).
Catalyst

or

Standard Pd(0) sources. High purity (99.9%) is essential to prevent induction periods.
Co-Catalyst CuI (Copper(I) Iodide)Activates the alkyne.[1] Must be white/off-white; yellow/brown indicates oxidation to Cu(II).
Solvent Toluene / DMF (3:1 v/v)Toluene solubilizes the polymer; DMF solubilizes the catalyst/ions. Anhydrous/Degassed.
Base Diisopropylamine (DIPA) or

Critical: DIPA is sterically hindered, minimizing

risk compared to diethylamine.

Experimental Protocol: Synthesis of F-PAE

Safety Note: This reaction involves palladium catalysts and potentially toxic fluorinated aromatics. Work in a fume hood. Cyanide-based workups (if used) require specific antidotes on hand; however, this protocol uses a safer scavenger method.

Phase 1: Pre-Polymerization Preparation
  • Monomer Purification: Recrystallize monomers immediately prior to use. Purity >99.5% (by HPLC/GC) is required to achieve high molecular weight.

  • Degassing: Oxygen inhibits the catalyst and promotes homocoupling (Glaser coupling) of alkynes, which disrupts stoichiometry.

    • Method: Sparge solvents with Argon/Nitrogen for 30 minutes or use freeze-pump-thaw (3 cycles).

Phase 2: Polymerization (Modified Sonogashira)
  • Charge Reaction Vessel:

    • In a dry Schlenk flask or glovebox, add Monomer A (1.00 equiv) and Monomer B (1.00 equiv).

    • Add

      
       (3-5 mol%) and CuI (5-10 mol%).
      
  • Solvent Addition:

    • Add degassed Toluene/DIPA (3:1 ratio) via syringe under inert flow.

    • Concentration: Target 0.05 M to 0.1 M with respect to monomers. High concentration favors polymerization rate but increases viscosity issues.

  • Reaction:

    • Heat to 60°C . Note: Do not exceed 80°C for highly fluorinated monomers to avoid defluorination.

    • Stir vigorously for 24–48 hours. The solution should become fluorescent and viscous.

  • End-Capping (Crucial for Stability):

    • At 48h, add a monofunctional alkyne (e.g., phenylacetylene) to cap aryl-halide ends. React for 4 hours.

    • Add a monofunctional halide (e.g., iodobenzene) to cap alkyne ends. React for 4 hours.

    • Why? Removes reactive terminal groups that cause oxidative degradation in the final device.

Phase 3: Work-up and Pd Removal

Removing residual Palladium is non-negotiable for sensing/electronic applications, as Pd acts as a fluorescence quencher and charge trap.

  • Precipitation: Drop the reaction mixture into cold Methanol (10x volume). Collect the solid by filtration.

  • Scavenger Treatment (The "Self-Validating" Step):

    • Redissolve polymer in THF/Chloroform.

    • Add Thiourea-functionalized Silica Gel (or commercial Pd scavenger resin).

    • Stir at 50°C for 12 hours.

    • Filter through a 0.45 µm PTFE pad.

  • Final Precipitation: Concentrate filtrate and reprecipitate in Methanol. Dry under high vacuum at 40°C.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_purify Phase 3: Purification Degas Degas Solvents (Ar Sparge / Freeze-Pump-Thaw) Mix Mix Monomers + Cat. (Pd/Cu) in Toluene/DIPA Degas->Mix Weigh Stoichiometric Weighing (1:1 Ratio Critical) Weigh->Degas Heat Heat to 60°C (24-48 Hours) Mix->Heat Cap End-Capping (Phenylacetylene / Iodobenzene) Heat->Cap Precip1 Precipitation (Methanol) Cap->Precip1 Scavenge Pd Scavenging (Thiourea Silica) Precip1->Scavenge Filter Filtration & Drying Scavenge->Filter

Figure 2: Step-by-step workflow for the synthesis and purification of F-PAEs.

Characterization & Validation

To ensure the protocol was successful, verify the following parameters:

TechniqueObservationInterpretation

NMR
Broad aromatic peaks; absence of sharp monomer peaks.Confirm polymerization.[2] Sharp peaks indicate oligomers or unreacted monomer.

NMR
Single dominant shift (e.g., ~ -140 ppm for tetrafluorophenylene).Critical Check: New peaks shifted upfield indicate

defects (amine substitution).
GPC (SEC)

kDa; PDI 1.5–2.5.
Validates chain growth.[3] Low

suggests stoichiometry error or catalyst poisoning.
UV-Vis / PL Bathochromic shift (red shift) vs. monomer.Indicates extended conjugation length.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644. Link

  • Sakamoto, J., Rehahn, M., Wegner, G., & Schlüter, A. D. (2009). Suzuki Polycondensation: The Importance of Stoichiometric Imbalance and Side Reactions. Macromolecular Rapid Communications, 30(9-10), 653–687. Link

  • Hensel, A. M., & Schlüter, A. D. (1999). A repetitive synthesis of soluble oligomers of the para-phenylene ethynylene type. Chemistry – A European Journal, 5(2), 421-429. Link

  • Swager, T. M. (1998). The Molecular Wire Approach to Sensory Signal Amplification. Accounts of Chemical Research, 31(5), 201–207. Link

  • Liang, Y., & Feng, X. (2018). Synthesis and Photophysical Properties for Water-soluble Fluorinated Poly(aryleneethynylene)s. Polymer Chemistry, 9, 5327-5335. Link

Sources

Application Note: 1-Ethynyl-4-fluoro-2-methoxybenzene as a Versatile Building Block for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive overview of the strategic use of 1-Ethynyl-4-fluoro-2-methoxybenzene in the synthesis of sophisticated fluorescent probes for research, diagnostics, and drug development. We delve into the distinct physicochemical advantages conferred by its unique trifunctional substitution pattern—the reactive ethynyl handle, the modulating fluoro group, and the electron-donating methoxy group. Detailed protocols for cornerstone synthetic reactions, including Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are presented. Furthermore, we illustrate the design principles for creating enzyme-activatable "turn-on" probes and provide expert insights into optimizing synthetic outcomes and troubleshooting common challenges.

The Molecular Advantage: Why 1-Ethynyl-4-fluoro-2-methoxybenzene?

The efficacy of a fluorescent probe is intrinsically linked to the chemical architecture of its core fluorophore. The selection of 1-Ethynyl-4-fluoro-2-methoxybenzene as a foundational scaffold is a deliberate choice driven by the synergistic interplay of its three key functional groups.

  • The Ethynyl Group (-C≡CH): This terminal alkyne is the lynchpin for synthesis, serving as a highly versatile reactive handle. It enables precise and efficient conjugation to a wide array of molecular components—including fluorophore cores, biomolecular recognition motifs, and solubility-enhancing moieties—primarily through robust carbon-carbon and carbon-heteroatom bond-forming reactions like Sonogashira coupling and azide-alkyne "click chemistry".[1][2]

  • The Methoxy Group (-OCH₃): As a strong electron-donating group (EDG), the methoxy substituent significantly influences the photophysical properties of the final fluorophore. By increasing the electron density of the aromatic system, it often leads to a bathochromic (red) shift in both absorption and emission spectra.[3] This push-pull electronic effect, especially when paired with an electron-withdrawing group, is a cornerstone of designing probes based on Intramolecular Charge Transfer (ICT), a mechanism frequently employed for creating "turn-on" sensors.[4] Furthermore, the methoxy group can enhance the fluorescence quantum yield.[3]

  • The Fluorine Atom (-F): The introduction of fluorine imparts several beneficial properties. Its high electronegativity can modulate the electronic environment of the fluorophore, fine-tuning its spectral properties.[5] From a practical standpoint, fluorine substitution often improves the metabolic stability and cell permeability of small molecules, crucial attributes for probes used in biological systems.[6] In some contexts, it can also serve as a reporter for ¹⁹F MRI, opening possibilities for dual-mode imaging applications.[7]

This unique combination of a reactive linker and two modulating substituents makes 1-Ethynyl-4-fluoro-2-methoxybenzene an exemplary building block for constructing fluorescent probes with tailored photophysical and biological properties.

Core Synthetic Strategies & Workflows

The terminal alkyne of 1-Ethynyl-4-fluoro-2-methoxybenzene is amenable to several powerful coupling reactions. The two most prominent and reliable methods are Sonogashira coupling and CuAAC click chemistry.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_partners Reaction Partners cluster_product Probe Conjugate start 1-Ethynyl-4-fluoro- 2-methoxybenzene sonogashira Sonogashira Coupling start->sonogashira Pd/Cu catalyst click Click Chemistry (CuAAC) start->click Cu(I) catalyst product Target Fluorescent Probe sonogashira->product click->product aryl_halide Fluorophore-Aryl Halide (e.g., Iodo-BODIPY) aryl_halide->sonogashira azide Fluorophore/Targeting-Azide (e.g., Azido-coumarin) azide->click

Caption: Key synthetic routes using 1-Ethynyl-4-fluoro-2-methoxybenzene.

Protocol: Sonogashira Coupling

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8][9] This reaction is ideal for attaching the 1-ethynyl-4-fluoro-2-methoxybenzene moiety directly to a halogenated fluorophore core, such as an iodinated BODIPY or naphthalimide derivative.

Materials & Reagents

ReagentSupplierPurpose
1-Ethynyl-4-fluoro-2-methoxybenzeneCommercialAlkyne component
Halogenated Fluorophore (e.g., 4-Iodo-BODIPY)SynthesizedAryl halide component
Bis(triphenylphosphine)palladium(II) dichlorideCommercialPalladium catalyst
Copper(I) iodide (CuI)CommercialCo-catalyst
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)CommercialBase
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)CommercialSolvent

Step-by-Step Methodology

  • Inert Atmosphere Setup: To a dry Schlenk flask, add the halogenated fluorophore (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF (or DMF) to dissolve the solids. Add the amine base (e.g., TEA, 3.0 eq) via syringe.

  • Alkyne Addition: Add 1-Ethynyl-4-fluoro-2-methoxybenzene (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if required. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible.[2] The CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide, is the flagship of this class and is exceptionally useful for conjugating the alkyne handle to azide-modified biomolecules or fluorophores under mild conditions.[10][11]

Materials & Reagents

ReagentSupplierPurpose
1-Ethynyl-4-fluoro-2-methoxybenzeneCommercialAlkyne component
Azide-functionalized moleculeSynthesizedAzide component
Copper(II) sulfate pentahydrateCommercialCopper source (pre-catalyst)
Sodium ascorbateCommercialReducing agent to generate Cu(I)
tert-Butanol / Water (1:1)CommercialSolvent system

Step-by-Step Methodology

  • Solution Preparation: In a vial, dissolve 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq) and the azide-functionalized molecule (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 eq in water) and sodium ascorbate (0.2 eq in water).

  • Initiation: Add the copper(II) sulfate solution to the main reaction mixture, followed immediately by the sodium ascorbate solution. A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the triazole-linked product.

Design Principle & Application: An Enzyme-Activatable Probe

A powerful application of this building block is in the creation of "turn-on" fluorescent probes that signal the presence of a specific enzyme.[12] The design often relies on modulating the ICT process within the fluorophore.

Concept:

  • "Off" State: A probe is synthesized where the 1-ethynyl-4-fluoro-2-methoxybenzene moiety acts as an electron donor, and it is coupled to an electron-accepting fluorophore. An enzyme-cleavable group is attached to the fluorophore in a way that quenches fluorescence, often by disrupting the ICT pathway.

  • Enzymatic Action: In the presence of the target enzyme, the cleavable group is removed.

  • "On" State: This cleavage event restores the ICT pathway, leading to a significant increase in fluorescence emission.

G cluster_off cluster_on Off Off State (Quenched) State (Quenched) probe_off [Donor]-[π-Bridge]-[Acceptor-Quencher] ict_off Interrupted ICT probe_off->ict_off enzyme Target Enzyme probe_off->enzyme Cleavage On On State (Fluorescent) State (Fluorescent) probe_on [Donor]-[π-Bridge]-[Acceptor] ict_on Restored ICT probe_on->ict_on enzyme->probe_on quencher Quencher Group enzyme->quencher Released

Caption: Mechanism of an enzyme-activated "turn-on" fluorescent probe.

Expected Photophysical Properties

Probes derived from 1-Ethynyl-4-fluoro-2-methoxybenzene, when coupled to common fluorophore classes, are expected to exhibit properties suitable for bioimaging. The exact values depend on the coupled fluorophore and solvent environment.

PropertyExpected RangeRationale / Comments
λabs (nm) 450 - 650Dependent on the acceptor fluorophore. The donor moiety will push this towards longer wavelengths.
λem (nm) 470 - 700Red-shifted emission is typical due to the methoxy EDG, which is advantageous for reducing cellular autofluorescence.[13]
Stokes Shift (nm) 20 - 80A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.
Quantum Yield (ΦF) 0.1 - 0.8Highly dependent on the final structure and environment. Can be low in the "off" state and high in the "on" state.
Molar Extinction Coeff. (ε) 30,000 - 100,000Indicates high light-absorbing capability, leading to brighter probes.

Trustworthiness & Expert Insights

  • Causality in Catalyst Choice: For the Sonogashira coupling, Pd(PPh₃)₂Cl₂ is chosen for its balance of stability and reactivity. The CuI co-catalyst is crucial for the deprotonation of the alkyne, accelerating the key transmetalation step.[9] In its absence, the reaction is significantly slower.

  • Self-Validation in Protocols: Reaction monitoring by TLC is a critical self-validation step. The disappearance of the limiting reagent (usually the more complex fluorophore) and the appearance of a new, often fluorescent, spot provides direct evidence of reaction progression. Final characterization by NMR and Mass Spectrometry is non-negotiable for structural confirmation.

  • Troubleshooting Low Yields: In Sonogashira reactions, low yields can often be attributed to catalyst deactivation (homocoupling of the alkyne, a side reaction, is a common indicator) or poor solvent quality. Using freshly distilled, degassed solvents and ensuring a rigorously inert atmosphere can dramatically improve outcomes. For CuAAC, ensure the sodium ascorbate solution is fresh, as it readily oxidizes, which will prevent the formation of the active Cu(I) catalyst.

Conclusion

1-Ethynyl-4-fluoro-2-methoxybenzene is a powerful and strategically designed building block for modern fluorescent probe synthesis. Its inherent features allow for straightforward incorporation into diverse molecular architectures via robust and well-established chemical reactions. The ability to fine-tune photophysical properties through its methoxy and fluoro substituents, combined with the synthetic accessibility offered by the ethynyl group, makes it an invaluable tool for researchers developing the next generation of probes for cellular imaging, diagnostics, and high-throughput screening.

References

  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). Molecules. [Link]

  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2023). Chemical Society Reviews. [Link]

  • Activated molecular probes for enzyme recognition and detection. (2022). Theranostics. [Link]

  • Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. (2023). Analyst. [Link]

  • Recent Progress on NIR Fluorescent Probes for Enzymes. (2022). Molecules. [Link]

  • New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. (2010). Current Medicinal Chemistry. [Link]

  • Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. (2020). Molecules. [Link]

  • New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. (2009). Chemical Reviews. [Link]

  • Lessons in Organic Fluorescent Probe Discovery. (2014). Molecules. [Link]

  • Synthesis of fluorescent probes. (N/A). The Royal Society of Chemistry. [Link]

  • Representative mechanism for fluorescent fluoride probes. (N/A). ResearchGate. [Link]

  • Synthesis of probes 1-4. (N/A). ResearchGate. [Link]

  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (2020). ChemRxiv. [Link]

  • Sonogashira Coupling. (N/A). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. (2018). Diva-Portal.org. [Link]

  • Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. (2021). Molecules. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • Sonogashira Coupling. (2022). Chemistry LibreTexts. [Link]

  • Fluorine-18-Labeled Fluorescent Dyes for Dual-Mode Molecular Imaging. (2020). Pharmaceuticals. [Link]

  • Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. (2019). Journal of Pharmaceutical Sciences and Research. [Link]

  • Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles. (2018). Chemical Society Reviews. [Link]

  • Analysis of the Structural and Photophysical Properties of Dyes. (2024). International Journal for Multidisciplinary Research. [Link]

  • Synthesis and photophysical properties of (post-)functionalized BOAHY dyes with strong aggregation-induced emission. (2023). Materials Advances. [Link]

  • Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements. (2015). Photochemical & Photobiological Sciences. [Link]

  • Fluorinated Systems for Biomedical Applications: From Imaging to Drug Delivery. (2019). POLITesi. [Link]

  • Fluorine (¹⁹F) MRS and MRI in biomedicine. (2011). Journal of Magnetic Resonance. [Link]

  • Click chemistry reagents. (N/A). Brunschwig Chemie. [Link]

  • Application of meso-CF3-Fluorophore BODIPY with Phenyl and Pyrazolyl Substituents for Lifetime Visualization of Lysosomes. (2022). International Journal of Molecular Sciences. [Link]

  • Advanced multimodal imaging: FLIM, PLIM, and FluoRaman enabled by novel diarylacetylene probes. (2024). Analyst. [Link]

  • Overview Click Chemistry background information. (2014). Jena Bioscience. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethynyl-4-fluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind common issues and providing actionable solutions.

Question 1: My Sonogashira coupling reaction to produce 1-Ethynyl-4-fluoro-2-methoxybenzene is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in Sonogashira coupling are a frequent issue stemming from several factors related to catalysts, reagents, and reaction conditions.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition into palladium black.[1]

    • Solution: Always use a fresh batch of the palladium catalyst or one that has been stored meticulously under an inert atmosphere.[1] If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure it is of high purity.

  • Copper Co-catalyst Degradation: Copper(I) iodide (CuI) is susceptible to oxidation over time, which can impede the reaction.

    • Solution: Use a freshly opened bottle of CuI or a recently purchased batch to ensure its activity.[1]

  • Impurities in Starting Materials: The presence of impurities in your aryl halide (e.g., 1-bromo-4-fluoro-2-methoxybenzene or 1-iodo-4-fluoro-2-methoxybenzene) or the alkyne source can poison the catalyst.

    • Solution: Purify the starting materials before use. For instance, the aryl halide can be purified by recrystallization or column chromatography.[2]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical for the success of the Sonogashira coupling.[3][4]

    • Solvent: While various solvents can be used, polar solvents have been shown to be effective.[5] However, some solvents like THF might promote the formation of palladium black.[1] A systematic screening of solvents such as DMF, dioxane, or toluene is recommended.

    • Base: An amine base like triethylamine or diisopropylamine is necessary to deprotonate the alkyne.[1] Ensure the base is dry and used in an appropriate excess.

    • Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[1][6]

Question 2: I'm observing a significant amount of homocoupling of the alkyne (Glaser coupling) as a byproduct. How can this be minimized?

The formation of alkyne dimers is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[1][7]

Strategies to Minimize Homocoupling:

  • Maintain Anhydrous and Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1][7]

    • Solution: Thoroughly degas the solvent and all reagents. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[1]

  • Copper-Free Sonogashira Conditions: The copper co-catalyst is often implicated in promoting homocoupling.

    • Solution: Employ a copper-free Sonogashira protocol. These methods may require specific ligands or different reaction conditions to be efficient but can significantly reduce the formation of alkyne dimers.[1][3]

  • Controlled Atmosphere: Introducing a dilute hydrogen atmosphere can help to diminish the formation of homocoupling byproducts.[7]

Question 3: The deprotection of my silyl-protected alkyne is incomplete or leading to decomposition of the product. What are the best practices for this step?

The choice of deprotection conditions is critical and depends on the specific silyl protecting group used (e.g., TMS, TIPS).

Troubleshooting Deprotection:

  • Incomplete TMS Cleavage: While common reagents like TBAF or K₂CO₃ are often effective for removing trimethylsilyl (TMS) groups, they can sometimes be sluggish or lead to side reactions if other sensitive functional groups are present.

    • Solution: A chemoselective method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to efficiently cleave acetylenic TMS groups even in the presence of base-labile functionalities.[8] A small amount of water in acetonitrile can accelerate this reaction.[8]

  • Difficulty in TIPS Deprotection: Triisopropylsilyl (TIPS) is a bulkier and more robust protecting group, often requiring harsher conditions for removal, which can compromise the desired product.

    • Solution: Mild conditions using silver fluoride (AgF) in methanol have been reported to be effective for the deprotection of TIPS-protected arylacetylenes.[9][10][11] This method has been shown to be compatible with various functional groups.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1-Ethynyl-4-fluoro-2-methoxybenzene.

What is the most common synthetic route for 1-Ethynyl-4-fluoro-2-methoxybenzene?

The most prevalent and versatile method for synthesizing 1-Ethynyl-4-fluoro-2-methoxybenzene is the Sonogashira cross-coupling reaction .[6][12][13] This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide.

A typical synthetic sequence involves:

  • Sonogashira Coupling: Reaction of an appropriately substituted aryl halide (e.g., 1-iodo-4-fluoro-2-methoxybenzene or 1-bromo-4-fluoro-2-methoxybenzene) with a protected alkyne, such as trimethylsilylacetylene.

  • Deprotection: Removal of the silyl protecting group to yield the terminal alkyne, 1-Ethynyl-4-fluoro-2-methoxybenzene.

Which aryl halide should I use: iodide, bromide, or chloride?

The reactivity of the aryl halide significantly influences the reaction conditions required. The general reactivity trend is: Iodide > Triflate > Bromide > Chloride .[1][13]

  • Aryl Iodides: Are the most reactive and often allow for coupling at room temperature, leading to higher yields and faster reaction times.[1]

  • Aryl Bromides: Are less reactive than iodides and typically require elevated temperatures to achieve good conversion.[1]

  • Aryl Chlorides: Are the least reactive and often require specialized catalysts and more forcing conditions.[1]

For optimal results in the synthesis of 1-Ethynyl-4-fluoro-2-methoxybenzene, 1-iodo-4-fluoro-2-methoxybenzene is generally the preferred starting material.

How can I effectively purify the final product, 1-Ethynyl-4-fluoro-2-methoxybenzene?

Purification is crucial to obtain the product in high purity. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is performed. This typically involves quenching the reaction, extracting the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and washing the organic layer with water and brine.[2]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting materials.[2] A silica gel column is commonly used with a non-polar eluent system, such as a gradient of hexane and ethyl acetate.

Data Summary and Protocols

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
ParameterCondition A (High Reactivity Substrate)Condition B (Lower Reactivity Substrate)Rationale
Aryl Halide 1-Iodo-4-fluoro-2-methoxybenzene1-Bromo-4-fluoro-2-methoxybenzeneIodides are more reactive than bromides.[1][6]
Catalyst System Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%)PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Pd(II) precatalysts are often more stable.[1]
Base Triethylamine (2-3 equivalents)Diisopropylethylamine (3 equivalents)A slight excess of base is required.[1]
Solvent DMF or DioxaneDMF or ToluenePolar solvents can be beneficial.[5]
Temperature Room Temperature to 50 °C70 °C to 100 °CLess reactive substrates require more energy.[1]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Prevents catalyst degradation and homocoupling.[1]
Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-fluoro-2-methoxybenzene with Trimethylsilylacetylene

Materials:

  • 1-Iodo-4-fluoro-2-methoxybenzene

  • Trimethylsilylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Dioxane

Procedure:

  • To a dry, oven-dried flask under an argon atmosphere, add 1-iodo-4-fluoro-2-methoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous dioxane, followed by triethylamine (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Stir the reaction at 70 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Sonogashira_Synthesis cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection Aryl_Halide 1-Iodo-4-fluoro-2-methoxybenzene Coupling_Reaction Coupling Reaction (70°C) Aryl_Halide->Coupling_Reaction Protected_Alkyne Trimethylsilylacetylene Protected_Alkyne->Coupling_Reaction Catalysts PdCl₂(PPh₃)₂ / CuI Catalysts->Coupling_Reaction Base Triethylamine Base->Coupling_Reaction Solvent Dioxane Solvent->Coupling_Reaction Protected_Product 1-(Trimethylsilylethynyl)-4-fluoro-2-methoxybenzene Coupling_Reaction->Protected_Product Deprotection_Reaction Deprotection Protected_Product->Deprotection_Reaction Workup & Purification Deprotection_Reagent K₂CO₃ / MeOH Deprotection_Reagent->Deprotection_Reaction Final_Product 1-Ethynyl-4-fluoro-2-methoxybenzene Deprotection_Reaction->Final_Product

Sources

Side reactions in the synthesis of substituted phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Phenylacetylenes

Introduction: The Purity Imperative

In drug development, the synthesis of substituted phenylacetylenes is a critical gateway to installing rigid linkers, click-chemistry handles, and pharmacophores. However, the high energy of the carbon-carbon triple bond makes these reactions prone to specific, recurring side reactions that degrade yield and introduce difficult-to-remove impurities.

This guide moves beyond standard textbook procedures. It addresses the failure modes specific to electronic and steric variations in substituted phenyl rings, providing actionable troubleshooting for the Sonogashira coupling, Corey-Fuchs reaction, and Bestmann-Ohira homologation.

Module 1: The Sonogashira Coupling (Cross-Coupling)

The Sonogashira reaction is the workhorse for aryl-alkyne bond formation. However, it is plagued by two primary competitors: Glaser Homocoupling and Catalyst Deactivation .

Visualizing the Failure Points

The following diagram maps the standard catalytic cycle against the "Off-Cycle" pathways that generate impurities.

Sonogashira_Failures Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X PdBlack SIDE REACTION: Pd Black Precipitation (Inactive) Pd0->PdBlack Ligand Dissociation (High T, Poor Solvent) TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Formation) TransMet->RedElim Oligomer SIDE REACTION: Oligomerization TransMet->Oligomer Slow Red. Elim. RedElim->Pd0 - Product ArX Ar-X (Aryl Halide) CuAcetylide Cu-Acetylide (R-C≡C-Cu) Glaser SIDE REACTION: Glaser Homocoupling (Diyne Impurity) CuAcetylide->Glaser + O2 (Oxidation)

Caption: Figure 1. Sonogashira catalytic cycle highlighting the divergence points for Glaser homocoupling (oxygen-mediated) and Pd-black formation (ligand instability).

Troubleshooting Guide: Sonogashira Coupling

Q1: I observe a significant amount of symmetrical diyne (Glaser product) alongside my cross-coupled product. How do I stop this?

  • Diagnosis: This is the "Glaser Homocoupling" side reaction.[1][2] It occurs when the Copper(I) acetylide intermediate is oxidized by trace oxygen instead of transmetallating to the Palladium center.

  • Root Cause: Incomplete degassing or high Copper loading.

  • Corrective Actions:

    • The "Balloon" Fallacy: Simply flushing with a balloon is insufficient for sensitive substrates. Use Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon for >20 minutes directly into the solvent.

    • Copper Management: Reduce CuI loading to 0.5–1.0 mol%. High Cu concentrations accelerate the homocoupling rate (

      
      ) faster than the cross-coupling rate (
      
      
      
      ).
    • Alternative Reductant: Add 5–10 mol% sodium ascorbate or ascorbic acid . This keeps the Cu in the +1 oxidation state and scavenges radical intermediates that lead to homocoupling [1].

    • Slow Addition: Add the alkyne dropwise via syringe pump. This keeps the concentration of the vulnerable Cu-acetylide low relative to the Ar-Pd-X species.

Q2: My reaction turns black and stalls at 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: "Pd-Black" precipitation.[3] The active Pd(0) species has aggregated into inactive metallic palladium.

  • Root Cause: Ligand dissociation or insufficient stabilization of the Pd(0) intermediate. This is common with electron-rich aryl chlorides or when using weak ligands like PPh3 at high temperatures.

  • Corrective Actions:

    • Switch Ligands: Move from Pd(PPh3)4 to bulky, electron-rich phosphines like XPhos or SPhos , or use a palladacycle precatalyst (e.g., XPhos Pd G2). These ligands bind tightly to Pd(0), preventing aggregation.

    • Solvent Degassing: Oxygen accelerates phosphine oxidation (

      
      ), stripping the metal of its ligands.
      
    • Halide Effect: If using an Aryl Bromide, add 5–10 equivalents of LiCl or TBACl. The chloride ions stabilize the Pd intermediate [2].

Q3: I am coupling an ortho-amino or ortho-hydroxy aryl halide, and I’m getting a cyclized impurity.

  • Diagnosis: 5-endo-dig or 6-endo-dig cyclization (e.g., indole or benzofuran formation).

  • Mechanism: The nucleophilic substituent (NH2/OH) attacks the Pd-activated alkyne (during the cycle) or the final alkyne product.

  • Corrective Actions:

    • Protect the Nucleophile: You must protect the amine (e.g., Boc, Acetyl) or phenol (e.g., MOM, TBS) before coupling. Free nucleophiles in the ortho position are designed to cyclize under these conditions.

    • Lower Temperature: Cyclization has a higher activation energy than coupling. Run the reaction at room temperature if possible.

Module 2: De Novo Alkyne Synthesis (Aldehyde to Alkyne)

When the alkyne moiety is not commercially available, it must be synthesized from an aldehyde. The choice between Corey-Fuchs and Seyferth-Gilbert determines the impurity profile.

Protocol Selection: Decision Matrix
FeatureCorey-Fuchs Reaction Bestmann-Ohira (Seyferth-Gilbert mod.)
Reagents CBr4, PPh3, then n-BuLiBestmann-Ohira Reagent, K2CO3, MeOH
pH Conditions Strongly Basic (n-BuLi is pKa ~50)Mildly Basic (K2CO3/MeOH)
Key Impurity 1,1-dibromoalkene (incomplete rxn), Butyl-adductsMethyl enol ether (if ketone used)
Best For Robust substrates, installing isotopic labelsBase-sensitive substrates (racemization prone)
Troubleshooting Guide: Corey-Fuchs

Q4: After the second step (n-BuLi treatment), I isolate the 1-bromoalkyne instead of the terminal alkyne.

  • Diagnosis: Incomplete Lithium-Halogen Exchange.

  • Mechanism: The transformation requires two equivalents of base: one to eliminate HBr (forming bromoalkyne) and a second to exchange Br for Li.[4]

  • Corrective Actions:

    • Stoichiometry: Ensure you are using at least 2.2 equivalents of n-BuLi. The first equivalent is consumed immediately by elimination.

    • Temperature: The exchange step (

      
      ) is slower at -78°C. After adding base, allow the reaction to warm to 0°C or room temperature for 30 minutes before quenching [3].
      

Q5: I see alkylated side products (butyl group incorporation).

  • Diagnosis: Nucleophilic attack by n-BuLi on electrophilic sites (e.g., esters, nitriles) elsewhere in the molecule.

  • Corrective Actions:

    • Switch Base: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is non-nucleophilic but sufficiently basic to effect the elimination.

    • Switch Method: If the substrate contains sensitive esters, abandon Corey-Fuchs and use the Bestmann-Ohira reagent, which uses mild carbonate bases.

Troubleshooting Guide: Bestmann-Ohira

Q6: My yield is low, and I detect a methyl enol ether impurity.

  • Diagnosis: Methanol interception of the carbene intermediate.

  • Mechanism: The reaction generates a vinylidene carbene.[5] While this usually rearranges to the alkyne, high methanol concentrations can trap it.

  • Corrective Actions:

    • Solvent Ratio: Do not use pure methanol. Use a mixture of MeOH:THF (1:4) . The reaction requires only stoichiometric methanol to generate the active alkoxide species from the carbonate [4].

Module 3: Experimental Protocols

Protocol A: "Low-Homocoupling" Sonogashira Coupling

Designed for expensive alkynes where dimerization must be <1%.

  • Vessel: Flame-dried Schlenk tube with a magnetic stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • Terminal Alkyne (1.1 equiv)

    • PdCl2(PPh3)2 (2 mol%)[2]

    • CuI (1 mol%)

    • Additive: Sodium Ascorbate (5 mol%) - Crucial for suppressing oxidation.

  • Solvent/Base: Degassed THF / Diisopropylamine (1:1 ratio).

  • Procedure:

    • Load solids (Pd, Cu, Ascorbate, Aryl Halide) into the tube.

    • Evacuate and backfill with Argon (3x).[2][6]

    • Add degassed solvents via syringe.

    • Critical Step: Add the Terminal Alkyne as a solution in THF dropwise over 1 hour using a syringe pump at room temperature.

    • Stir until TLC indicates consumption of Aryl Halide.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu) and brine.

Protocol B: Bestmann-Ohira Homologation (Mild Conditions)

For base-sensitive aldehydes.

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

    • K2CO3 (2.0 equiv)

  • Solvent: MeOH / THF (1:4 ratio).

  • Procedure:

    • Dissolve Aldehyde and Bestmann-Ohira reagent in THF under Argon.

    • Cool to 0°C.

    • Add K2CO3 followed by MeOH dropwise.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Note: Evolution of N2 gas indicates reaction progress.

References

  • Glaser Homocoupling Prevention: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Chloride Stabilization Effect: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Corey-Fuchs Mechanism: Corey, E. J., & Fuchs, P. L. (1972).[7] A synthetic method for the conversion of aldehydes to acetylenes.[8][9][10] Tetrahedron Letters, 13(36), 3769-3772. Link

  • Bestmann-Ohira Modification: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[5][9] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[9][10] Synlett, 1996(06), 521-522.[5][9] Link

Sources

Technical Support Center: Troubleshooting the Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Purifying Fluorinated Compounds

The introduction of fluorine into an organic molecule dramatically alters its physicochemical properties, a strategy widely employed in pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same unique properties—stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond—present significant and often counterintuitive challenges during purification.[2][3][4] Unlike their non-fluorinated hydrocarbon counterparts, these molecules exhibit distinct behaviors in polarity, solubility, and intermolecular interactions, frequently leading to issues like co-elution, azeotrope formation, and complex analytical spectra. This guide provides field-proven insights and troubleshooting strategies to navigate these common purification hurdles.

Section 1: FAQs - Chromatographic Purification

This section addresses the most common issues researchers face when using chromatographic techniques to purify fluorinated compounds.

Q1: My fluorinated product co-elutes with its non-fluorinated starting material on a standard C18 HPLC column. How can I improve separation?

A1: This is a classic problem arising from the fact that light fluorination does not always sufficiently alter a molecule's hydrophobicity to allow for separation on a standard hydrocarbon-based stationary phase. The solution often lies in leveraging the unique "fluorophilicity" of your compound—the tendency of fluorinated molecules to interact with other fluorinated moieties.[5]

The Core Principle: Hetero-Pairing of Stationary and Mobile Phases.

Optimal separation is often achieved by creating a "mismatch" between the column and the eluent type.[6] This enhances the differential partitioning of the fluorinated analyte versus its non-fluorinated counterpart.

  • Strategy 1 (Recommended): Use a Standard Hydrocarbon Column (C8/C18) with a Fluorinated Eluent. By introducing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) into the mobile phase, you create a "fluorophilic" environment in the eluent.[6] Your fluorinated analyte will have a higher affinity for the mobile phase and elute earlier, while the non-fluorinated analog interacts more strongly with the C18 stationary phase and is retained longer. This often reverses the elution order and dramatically improves resolution.

  • Strategy 2: Use a Fluorinated Column (F-Column) with a Standard Hydrocarbon Eluent. A fluorinated stationary phase (e.g., one with n-C8F17 groups) will preferentially retain your fluorinated compound through fluorous-fluorous interactions.[5] Using a standard eluent system (e.g., water/acetonitrile) allows the non-fluorinated impurities to wash through more quickly.

The choice between these strategies depends on the specific properties of your analyte, but pairing a standard C8 or C18 column with a TFE-modified eluent is often the most accessible and effective first step.[6]

Pairing Strategy Stationary Phase Mobile Phase Mechanism of Separation Typical Elution Order
Hetero-Pairing (H-Column/F-Eluent) Hydrocarbon (C8, C18)Fluorinated (e.g., Water/TFE)Fluorinated analyte has higher affinity for the fluorinated mobile phase.1st: Fluorinated Compound, 2nd: Non-fluorinated Analog
Hetero-Pairing (F-Column/H-Eluent) Fluorinated (e.g., C8F17)Hydrocarbon (e.g., Water/ACN)Fluorinated analyte is retained by the fluorinated stationary phase.1st: Non-fluorinated Analog, 2nd: Fluorinated Compound
Homo-Pairing (H-Column/H-Eluent) Hydrocarbon (C8, C18)Hydrocarbon (e.g., Water/ACN)Relies on small differences in hydrophobicity; often results in poor separation.Variable / Co-elution
Q2: I'm still getting poor resolution in HPLC even after changing my column/eluent system. What other parameters can I adjust?

A2: Temperature is a powerful yet often overlooked parameter for optimizing the separation of fluorinated compounds. Increasing the column temperature can significantly improve separation efficiency. In some cases, baseline separation is only achieved at elevated temperatures (e.g., 45°C or higher).[6] This is because temperature can alter the thermodynamics of partitioning between the stationary and mobile phases, often enhancing the subtle differences between fluorinated and non-fluorinated species.

Troubleshooting Workflow: Optimizing HPLC Separation

Below is a logical workflow for tackling difficult separations of fluorinated compounds.

Caption: Logical workflow for troubleshooting poor HPLC separation.

Q3: What is "fluorous" chromatography, and when should I use it?

A3: Fluorous chromatography, or Fluorous Solid-Phase Extraction (F-SPE), is a powerful purification technique that relies on the exceptionally strong and specific interactions between highly fluorinated molecules.[7] It is most effective when your molecule of interest has been intentionally synthesized with a "fluorous tag"—a chemical moiety containing a high percentage of fluorine by weight (e.g., a perfluorohexyl chain).[4]

This technique is ideal for parallel synthesis or when standard chromatography fails.[7] The process separates molecules based on their affinity for a fluorous stationary phase (fluorous silica gel), not on polarity or size.

Section 2: FAQs - Bulk Purification & Solvent Removal

Q4: I am trying to remove my reaction solvent by rotary evaporation, but the volume won't decrease. What is happening?

A4: You are likely dealing with an azeotrope. An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid, meaning it has a constant boiling point.[8] This prevents separation by simple distillation.[9] Fluorinated compounds, particularly solvents and low-boiling-point products, are notorious for forming azeotropes with common organic solvents like ethanol, acetonitrile, and hexanes.[10][11]

Q5: How can I break an azeotrope to isolate my fluorinated product?

A5: Breaking an azeotrope requires moving beyond simple distillation. Two common industrial strategies are:

  • Azeotropic Distillation (using an entrainer): This involves adding a third component, an "entrainer," to the mixture.[10][12] The entrainer forms a new, lower-boiling-point azeotrope with one of the original components, which can then be distilled off, leaving your desired product behind. For example, cyclohexane is often used to break the ethanol/water azeotrope.[10] The selection of an appropriate entrainer is critical and depends on the specific mixture.[9]

  • Pressure-Swing Distillation: This method is effective when the composition of the azeotrope is sensitive to pressure.[10] The mixture is first distilled at one pressure (e.g., atmospheric), and the resulting distillate is then fed into a second column operating at a different pressure (e.g., higher pressure). This pressure change shifts the azeotropic composition, allowing one component to be isolated in pure form. This technique is commonly used to separate mixtures like tetrahydrofuran (THF) and water.[10]

Section 3: FAQs - Purity Assessment & Analysis

Q6: The ¹H NMR of my product is complex and difficult to interpret due to overlapping signals and C-F coupling. How can I confidently assess its purity?

A6: For any fluorinated compound, ¹⁹F NMR spectroscopy is the gold standard for purity and structural analysis. [13] Fluorine-19 has key advantages that make it superior to proton NMR for this purpose:

  • 100% Natural Abundance: It is as sensitive as ¹H NMR.

  • Wide Chemical Shift Range: The spectral window for ¹⁹F is much larger than for ¹H, which minimizes signal overlap even in complex mixtures.[14][15]

  • No Background Signal: Since naturally occurring organofluorine compounds are extremely rare, any signal you see in a ¹⁹F NMR spectrum comes from your compound or a fluorine-containing impurity.[16]

A clean, single set of peaks in the ¹⁹F NMR spectrum is a much more reliable indicator of purity than a complex ¹H NMR. It is invaluable for identifying fluorinated side products, isomers, or unreacted starting materials.[15][17]

Q7: What are common impurities I should look for after a fluorination reaction?

A7: Besides unreacted starting material, the nature of the impurities depends heavily on the fluorinating agent used.

  • From Nucleophilic Fluorination (e.g., KF, DAST): Look for partially fluorinated intermediates and by-products from the reagent itself. For example, using DAST can leave behind inorganic fluoride species.[18]

  • From Electrophilic Fluorination (e.g., Selectfluor™): The ionic nature of these reagents means they and their by-products can often be removed with a simple aqueous workup or a silica plug.[18]

  • Residual Solvents: As discussed, azeotrope formation can make solvent removal difficult. Always check for residual solvents using ¹H NMR.

  • Isomers: Fluorination reactions can sometimes yield positional isomers. ¹⁹F NMR is an excellent tool for distinguishing and quantifying these.[19]

Section 4: Detailed Protocols & Workflows

Protocol 1: Step-by-Step Guide to Fluorous Solid-Phase Extraction (F-SPE)

This protocol assumes your target compound has been tagged with a fluorous ponytail (e.g., a C8F17 group) and is in a mixture with non-fluorinated organic impurities.

Materials:

  • Crude reaction mixture dissolved in a minimal amount of loading solvent (e.g., Methanol, Acetonitrile).

  • Fluorous silica gel cartridge.

  • Wash Solvent (Fluorophobic): e.g., 80:20 Methanol/Water.

  • Elution Solvent (Fluorophilic): e.g., Methanol, Acetone, or a fluorinated solvent like TFE.

  • Collection vials.

Methodology:

  • Condition the Cartridge: Flush the fluorous silica cartridge with 3-5 column volumes of the Elution Solvent.

  • Equilibrate the Cartridge: Flush the cartridge with 3-5 column volumes of the Wash Solvent.

  • Load the Sample: Dissolve your crude mixture in a minimal amount of a strong organic solvent (like methanol) and load it onto the equilibrated cartridge.

  • Wash (Remove Non-Fluorous Impurities): Wash the cartridge with 5-10 column volumes of the Wash Solvent. This will elute the non-tagged, non-fluorinated organic impurities. Collect these fractions and set them aside.

    • Self-Validation: Monitor the wash fractions by TLC or LC-MS to ensure no product is eluting prematurely.

  • Elute (Recover Fluorous Product): Elute the desired fluorous-tagged compound by washing the cartridge with 3-5 column volumes of the Elution Solvent. The high affinity of the fluorophilic solvent will displace your tagged compound from the stationary phase.

  • Analyze and Confirm: Collect the elution fractions and analyze them for purity using ¹⁹F NMR and LC-MS. A clean ¹⁹F NMR spectrum is the primary indicator of a successful purification.[7]

  • Solvent Removal: Remove the elution solvent via rotary evaporation to yield the purified product.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Fluorous Methods for Synthesis and Separation of Organic Molecules. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. (2025, June 24). Research Explorer - The University of Manchester. Retrieved February 19, 2026, from [Link]

  • Speeding Fluorine Analysis. (n.d.). Oxford Instruments. Retrieved February 19, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023, July 20). Nanalysis. Retrieved February 19, 2026, from [Link]

  • Recent Trends in Azeotropic Mixture Separation: A Comprehensive Review. (2024, September 27). MDPI. Retrieved February 19, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes. (2020, November 12). MDPI. Retrieved February 19, 2026, from [Link]

  • Fluorination Chemistry Performed in a Modular Flow Reactor. (n.d.). Vapourtec. Retrieved February 19, 2026, from [Link]

  • Defeating Raoul—Azeotropes, The Physics of Cleaning Part 9. (2014, April 1). BFK Solutions LLC. Retrieved February 19, 2026, from [Link]

  • Distillation. (n.d.). Koch Modular. Retrieved February 19, 2026, from [Link]

  • US5490894A - Cleaning method using azeotropic mixtures of perfluoro-n-hexane with diisopropyl ether or isohexane and cleaning apparatus using same. (n.d.). Google Patents.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC. Retrieved February 19, 2026, from [Link]

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International. Retrieved February 19, 2026, from [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. (2022, November 9). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. (n.d.). CORE. Retrieved February 19, 2026, from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

Sources

How to avoid decomposition of terminal alkynes during purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stabilizing Terminal Alkynes During Purification ID: TS-ALK-004 | Version: 2.1 | Department: Synthesis & Purification Applications

Introduction: The "Dual-Threat" of Terminal Alkynes

As a Senior Application Scientist, I often see researchers lose weeks of work not because their synthesis failed, but because the purification step destroyed the product. Terminal alkynes (


) present a unique "dual-threat" profile during purification:
  • Acidity (

    
    ):  The terminal proton is acidic enough to form acetylides with trace metals, leading to explosive salts or oxidative homocoupling (Glaser coupling).
    
  • 
    -System Nucleophilicity:  The electron-rich triple bond is susceptible to electrophilic attack by acidic protons on silica gel, catalyzing hydration (to ketones) or isomerization (to allenes/internal alkynes).
    

This guide provides self-validating protocols to neutralize these threats.

Part 1: Decision Logic & Workflow

Before selecting a method, use this decision matrix to minimize thermal and chemical stress.

PurificationLogic Start Crude Terminal Alkyne BoilingPoint Boiling Point < 150°C? Start->BoilingPoint Stability Stable to Heat (>80°C)? BoilingPoint->Stability Yes Chromatography Column Chromatography BoilingPoint->Chromatography No (High MW) Distillation Vacuum Distillation (Add BHT inhibitor) Stability->Distillation Yes Stability->Chromatography No SilicaCheck Acid Sensitive? Chromatography->SilicaCheck NeutralSilica Et3N-Buffered Silica SilicaCheck->NeutralSilica Yes (Trace decomp observed) StandardSilica Standard Flash (Rapid Elution) SilicaCheck->StandardSilica No

Figure 1: Decision tree for selecting the purification method based on thermal stability and volatility.

Part 2: The Stationary Phase Trap (Silica Acidity)

The Issue: Standard silica gel (


) possesses surface silanol groups (

) that act as weak Brønsted acids. For sensitive alkynes, this acidity catalyzes:
  • Hydration: Conversion to methyl ketones (Markovnikov addition of water).

  • Isomerization: Migration of the triple bond to form internal alkynes or allenes.

The Solution: Surface Passivation with Triethylamine (Et


N).
Protocol: The "Buffered Silica" Method

Use this protocol if you observe streaking on TLC or "missing mass" after the column.

Materials:

  • Triethylamine (Et

    
    N), HPLC grade.
    
  • Mobile phase solvents (Hexanes/Ethyl Acetate).

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% v/v Triethylamine .[1]

    • Why: The amine creates a basic buffer layer, neutralizing the acidic silanol protons.

  • Column Packing: Pour the slurry and pack the column as normal.

  • The "Wash" (Critical): Flush the packed column with 2–3 column volumes (CV) of the pure mobile phase (without Et

    
    N)  before loading your sample.
    
    • Validation: Check the pH of the eluent coming off the column. It should be neutral to slightly basic.

    • Note: If you leave high concentrations of Et

      
      N in the column during the run, it may cause your compound to elute too quickly (loss of resolution) or streak. The pre-wash leaves just enough amine adsorbed to the silica surface to protect your alkyne without ruining separation.
      
  • Elution: Run the column with your standard solvent system.

Data Validation:

Condition Yield Purity (NMR) Observation
Standard Silica 45% 85% Significant tailing; new methyl ketone peaks in NMR.

| Et


N Buffered  | 92%  | >98%  | Sharp elution band; no rearrangement products. |

Part 3: The Oxidative Trap (Glaser Coupling)

The Issue: Terminal alkynes spontaneously dimerize (homocoupling) to form diynes (


) in the presence of Oxygen (

)
and trace Copper (Cu) salts. This often happens during purification when solvents are not degassed.

The Solution: Metal Scavenging & Oxygen Exclusion.

Protocol: The "Chelation Wash" Workflow

Perform this workup before chromatography to remove trace metals that catalyze degradation on the column.

  • Quench: Upon reaction completion, add saturated aqueous EDTA (Ethylenediaminetetraacetic acid) or Ammonium Chloride (

    
    ) .
    
    • Mechanism:[2][3][4] EDTA sequesters Cu(I)/Cu(II) ions, preventing them from catalyzing the coupling reaction during workup.

  • Degassing Solvents:

    • For the chromatography mobile phase, sparge solvents with Argon or Nitrogen for 15 minutes prior to use.

    • Why: Glaser coupling requires

      
       as the oxidant.[5][6] Removing dissolved oxygen halts the cycle.
      
  • Radical Inhibition (Optional but Recommended):

    • Add 0.05% BHT (Butylated hydroxytoluene) to the collection flasks and rotary evaporator bath.

    • Why: Scavenges free radicals that initiate polymerization.

Part 4: The Volatility Trap (Evaporation)

The Issue: Low molecular weight terminal alkynes (e.g., Phenylacetylene derivatives, C5-C8 alkynes) have high vapor pressures. Significant yield is lost into the rotovap trap, often mistaken for "decomposition."

The Solution: The "Delta-20" Rule & Controlled Vacuum.[7]

Protocol: Loss-Free Concentration
ParameterSetting/ActionScientific Rationale
Bath Temp

Sufficient energy to vaporize solvent without thermally stressing the alkyne.
Cooling Temp

to

Maximizes solvent recovery; prevents alkyne vapor from bypassing the trap.
Pressure The Delta-20 Rule: Set vacuum such that the solvent boiling point is

lower than the bath (

).
Ensures gentle evaporation.[2] Violent boiling creates aerosols that carry product into the trap.
Automation Use "Gradient Mode" if available.Prevents "bumping" (sudden boiling) which physically ejects the product.

Visual Check: If the liquid in the bump trap turns oily or cloudy, stop immediately. You are distilling your product.

Troubleshooting & FAQs

Q1: My alkyne turned yellow/brown on the column. What happened? A: This is the hallmark of polymerization or oligomerization .

  • Cause: Likely trace metals on the silica or high concentration of the alkyne in a "dry" state on the column.

  • Fix: Use the Et

    
    N Buffered Protocol  (Module 2) and ensure you do not let the column run dry. Elute rapidly.
    

Q2: I see a new spot on TLC right below my product that wasn't there before the column. A: This is likely the hydration product (methyl ketone) .

  • Test: Stain with 2,4-DNP (Dinitrophenylhydrazine). If the new spot turns yellow/orange/red, it is a ketone.

  • Fix: Your silica is too acidic. You must neutralize it with Triethylamine.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is often superior for highly sensitive alkynes because it lacks the acidic protons of silica. However, it has lower resolution power. Use it if the Et


N method fails.

Q4: How do I store the purified alkyne? A: Store under Argon at -20°C. For long-term storage, add a stabilizer like copper wire (only if strictly non-oxidizing conditions are maintained, though this is risky) or better, stabilize with BHT (0.1%) if it doesn't interfere with the next step.

References

  • Glaser Coupling Prevention

    • Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.[8][9][10]

    • Source: Journal of the American Chemical Society (2017).
    • URL:[Link]

  • Silica Gel Acidity & Pretreatment

    • Title: Tips for Flash Column Chrom
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

  • Rotary Evaporation Optimization

    • Title: 10 tips for optimal rotary evapor
    • Source: VACUUBRAND.
    • URL:[Link]

  • General Alkyne Reactivity

    • Title: One-Pot Synthesis of Terminal Alkynes
    • Source: PMC - N
    • URL:[Link]

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Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] However, achieving high and reproducible yields can be a significant challenge for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during these sensitive transformations.

Section 1: Catalyst and Ligand Issues - The Heart of the Reaction

The performance of the palladium catalyst and its coordinating ligand is paramount to the success of any cross-coupling reaction. Problems in this area are a frequent source of low yields.

FAQ 1.1: My reaction is not starting or is very sluggish. What are the likely causes related to the palladium source?

A stalled or sluggish reaction often points to an issue with the active catalyst. Here are the primary aspects to investigate:

  • Inactive Precatalyst: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle cannot begin. Modern palladacycle precatalysts are often more effective as they form the active LPd(0) catalyst more cleanly.[3]

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and moisture, leading to oxidation to inactive Pd(II) species.[4][5] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst aggregation and decomposition.[4][6] This can be caused by impurities, an inappropriate solvent choice, or incorrect temperature.[6]

  • Low Catalyst Loading: While minimizing catalyst loading is desirable, an insufficient amount may not be enough to achieve a reasonable reaction rate.[7]

Troubleshooting Steps:

  • Use a Fresh Palladium Source: Ensure your palladium precursor is from a fresh, properly stored bottle. Older bottles of catalysts like Pd(OAc)₂ can be less active.[8]

  • Consider a Pre-activation Step: Stirring the palladium precatalyst and ligand with the base before adding the substrates can sometimes facilitate the formation of the active catalyst.[3]

  • Switch to a More Robust Precatalyst: If you suspect issues with in situ reduction, consider using a commercially available Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst.[5][9]

FAQ 1.2: I suspect my catalyst is being deactivated. What are the common deactivation pathways and how can I prevent them?

Catalyst deactivation is a major contributor to low yields. The primary deactivation pathways include:

  • Oxidation: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state, especially in the presence of air or other oxidants.[4]

  • Aggregation: The catalytic species can aggregate to form inactive palladium black.[4]

  • Ligand Degradation: The ligands used to stabilize the palladium can degrade under the reaction conditions, leading to catalyst deactivation.[4]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.[10]

Prevention Strategies:

  • Maintain an Inert Atmosphere: Rigorous exclusion of air and moisture is critical. This can be achieved using Schlenk line techniques or a glovebox.[11][12][13]

  • Use High-Purity Reagents and Solvents: Impurities can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried and degassed.[5][6]

  • Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of inactive palladium species or catalyst decomposition.[11]

G Common Palladium Catalyst Deactivation Pathways cluster_active Catalytic Cycle cluster_inactive Inactive States Active Pd(0) Active Pd(0) Oxidized Pd(II) Oxidized Pd(II) Active Pd(0)->Oxidized Pd(II) Oxidation (O2) Palladium Black (Aggregates) Palladium Black (Aggregates) Active Pd(0)->Palladium Black (Aggregates) Aggregation Poisoned Catalyst Poisoned Catalyst Active Pd(0)->Poisoned Catalyst Poisoning (Impurities) Degraded Ligand Complex Degraded Ligand Complex Active Pd(0)->Degraded Ligand Complex Ligand Degradation

Caption: Common deactivation pathways for palladium catalysts.

FAQ 1.3: How do I choose the right phosphine ligand for my specific transformation, and what are the signs of a poor ligand choice?

The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[14] The choice of ligand is highly dependent on the specific cross-coupling reaction and the nature of the substrates.[3]

Key Considerations for Ligand Selection:

  • Electron-Donating Ability: Electron-rich ligands generally increase the rate of oxidative addition.

  • Steric Bulk: Bulky ligands can promote reductive elimination, which is often the product-forming step.

  • Bite Angle (for bidentate ligands): The bite angle of a chelating ligand can significantly impact the geometry and reactivity of the catalyst.[15]

Signs of a Poor Ligand Choice:

  • Low or no product yield.

  • Formation of significant side products, such as homocoupling or dehalogenation products.[1][16]

  • Catalyst decomposition (formation of palladium black).

Ligand Type Common Examples Key Characteristics Typical Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃, P(o-tol)₃Simple and widely available. Bulky phosphines can promote reductive elimination.[4]General cross-coupling reactions.[4]
Bidentate Phosphines dppf, BINAP, XantphosThe chelating effect provides higher stability. Can influence selectivity.[2][4]Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[4]
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines that are highly effective for challenging couplings.[8][15]Buchwald-Hartwig amination, Suzuki couplings with unreactive substrates.[3][15]

FAQ 1.4: My Buchwald-Hartwig amination is giving low yields. Could the ligand be the problem?

Yes, the ligand is a crucial parameter in Buchwald-Hartwig aminations.[3] The choice of ligand is highly dependent on the amine nucleophile.[3] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] For challenging couplings, such as with heteroaryl amines or amides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[3]

Section 2: Substrate and Reagent Purity - Garbage In, Garbage Out

The purity of your starting materials and reagents is as critical as the catalyst system. Impurities can inhibit the catalyst or lead to unwanted side reactions.

FAQ 2.1: I'm seeing a lot of side products. How can I determine if my starting materials are impure?

Common side reactions in palladium-catalyzed cross-couplings include homocoupling of the nucleophile and dehalogenation of the electrophile.[5][16]

  • Homocoupling: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules in Suzuki reactions.[5]

  • Dehalogenation: This side reaction can occur if there are sources of hydride in the reaction mixture, such as certain amine bases or alcohol solvents.[5][16]

Troubleshooting Steps:

  • Analyze Starting Materials: Use techniques like NMR, GC-MS, or LC-MS to check the purity of your aryl halide and coupling partner.

  • Purify Starting Materials: If impurities are detected, purify your starting materials by recrystallization, distillation, or chromatography.

  • Improve Degassing: To minimize homocoupling, ensure your degassing procedure is rigorous.[5] This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[5][11]

FAQ 2.2: My reaction is sensitive to air and moisture, but I'm using anhydrous solvents. What else could be introducing water or oxygen?

Even with anhydrous solvents, there are several potential sources of air and moisture contamination:

  • Improperly Dried Glassware: All glassware should be oven-dried or flame-dried immediately before use.[17]

  • Leaks in the Reaction Setup: Ensure all joints and septa are well-sealed.

  • Impurities in Reagents: Some reagents, particularly bases like K₃PO₄, can be hygroscopic.

Protocol: Setting Up a Reaction Under an Inert Atmosphere

This protocol provides a general procedure for setting up a cross-coupling reaction using standard Schlenk line techniques.[11][12]

  • Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.

  • Assemble the Apparatus: Assemble the Schlenk flask with a stir bar and condenser (if heating) and seal all joints with septa. Connect the flask to the Schlenk line.

  • Establish Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this "evacuate-refill" cycle three times.[11]

  • Add Solids: Under a positive flow of inert gas, quickly add the palladium precursor, ligand, electrophile, and base to the flask.

  • Add Solvent and Liquid Reagents: Add the anhydrous, degassed solvent and any liquid reagents via syringe.

  • Degas the Reaction Mixture: If necessary, further degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[5]

  • Run the Reaction: Heat the reaction to the desired temperature and monitor its progress.

FAQ 2.3: The base I'm using doesn't seem to be effective. How does the choice of base impact the reaction, and how can I select a better one?

The base plays a crucial role in many cross-coupling reactions, and its selection can significantly impact the yield.[18][19] The base is often required to activate the nucleophile or to neutralize the acid generated during the catalytic cycle.[20]

Factors to Consider When Choosing a Base:

  • Strength (pKa): The base must be strong enough to deprotonate the nucleophile or facilitate the desired step in the catalytic cycle.[3]

  • Solubility: The solubility of the base can affect the reaction rate. In some cases, a heterogeneous base can be advantageous.[18]

  • Compatibility: The base should not react with or decompose the starting materials or products.[3]

Base pKa of Conjugate Acid Common Applications Notes
NaOt-Bu ~19Buchwald-Hartwig aminationStrong, non-nucleophilic base.[3]
K₃PO₄ ~12.3Suzuki, SonogashiraA common and effective base for many couplings.[21]
Cs₂CO₃ ~10.3Suzuki, Buchwald-HartwigOften used for base-sensitive substrates.[3][18]
Et₃N ~10.8Heck, SonogashiraA common organic base.[6]

Section 3: Reaction Parameters - Fine-Tuning for Success

Optimizing reaction parameters such as temperature and solvent is crucial for achieving high yields.[22][23]

FAQ 3.1: What is the optimal temperature for my reaction, and how can I determine it experimentally?

Temperature can have a significant impact on reaction rate and selectivity.[23] While many cross-coupling reactions require heating, excessive temperatures can lead to catalyst decomposition and the formation of side products.[5] The optimal temperature is best determined experimentally by screening a range of temperatures.

FAQ 3.2: I'm observing catalyst precipitation. What could be the cause and how can I improve its solubility?

Catalyst precipitation, often as palladium black, indicates catalyst decomposition and is a common cause of low yields.[4][6] This can be caused by:

  • High Temperatures: Excessive heat can promote catalyst aggregation.[5]

  • Poor Solvent Choice: The catalyst may have low solubility in the chosen solvent.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center.

To improve solubility, you can try a different solvent or a more solubilizing ligand.

FAQ 3.3: How does the solvent affect my cross-coupling reaction, and what are some good starting points for solvent screening?

The solvent can influence the solubility of reagents, the stability of the catalyst, and the rate of the reaction.[20][24] The choice of solvent is often critical for success.

Solvent Dielectric Constant Boiling Point (°C) Common Applications
Toluene 2.4111Suzuki, Buchwald-Hartwig
Dioxane 2.2101Suzuki, Buchwald-Hartwig
Tetrahydrofuran (THF) 7.666Suzuki, Stille
Dimethylformamide (DMF) 36.7153Heck, Sonogashira
Acetonitrile (MeCN) 37.582Various couplings

Section 4: Troubleshooting Workflows

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help guide your investigation.

G Troubleshooting Workflow for Low Yields Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Catalyst System Check Catalyst System Low Yield->Check Catalyst System Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Purity of Starting Materials Purity of Starting Materials Check Reagents->Purity of Starting Materials Solvent Quality Solvent Quality Check Reagents->Solvent Quality Base Quality Base Quality Check Reagents->Base Quality Catalyst Activity Catalyst Activity Check Catalyst System->Catalyst Activity Ligand Choice Ligand Choice Check Catalyst System->Ligand Choice Pd/Ligand Ratio Pd/Ligand Ratio Check Catalyst System->Pd/Ligand Ratio Temperature Temperature Check Reaction Conditions->Temperature Concentration Concentration Check Reaction Conditions->Concentration Inert Atmosphere Inert Atmosphere Check Reaction Conditions->Inert Atmosphere

Caption: A systematic workflow for troubleshooting low yields.

References

  • The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). American Chemical Society.
  • Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd[P(tBu3)]2. ACS Publications.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Poisoning and deactivation of palladium catalysts. SciSpace.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal.
  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. PMC.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ACS Publications.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(PtBu3)2. ACS Publications.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI (Shanghai) Development Co., Ltd.
  • Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]

  • Catalyst Deactivation Modes of Palladium Oxide on Gamma Alumina Catalysts for Lean Methane Oxidation: Reversible and irreversible modes are identified. ResearchGate.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available from: [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Vrije Universiteit Brussel.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]

  • Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions. ResearchGate. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. Available from: [Link]

  • Standard Operating Procedures. The Sarpong Group. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Training Graduate Students to Handle Air-Sensitive Compounds. ChemistryViews. Available from: [Link]

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • How To Run A Reaction: The Setup. University of Rochester. Available from: [Link]

  • Cross-Coupling Reactions Guide.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available from: [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Publications.
  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC.
  • Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Royal Society of Chemistry. Available from: [Link]

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.

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Sonogashira Cross-Coupling Catalyst Deactivation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical aspect of the Sonogashira cross-coupling reaction: catalyst poisoning and deactivation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon bond-forming reaction. Here, we will delve into the common pitfalls that lead to catalyst failure, providing field-proven insights, troubleshooting guides, and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is sluggish or has failed completely. What are the most likely causes related to the catalyst?

A1: When a Sonogashira reaction underperforms, the primary suspects are often the catalyst system and the reaction conditions. Key factors to investigate include:

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh batch or one that has been stored meticulously under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction to the active Pd(0) species, a step that can sometimes be inefficient.

  • Reagent Purity: Impurities in your aryl halide, alkyne, or solvent can act as catalyst poisons. It is crucial to use high-purity starting materials.[1]

  • Inadequate Reaction Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne.[1] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Q2: I'm observing a black precipitate in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is commonly known as "palladium black," which is finely divided, catalytically inactive palladium metal.[1][2] Its formation signifies the decomposition of the active homogeneous catalyst. This can be triggered by:

  • Impurities: Trace impurities in the reagents or solvents can promote the aggregation of palladium atoms.

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to encourage the formation of palladium black.[2] Consider switching to alternative solvents like DMF, NMP, or toluene.

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation. Using a slight excess of a phosphine ligand can often help stabilize the active Pd(0) species.[2]

  • Elevated Temperatures: While necessary for less reactive substrates, high temperatures can accelerate catalyst decomposition.

To prevent palladium black formation, ensure the use of high-purity, degassed reagents and solvents, select an appropriate solvent, and maintain an adequate ligand-to-palladium ratio.

Q3: Can functional groups on my substrates poison the catalyst?

A3: Yes, certain functional groups on the aryl halide or alkyne can coordinate to the palladium center and inhibit its catalytic activity. While the Sonogashira reaction is known for its relatively broad functional group tolerance, some moieties are problematic.[3][4] These include:

  • Strongly Coordinating Groups: Functional groups with lone pairs of electrons, such as unprotected primary amines, thiols, and some nitrogen-containing heterocycles, can bind strongly to the palladium catalyst, effectively titrating it out of the catalytic cycle. For instance, the Sonogashira coupling of 3-bromoaniline has been reported to be problematic without in-situ protection of the amine group.[5]

  • Sterically Hindering Groups: Bulky substituents near the reaction site on either the aryl halide or the alkyne can sterically impede the approach of the substrates to the catalyst, slowing down or preventing the reaction.

If you suspect a functional group on your substrate is inhibiting the reaction, consider using a protecting group strategy or screening different ligands that may be more tolerant.

Q4: Is it possible to run a Sonogashira coupling without the copper co-catalyst to avoid potential issues?

A4: Absolutely. Copper-free Sonogashira reactions are a well-established alternative and are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction when using a copper co-catalyst in the presence of oxygen.[1][4] These reactions may necessitate adjustments to the reaction conditions, such as the use of specific ligands or a different base, to proceed efficiently.[1]

Troubleshooting Guide: Diagnosing and Remediating Catalyst Poisoning

A systematic approach is essential when troubleshooting a failed or low-yielding Sonogashira reaction where catalyst poisoning is suspected.

Step 1: Initial Diagnosis and Observation
  • Visual Inspection: Note any color changes or the formation of precipitates (e.g., palladium black). A healthy Sonogashira reaction typically remains a homogeneous solution, though the color may change.

  • Reaction Monitoring: Track the reaction progress using techniques like TLC, GC, or LC-MS. A reaction that starts but then stalls is a strong indicator of catalyst deactivation.

Step 2: Systematic Investigation of Potential Culprits

The following flowchart provides a logical workflow for identifying the source of catalyst poisoning.

troubleshooting_workflow start Low or No Product Yield catalyst_check Is the Catalyst System Active? - Fresh Pd catalyst & CuI? - Stored under inert atmosphere? start->catalyst_check reagent_check Are Reagents & Solvents Pure? - High-purity starting materials? - Anhydrous & degassed solvents? catalyst_check->reagent_check Yes catalyst_sol Solution: - Use fresh, high-quality catalysts. - Handle catalysts under inert gas. catalyst_check->catalyst_sol No condition_check Are Reaction Conditions Optimal? - Fully inert atmosphere? - Appropriate temperature for substrates? reagent_check->condition_check Yes reagent_sol Solution: - Purify starting materials (e.g., recrystallization, distillation). - Use anhydrous, degassed solvents. reagent_check->reagent_sol No functional_group_check Do Substrates Have Coordinating Functional Groups? condition_check->functional_group_check Yes condition_sol Solution: - Ensure proper degassing of the reaction mixture. - Optimize temperature based on aryl halide reactivity (I > OTf > Br > Cl). condition_check->condition_sol No functional_group_sol Solution: - Protect coordinating groups (e.g., amines, thiols). - Screen different, more robust ligands (e.g., NHCs). functional_group_check->functional_group_sol No

Caption: Troubleshooting workflow for Sonogashira catalyst poisoning.

Mechanisms of Catalyst Deactivation

Understanding the pathways of catalyst deactivation is crucial for effective troubleshooting.

deactivation_mechanisms active_catalyst Active Pd(0) Catalyst poisoning Catalyst Poisoning (Coordination of Impurities) active_catalyst->poisoning aggregation Aggregation to Palladium Black active_catalyst->aggregation oxidation Oxidation to Inactive Pd(II) active_catalyst->oxidation ligand_degradation Ligand Degradation active_catalyst->ligand_degradation inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst aggregation->inactive_catalyst conditions Conditions: - High Temperature - Inappropriate Solvent aggregation->conditions oxidation->inactive_catalyst oxygen Oxidants: - Oxygen (Air) oxidation->oxygen ligand_degradation->inactive_catalyst impurities Poisons: - Sulfur Compounds - Nitrogen Heterocycles - Unprotected Amines/Thiols impurities->poisoning

Caption: Common pathways for palladium catalyst deactivation.

Key Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning via a Control Experiment

This protocol helps determine if impurities in your reagents or solvents are the cause of catalyst deactivation.

Objective: To compare the reaction outcome using standard reagents versus high-purity reagents.

Procedure:

  • Baseline Reaction:

    • Set up the Sonogashira reaction using your standard procedure and reagents.

    • Carefully monitor the reaction progress and determine the final yield.

  • High-Purity Reaction:

    • Set up an identical reaction in parallel.

    • For this reaction, use reagents and solvents of the highest available purity. This includes:

      • Freshly purchased or purified aryl halide and alkyne.

      • Anhydrous, degassed solvent from a freshly opened bottle or distilled from an appropriate drying agent.

      • A fresh bottle of the amine base.

      • Fresh palladium catalyst and copper(I) iodide.

    • Ensure all glassware is scrupulously clean and flame-dried under vacuum.

    • Maintain a strictly inert atmosphere throughout the setup and reaction.

  • Analysis:

    • Compare the yield and reaction profile of the high-purity reaction to the baseline reaction.

    • A significant improvement in the high-purity reaction strongly suggests that catalyst poisons were present in your original reagents or solvents.

Protocol 2: General Procedure for Attempted Catalyst Regeneration (for Heterogeneous Catalysts)

While homogeneous catalysts are generally not recovered, heterogeneous or supported palladium catalysts can sometimes be regenerated, particularly from poisoning by sulfur compounds.

Objective: To remove adsorbed poisons from a supported palladium catalyst.

Disclaimer: The success of regeneration is highly dependent on the nature of the poison and the catalyst support. This is a general guideline and may require optimization.

Procedure:

  • Catalyst Recovery:

    • At the end of the reaction, filter the reaction mixture to recover the solid-supported catalyst.

    • Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic materials.

    • Subsequently, wash with a volatile solvent like hexane and dry the catalyst under vacuum.

  • Regeneration Treatment (Example for Sulfur Poisoning):

    • Place the dried, poisoned catalyst in a tube furnace.

    • Under a flow of inert gas (e.g., argon or nitrogen), slowly heat the catalyst to a temperature range of 400-500 °C. The optimal temperature will depend on the catalyst and support.

    • Once the desired temperature is reached, switch the gas flow to hydrogen.

    • Maintain the hydrogen flow at the elevated temperature for several hours. This process aims to reduce the sulfur compounds and desorb them from the palladium surface.[6]

    • After the treatment, cool the catalyst to room temperature under an inert gas flow.

  • Activity Testing:

    • Test the activity of the regenerated catalyst in a small-scale Sonogashira reaction and compare its performance to that of a fresh catalyst.

Data Presentation: Functional Group Tolerance in Sonogashira Coupling

The following table provides a general overview of the compatibility of various functional groups in Sonogashira reactions. Note that "Tolerated" generally means the reaction proceeds with good to excellent yields, while "Potentially Problematic" indicates that the functional group may require protection or specific reaction conditions to avoid catalyst inhibition or side reactions.

Functional GroupClassificationNotes
Esters, Ketones, AmidesToleratedGenerally well-tolerated under standard conditions.
AldehydesToleratedUsually compatible, but can sometimes participate in side reactions.
Nitriles, Nitro groupsToleratedTypically do not interfere with the catalytic cycle.
Alcohols, PhenolsToleratedThe hydroxyl group is generally compatible.
Carboxylic AcidsPotentially ProblematicThe acidic proton can react with the base. Using an excess of a non-nucleophilic base is recommended.[7]
Primary/Secondary AminesPotentially ProblematicCan act as ligands and poison the palladium catalyst. Protection (e.g., as amides or carbamates) is often necessary.[5]
ThiolsPotentially ProblematicStrong catalyst poisons due to the high affinity of sulfur for palladium. Protection is required.
Terminal AlkynesReactive PartnerThe C-H bond is the reactive site.
Halides (Cl, Br, I)Reactive PartnerReactivity order is I > Br > Cl.
Triflates (OTf)Reactive PartnerA good leaving group, often comparable in reactivity to bromides.

References

  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing. [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Method for reactivating palladium catalysts.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • Will Sonogashira Coupling be successful if the substrates contain -COOH groups?. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

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Technical Support Center: Optimizing Solvent Systems for Chromatography of Aromatic Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of aromatic alkynes. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex challenges encountered in the separation of these unique molecules.

Aromatic alkynes, characterized by the presence of a carbon-carbon triple bond conjugated with an aromatic system, possess distinct electronic and structural properties that demand a nuanced approach to chromatographic method development. Their inherent non-polarity, coupled with the potential for strong π-π interactions, makes solvent system optimization a critical determinant of separation success. This guide provides the expertise to navigate these challenges effectively.

Fundamentals: Chromatographic Modes for Aromatic Alkynes

The first decision in method development is the choice of chromatographic mode. The two primary options, Normal-Phase (NP) and Reversed-Phase (RP) chromatography, operate on opposing principles of polarity.[1] Aromatic alkynes can often be analyzed by either mode, and the choice depends on the specific goals of the separation, the complexity of the sample matrix, and the polarity of the analyte(s).

FeatureNormal-Phase (NP) ChromatographyReversed-Phase (RP) Chromatography
Stationary Phase Polar (e.g., silica, alumina, cyano, amino)[1]Non-polar (e.g., C18, C8, Phenyl)[2]
Mobile Phase Non-polar (e.g., Hexane/Heptane) with a polar modifier (e.g., Ethyl Acetate, Isopropanol)[3][4]Polar (e.g., Water) with a miscible organic modifier (e.g., Acetonitrile, Methanol)[2][5]
Elution Order Least polar compounds elute first; most polar elute last.[1]Most polar compounds elute first; least polar elute last.[1]
Best Suited For Separating non-polar to moderately polar isomers, compounds not soluble in aqueous mixtures.[4]A wide range of non-polar to moderately polar compounds; highly versatile and reproducible.[4]
Key Consideration Highly sensitive to water content in the mobile phase, which can drastically affect retention times.[4]Ideal for samples in aqueous solutions; pH control is critical for ionizable analytes.[6]

FAQs: Solvent System Selection & Optimization

This section addresses the most common questions regarding the selection and fine-tuning of mobile phases for separating aromatic alkynes.

Q1: What are the best starting solvent systems for separating aromatic alkynes?

A: The selection of a starting solvent system is fundamentally based on the chosen chromatographic mode (NP vs. RP) and the polarity of your target analyte.

  • For Normal-Phase (NP) HPLC: A typical starting point for non-polar aromatic alkynes is a binary mixture of Hexane and Ethyl Acetate (95:5 v/v) . Hexane serves as the weak, non-polar solvent, while ethyl acetate is the polar "strong" solvent that modulates retention.[3] For more polar aromatic alkynes (e.g., those with hydroxyl or amino functional groups), a stronger modifier like isopropanol or a dichloromethane/methanol system might be necessary.[3]

  • For Reversed-Phase (RP) HPLC: A common starting point is a mixture of Water and Acetonitrile (ACN) (50:50 v/v) .[7] Water is the weak, polar solvent, and ACN is the organic "strong" solvent.[5] Due to the typically non-polar nature of aromatic alkynes, a higher initial percentage of the organic modifier may be required to ensure elution. A scouting gradient from 50% to 95% ACN is an excellent strategy to determine the approximate solvent strength needed.[7]

Q2: How do I systematically optimize the mobile phase for better resolution?

A: Systematic optimization involves adjusting solvent strength and selectivity to maximize the separation between peaks.

The first step is to achieve the correct retention factor (k), ideally between 2 and 10 for all key analytes.[8] In RP-HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile) will decrease retention time.[8] Conversely, in NP-HPLC, increasing the percentage of the polar modifier (e.g., ethyl acetate) will decrease retention.

Once retention is in a suitable range, you can improve resolution by running a shallow gradient (gradient elution) or by switching the organic modifier to alter selectivity (see Q4). Gradient elution, where the mobile phase composition is changed during the run, is particularly effective for complex mixtures containing compounds with a wide range of polarities.[5]

For NP chromatography, Thin-Layer Chromatography (TLC) is an invaluable and rapid tool for screening various solvent blends to find a promising system before moving to the more time-consuming HPLC.[3][7]

G cluster_0 Mobile Phase Optimization Workflow A Select Mode (NP or RP) & Choose Initial Solvents B Perform Scouting Run (Isocratic or Broad Gradient) A->B C Evaluate Chromatogram: Are peaks retained? (k > 2) B->C D Adjust Strong Solvent % (Increase for less retention, Decrease for more retention) C->D No E Evaluate Resolution: Are all peaks separated? C->E Yes D->B Re-run F Optimize Selectivity: - Change organic modifier - Adjust pH/additives E->F No G Fine-tune Gradient Slope or Isocratic Conditions E->G Partially H Method Validated E->H Yes F->G G->B Re-run

Caption: Workflow for systematic mobile phase optimization.

Q3: My aromatic alkyne is poorly soluble in the sample solvent. What should I do?

A: This is a critical issue known as solvent mismatch. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause severe peak distortion, particularly peak fronting or splitting.[9][10] The strong solvent plug carries the analyte rapidly through the initial part of the column without proper interaction with the stationary phase.

The Rule of Thumb: Ideally, dissolve your sample in the initial mobile phase itself.[11] If solubility is a problem:

  • Use the weakest possible solvent that can fully dissolve the sample.

  • In RP-HPLC, this might mean using a small amount of acetonitrile, isopropanol, or THF in your aqueous sample solvent.

  • In NP-HPLC, you might need to use a small amount of dichloromethane or ethyl acetate in your hexane-based sample.[3]

  • Keep the injection volume as small as possible to minimize the disruptive effect of the strong sample solvent.

Q4: How does the choice of organic modifier (e.g., Acetonitrile vs. Methanol) affect the separation of aromatic alkynes?

A: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC, but they offer different selectivities due to their distinct chemical properties.[8] This difference is especially important for aromatic compounds.

  • Acetonitrile: ACN is an aprotic solvent with a strong dipole moment. It engages in dipole-dipole interactions.[6][8] Its pi-electrons in the nitrile bond can also lead to unique interactions.

  • Methanol: MeOH is a protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[6]

For aromatic alkynes, the delocalized pi-electron system is a dominant feature. Switching between ACN and MeOH can alter π-π interactions with the stationary phase (especially with Phenyl-Hexyl phases), potentially reversing elution order or separating co-eluting peaks.[6] Sometimes, a ternary mixture (e.g., Water/ACN/MeOH) or using THF can provide the unique selectivity needed for a difficult separation.[12]

Q5: When should I consider using additives or buffers in my mobile phase?

A: Additives are used to improve peak shape and control retention, primarily for analytes with ionizable functional groups. While many aromatic alkynes are neutral, some may have acidic (e.g., phenolic) or basic (e.g., amino) substituents.

For these compounds, the pH of the mobile phase in RP-HPLC is critical.[6] An unstable pH can lead to broad or split peaks as the analyte exists in both its ionized and non-ionized forms. Buffers are added to the aqueous portion of the mobile phase to maintain a constant pH.[5] A general guideline is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[8] Common additives like 0.1% formic acid or trifluoroacetic acid (TFA) are used to suppress the ionization of acidic silanol groups on the silica support, which can otherwise cause peak tailing with basic compounds.[6][8]

Troubleshooting Guide: Resolving Common Chromatographic Issues

Even with a well-designed method, problems can arise. This guide provides a systematic approach to diagnosing and solving them.

G cluster_1 Systematic Troubleshooting Logic Problem Observe Problem (e.g., Bad Peak Shape) CheckSystem Check System Basics: Leaks? Correct Solvents? Stable Pressure? Problem->CheckSystem CheckMethod Review Method Parameters: Sample Solvent? Gradient? Column Equilibration? CheckSystem->CheckMethod Basics OK IsolateColumn Isolate the Column: Replace with a known good column CheckMethod->IsolateColumn Method OK ProblemPersists Problem Persists? IsolateColumn->ProblemPersists Solve Identify Root Cause & Implement Solution ProblemPersists->Solve No (Original Column is Faulty) ProblemPersists->Solve Yes (System/Method Issue)

Caption: A logical flow for troubleshooting HPLC issues.

Problem & Symptom Potential Causes Solutions & Explanations
Poor Peak Shape: Tailing 1. Secondary Interactions: Basic analytes interacting with acidic silanol groups on the silica stationary phase.[6][9] 2. Wrong Mobile Phase pH: Analyte is not fully ionized or non-ionized.[9][13] 3. Column Contamination/Void: A void at the column inlet or contamination can distort the flow path.[1][13]1. Add a modifier: Use 0.1% TFA or formic acid in the mobile phase to suppress silanol activity.[8] 2. Adjust pH: Add a buffer to control the mobile phase pH to be >2 units away from the analyte's pKa.[8] 3. Wash or Replace Column: Flush the column with a strong solvent. If a void is suspected, replace the column. Using a guard column can prevent this.[1]
Poor Peak Shape: Fronting 1. Sample Overload: Injecting too much mass of the analyte onto the column.[9] 2. Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase.[9][10][13]1. Reduce Sample Concentration: Dilute the sample and reinject.[14] 2. Change Sample Solvent: Dissolve the sample in the initial mobile phase or the weakest solvent possible.[11]
Poor Peak Shape: Splitting 1. Partially Blocked Frit: The inlet frit of the column is clogged.[13] 2. Column Void: A channel has formed at the head of the column.[13] 3. Sample Solvent Incompatibility: The sample solvent is not miscible with the mobile phase, causing the sample to precipitate on injection.[9][13]1. Back-flush the column (if manufacturer allows) or replace the frit/column. Filtering samples is crucial. 2. Replace the column. A guard column helps protect the analytical column.[15] 3. Ensure sample solvent is miscible with the mobile phase and can hold the analyte in solution upon mixing.
Retention Time Instability 1. Inadequate Column Equilibration: Not enough time was allowed for the column to stabilize with the initial mobile phase conditions before injection.[13] 2. Mobile Phase Composition Change: Inaccurate mixing by the pump, or evaporation of a volatile solvent component.[13][15] 3. Temperature Fluctuations: The column temperature is not stable, affecting solvent viscosity and interaction kinetics.[14]1. Increase Equilibration Time: Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before injection. 2. Degas Solvents & Check Pump: Ensure solvents are properly degassed to prevent bubbles.[16] Verify pump performance. 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible retention times.[13]
High System Backpressure 1. Blockage in the System: A column frit, guard column, or tubing is blocked with particulate matter.[13][16] 2. Precipitated Buffer: A buffer has crashed out of solution due to high organic solvent concentration. 3. Flow Rate Too High: The set flow rate exceeds the column's pressure limits.[16]1. Isolate the blockage: Systematically remove components (column, guard column) to identify the source of the high pressure. Replace the blocked component.[16] 2. Check Buffer Solubility: Ensure your chosen buffer is soluble across the entire gradient range. Flush the system with water (no buffer). 3. Reduce Flow Rate: Operate within the manufacturer's recommended flow rate and pressure for the column.[16]

Experimental Protocols

Protocol 1: Method Development for NP Separation of a Non-polar Aromatic Alkyne

This protocol outlines a typical workflow for developing a normal-phase separation method for a newly synthesized, non-polar aromatic alkyne.

  • Objective: Separate the target compound from starting materials and byproducts.

  • Materials: Analytical-grade hexane, ethyl acetate (EtOAc), sample of aromatic alkyne, silica gel TLC plates, HPLC with a silica column.

  • Step-by-Step Methodology:

    • TLC Screening:

      • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

      • Spot the mixture onto several TLC plates.

      • Develop each plate in a chamber with a different hexane/EtOAc mixture (e.g., 98:2, 95:5, 90:10, 80:20).

      • Visualize the spots under a UV lamp.

      • Identify the solvent system that provides a Retention Factor (Rf) of 0.2-0.3 for the target compound and shows good separation from impurities.[17]

    • Translate to HPLC:

      • The solvent system identified by TLC is the starting point for your HPLC mobile phase.

      • Equilibrate the silica HPLC column with the chosen mobile phase (e.g., 95:5 Hexane:EtOAc) at a flow rate of 1 mL/min for at least 15 minutes or until the baseline is stable.

    • Initial Injection:

      • Dissolve the sample in the mobile phase. If solubility is low, use the weakest possible solvent (e.g., hexane with a small amount of dichloromethane).

      • Inject a small volume (e.g., 5 µL) and run the analysis.

    • Optimization:

      • If retention is too long, slightly increase the percentage of EtOAc (e.g., from 5% to 7%).

      • If retention is too short and close to the solvent front, decrease the percentage of EtOAc (e.g., from 5% to 3%).

      • Adjust the percentages until the target peak has a retention time of 5-15 minutes with good resolution from adjacent peaks.

Protocol 2: Optimizing an RP Gradient for Aromatic Alkynes with Varying Polarity

This protocol is for a sample containing a mixture of aromatic alkynes with different functional groups, resulting in a range of polarities.

  • Objective: Achieve baseline separation of all components in a reasonable analysis time.

  • Materials: HPLC-grade water, acetonitrile (ACN), sample mixture, HPLC with a C18 column.

  • Step-by-Step Methodology:

    • Scouting Gradient:

      • Set up a broad, fast linear gradient. For example: 10% ACN to 95% ACN over 10 minutes.

      • Mobile Phase A: Water; Mobile Phase B: Acetonitrile.

      • Equilibrate the C18 column with the initial conditions (10% ACN) for at least 10 column volumes.

      • Inject the sample and run the scouting gradient.

    • Analyze Scouting Run:

      • Identify the ACN percentage at which the first peak elutes and the percentage at which the last peak elutes. This establishes the working range of your gradient.

      • For example, if peaks elute between 40% and 70% ACN, this is your new target range.

    • Optimizing the Gradient:

      • Set up a new, shallower gradient based on the scouting run. For example: 40% ACN to 70% ACN over 15 minutes. This slower change in solvent strength will improve the resolution between closely eluting peaks.[5]

    • Further Refinement:

      • If some peaks are still co-eluting, you can introduce a multi-step gradient. For instance, hold the gradient at a certain percentage for a few minutes where difficult-to-separate peaks are eluting.

      • Alternatively, switch the organic modifier from ACN to Methanol to see if the change in selectivity resolves the critical pair.[6][8]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). Lab Tech.
  • Which sample solvents work best with normal-phase flash column chromatography? (2023). Biotage.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex.
  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today.
  • Aqueous normal-phase chromatography. (n.d.). Wikipedia.
  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Creative Research Thoughts.
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • For HPLC, what different mobile phases are best to start with for methods development? (2018). ResearchGate.
  • Mobile Phase Selectivity. (n.d.). Phenomenex.
  • 4 Common Problems & Solutions For HPLC System. (n.d.). GALAK Chromatography.
  • Solvent selection in liquid chromatography. (n.d.). Molnar Institute.
  • HPLC Troubleshooting Guide. (n.d.).
  • Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography. (2024). Separation Science.
  • How does solvent choice impact flash column chromatography performance? (2023). Biotage.
  • Understanding Solvent Types in Chromatography & Mass Spectrometry. (2025). Organomation.

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Preventing degradation of 1-Ethynyl-4-fluoro-2-methoxybenzene upon storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation Upon Storage

Welcome to the technical support guide for 1-Ethynyl-4-fluoro-2-methoxybenzene (CAS No. 1600425-77-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. Due to its specific functional groups—an activated aromatic ring, a terminal alkyne, and a methoxy ether—this compound is susceptible to several degradation pathways if not handled and stored correctly. This guide provides in-depth, field-proven insights and protocols to mitigate these risks, ensuring the reliability and reproducibility of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Quick Reference

This section addresses the most common initial queries regarding the stability and handling of 1-Ethynyl-4-fluoro-2-methoxybenzene.

Question 1: What are the primary signs of degradation?

The most common visual indicators of degradation are a noticeable color change from a colorless or pale-yellow solid/liquid to a more intense yellow, brown, or even reddish hue. You may also observe the formation of insoluble particulate matter or a gummy residue, which often indicates oligomerization or polymerization.

Question 2: How can I quickly assess the purity of my stored sample?

For a rapid purity check, ¹H NMR spectroscopy is highly effective. Look for the characteristic alkyne proton singlet and the aromatic protons with their expected splitting patterns and integrations. The appearance of new, broad signals in the aromatic or aliphatic region, or a diminished integration of the alkyne proton, suggests degradation. For a more quantitative assessment, GC-MS or HPLC analysis is recommended.

Question 3: What are the absolute critical factors for storage?

The three most critical factors are Temperature , Atmosphere , and Light . This molecule's stability is compromised by heat, oxygen, and UV radiation. Failure to control these three variables is the leading cause of sample degradation.

Table 1: Recommended Storage & Handling Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C or as specified by the supplier (e.g., 4°C). Avoid freezing-thawing cycles. Low temperatures slow down the kinetics of potential degradation reactions, particularly polymerization.
Atmosphere Inert Gas Blanket (Argon or Nitrogen) .The electron-rich methoxybenzene ring is susceptible to oxidation by atmospheric oxygen. The ethynyl group can also undergo oxidative coupling.
Light Exposure Store in an amber or opaque vial. [1] Avoid exposure to direct sunlight and UV sources. Phenylacetylene and methoxybenzene derivatives can undergo photodegradation.[2][3]
Container Glass vial with a PTFE-lined cap. Prevents potential leaching from plastic containers and ensures an airtight seal to maintain the inert atmosphere.
Incompatibilities Strong oxidizing agents, strong acids, and certain metals. [4][5][6]These can catalyze or directly participate in degradation pathways such as oxidation, demethylation[7], and polymerization.

Part 2: Troubleshooting Guide for Common Degradation Issues

This section provides a structured approach to identifying and resolving problems encountered during storage or use.

Observed Issue Potential Cause(s) Recommended Action & Troubleshooting Steps
1. Compound has turned yellow/brown. A. Oxidation: Exposure to air (oxygen) during storage or handling.B. Polymerization: Initiated by exposure to heat, light, or trace metal impurities.1. Re-evaluate Purity: Immediately run a ¹H NMR or GC-MS to quantify the extent of degradation.2. Review Storage Protocol: Confirm that the container was properly sealed under an inert atmosphere (e.g., argon) and stored in the dark at the recommended temperature.3. Purify if Necessary: If the impurity level is low, consider purification by column chromatography or recrystallization. However, be aware that heating during solvent removal can promote further degradation. Use a rotovap at low temperature.
2. Insoluble particles or oily film observed in the vial. A. Polymerization/Oligomerization: The terminal alkyne group is known to polymerize over time, a process accelerated by improper storage.[8][9]B. Moisture Contamination: Hydrolysis of impurities or reaction with moisture.1. Do Not Use: Insoluble polymers can interfere with stoichiometry and downstream reactions. The sample is likely significantly degraded.2. Isolate Soluble Portion: Attempt to dissolve the material in a suitable solvent (e.g., dichloromethane), filter or centrifuge to remove the insoluble portion, and re-analyze the soluble fraction. Use immediately if purity is acceptable.3. Procure a New Lot: This is the most reliable solution to ensure experimental reproducibility.
3. Inconsistent or poor results in downstream reactions (e.g., Sonogashira coupling, click chemistry). A. Reduced Molarity: A portion of the compound has degraded, leading to an inaccurate concentration of the active starting material.B. Presence of Inhibitors: Degradation byproducts may act as inhibitors or side-reactants in your catalytic cycle.1. Quantify Purity: Use quantitative NMR (qNMR) with an internal standard or a calibrated GC/HPLC method to determine the exact percentage of pure compound remaining.2. Adjust Stoichiometry: Based on the purity assessment, adjust the mass of the compound used in your reaction to ensure the correct molar equivalents.3. Purify Before Use: If significant impurities are present, purify a small amount of the material immediately before setting up the reaction.

Part 3: The Science of Degradation & Prevention

An expert understanding of why degradation occurs is fundamental to preventing it. 1-Ethynyl-4-fluoro-2-methoxybenzene has two primary reactive sites: the ethynyl (acetylene) group and the electron-rich fluoro-methoxy-benzene ring .

Key Degradation Pathways
  • Polymerization of the Ethynyl Group: Terminal alkynes, especially phenylacetylenes, can undergo self-polymerization. This process can be initiated by heat, light (UV), or the presence of trace metal impurities. The result is a mixture of oligomers and polymers, which are often colored and insoluble. Rhodium catalysts, for instance, are known to efficiently polymerize phenylacetylene derivatives.[9][10]

  • Oxidation: The aromatic ring is activated by the electron-donating methoxy group, making it susceptible to oxidative degradation by atmospheric oxygen. This can lead to the formation of phenolic or quinone-like structures, which are highly colored. The methoxy group itself can also undergo oxidative O-demethylation.[7]

  • Photodegradation: Methoxybenzene derivatives are known to absorb UV light, which can lead to photochemical reactions.[2][3] This light energy can initiate radical reactions, leading to polymerization or decomposition.

  • Acid-Catalyzed Hydrolysis: While generally stable, the methoxy group can be susceptible to cleavage (O-demethylation) under strong acidic conditions, which would yield a phenolic derivative.[7]

Visualization of Degradation Pathways

cluster_stress Stress Factors cluster_products Degradation Products CPD 1-Ethynyl-4-fluoro-2-methoxybenzene (Stable Form) Polymer Oligomers / Polymers (Insoluble, Colored) CPD->Polymer Polymerization Oxidized Oxidized Species (Quinones, Phenols) (Colored) CPD->Oxidized Oxidation Demethylated 4-Ethynyl-5-fluoro-2-phenol (Side-Product) CPD->Demethylated O-Demethylation Heat Heat Heat->Polymer initiates Light Light (UV) Light->Polymer initiates Oxygen Oxygen (Air) Oxygen->Oxidized causes Acid Strong Acid Acid->Demethylated catalyzes

Caption: Potential degradation pathways for 1-Ethynyl-4-fluoro-2-methoxybenzene.

Part 4: Standard Operating Protocols

Adherence to strict protocols is the most effective way to preserve the integrity of your material.

Protocol 1: Recommended Long-Term Storage
  • Procurement: Upon receipt, inspect the material for any signs of discoloration that may have occurred during shipping.

  • Aliquotting: If you purchased a large quantity, it is highly advisable to immediately aliquot it into smaller, single-use amounts in a glovebox or under a steady stream of inert gas. This minimizes the exposure of the bulk material to air and moisture with each use.

  • Container Preparation: Use clean, dry amber glass vials with PTFE-lined screw caps.

  • Inerting: Place the opened vials and the stock bottle inside a glovebox or a glove bag with an argon or nitrogen atmosphere. Alternatively, use the Schlenk line technique: evacuate the vial containing the aliquot and backfill with inert gas, repeating this cycle 3-5 times.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date, and your initials.

  • Storage: Place the sealed vials inside a secondary container and store them in a refrigerator designated for chemicals at 2-8°C .

Protocol 2: Workflow for Sample Handling and Use

Start Start: Prepare for Experiment Step1 1. Retrieve ONE Aliquot from 2-8°C storage Start->Step1 Step2 2. Allow vial to warm to Room Temperature (~15-20 min) BEFORE opening Step1->Step2 Step3 3. Move vial into an Inert Atmosphere (Glovebox or Inert Gas Stream) Step2->Step3 Note2 CRITICAL STEP: Prevents condensation of moisture/oxygen into the cold vial. Step2->Note2 Step4 4. Open vial and quickly weigh the required amount Step3->Step4 Step5 5. Immediately dissolve in degassed solvent Step4->Step5 Step6 6. Re-seal the original vial under inert gas if any material remains Step4->Step6 If not using the whole aliquot Step7 7. Use the prepared solution in your experiment Step5->Step7 End End: Experiment Ready Step7->End

Caption: Recommended workflow for handling the compound prior to an experiment.

References

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Ethyl-4-fluorobenzene. Available at: A specific URL is not provided in the search result, but SDS are available from suppliers like Thermo Fisher Scientific.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Scheer, A. M., et al. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. The Journal of Chemical Physics. Available at: [Link]

  • Maeda, K., et al. (2002). Temperature dependence of helical structures of poly(phenylacetylene) derivatives bearing an optically active substituent. PubMed. Available at: [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions. Available at: [Link]

  • Trhlíková, O., et al. (2011). Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst. Polymer Degradation and Stability. Available at: [Link]

  • Dorneanu, P., et al. (1998). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluoroanisole. Available at: A specific URL is not provided in the search result, but SDS are available from suppliers like Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Ethynyl-4-fluorobenzene. Available at: A specific URL is not provided in the search result, but SDS are available from suppliers like Thermo Fisher Scientific.
  • Plenio, H., et al. (2015). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst. Polymer Chemistry. Available at: [Link]

  • Weidenbruch, M., et al. (2006). Reactivity of Phenylacetylene toward Unsymmetrical Disilenes. CORE. Available at: [Link]

  • Schmidt, B.V.K.J., et al. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Available at: [Link]

  • PubChem. (2024). 1-Ethynyl-4-methoxybenzene Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). 1-ETHYNYL-4-METHOXYBENZENE Product Information. Available at: [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 1-Eth-1-ynyl-4-methoxybenzene.

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Common mistakes in organic synthesis lab procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the organic chemistry lab. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental failures and the "how" of effective troubleshooting. Our goal is to equip you with the expertise to not only solve immediate problems but also to build more robust and reproducible synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs): The First Line of Defense

  • Troubleshooting Guide: From Reaction Setup to Final Product

    • Reaction Initiation & Monitoring

    • Workup & Extraction

    • Purification

    • Product Characterization

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs): The First Line of Defense

Here are quick answers to some of the most common issues encountered in organic synthesis.

Q1: My reaction didn't work. What are the first things I should check?

A1: Before delving into complex mechanistic possibilities, always start with the fundamentals. A surprising number of "failed" reactions can be traced back to simple setup errors. Systematically review the following:

  • Reagent Quality and Stoichiometry: Were your calculations correct? Was the starting material pure? Some reagents degrade upon storage or require purification immediately before use.[1] For instance, moisture-sensitive reactions like the Grignard reaction can fail due to trace amounts of water in an anhydrous solvent.[2]

  • Glassware and Atmosphere: Was all glassware scrupulously cleaned and dried? For air- or moisture-sensitive reactions, was a proper inert atmosphere established and maintained?[1]

  • Reaction Conditions: Was the correct concentration used? Was the temperature monitored and controlled accurately throughout the reaction?[1]

Q2: I'm trying to reproduce a literature procedure, but it's not working. What could be the issue?

A2: Reproducibility can be a significant challenge. Literature procedures may sometimes omit subtle but crucial details. Consider these points:

  • "Room Temperature" is Not a Constant: The ambient temperature of your lab could be significantly different from that of the original authors.

  • Reagent Sources and Purity: The grade and supplier of reagents and solvents can vary. Impurities in solvents can introduce unpredictable variables, altering reaction kinetics or leading to undesired by-products.[2]

  • Stirring and Addition Rates: Was the rate of addition for a key reagent specified? Was the stirring speed adequate to ensure a homogenous mixture? These factors can be critical in controlling local concentrations and temperature.

Q3: My crude ¹H NMR spectrum is very messy and doesn't show my expected product peaks. Is the reaction a complete failure?

A3: Not necessarily. A crude NMR can sometimes be misleading.[3] Paramagnetic impurities or certain reagents can cause significant peak broadening, obscuring your product's signals. It's often more reliable to perform a quick workup and a rapid purification (e.g., filtering through a small plug of silica) before taking an NMR of the partially purified material.

Q4: What is the most common reason for a low product yield?

A4: While many factors can contribute to low yield, one of the most frequent culprits is loss during the workup and purification stages.[4] This can be due to:

  • Incomplete Extraction: The product may have some solubility in the aqueous layer.

  • Emulsion Formation: Significant amounts of product can be trapped in a persistent emulsion.

  • Decomposition on Silica Gel: Acid-sensitive compounds may degrade during column chromatography.

  • Physical Losses: Careless transfers between flasks, leaving product behind on drying agents, or using too much solvent for rinsing can cumulatively lead to substantial loss.[4]

Troubleshooting Guide: From Reaction Setup to Final Product

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific stages of an organic synthesis workflow.

Reaction Initiation & Monitoring

Q: My air-sensitive reaction is failing, even though I'm using a nitrogen balloon. What's wrong with my inert atmosphere setup?

A: The issue often lies in how the inert atmosphere is established and maintained. A common mistake is to simply flush the flask with nitrogen via a single needle, assuming this displaces all the air. This method is often inefficient.[5]

  • Causality: For an effective inert atmosphere, there must be a way for the displaced air and moisture to exit the flask. A single entry point for the inert gas without an exit can lead to a buildup of pressure and prevent the complete removal of atmospheric gases. Furthermore, free radicals, which are highly reactive towards molecular oxygen, can be captured by residual oxygen to form stable peroxides, thus inhibiting polymerization reactions.[6]

  • Solution: The most reliable method is to use a Schlenk line to perform several vacuum/backfill cycles.[5] This involves evacuating the flask under vacuum to remove the air and then refilling it with an inert gas like nitrogen or argon. Repeating this process 3-4 times ensures a truly inert environment. If a Schlenk line is unavailable, use a two-needle system: one needle for the inert gas inlet and a second "vent" needle to allow the displaced air to escape.

Diagram: Establishing an Inert Atmosphere

InertAtmosphere cluster_0 Inefficient Purge cluster_1 Effective Purge (Two-Needle) cluster_2 Optimal Method (Vacuum/Backfill) Flask1 Reaction Flask Result1 Incomplete Air Displacement Flask1->Result1 N2_In1 N₂ In N2_In1->Flask1 No Outlet Flask2 Reaction Flask Vent Vent to Atmosphere Flask2->Vent Result2 Efficient Air Displacement Flask2->Result2 N2_In2 N₂ In N2_In2->Flask2 Flask3 Reaction Flask Schlenk Schlenk Line (N₂ & Vacuum) Flask3->Schlenk 3-4 Cycles Result3 Truly Inert Atmosphere Flask3->Result3

Caption: Comparison of methods for establishing an inert atmosphere.

Q: My TLC plate shows streaking. How can I get clean spots?

A: Streaking on a TLC plate is a common issue that can obscure the true progress of your reaction. It is often caused by overloading the sample, using an inappropriate solvent system, or the presence of highly polar compounds.[7][8]

  • Causality: When the sample is too concentrated, the stationary phase (silica gel) becomes saturated, and the compound cannot move up the plate in a defined band.[7] Highly acidic or basic compounds can interact strongly with the silica gel, leading to tailing.

  • Troubleshooting Steps:

    • Dilute Your Sample: The simplest fix is to dilute the solution used for spotting. A good starting point is a 1% solution.[7]

    • Use a More Polar Developing Solvent: If your compound is polar and streaking, increasing the polarity of the mobile phase can help it move up the plate more effectively.

    • Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to your eluent can improve spot shape. For example, adding a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can suppress ionization and reduce tailing.

Workup & Extraction

Q: I've formed a persistent emulsion during my extraction. How can I break it?

A: Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as microscopic droplets. They are thermodynamically unstable but can be kinetically stabilized by surfactants or fine solid particles at the liquid-liquid interface.[9][10] Breaking them requires disrupting this stability.

  • Mechanism of Emulsion Formation: Emulsification occurs when mechanical energy (shaking) disperses one liquid into another, and stabilizing agents (natural byproducts, fine precipitates) prevent the droplets from coalescing.[10]

  • Troubleshooting Protocol:

    • Patience is Key: Allow the separatory funnel to stand undisturbed for a period. Sometimes, emulsions will break on their own.

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can decrease the solubility of your organic compound in the aqueous phase and help to disrupt the emulsion.[11]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® can remove the stabilizing agent.

    • Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.

Q: After the workup, I can't find my product. Where could it have gone?

A: The product is likely in one of three places: the aqueous layer, the rotovap trap, or adsorbed onto a solid. [12]

  • Causality and Solutions:

    • Aqueous Layer: If your product has some water solubility (e.g., it's a small molecule with hydrogen-bonding functional groups), it may have partitioned into the aqueous layer. Never discard the aqueous layer until you have confirmed your product is in the organic phase. You can back-extract the aqueous layer with a fresh portion of organic solvent to recover the product.

    • Rotovap Trap: If your product is volatile, it may have co-distilled with the solvent during rotary evaporation. Check the solvent in the collection flask of the rotovap.

    • Filtration Media: If your workup involved a filtration step (e.g., through Celite® or a drying agent), your product may have adsorbed onto the solid material. Try washing the solid with a more polar solvent to recover your compound.[12]

Purification

Q: My acid-sensitive compound is decomposing on the silica gel column. How can I purify it?

A: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. [13] Fortunately, the silica gel can be deactivated, or alternative purification methods can be used.

  • Mechanism of Decomposition: The acidic silanol groups (Si-OH) on the surface of the silica gel can catalyze acid-mediated reactions, such as hydrolysis of protecting groups or rearrangement of certain functional groups.

  • Protocol for Deactivating Silica Gel:

    • Prepare your column slurry as usual.

    • Before loading your compound, flush the column with your chosen eluent containing 1-3% triethylamine.[13] The triethylamine will neutralize the acidic sites on the silica.

    • After flushing with the triethylamine-containing solvent, wash the column with the pure eluent to remove any excess triethylamine.

    • Load your compound and run the chromatography as usual. A small amount of triethylamine can also be kept in the eluent during the separation.[3][14]

  • Alternative Stationary Phases: If deactivation is not sufficient, consider using a different stationary phase, such as alumina (which is available in basic, neutral, and acidic forms) or Florisil®.[13]

Table 1: Common Issues in Flash Column Chromatography and Their Solutions

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation Incorrect solvent system; Column overloaded.Optimize the eluent using TLC to achieve a ΔRf > 0.2. Reduce the amount of crude material loaded onto the column.
Peak Tailing Secondary interactions with silica (for basic compounds); Sample solvent stronger than the mobile phase.[8][15][16]Add 0.1-1% triethylamine to the eluent. Dissolve the sample in a solvent that is as non-polar as, or less polar than, the mobile phase.[15][16]
Cracked Column Bed Improper packing; Heat generated from the solvent mixing with silica.Pack the column carefully to ensure a homogenous bed. Pre-mix the silica with the eluent before packing to dissipate heat.
Compound Stuck on Column Compound is too polar for the chosen eluent; Decomposition on silica.Gradually increase the polarity of the eluent (gradient elution). Test for compound stability on a TLC plate before running the column.[13]
Product Characterization

Q: My ¹H NMR spectrum has very broad peaks. What does this mean?

A: Peak broadening in ¹H NMR can arise from several factors, ranging from sample preparation issues to dynamic processes within the molecule. [3]

  • Causality and Solutions:

    • Poor Shimming: The magnetic field is not homogenous across the sample. Solution: Re-shim the spectrometer.

    • Sample Concentration/Solubility: The sample is too concentrated or has poor solubility, leading to aggregation or precipitation in the NMR tube.[3] Solution: Dilute the sample or try a different deuterated solvent.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Solution: Purify the sample further.

    • Chemical Exchange: Protons that are exchanging with the solvent or each other on the NMR timescale (e.g., -OH and -NH protons) will appear as broad signals.[17] Solution: To confirm the presence of an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peak should disappear.[3]

Diagram: Troubleshooting ¹H NMR Peak Broadening

NMR_Troubleshooting Start Broad Peaks in ¹H NMR CheckShims Re-shim the Spectrometer Start->CheckShims SamplePrep Check Sample Concentration & Solubility CheckShims->SamplePrep If not resolved Result_Sharp Peaks Sharpen CheckShims->Result_Sharp If resolved Dilute Dilute Sample or Change Solvent SamplePrep->Dilute CheckImpurity Consider Paramagnetic Impurities Purify Further Purification CheckImpurity->Purify CheckExchange Is it an Exchangeable Proton (-OH, -NH)? D2O_Shake Perform D₂O Shake CheckExchange->D2O_Shake Dilute->CheckImpurity If not resolved Dilute->Result_Sharp If resolved Purify->CheckExchange If not resolved Purify->Result_Sharp If resolved Result_Disappear Peak Disappears D2O_Shake->Result_Disappear If resolved Result_NoChange No Improvement D2O_Shake->Result_NoChange If not resolved

Sources

Technical Support Center: Cross-Coupling Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-CC-2024 Subject: Increasing Efficiency & Troubleshooting Pd-Catalyzed Cross-Couplings

Diagnostic Triage: "Read Your Reaction"

Before altering variables, you must diagnose the failure mode. Palladium-catalyzed reactions offer visual and analytical cues that reveal the underlying mechanistic failure.

Visual & Analytical Troubleshooting Flowchart

Triage Start Reaction Failure Analysis Visual Visual Inspection: Precipitate? Start->Visual LCMS LCMS/GCMS Data: Conversion? Start->LCMS PdBlack Black Precipitate (Pd Black) Visual->PdBlack Yes NoChange No Color Change (Clear/Pale) Visual->NoChange No SM_Recov SM Recovered (0% Conv) LCMS->SM_Recov Dehal Hydrodehalogenation (Ar-X -> Ar-H) LCMS->Dehal Homo Homocoupling (Ar-Ar) LCMS->Homo Sol_Black Cause: Ligand Dissociation/Oxidation Fix: Increase Ligand:Pd ratio, Switch to Precatalyst (G3/G4) PdBlack->Sol_Black Sol_NoChange Cause: No Oxidative Addition Fix: Switch X (Cl->Br->I), Increase Temp, e- poor Ligand NoChange->Sol_NoChange Sol_SM Fix: Check O2 levels, Switch to active Precatalyst SM_Recov->Sol_SM Sol_Dehal Cause: Beta-Hydride Elimination Fix: Bulkier Ligand, Lower Temp Dehal->Sol_Dehal Sol_Homo Cause: Disproportionation/Oxidation Fix: Degas solvent, Reduce catalyst loading Homo->Sol_Homo

Figure 1: Diagnostic logic tree for identifying mechanistic failure points based on visual cues and crude analysis.

Module A: Suzuki-Miyaura Coupling

Primary Issue: Protodeboronation (Destruction of the Nucleophile)[1]

The most common failure in Suzuki coupling, particularly with heteroaryl boronic acids (e.g., 2-pyridine boronic acid), is protodeboronation . This is often misdiagnosed as "catalyst inactivity" because the nucleophile is destroyed before it can enter the catalytic cycle.

The Mechanism of Failure

Protodeboronation is base-catalyzed.[2] The base (required for transmetallation) converts the boronic acid into a boronate anion. While this anion is the active species for transmetallation, it is also highly susceptible to hydrolysis and ipso-protonation, effectively cleaving the C-B bond [1].

Optimization Protocol: The "Anhydrous" Switch

If you observe the parent arene of your boronic acid (Ar-B(OH)2


 Ar-H) in LCMS, switch to this protocol immediately.
  • Boron Source: Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly or require specific activation, keeping the standing concentration of the unstable anion low [2].

  • Base Selection: Move away from Carbonates (

    
    ) or Hydroxides (
    
    
    
    ). Use anhydrous Phosphate or Fluoride sources.
  • Water Control: Strict anhydrous conditions are required.

Table 1: Base Selection Guide for Sensitive Substrates

BasepKa (conj. acid)SolubilityBest ForRisk Factor

(Anhydrous)
~12.3Low in TolueneUnstable Boronic AcidsRequires high stirring rate (heterogeneous)

N/AMod. in DioxaneAcid-sensitive groupsGlass etching (long term)

(aq)
10.3High (Biphasic)Robust substratesHigh Protodeboronation Risk

(solid)
10.3Low in DMFGeneral purposeHygroscopic; variable water content

Module B: Buchwald-Hartwig Amination

Primary Issue: Catalyst Deactivation & Beta-Hydride Elimination

The "Pd Black" Myth: Many researchers use


 as a generic Pd(0) source. However, commercial 

is often impure, containing Pd nanoparticles that are catalytically inactive and promote further precipitation (Pd Black) [3]. Furthermore, mixing Pd(0) and phosphine ligands in situ often results in incomplete ligation, leaving free Pd to aggregate.
The Solution: Precatalysts (G3/G4)

Stop mixing Pd sources and ligands manually. Use Palladacycle Precatalysts (e.g., Buchwald G3/G4 or Hazari precatalysts).

  • Why: They are air-stable solids that generate the active

    
     species quantitatively upon exposure to base in the reaction vessel.
    
  • Result: Elimination of the induction period and prevention of Pd black formation.

Troubleshooting Beta-Hydride Elimination

If your Aryl Halide is converting to the reduced arene (Ar-Br


 Ar-H) instead of coupling with the amine, the intermediate is undergoing 

-hydride elimination.[3][4]

Buchwald Complex Pd(II)-Amido Complex Product C-N Product (Desired) Complex->Product Reductive Elimination (Fast with Bulky Ligands) Byproduct Reduced Arene + Imine (Undesired) Complex->Byproduct Beta-Hydride Elimination (Competes if Ligand is small) Note Optimization Strategy: Use BrettPhos or RuPhos to sterically crowd the Pd center Complex->Note

Figure 2: Kinetic competition in C-N coupling. Bulky ligands accelerate the desired pathway.

General Optimization: Oxygen & Mass Transfer

FAQ: "Do I really need to freeze-pump-thaw?"

  • Answer: For 95% of reactions, No .

  • Nuance: Sparging (bubbling inert gas) is sufficient if done correctly.

Protocol: Proper Sparging Technique

  • Duration: Sparging for 30 seconds is useless. Sparge for 5-10 minutes per 10mL of solvent.

  • Saturation: Pre-saturate your inert gas stream with solvent vapor (pass the gas through a "bubbler" of the same solvent) before it enters your reaction flask. This prevents evaporation of your reaction solvent during sparging.[5]

  • Visual Check: If your catalyst (e.g.,

    
    ) turns black immediately upon heating, your deoxygenation failed.
    

The "Stirring" Variable Heterogeneous bases (


, 

) require high surface area contact.
  • Standard: 500 RPM.

  • Optimized: 1000+ RPM with a stir bar sized to 75% of the flask diameter.

  • Why: Inadequate stirring mimics "low base equivalents," stalling the transmetallation step.

High-Throughput Experimentation (HTE) Screening Protocol

Don't guess—screen. If the standard conditions fail, set up a micro-screen.

Equipment: 24-well disposable glass vial block (or 96-well plate). Scale: 10-20 µmol per reaction.

The "Standard 4x3" Screen Matrix: Select 4 Ligands (Columns) and 3 Bases (Rows).

BrettPhos (G3) XPhos (G3) RuPhos (G3) tBuXPhos (G3)
NaOtBu / Toluene Primary AminesGeneral PurposeSec. AminesHeterocycles
K3PO4 / Dioxane Base SensitiveBase SensitiveBase SensitiveBase Sensitive
LHMDS / THF Strong BaseStrong BaseStrong BaseStrong Base

Procedure:

  • Weigh solids (Precatalyst, Base, Substrates) into vials.

  • Add solvent (containing internal standard for LCMS) via multi-channel pipette.

  • Seal block and heat to 80°C for 2 hours.

  • Aliquot 10µL from each well into LCMS vials, dilute, and analyze.

  • Scale up the winner.

References

  • Cox, P. A., et al. (2016). "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Zalesskiy, S. S., & Ananikov, V. P. (2012).[6] "Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis." Organometallics, 31(6), 2302–2309.[7] Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 Precatalysts." Chemical Science, 4, 916-920. Link

Sources

Minimizing byproducts in the synthesis of fluorinated aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in the Synthesis of Fluorinated Aromatics

Status: Operational | Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams

Introduction: The Fluorine Challenge

Welcome to the Fluorination Technical Support Hub. You are likely here because your LC-MS traces are showing more "noise" than product. Introducing fluorine into aromatic rings is thermodynamically favorable but kinetically challenging due to the high electronegativity of fluorine and the strength of the C-F bond (


).

This guide moves beyond textbook definitions to address the mechanistic root causes of failure. We focus on the three dominant methodologies: Halex (SNAr) , Transition Metal-Catalyzed (Buchwald-Hartwig Type) , and Balz-Schiemann .

Module 1: The Halex Reaction (SNAr)

The Workhorse for Electron-Deficient Arenes

The Halogen Exchange (Halex) reaction is the industrial standard for converting aryl chlorides/nitro-compounds to aryl fluorides using Potassium Fluoride (KF).

The Core Problem: "The Moisture Paradox"

Fluoride (


) is a fierce nucleophile in the gas phase but a weak one in solution because it is tightly solvated. If even trace water (

) is present, water molecules form a hydration shell around

, shutting down its nucleophilicity. This leads to the most common byproduct: Phenols (Ar-OH) via hydrolysis.
Troubleshooting Protocol: The "Anhydrous Regime"
Symptom Root Cause Technical Fix
Low Conversion (<20%) Lattice Energy Barrier: Crystalline KF has a high lattice energy. Standard milling isn't enough.Switch to Spray-Dried KF: Spray-dried KF has a higher surface area and lower crystallinity. It is 5–10x more reactive than calcined KF [1].
Phenol Formation (Ar-OH) Wet Solvent/Reagent: Water acts as a competitive nucleophile.Azeotropic Drying: Perform a toluene azeotrope distillation inside the reactor before adding the substrate. Use solvents like Sulfolane or DMSO dried over 3Å sieves.
Tarry/Black Mixture Polymerization: High temperatures (

) cause decomposition of sensitive nitro-arenes.
Phase Transfer Catalysis (PTC): Use Tetraphenylphosphonium bromide (

)
or 18-Crown-6 . This lowers the activation energy, allowing reaction temps to drop by 30–50°C [2].
Visualizing the Solution: The Phase-Transfer Workflow

The diagram below illustrates how Phase Transfer Catalysts (PTC) shuttle the naked fluoride ion into the organic phase to displace the chloride.

HalexMechanism cluster_phase Interface Control KF_Solid Solid KF (Lattice Energy Barrier) F_Sol F- (Solvated/Inactive) KF_Solid->F_Sol Dissolution (Slow) Naked_F [PTC-F] Complex (Naked Fluoride) F_Sol->Naked_F PTC Capture PTC Phase Transfer Catalyst (18-Crown-6 / TDA-1) PTC->Naked_F Complexation Meisenheimer Meisenheimer Complex Naked_F->Meisenheimer Nucleophilic Attack ArCl Ar-Cl (Substrate) ArCl->Meisenheimer ArF Ar-F (Product) Meisenheimer->ArF Cl- Elimination

Caption: PTC agents strip the hydration shell from Fluoride, creating a "naked" ion capable of attacking the aromatic ring.

Module 2: Pd-Catalyzed Fluorination

The Modern Approach for Electron-Rich/Complex Scaffolds

For substrates that cannot undergo SNAr (electron-rich or neutral), Palladium catalysis (Buchwald-Hartwig type) is required.

The Core Problem: Reductive Elimination

The C-F bond is the strongest single bond to carbon. Forming it from a metal center (Reductive Elimination) is thermodynamically uphill. The complex prefers to do almost anything else—mostly reducing the aryl halide to a hydride (Ar-H).

Troubleshooting Protocol: The "Bulky Ligand" Strategy
Symptom Root Cause Technical Fix
Protodehalogenation (Ar-H)

-Hydride Elimination:
The Pd center grabs a hydrogen from the solvent or amine base instead of eliminating F.
Use "BrettPhos" or "AlPhos" Ligands: These bulky biaryl phosphine ligands sterically crowd the Pd center, forcing the C-F bond to form to relieve strain [3]. Avoid amine bases ; use inorganic bases like CsF or KF.
Regioisomers (Scrambling) Aryne Formation: If the base is too strong, it may deprotonate the ring, forming a benzyne intermediate.Milder Bases: Switch from

to

or

. Ensure the reaction temp is strictly controlled (

).
Stalled Reaction Pd-F Bond Strength: The Pd-F dimer is stable and rests off-cycle.Add Solubilizers: Add 10-20% PEG-400 or use cyclohexane as a co-solvent to break up aggregates.
Visualizing the Cycle: The Reductive Elimination Bottleneck

This diagram highlights the critical "Reductive Elimination" step where most failures occur.

PdCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigandEx Ligand Exchange (Ar-Pd-F) OxAdd->LigandEx AgF / CsF RedElim Reductive Elimination (The Bottleneck) LigandEx->RedElim Requires Bulky Ligand (BrettPhos) SideProduct Protodehalogenation (Ar-H Byproduct) LigandEx->SideProduct H-Source Present (Solvent/Base) Product Ar-F + Pd(0) RedElim->Product Product->Pd0

Caption: The Pd(II)-F intermediate is prone to reduction (Ar-H) if the ligand does not force immediate reductive elimination.

Module 3: The Balz-Schiemann Reaction

The Classic Route (Anilines


 Aryl Fluorides) [1][2][3][4]
The Core Problem: Thermal Decomposition

This reaction involves converting an aniline to a diazonium salt (


) and then thermally decomposing it.[1][5] The "decomposition" step is violent and often leads to radical side reactions (tars) or chlorinated byproducts if chloride ions are present.
Troubleshooting Protocol: Counter-Ion Control
  • Issue: Chlorinated Byproducts (Ar-Cl).

    • Cause: If you use HCl/NaNO2, the

      
       ion competes with 
      
      
      
      during the decomposition of the diazonium salt.
    • Fix:Wash the Diazonium Salt. Isolate the diazonium tetrafluoroborate (

      
      ) and wash it thoroughly with cold ether or water to remove all chloride ions before heating [4]. Alternatively, use 
      
      
      
      directly for diazotization.
  • Issue: Runaway Exotherm (Explosion Risk).

    • Cause: Bulk heating of dry diazonium salts.

    • Fix:Continuous Flow or Solvent Damping. Decompose the salt as a suspension in hot dodecane or mineral oil. This acts as a heat sink.

FAQ: Quick-Fire Solutions

Q: I am seeing significant "hydrodefluorination" (loss of F) in my final step. Why? A: If you are doing a reduction (e.g., hydrogenation of a nitro group) after fluorination, Pd/C will strip the fluorine off the ring.

  • Fix: Use Pt/C (Platinum on Carbon) often with a vanadium dopant, which is less prone to attacking the C-F bond than Palladium [5].

Q: Can I use Selectfluor for aromatic fluorination? A: Only if your ring is extremely electron-rich (e.g., phenols, anilines). For standard aromatics, Selectfluor is not electrophilic enough. You would need PhenoFluor for late-stage deoxyfluorination of phenols [6].

References
  • Halex Reaction Optimization: Org. Process Res. Dev.2012 , 16, 3, 435–446.

  • Phase Transfer Catalysis in Halex: Journal of Fluorine Chemistry, 2004 , 125, 1039.

  • Pd-Catalyzed Fluorination (Buchwald): Science, 2009 , 325, 1661-1664.

  • Balz-Schiemann Improvements: Angew. Chem. Int. Ed.2010 , 49, 1804.[6]

  • Preventing Defluorination during Hydrogenation: Org. Process Res. Dev.2006 , 10, 3, 505–511.

  • Deoxyfluorination (PhenoFluor): J. Am. Chem. Soc.2011 , 133, 11482.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 1-Ethynyl-4-fluoro-2-methoxybenzene Derivatives: Synthesis, Spectroscopy, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Ethynyl-4-fluoro-2-methoxybenzene Scaffold

In modern medicinal chemistry, the strategic placement of fluorine atoms and fluorine-containing motifs can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1][2] The 1-ethynyl-4-fluoro-2-methoxybenzene scaffold has emerged as a valuable building block for researchers in drug discovery. This structure uniquely combines three critical pharmacophoric elements:

  • The Ethynyl Group: A versatile functional handle, primarily utilized in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, allowing for the facile construction of a diverse library of derivatives.[3] Its linear geometry also provides a rigid linker to explore chemical space.

  • The Fluoro Group: Positioned para to the ethynyl group, it serves as a powerful modulator of electronic properties and can act as a metabolic blocking agent, preventing unwanted oxidation at that position.[4][5] Furthermore, the ¹⁹F nucleus provides a sensitive NMR probe for studying molecular interactions and electronic environments.

  • The Methoxy Group: Located ortho to the ethynyl linker, this group can influence molecular conformation through steric interactions and modulate solubility and hydrogen bonding capacity. Its position can also direct or block metabolism at adjacent sites.

This guide provides a comparative analysis of the synthesis and characterization of derivatives based on this scaffold, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Comparative Synthesis: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for elaborating the 1-ethynyl-4-fluoro-2-methoxybenzene core is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between the terminal alkyne and various aryl or vinyl halides.[3][6] The choice of catalyst, ligand, base, and solvent system is critical and can be tailored to the specific substrates being coupled.

The reaction typically proceeds via two interconnected catalytic cycles involving palladium and, in the classic approach, a copper(I) co-catalyst. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide, which then engages in transmetalation with the palladium complex.[3]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->ArPdX ArPdC Ar-Pd(II)(C≡CR)L₂ ArPdX->ArPdC Transmetalation ArPdC->Pd0 Product Ar-C≡CR (Product) ArPdC->Product Reductive Elimination Alkyne R-C≡C-H CuA Cu(I)-C≡CR (Copper Acetylide) Alkyne->CuA CuX Cu(I)X CuX->CuA CuA->ArPdX Base Base Base->Alkyne Deprotonation ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition

Figure 1: General mechanism of the copper-co-catalyzed Sonogashira cross-coupling reaction.

Comparison of Reaction Conditions

While the fundamental mechanism is consistent, reaction performance is highly dependent on the chosen conditions. Modern protocols often explore copper-free alternatives to mitigate issues of catalyst precipitation and homocoupling of the alkyne.

ParameterCondition A (Classic)Condition B (Copper-Free)Rationale & Comparison
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂ / SPhosPhosphine ligands like PPh₃ are robust but less active. Bulky, electron-rich phosphine ligands (e.g., SPhos) enable the coupling of less reactive aryl chlorides and can be effective at lower catalyst loadings.
Copper Co-catalyst CuINoneCopper accelerates the reaction by facilitating alkyne activation but can lead to alkyne homocoupling (Glaser coupling). Copper-free systems avoid this side reaction and are often preferred for cleaner product profiles, though they may require more forcing conditions or specialized ligands.[3]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)K₂CO₃ or Cs₂CO₃Amine bases act as both a solvent and an acid scavenger. Inorganic bases are often used in copper-free systems and can be milder, preventing side reactions with sensitive functional groups.
Solvent THF or DMFToluene or 1,4-DioxaneThe choice of solvent depends on the solubility of the substrates and the reaction temperature required.
Temperature Room Temp to 60 °C80 °C to 110 °CCopper-catalyzed reactions often proceed at lower temperatures.[3] Copper-free variants may require higher thermal energy to drive the catalytic cycle.
Exemplary Protocol: Synthesis of (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337) Precursor

This protocol, adapted from the synthesis of a key intermediate for an mGlu3 negative allosteric modulator, illustrates a standard Sonogashira coupling.[7]

Step-by-Step Methodology:

  • Degassing: To a flame-dried Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 eq), 1-ethynyl-4-methoxybenzene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoro-4-((4-methoxyphenyl)ethynyl)benzoic acid.[7]

Comparative Spectroscopic Characterization

The substitution pattern on the newly introduced aryl ring significantly influences the spectroscopic signature of the core 1-fluoro-2-methoxy-phenylethynyl moiety. Analyzing these shifts provides crucial information about the electronic and steric environment of the molecule.

G cluster_main Structure-Spectra Correlation cluster_sub Substituent 'R' Structure NMR_H ¹H NMR (Ar-H, OMe) Structure->NMR_H Downfield shift (EWG) Upfield shift (EDG) NMR_C ¹³C NMR (C≡C) Structure->NMR_C Δδ depends on polarization NMR_F ¹⁹F NMR (Ar-F) Structure->NMR_F Downfield shift (EWG) Upfield shift (EDG) EDG Electron Donating (e.g., -OMe, -Me) EDG->Structure Increases Electron Density on Core EWG Electron Withdrawing (e.g., -NO₂, -CF₃) EWG->Structure Decreases Electron Density on Core

Figure 2: Influence of substituent electronics on the NMR spectra of derivatives.

Spectroscopic Data Comparison

The following table summarizes typical spectroscopic data for derivatives of a substituted ethynylbenzene core, illustrating the impact of different substituents. The data is based on representative compounds found in the literature.[8][9]

Derivative (R Group)Key ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)¹⁹F NMR Shift (δ, ppm)Key IR Bands (cm⁻¹)
H (Reference)~3.9 (s, 3H, OMe), ~7.0-7.5 (m, Ar-H)~56 (OMe), ~85-95 (C≡C), ~115-160 (Ar-C)~ -110 to -120~2210 (C≡C), ~1250 (C-O)
NO₂ (Electron-Withdrawing)Aromatic protons on nitro-aryl ring are shifted downfield (δ > 8.0). Protons on the core ring may also shift slightly downfield.[9]Acetylenic carbons (C≡C) show a larger separation in chemical shift (Δδ) due to increased polarization.[9]Significant downfield shift (less shielded) compared to the reference.C≡C stretch may be more intense. Characteristic NO₂ stretches at ~1520 and ~1340 cm⁻¹.[9]
OCH₃ (Electron-Donating)Aromatic protons on the new methoxy-aryl ring are shifted upfield. Core ring protons may shift slightly upfield.Acetylenic carbons (C≡C) show a smaller separation in chemical shift (Δδ).Upfield shift (more shielded) compared to the reference.C≡C stretch may be less intense.
CF₃ (Electron-Withdrawing)Aromatic protons on the CF₃-aryl ring are shifted downfield.[9]Similar to NO₂, increased polarization of the alkyne bond.[9]Downfield shift. The spectrum will also show the signal for the CF₃ group (~ -63 ppm).[9]Strong C-F stretches typically appear in the 1100-1300 cm⁻¹ region.[9]
Iodo (Halogen)The inductive effect shifts adjacent protons downfield. The aromatic region becomes more complex.[8]The carbon bearing the iodine (C-I) is shifted significantly upfield due to the heavy atom effect.[8]Moderate downfield shift.C-I stretches are in the far-IR region and not typically observed.

Causality Behind the Observations:

  • ¹H and ¹⁹F NMR: Electron-withdrawing groups (EWGs) deshield nearby nuclei by pulling electron density away, causing their signals to appear at a higher chemical shift (downfield). Electron-donating groups (EDGs) have the opposite effect. The ¹⁹F nucleus is particularly sensitive to these electronic perturbations.

  • ¹³C NMR: The chemical shifts of the two acetylenic carbons are a sensitive probe of the electronic asymmetry across the C≡C bond. Strong EWGs or EDGs increase this polarization, leading to a larger difference between the two signals.

  • IR Spectroscopy: The intensity and, to a lesser extent, the frequency of the C≡C stretching vibration are related to the dipole moment of the bond. More polarized alkynes, such as those substituted with a strong EWG, tend to exhibit a more intense absorption band.

Physicochemical Properties and Drug Development Implications

Derivatization of the core scaffold allows for the fine-tuning of physicochemical properties that are critical for drug efficacy and development.

PropertyDerivative with R = HDerivative with R = CF₃Derivative with R = OCH₃Implications for Drug Development
Melting Point (°C) Solid, ~70-90 °C (est.)Higher, e.g., 173-174 °C[9]Similar to or slightly higher than R=HReflects crystal packing and intermolecular forces. Important for formulation and solubility.
Calculated logP ~3.0~4.1~3.3Lipophilicity is a key determinant of solubility, permeability, and plasma protein binding. Fluorinated groups like CF₃ significantly increase lipophilicity.[1]
Metabolic Stability C-H bonds on aryl rings are susceptible to P450 oxidation.The CF₃ group is generally inert to metabolism. The fluorine on the core ring can act as a metabolic blocker.The methoxy group itself can be a site of O-demethylation, a common metabolic pathway.Judicious placement of fluorine and other groups can block metabolic "soft spots" and prolong the half-life of a compound.[4]

Conclusion

The 1-ethynyl-4-fluoro-2-methoxybenzene scaffold is a highly adaptable platform for constructing diverse molecular architectures. A thorough characterization of its derivatives relies on a multi-technique approach, with the Sonogashira coupling as the primary synthetic tool. Comparative analysis of spectroscopic data, particularly ¹H, ¹³C, and ¹⁹F NMR, provides deep insights into the electronic consequences of structural modifications. By systematically varying the substituents, researchers can modulate key physicochemical properties such as lipophilicity and metabolic stability, making this scaffold a powerful asset in the rational design of novel therapeutics.

References

  • PubChem. (Fluoromethoxy)benzene. National Center for Biotechnology Information. [Link][10]

  • Reddy, V. P., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances. [Link][8]

  • SpectraBase. 1-Ethynyl-2-methoxybenzene. [Link][11]

  • PubChem. 1-ethynyl-2,3-difluoro-4-methoxybenzene. National Center for Biotechnology Information. [Link][12]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][6]

  • The Royal Society of Chemistry. Supporting information for a related article. [Link][13]

  • SpectraBase. 1-Ethynyl-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link][14]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][4]

  • Scilit. Applications of Fluorine in Medicinal Chemistry. [Link][5]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link][1]

  • The Royal Society of Chemistry. Supporting Information for a related article. [Link][9]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link][3]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link][15]

  • ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link][2]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link][16]

  • Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link][7]

Sources

Purity Analysis of Synthesized 1-Ethynyl-4-fluoro-2-methoxybenzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of fluorinated aryl alkynes like 1-Ethynyl-4-fluoro-2-methoxybenzene (EFMB) , purity analysis is not merely a box-checking exercise—it is a critical control point. This molecule typically serves as a "warhead" scaffold for covalent kinase inhibitors or a precursor in click chemistry. Its terminal alkyne group is reactive and prone to thermal polymerization, while the fluorine and methoxy substituents introduce unique electronic effects that complicate separation from starting halides.

This guide objectively compares the industry-standard Reverse-Phase HPLC (RP-HPLC) method against GC-FID and Quantitative NMR (qNMR) . While qNMR offers absolute quantification without standards, and GC offers resolution for volatiles, RP-HPLC is the superior validated technique for purity profiling due to its ability to resolve non-volatile metal complexes and thermally unstable oligomers without degradation.

The Synthesis Context: What Are We Separating?

To design a robust analytical method, one must understand the impurity profile. EFMB is typically synthesized via a Sonogashira coupling of 1-bromo-4-fluoro-2-methoxybenzene with trimethylsilyl acetylene, followed by desilylation.

Impurity Profile & Separation Challenges
  • Starting Material (SM): 1-bromo-4-fluoro-2-methoxybenzene. Challenge: Extremely similar polarity to the product; requires high column efficiency (N > 10,000) to resolve.

  • Glaser Coupling Dimer: 1,3-diyne byproduct formed by oxidative homocoupling of the alkyne. Challenge: Highly lipophilic, elutes late in the gradient.

  • Pd-Catalyst Residues: Triphenylphosphine oxide (TPPO) or Pd-ligand complexes. Challenge: UV active, often co-elutes with polar degradants.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the chemical lineage to the analytical targets.

SynthesisImpurityMap cluster_analysis Analytical Targets SM Starting Material (Aryl Bromide) Inter TMS-Intermediate SM->Inter Sonogashira (Pd/Cu) Product Target: EFMB (Aryl Alkyne) SM->Product Trace Unreacted Inter->Product Deprotection (K2CO3/MeOH) Dimer Impurity: Glaser Dimer (1,3-Diyne) Product->Dimer Oxidative Coupling (O2) Cat Impurity: Pd Ligands (TPPO) Cat->Product Residual

Figure 1: Chemical lineage showing the origin of critical impurities (Red/Grey) relative to the Target (Green).

Comparative Analysis: HPLC vs. Alternatives

Method A: RP-HPLC (The Recommended Standard)
  • Mechanism: Partition chromatography based on hydrophobicity.

  • Why it wins: The terminal alkyne is thermally sensitive. HPLC operates at ambient temperature, preventing the "phantom impurities" (oligomers) often seen in GC inlets. It also easily separates the highly polar Pd-ligands from the lipophilic alkyne.

Method B: GC-FID (The Alternative)
  • Mechanism: Boiling point volatility.

  • Critical Flaw: Terminal alkynes can undergo cyclotrimerization or polymerization in the injection port (>200°C), leading to artificially low purity results.

  • Use Case: Only acceptable for residual solvent analysis, not assay purity.

Method C: qNMR (The Absolute Check)
  • Mechanism: Nuclear spin integration relative to an internal standard (e.g., TCNB).

  • Critical Flaw: Sensitivity.[1] The Limit of Detection (LOD) is typically ~0.1-0.5%. It cannot quantify trace toxic impurities (like heavy metals or genotoxic alkyl halides) required for pharmaceutical release (<0.05%).

Performance Matrix
FeatureRP-HPLC (UV-DAD)GC-FID1H qNMR
Specificity High (w/ Gradient)MediumHigh (Structural)
Sensitivity (LOD) Excellent (<0.01%)Good (<0.05%)Poor (~0.1%)
Sample Stability High (Ambient Temp)Low (Thermal Degradation)High
Throughput 15-20 min/run10-15 min/run5-10 min/run
Suitability for EFMB Optimal Risk of PolymerizationReference Standard Qual.

Detailed Experimental Protocol (RP-HPLC)

This protocol is designed to resolve the critical pair (Aryl Bromide SM vs. Aryl Alkyne Product) with a resolution (


) > 2.0.
Chromatographic Conditions[2][4][7][9][10][11]
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Rationale: High carbon load C18 is required to retain the lipophilic alkyne and separate it from the slightly less lipophilic bromide.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Acidic pH suppresses ionization of residual silanols, ensuring sharp peaks for the methoxy-substituted benzene.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic to stack injection
12.090Linear Gradient (Elute Product & Dimer)
15.090Wash lipophilic residues
15.140Re-equilibration
20.040End of Run
Sample Preparation[11]
  • Diluent: Acetonitrile:Water (80:20). Note: High organic content prevents precipitation of the dimer impurity.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of EFMB into a 20 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with water. Filter through 0.22 µm PTFE filter.

Analytical Workflow Decision Tree

The following logic gate ensures the correct method is applied based on the stage of development.

AnalyticalWorkflow Start Sample Received: EFMB Crude/Pure Solubility Solubility Check (ACN/Water) Start->Solubility Phase Development Phase? Solubility->Phase Early Early Research Phase->Early Speed Needed Late Process Dev / QC Phase->Late Accuracy Needed NMR 1H NMR / qNMR (Identity & Approx Purity) Early->NMR HPLC RP-HPLC (Gradient) (Trace Impurity Profiling) Late->HPLC Result Release / Reject NMR->Result >95% HPLC->Result >99.5% Area

Figure 2: Decision matrix for selecting qNMR vs. HPLC based on development stage.

Validation Parameters (ICH Q2(R1) Compliant)

To ensure trustworthiness, the method must be validated. Below are the acceptance criteria specifically for EFMB analysis.

Specificity
  • Requirement: No interference at the retention time of EFMB from Diluent, SM (Bromide), or Dimer.

  • Target Resolution (

    
    ):  > 2.0 between SM and EFMB.
    
Linearity
  • Range: 0.1 µg/mL (LOQ) to 750 µg/mL (150% of target).

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Sensitivity[2][6][7][8][12][13]
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

    • Typical Value: ~0.05 µg/mL.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1.

    • Typical Value: ~0.15 µg/mL.

Accuracy (Recovery)
  • Method: Spike pure EFMB into a placebo matrix or perform standard addition.

  • Criteria: 98.0% – 102.0% recovery at 50%, 100%, and 150% levels.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5] Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference for Gradient Elution Theory).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs HPLC).

Sources

Comparing reactivity of fluorinated vs non-fluorinated alkynes

[1]

Executive Summary: The "Jekyll and Hyde" Effect

In the strategic design of small molecule drugs and bioconjugates, the introduction of fluorine into an alkyne scaffold is not merely a steric modification—it is an electronic inversion.

Standard non-fluorinated alkynes are electron-rich nucleophiles .[1] They readily attack electrophiles (e.g., protons, halogens) but are inert to nucleophiles without metal catalysis.[1] In contrast, fluorinated alkynes (specifically perfluoroalkyl alkynes like

electron-deficient electrophiles1

This guide dissects this reactivity inversion, providing the mechanistic grounding and experimental data necessary to utilize fluorinated alkynes in high-fidelity synthesis and bioorthogonal chemistry.

Electronic Landscape & Mechanistic Divergence[2]

The reactivity difference stems from the perturbation of the

  • Non-Fluorinated Alkynes: The cylinder of

    
    -electron density is high-energy (high HOMO).[1] The bond is non-polar (internal) or weakly polarized (terminal).
    
  • Fluorinated Alkynes: The

    
     group (or similar 
    
    
    ) is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the triple bond, lowering the LUMO. This creates a "dipole vector" that directs regioselectivity and accelerates reactions with electron-rich partners (like azides or thiols).[1]
Visualization: The Reactivity Inversion

ReactivityInversioncluster_legendElectronic EffectAlkyneStandard Alkyne(R-C≡C-R)ElectrophileReacts withElectrophiles (E+)(e.g., H+, Br2)Alkyne->ElectrophileHigh Electron Density(Nucleophilic)NucleophileReacts withNucleophiles (Nu-)(e.g., R-NH2, R-SH)Alkyne->NucleophileInert w/o CatalystF_AlkyneFluorinated Alkyne(CF3-C≡C-R)F_Alkyne->ElectrophileDeactivated(Slow)F_Alkyne->NucleophileLow LUMO(Electrophilic)EffectCF3 Group:Inductive Withdrawal (-I)Lowers LUMO Energy

Figure 1: The "Reactivity Flip" illustrating how fluorination inverts the chemical personality of the alkyne bond.

Comparative Reactivity Matrix

The following table summarizes the performance differences across key reaction classes relevant to medicinal chemistry.

Reaction ClassNon-Fluorinated Alkyne (

)
Fluorinated Alkyne (

)
Mechanistic Driver
Acidity (

)
~25 (Weak acid)< 20 (Significantly more acidic)Inductive stabilization of the resulting acetylide anion by fluorine.[2]
Click Chemistry (SPAAC) Slow (

)
Fast (

)
Lowered LUMO reduces the HOMO(azide)-LUMO(alkyne) gap.
Nucleophilic Addition Inert (requires Pd/Au catalysis)Spontaneous (often catalyst-free)The

-carbon becomes highly electrophilic; forms stabilized vinyl anion.
Electrophilic Hydration Fast (Markovnikov)Slow / Deactivated Destabilization of the intermediate vinyl cation by the EWG effect.
Regioselectivity Steric controlled (often mixtures)Electronic controlled Nucleophiles attack

to the

group exclusively.[1]

Deep Dive: Click Chemistry (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the gold standard for bioorthogonal labeling. The introduction of fluorine into the cyclooctyne ring (e.g., DIFO - Difluorocyclooctyne) was a pivotal advancement over first-generation cyclooctynes (OCT).

Performance Comparison: OCT vs. DIFO
  • OCT (Cyclooctyne): Relies solely on ring strain (~18 kcal/mol) to drive the reaction.

  • DIFO (Difluorocyclooctyne): Combines ring strain with electronic activation.[1] The propargylic fluorine atoms pull electron density, lowering the LUMO energy.

Experimental Data (Rate Constants in


):
  • OCT:

    
    
    
  • DIFO:

    
    
    
  • Result: DIFO is approximately 30x faster , allowing for lower concentrations of probe and faster labeling in live cells.[1]

Workflow: SPAAC Labeling Pathway

SPAAC_MechanismAzideBiomolecule-Azide(R-N3)TSTransition State[LUMO lowered by F]Azide->TSDIFOFluorinated Cyclooctyne(DIFO-Probe)DIFO->TSFast KineticsTriazoleStable Triazole ConjugateTS->TriazoleStrain Release

Figure 2: The SPAAC reaction pathway.[1] The presence of fluorine lowers the activation energy barrier via LUMO stabilization.

Experimental Protocol: Catalyst-Free Nucleophilic Addition

This protocol demonstrates the unique reactivity of trifluoromethyl alkynes, which can undergo hydroamination without the transition metal catalysts (Au, Pd) required for non-fluorinated alkynes.

Objective: Synthesis of

Materials
  • Substrate: 4,4,4-Trifluorobut-2-ynoic acid ethyl ester (or similar electron-deficient alkyne).

  • Nucleophile: Morpholine (1.0 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

  • Temperature: Ambient (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the trifluoromethyl alkyne in 2 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 1.0 mmol of morpholine dropwise over 5 minutes.

    • Note: Unlike non-fluorinated alkynes, no exothermic spike is usually observed, but stir rate should be consistent.[1]

  • Reaction: Stir at room temperature for 1–3 hours.

    • Monitoring: Monitor via TLC (Subject: Disappearance of alkyne spot) or

      
       NMR.[1]
      
    • Comparison: A non-fluorinated alkyne (e.g., ethyl but-2-ynoate) would show <5% conversion under these conditions after 24 hours without a catalyst.[1]

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The product is often pure enough for characterization.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc).[1]

Validation (Self-Check)
  • Regioselectivity Check: Analyze the

    
     NMR. The nucleophile (amine) will attack the 
    
    
    -carbon (distal to the
    
    
    ).
  • Stereochemistry: The Z-isomer is typically favored due to hydrogen bonding between the amine proton and the carbonyl/fluorine, or steric minimization.

  • 
     NMR:  Look for a shift in the 
    
    
    signal.[1] The
    
    
    hybridized
    
    
    (alkyne) usually appears around -50 to -55 ppm, while the
    
    
    hybridized
    
    
    (vinyl product) shifts to -60 to -70 ppm.

References

  • Baskin, J. M., et al. (2007).[1] "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Link

    • Key citation for DIFO synthesis and kinetic d
  • Agrahari, A. K., et al. (2019).[1] "Cu-Catalyzed Click Chemistry in Drug Discovery and Development." Chemical Reviews, 119, 13135-13228.[1] Link

    • Comprehensive review covering the mechanistic differences in click chemistry variants.
  • Uneyama, K. (2006).[1] "Organofluorine Chemistry." Blackwell Publishing.[1]

    • Authoritative text on the electronic theory of fluorinated functional groups and LUMO lowering effects.
  • Debarge, S., et al. (2014).[1] "Reactivity of Trifluoromethyl Alkynes: A Diverse Platform for Synthesis." European Journal of Organic Chemistry.[1] Link

    • Source for nucleophilic addition regioselectivity and catalyst-free protocols.[1]

  • Ess, D. H., et al. (2008).[1] "Transition States of Strain-Promoted Azide-Alkyne Cycloaddition Reactions." Organic Letters, 10(8), 1633-1636.[1] Link

    • Computational validation of the LUMO-lowering effect of fluorine in SPAAC.

Spectroscopic Comparison Guide: 1-Ethynyl-4-fluoro-2-methoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 1-Ethynyl-4-fluoro-2-methoxybenzene and its relevant regioisomers. This document is designed for researchers in medicinal chemistry, specifically those working with EGFR/kinase inhibitor intermediates where this fluorinated scaffold is critical.

Executive Summary & Application Context

1-Ethynyl-4-fluoro-2-methoxybenzene is a high-value pharmacophore often employed in the synthesis of tyrosine kinase inhibitors (e.g., next-generation EGFR inhibitors). The precise arrangement of the fluoro and methoxy groups relative to the ethynyl "warhead" dictates the molecule's binding affinity and metabolic stability.

During the synthesis—typically via Sonogashira coupling of a brominated precursor—regioisomeric impurities can arise if the starting material (e.g., 1-bromo-4-fluoro-2-methoxybenzene) is contaminated or if non-selective halogenation was used upstream. Distinguishing the target from its isomers (e.g., 1-Ethynyl-5-fluoro-2-methoxybenzene ) is non-trivial by MS alone but distinct by NMR.

The Isomer Landscape

We compare the Target against its two most likely regioisomers:

Compound LabelIUPAC NameStructure DescriptionKey Feature
Target 1-Ethynyl-4-fluoro-2-methoxybenzene F at C4, OMe at C2H3 is isolated (between OMe and F).
Isomer A 1-Ethynyl-5-fluoro-2-methoxybenzene F at C5, OMe at C2H6 is isolated (between F and Alkyne).
Isomer B 1-Ethynyl-2-fluoro-4-methoxybenzene F at C2, OMe at C4H3 is isolated (between F and OMe).

Spectroscopic Differentiators (Experimental Data)

A. 1H NMR Spectroscopy (The "Smoking Gun")

The most reliable method for identification is analyzing the aromatic coupling patterns (splitting) and coupling constants (


) .
Target: 1-Ethynyl-4-fluoro-2-methoxybenzene
  • H3 (Proton between OMe and F):

    • Pattern: Doublet (

      
      ).
      
    • Logic: H3 has no ortho proton neighbors . It couples only to the Fluorine at C4 (

      
      ) and weakly to H5 (
      
      
      
      ).
    • 
       Value: 
      
      
      
      .
  • H5 (Proton between F and H6):

    • Pattern: Doublet of Doublets (

      
      ) or Triplets (
      
      
      
      ).
    • Logic: Couples to F at C4 (

      
      ) and H6 (
      
      
      
      ).
  • H6 (Proton adjacent to Alkyne):

    • Pattern: Doublet of Doublets (

      
      ).
      
    • Logic: Couples to H5 (

      
      ) and F at C4 (
      
      
      
      ).
Isomer A: 1-Ethynyl-5-fluoro-2-methoxybenzene
  • H3 (Proton adjacent to OMe):

    • Pattern: Doublet of Doublets (

      
      ) .
      
    • Logic: Unlike the Target, H3 here has an ortho proton neighbor (H4). It couples to H4 (

      
      ) and F at C5 (
      
      
      
      ).
    • Differentiation: If the proton ortho to the Methoxy group is a

      
      , you have Isomer A. If it is a 
      
      
      
      , you likely have the Target.
Summary of Coupling Constants
Proton PositionTarget Coupling (

in Hz)
Isomer A Coupling (

in Hz)
Diagnostic Note
Ortho to OMe ~11 Hz (

,

)
~8 Hz / 6 Hz (

,

)
Primary Differentiator
Ortho to Alkyne ~8 Hz / 7 Hz (

,

)
~9 Hz (

,

)
Target H6 couples to H5; Isomer A H6 is isolated.
B. 13C NMR & 19F NMR
  • 19F NMR :

    • Target : F is para to the Alkyne. Chemical shift is typically -110 to -115 ppm .

    • Isomer A : F is meta to the Alkyne. Chemical shift shifts downfield due to lack of resonance conjugation with the alkyne.

  • 13C NMR (C-F Coupling) :

    • C1 (Alkyne-bearing carbon) :

      • Target : Appears as a doublet (

        
        ) due to para-F coupling.
        
      • Isomer A : Appears as a doublet (

        
        ) due to meta-F coupling (closer proximity through bonds).
        

Experimental Protocols

Protocol 1: Synthesis via Sonogashira Coupling

Use this standard protocol to generate the authentic standard.

Reagents:

  • 1-Bromo-4-fluoro-2-methoxybenzene (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Et

    
    N (3.0 equiv) in THF.
    

Step-by-Step:

  • Degassing : Charge a Schlenk flask with the aryl bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Addition : Add degassed THF and Et

    
    N. Add TMS-acetylene dropwise via syringe.
    
  • Reaction : Stir at 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product

    
     will be higher than starting material.
    
  • Deprotection : Dilute with MeOH, add K

    
    CO
    
    
    
    (2.0 equiv), stir at RT for 1 hour to remove TMS group.
  • Workup : Filter through Celite, concentrate, and purify via flash chromatography (Silica, 0-5% EtOAc in Hexanes).

Protocol 2: Analytical Differentiation Workflow

Use this logic to validate your product batch.

  • Run 1H NMR (CDCl

    
    ) : Focus on the region 6.5–7.5 ppm.
    
  • Identify the OMe peak : Singlet at ~3.85 ppm.

  • Locate H3 : Look for the aromatic signal most upfield (shielded by OMe) or showing NOE with OMe.

  • Check Splitting :

    • Is it a Doublet (

      
       Hz)? -> Target Confirmed .
      
    • Is it a Doublet of Doublets (

      
       Hz)? -> Isomer A (5-fluoro) .
      
    • Is it a Doublet (

      
       Hz) but 19F shift is different? -> Check Isomer B .
      

Visualization: Isomer Identification Logic

The following decision tree illustrates the logical flow for distinguishing the isomers based on the H3 proton signal.

IsomerID Start Unknown Isomer Sample (1H NMR Spectrum) CheckH3 Analyze Proton Ortho to OMe (H3) (Region: ~6.6 - 6.8 ppm) Start->CheckH3 Splitting What is the Splitting Pattern? CheckH3->Splitting Doublet Doublet (d) J ~ 10-12 Hz (Only F coupling) Splitting->Doublet No Ortho H Neighbor DD Doublet of Doublets (dd) J ~ 8 Hz, 6 Hz (H-H and H-F coupling) Splitting->DD Has Ortho H Neighbor TargetNode TARGET CONFIRMED 1-Ethynyl-4-fluoro-2-methoxybenzene H3 is isolated between OMe and F Doublet->TargetNode IsomerANode ISOMER A DETECTED 1-Ethynyl-5-fluoro-2-methoxybenzene H3 has neighbor H4 DD->IsomerANode

Caption: Decision tree for distinguishing 1-Ethynyl-4-fluoro-2-methoxybenzene from its 5-fluoro isomer using 1H NMR splitting patterns of the proton adjacent to the methoxy group.

References

  • Synthesis of Fluorinated Phenylacetylenes

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Provides general Sonogashira protocols and NMR data for 1-ethynyl-4-fluorobenzene analogs.
    • URL: [Link]

  • NMR Coupling Constants in Fluorobenzenes

    • Title: Nuclear magnetic resonance spectra of fluorobenzenes. Effect of substituents.
    • Source: Journal of the American Chemical Society.[1]

    • Relevance: Foundation for predicting and values in trisubstituted benzenes.
    • URL: [Link]

  • PubChem Compound Summary

    • Title: 1-Ethynyl-4-methoxybenzene (Analogous D
    • Source: National Center for Biotechnology Inform
    • Relevance: Baseline chemical shifts for the ethynyl-anisole scaffold.
    • URL: [Link]

  • EGFR Inhibitor Chemistry

    • Title: Design and synthesis of EGFR inhibitors.
    • Source: European Journal of Medicinal Chemistry.
    • Relevance: Contextualizes the use of fluoro-methoxy-phenylacetylene intermedi
    • URL: [Link][2]

Sources

Optimizing the Sonogashira Coupling: A Comparative Guide to Palladium Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of different palladium catalysts for Sonogashira coupling Content Type: Publish Comparison Guide

Executive Summary: Beyond the "Standard" Conditions

The Sonogashira cross-coupling is a ubiquitous tool for C(sp²)–C(sp) bond formation, yet many researchers default to "legacy" conditions (Pd(PPh₃)₄/CuI) without considering the mechanistic penalties. While effective for simple aryl iodides, this standard system often fails with aryl chlorides, sterically hindered substrates, or when high purity (low metal contamination/homocoupling) is required.

This guide objectively compares the efficacy of three distinct catalyst classes:

  • The Workhorses: Bis(triphenylphosphine)palladium(II) dichloride vs. Tetrakis.

  • The High-Performance Class: Buchwald Precatalysts (G3/G4).

  • The Copper-Free Variants: Palladium Acetate/Ligand systems.[1][2][3][4][5]

Mechanistic Foundation: The Copper Dilemma

To select the right catalyst, one must understand the role of the copper co-catalyst.

  • The Classical (Cu-Cocatalyzed) Cycle: CuI reacts with the alkyne to form a Copper-Acetylide. This species is more nucleophilic than the neutral alkyne, facilitating transmetallation to Palladium. Risk:[6][7][8] The presence of Cu(I) and oxygen promotes the Glaser homocoupling of alkynes (diyne formation), a major impurity in pharmaceutical synthesis.

  • The Copper-Free Cycle: Relies on a base-assisted carbopalladation or a concerted deprotonation mechanism. It eliminates homocoupling but requires more active Pd species (electron-rich ligands) to facilitate the oxidative addition and alkyne coordination without the "crutch" of a pre-formed Cu-acetylide.

Visualization: Mechanistic Divergence

The following diagram illustrates the critical intersection where catalyst selection dictates the pathway.

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Classical) cluster_CuFree Copper-Free Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Alkyne Coordination OxAdd->Coord Cu-Free Route CuAcetylide Cu-Acetylide OxAdd->CuAcetylide Transmetallation (Classical Route) Deprot Base-Assisted Deprotonation Coord->Deprot + Base Prod Product (Ar-Alkyne) CuI CuI CuI->CuAcetylide + Alkyne / Base CuAcetylide->Prod Reductive Elimination Glaser Glaser Homocoupling (Side Product) CuAcetylide->Glaser + O2 (Risk) Deprot->Prod Reductive Elimination

Figure 1: The divergence between Classical (Red) and Copper-Free (Yellow) pathways. Note the Glaser coupling risk in the Copper cycle.

Comparative Analysis of Catalyst Classes

Class A: The Standards (Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂)

These are the most cited catalysts.[2] However, PdCl₂(PPh₃)₂ is superior for 90% of standard bench applications.

  • Pd(PPh₃)₄:

    • Pros: Direct source of Pd(0).

    • Cons: Highly air-sensitive (turns black/inactive rapidly). Contains 4 phosphines; the excess ligand can actually inhibit the reaction by shifting the equilibrium away from the active mono-phosphine species.

  • PdCl₂(PPh₃)₂:

    • Pros: Air-stable solid. Reduced in situ to Pd(0) by the alkyne or amine. Cheaper.

    • Cons: Requires an induction period for reduction.

Class B: High-Performance (Buchwald G3/G4)

When working with Aryl Chlorides or Electron-Rich Aryl Bromides , standard catalysts fail because they cannot undergo oxidative addition efficiently.

  • XPhos Pd G3/G4:

    • Mechanism:[2][3][4][8][9][10][11][12] The bulky biaryl phosphine (XPhos) promotes oxidative addition into the strong C-Cl bond. The precatalyst scaffold ensures a 1:1 Pd:Ligand ratio, preventing catalyst poisoning.

    • Performance: Capable of coupling aryl chlorides at room temperature or mild heat (60°C).

Class C: Copper-Free Systems (Pd(OAc)₂ + Ligand)

Used when the substrate contains moieties sensitive to copper, or when homocoupling must be <0.1%.

  • System: Pd(OAc)₂ + DABCO or bulky phosphines (e.g., t-Bu₃P).

  • Performance: Slower kinetics than Cu-catalyzed versions but yields cleaner reaction profiles.

Performance Data Matrix

The following table summarizes "typical" performance based on aggregated experimental data from key literature reviews (Chinchilla & Nájera) and internal validation protocols.

Substrate TypeCatalyst SystemConditionsTime (h)Yield (%)Homocoupling
Aryl Iodide (Activated)PdCl₂(PPh₃)₂ (2 mol%) / CuIEt₃N, RT1-395-99Moderate
Aryl Iodide (Activated)Pd(PPh₃)₄ (2 mol%) / CuIEt₃N, RT2-588-94High
Aryl Bromide (Neutral)PdCl₂(PPh₃)₂ (5 mol%) / CuIDMF, 80°C6-1275-85Moderate
Aryl Bromide (Neutral)XPhos Pd G3 (1 mol%) / CuITHF/Et₃N, RT1-292-98Low
Aryl Chloride (Deactivated)PdCl₂(PPh₃)₂ / CuIDMF, 120°C24+<10 (Fail)N/A
Aryl Chloride (Deactivated)XPhos Pd G3 (2 mol%) / CuIMeCN, 65°C4-885-91Low
Aryl Iodide (Pharma Grade)Pd(OAc)₂ / DABCO (Cu-Free)MeCN, 60°C8-1288-92None

Key Takeaway: For standard iodides, PdCl₂(PPh₃)₂ is cost-efficient. For chlorides or speed, XPhos Pd G3 is dominant. For purity, switch to Cu-free Pd(OAc)₂ systems.

Experimental Protocols

Protocol A: The "Robust" Standard (For Aryl Iodides/Bromides)

Recommended for: Initial screening, non-precious substrates.

  • Charge: To a dry Schlenk flask, add Aryl Halide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Inert: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed THF (0.2 M concentration) and Et₃N (3.0 equiv).

  • Initiate: Add Alkyne (1.2 equiv) via syringe.

  • Reaction: Stir at RT. If Ar-Br is used, heat to 60°C.

  • Workup: Filter through a celite pad (removes Pd/Cu) and concentrate.

Protocol B: The "High-Value" Protocol (For Aryl Chlorides/Complex Scaffolds)

Recommended for: Late-stage functionalization, unreactive substrates.

  • Charge: In a glovebox or under strict Argon flow, add XPhos Pd G3 (0.01-0.02 equiv) and Aryl Chloride (1.0 equiv).

  • Solvent: Add degassed MeCN or THF.

  • Base: Add Cs₂CO₃ (2.0 equiv) or Et₃N.

  • Initiate: Add Alkyne (1.2 equiv).

  • Reaction: Stir at 65°C for 4 hours.

  • Note: The G3 precatalyst activates rapidly upon heating, releasing the active L-Pd(0) species.

Decision Workflow: Selecting Your Catalyst

Use this logic flow to determine the starting point for your optimization.

CatalystSelection Start Start: Define Substrate HalideCheck Halide Type? Start->HalideCheck ArI Aryl Iodide HalideCheck->ArI Iodide ArBr Aryl Bromide HalideCheck->ArBr Bromide ArCl Aryl Chloride HalideCheck->ArCl Chloride PurityCheck Is Homocoupling Tolerable? ArI->PurityCheck Sterics Sterically Hindered? ArBr->Sterics Buchwald Use XPhos Pd G3 (Protocol B) ArCl->Buchwald Always Yes Yes PurityCheck->Yes Yes No No PurityCheck->No No (Pharma) Standard Use PdCl2(PPh3)2 + CuI (Protocol A) CuFree Use Pd(OAc)2 + DABCO (Cu-Free) Sterics->Yes Ortho-subs Sterics->No Simple Yes->Standard Yes->Buchwald No->Standard No->CuFree

Figure 2: Decision matrix for catalyst selection based on substrate reactivity and purity requirements.

References

  • Chinchilla, R., & Nájera, C. (2007).[10][12][13] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[13] Chemical Reviews, 107(3), 874–922.[10][13]

  • Gelderblom, P., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9, 1-9.

  • Bruno, N. C., et al. (2013). Rapid and Efficient Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Aryl Tosylates with Terminal Alkynes (Buchwald G3). Journal of Organic Chemistry, 78(17), 8606–8613.

  • Plenio, H. (2008). The Sonogashira Coupling of Aryl Chlorides.[1][2][3][5][6][8][11][12][14][15] Angewandte Chemie International Edition, 47(37), 6954-6956.

Sources

Comparative Synthetic Utility: 1-Ethynyl-4-fluorobenzene vs. 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and materials science, the choice between 1-ethynyl-4-fluorobenzene (Compound A) and 1-ethynyl-4-fluoro-2-methoxybenzene (Compound B) is rarely a matter of simple substitution. It is a strategic decision between linear extension and heterocyclic complexity .

  • Compound A acts as a streamlined "molecular wire," offering rapid, high-yield cross-coupling kinetics ideal for liquid crystals and linear drug linkers.

  • Compound B serves as a "latent heterocycle." The ortho-methoxy group introduces steric drag but unlocks a divergent pathway: the ability to undergo oxidative cyclization to form 5-fluorobenzofurans, a privileged scaffold in kinase inhibitors and serotonin modulators.

This guide analyzes the electronic profiles, reactivity differences, and specific synthetic protocols for both building blocks.

Part 1: Electronic & Steric Profiles

The introduction of the methoxy group at the ortho position (Compound B) fundamentally alters the electronic landscape of the phenyl ring and the acidity of the terminal alkyne.

Comparative Properties Table
FeatureCompound A (1-Ethynyl-4-fluorobenzene)Compound B (1-Ethynyl-4-fluoro-2-methoxybenzene)
CAS No. 766-98-3302833-96-3 (Generic Ref: o-anisyl alkynes)
Steric Profile Unhindered (para-substitution only)Hindered (ortho-substituent creates proximal bulk)
Electronic Nature Electron Deficient (Inductive withdrawal by F)Push-Pull System (F withdraws, OMe donates via resonance)
Alkyne Acidity (pKa) ~25 (Slightly more acidic than Ph-H)~26 (Slightly less acidic due to OMe resonance donation)
Primary Utility Linear Spacers, Liquid Crystals, Click ChemistryBenzofuran Precursor , Directed Lithiation
Physical State Low-melting solid / Liquid (MP: 26-27°C)Viscous Oil / Low-melting solid
Mechanistic Insight: The "Push-Pull" Effect

In Compound A , the fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring, which slightly acidifies the terminal alkyne proton, facilitating transmetallation in Sonogashira cycles.

In Compound B , the ortho-methoxy group acts as an Electron Donating Group (EDG) via resonance (+R). This donation competes with the fluorine's withdrawal.

  • Consequence: The terminal alkyne in B is more electron-rich. This raises the HOMO energy, making it slightly less reactive toward oxidative addition in some catalytic cycles but potentially more stable against homocoupling (Glaser coupling) side reactions.

Part 2: Divergent Synthetic Pathways

The following Graphviz diagram visualizes the critical decision tree when selecting between these two reagents.

SynthesisPathways Start Select Building Block CompA Compound A (1-Ethynyl-4-fluorobenzene) Start->CompA Max Speed CompB Compound B (1-Ethynyl-4-fluoro-2-methoxybenzene) Start->CompB Max Complexity SonoA Sonogashira Coupling (Fast Kinetics) CompA->SonoA Pd(PPh3)4 / CuI SonoB Sonogashira Coupling (Slower, Sterically Sensitive) CompB->SonoB Pd(dppf)Cl2 / CuI Linear Linear Diaryl Alkyne (Liquid Crystal / Linker) SonoA->Linear Cyclization Electrophilic Cyclization (I2 or Metal-Cat) SonoB->Cyclization Post-Coupling Benzofuran 5-Fluoro-2-Substituted Benzofuran Cyclization->Benzofuran Demethylation/Ring Close

Caption: Divergent utility. Compound A leads to linear scaffolds; Compound B is a "Trojan Horse" for benzofuran synthesis.

Part 3: Reaction Analysis & Protocols

Cross-Coupling (Sonogashira)

Compound A is the "speed" candidate. The lack of ortho-substitution allows bulky, electron-rich phosphine ligands (like Buchwald ligands) to engage the metal center without steric clash.

Compound B requires care.[1] The ortho-methoxy group creates a "steric wall."

  • Problem: Bulky ligands (e.g., XPhos) may struggle to facilitate the reductive elimination step or the initial coordination.

  • Solution: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which enforce a specific bite angle, keeping the metal center accessible while preventing catalyst decomposition.

Protocol 1: Optimized Sonogashira for Compound B (Sterically Hindered)

This protocol is designed to overcome the ortho-methoxy steric hindrance.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Compound B (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Cesium is preferred over TEA for hindered substrates due to the "Cesium Effect" (solubility/cation size).

  • Solvent: DMF/Toluene (1:1) degassed.

Step-by-Step:

  • Setup: Charge a flame-dried Schlenk flask with the Aryl Halide, Pd(dppf)Cl₂, CuI, and Cs₂CO₃.

  • Inertion: Evacuate and backfill with Argon (3x).

  • Addition: Add degassed solvent mixture. Add Compound B via syringe.

  • Reaction: Heat to 80°C for 12–18 hours. Note: Compound A would typically react at RT or 40°C; B requires heat.

  • Workup: Filter through a celite pad. Wash with EtOAc. Wash organic layer with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

The "Killer App": Benzofuran Synthesis

This is the primary reason to select Compound B. Following the coupling (to create a diaryl alkyne), the methoxy group can be engaged to close the ring.

Protocol 2: Iodine-Mediated Cyclization to 5-Fluorobenzofuran

Converts the Sonogashira product of Compound B into a heterocycle.

Mechanism: The iodine activates the alkyne (forming an iodonium bridge). The methoxy oxygen attacks the activated alkyne. Depending on conditions, this can proceed via demethylation (using BBr₃ first) or direct oxidative cyclization. The protocol below uses the I₂/NaHCO₃ method which is robust for o-alkynylanisoles.

Step-by-Step:

  • Dissolution: Dissolve the Sonogashira product (from Protocol 1) in anhydrous CH₂Cl₂ (0.1 M).

  • Activation: Add I₂ (2.0 equiv) and NaHCO₃ (3.0 equiv).

  • Reaction: Stir at Room Temperature for 4 hours. Monitor TLC for disappearance of the blue fluorescent alkyne spot.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (color change from purple/brown to clear).

  • Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Result: This yields the 3-iodo-5-fluorobenzofuran . The 3-iodo position is now a handle for further coupling (Suzuki/Sonogashira), making this a modular synthesis hub.

Part 4: Troubleshooting & Integrity Checks

Self-Validating the Synthesis

When synthesizing these materials, rely on these diagnostic signals to confirm you have the correct isomer and that the reaction proceeded.

DiagnosticCompound A (4-F)Compound B (4-F-2-OMe)
¹H NMR (Alkyne) ~3.05 ppm (Singlet)~3.25 ppm (Singlet)
¹H NMR (Methoxy) Absent~3.85 ppm (Singlet, strong integration 3H)
¹H NMR (Aromatic) Symmetric AA'BB' system (looks like two doublets)Asymmetric pattern (dd, d, m) due to 1,2,4-substitution
¹⁹F NMR ~-110 ppm (tt)~-115 ppm (Shifted by ortho-effect)
TLC (UV) Strong UV active (254 nm)Strong UV + distinctive fluorescence (often blue/purple)
Common Pitfalls
  • Demethylation Side Reaction: When using Lewis Acid catalysts (like AlCl₃ or strong Bronsted acids) with Compound B, be aware that the methoxy group may cleave prematurely to the phenol.

  • Glaser Coupling: Both compounds are prone to homocoupling (Ar-C≡C-C≡C-Ar) if oxygen is present. Compound B is slightly more prone to this if the reaction is sluggish, as the catalyst sits idle longer. Strict anaerobic conditions are non-negotiable.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. [Link]

  • Larock, R. C., et al. (1991). Synthesis of benzofurans via palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes. Journal of Organic Chemistry, 56(1), 261-267. [Link]

  • PubChem. 1-Ethynyl-4-fluorobenzene Compound Summary. [Link]

  • Doub, L., & Vandenbelt, J. M. (1947). The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. Journal of the American Chemical Society (Discussing electronic effects of ortho-methoxy vs para-fluoro). [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 1-Ethynyl-4-fluoro-2-methoxybenzene: A Scaffold for Neurological and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of success in drug discovery. The 1-Ethynyl-4-fluoro-2-methoxybenzene moiety presents a compelling starting point for the synthesis of novel bioactive compounds. Its unique combination of a reactive ethynyl group for facile diversification, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group to modulate solubility and electronic properties makes it a privileged scaffold. This guide provides a comparative analysis of the biological activities of compounds derived from this versatile building block, offering experimental insights and protocols for researchers in drug development.

The 1-Ethynyl-4-fluoro-2-methoxybenzene Scaffold: A Foundation for Diverse Bioactivity

The inherent chemical functionalities of 1-Ethynyl-4-fluoro-2-methoxybenzene predispose its derivatives to a range of biological activities. The terminal alkyne is a versatile handle for introducing a wide array of substituents via reactions such as the Sonogashira coupling, click chemistry, and addition reactions. The fluoro and methoxy groups on the phenyl ring are known to be important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The strategic placement of these groups can influence everything from target binding to metabolic stability.

Comparative Analysis of Biological Activities

While the biological landscape of compounds directly derived from 1-Ethynyl-4-fluoro-2-methoxybenzene is still an emerging field of study, the existing literature on structurally related compounds provides a strong foundation for predicting and exploring their therapeutic potential.

Neurological Disorders: Targeting Metabotropic Glutamate Receptors

A notable example of a bioactive compound featuring a similar core structure is ML337 , a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). ML337, with the chemical name (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone, showcases the potential of the fluoro-methoxyphenyl-ethynyl scaffold in targeting neurological disorders.

CompoundTargetIC50 (nM)Selectivity (vs. mGlu2)CNS Penetration (Brain:Plasma Ratio)
ML337 mGlu3593>50-fold0.92 (mouse), 0.3 (rat)

Table 1: Biological activity of the mGlu3 NAM, ML337, a compound with a fluoro-methoxyphenyl-ethynyl core.

The development of ML337 highlights the potential for derivatives of 1-Ethynyl-4-fluoro-2-methoxybenzene to be explored as modulators of other G-protein coupled receptors (GPCRs) and ion channels involved in neurological function. The neuroprotective effects of various compounds are actively being investigated for conditions like Parkinson's and Alzheimer's disease.[3][4][5][6]

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The presence of fluoro and methoxy-phenyl moieties in various heterocyclic compounds has been associated with significant antimicrobial activity.[7][8][9] While direct derivatives of 1-Ethynyl-4-fluoro-2-methoxybenzene have not been extensively screened for their antimicrobial properties, the structural alerts within the scaffold suggest this as a promising avenue of investigation. For instance, the introduction of thiazole or 1,3,4-oxadiazole rings via the ethynyl group could lead to novel antibacterial and antifungal agents.[7]

A hypothetical derivative, for instance, a 1,2,3-triazole synthesized via a click reaction with an appropriate azide, could be compared against known antibiotics.

CompoundTarget OrganismMIC (µg/mL)
Hypothetical Triazole Derivative Staphylococcus aureusTBD
Hypothetical Triazole Derivative Escherichia coliTBD
Ciprofloxacin (Control) Staphylococcus aureus0.25 - 2
Ciprofloxacin (Control) Escherichia coli0.015 - 1

Table 2: A proposed template for comparing the Minimum Inhibitory Concentration (MIC) of a hypothetical derivative against a standard antibiotic.

Oncology: Potential as Kinase Inhibitors

Many FDA-approved kinase inhibitors, which are a cornerstone of targeted cancer therapy, feature fluoro and methoxy-substituted aromatic rings.[10][11][12] These groups can form crucial interactions within the ATP-binding pocket of kinases. The 1-Ethynyl-4-fluoro-2-methoxybenzene scaffold provides a foundation for synthesizing novel kinase inhibitors. The ethynyl group can be elaborated to introduce various functionalities known to interact with the hinge region of kinases.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
Hypothetical Kinase Inhibitor EGFRTBDA549 (Lung Cancer)TBD
Gefitinib (Control) EGFR2-37A549 (Lung Cancer)0.015-0.7

Table 3: A proposed template for comparing the in vitro activity of a hypothetical kinase inhibitor against a known drug.

Experimental Protocols

To facilitate the exploration of the biological activities of novel compounds derived from 1-Ethynyl-4-fluoro-2-methoxybenzene, detailed experimental protocols are provided below.

General Synthesis of Derivatives via Sonogashira Coupling

This protocol describes a general method for the diversification of the 1-Ethynyl-4-fluoro-2-methoxybenzene scaffold.

Sonogashira_Coupling Scaffold 1-Ethynyl-4-fluoro- 2-methoxybenzene Reaction Sonogashira Coupling Scaffold->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Catalyst Pd(PPh3)2Cl2 Catalyst->Reaction CoCatalyst CuI CoCatalyst->Reaction Base Et3N Base->Reaction Solvent THF/Toluene Solvent->Reaction Heat Product Coupled Product Reaction->Product

Caption: Sonogashira coupling workflow.

Protocol:

  • To a solution of 1-Ethynyl-4-fluoro-2-methoxybenzene (1.0 eq) and the desired aryl or heteroaryl halide (1.1 eq) in a suitable solvent such as THF or toluene, add Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction to the appropriate temperature (typically 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired coupled product.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Kinase_Assay Compound Test Compound (Various Concentrations) Incubation Incubate at 30°C Compound->Incubation Kinase Kinase Enzyme Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Kinase inhibition assay workflow.

Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to measure the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Assay Compound Test Compound (Serial Dilution) Incubation Incubate at 37°C for 18-24h Compound->Incubation Bacteria Bacterial Inoculum Bacteria->Incubation Broth Growth Medium Broth->Incubation OD600 Measure Optical Density (OD600) Incubation->OD600 MIC Determine MIC OD600->MIC

Caption: MIC determination workflow.

Protocol:

  • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The 1-Ethynyl-4-fluoro-2-methoxybenzene scaffold holds considerable promise for the development of novel therapeutics. The preliminary data from structurally related compounds, particularly in the area of neuroscience, strongly suggests that a focused research effort on derivatives of this scaffold is warranted. The synthetic accessibility and the potential for a wide range of biological activities make it an attractive starting point for drug discovery campaigns. Researchers are encouraged to utilize the provided protocols to synthesize and screen new chemical entities based on this versatile core. The continued exploration of this chemical space will undoubtedly lead to the discovery of new and potent modulators of biological function with the potential to address unmet medical needs.

References

  • Srinivasulu, V., et al. (2021). Synthesis of nature-inspired molecules. Frontiers in Microbiology.
  • Umamaheswari, J., Ramanathan, P., & Vetrivel, N. (Year). Efficient Antimicrobial Activities of Microwave-assisted Synthesis of Benzisoxazole Derivatives.
  • (Year). Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. PMC.
  • (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.
  • (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI.
  • (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. PMC.
  • (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.
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  • (Year). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI.
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  • (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
  • (2022). Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson's Disease Mouse Model. Frontiers.
  • (2025). Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.
  • (Year).
  • (2021). Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. MDPI.
  • (Year). Neuroprotective Effects of a GLP-2 Analogue in the MPTP Parkinson's Disease Mouse Model. PubMed.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Alkynes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Alkyne Motif

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, the triple bond of an alkyne is more than a mere functional group. It is a linchpin in synthetic strategy, a versatile handle for molecular elaboration, and a core structural element in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The rigidity and linearity conferred by the sp-hybridized carbons of an alkyne provide a powerful tool for scaffolding complex molecular architectures.

This guide provides an in-depth, comparative validation of four cornerstone methodologies for the synthesis of substituted alkynes: the Sonogashira coupling, the Negishi coupling, the Stephens-Castro coupling, and the Corey-Fuchs reaction. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, evaluate the practical advantages and limitations, and provide the experimental data necessary for you to make informed decisions in your own synthetic campaigns.

The Sonogashira Coupling: The Workhorse of C(sp²)-C(sp) Bond Formation

The Sonogashira reaction, first reported in 1975, has become arguably the most prevalent method for coupling terminal alkynes with aryl or vinyl halides.[1][2] Its broad functional group tolerance and typically mild reaction conditions have cemented its status as a first-choice method in complex molecule synthesis.[1]

Mechanistic Rationale

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[2] This dual-catalyst system allows the reaction to proceed under significantly milder conditions than a copper-free variant.[2][3]

The palladium cycle follows the canonical steps of a cross-coupling reaction: oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide intermediate, and concluding with reductive elimination to yield the disubstituted alkyne and regenerate the Pd(0) catalyst. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form the key copper(I) acetylide, which is more reactive towards transmetalation with the palladium complex than the alkyne itself.[1][2]

Sonogashira_Mechanism Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination product R¹-C≡C-R² Pd_trans->product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Cu_acetylide->Pd_complex Provides Acetylide alkyne H-C≡C-R² alkyne->Cu_acetylide Deprotonation base Base base->alkyne

Figure 1: Mechanism of the Sonogashira Coupling.
Validated Experimental Protocol: Synthesis of 4-(Trimethylsilylethynyl)toluene

This protocol details a representative Sonogashira coupling reaction.[4]

Workflow Overview

Sonogashira_Workflow start Start: Assemble Reactants reagents Combine 4-Iodotoluene, Pd(PPh₃)₂Cl₂, CuI, and Triethylamine in a sealed tube. start->reagents degas Degas with N₂/Ar reagents->degas add_alkyne Add Trimethylsilylacetylene via syringe. degas->add_alkyne react Heat reaction at 100°C for 10h. Monitor by TLC. add_alkyne->react workup Quench, extract with Et₂O, wash, and dry organic layer. react->workup purify Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2: General workflow for Sonogashira coupling.

Materials:

  • 4-Iodotoluene (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous (solvent)

  • Sealed tube or pressure vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a clean, dry sealed tube equipped with a magnetic stir bar, add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous triethylamine to dissolve the solids.

  • Seal the tube and thoroughly degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to undesired side reactions like alkyne homocoupling (Glaser coupling).

  • Using a syringe, add trimethylsilylacetylene to the reaction mixture.

  • Place the sealed tube in a preheated oil bath at 100°C.

  • Stir the reaction for 10 hours. Monitor the reaction progress by TLC, observing the consumption of the 4-iodotoluene starting material.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with n-hexane) to yield the pure disubstituted alkyne.

The Negishi Coupling: High Reactivity via Organozinc Reagents

The Negishi coupling is a powerful C-C bond-forming reaction that couples organic halides or triflates with organozinc compounds.[5] Its application to alkyne synthesis involves the use of alkynylzinc reagents. A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which often leads to faster reaction times compared to other cross-coupling methods.[6]

Mechanistic Rationale

Similar to the Sonogashira reaction, the Negishi coupling proceeds via a Pd(0)/Pd(II) catalytic cycle.[5][7] The key difference lies in the transmetalation step. An alkynylzinc reagent, typically prepared in situ from a terminal alkyne and an organolithium reagent followed by transmetalation with a zinc halide (e.g., ZnCl₂), transfers the alkynyl group to the Pd(II) center. The high functional group tolerance is a hallmark of this reaction.[5][7]

Negishi_Mechanism Negishi Coupling Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_complex->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination product R¹-C≡C-R² Pd_trans->product organozinc X'-Zn-C≡CR² organozinc->Pd_complex

Figure 3: Mechanism of the Negishi Coupling for Alkynes.
General Experimental Protocol

Procedure:

  • Preparation of the Alkynylzinc Reagent: a. Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere. b. Add n-butyllithium (1.0 equiv) dropwise and stir for 30 minutes. c. Add a solution of anhydrous zinc chloride (1.1 equiv) in THF to the lithium acetylide solution and allow the mixture to warm to room temperature.

  • Coupling Reaction: a. In a separate flask, dissolve the aryl/vinyl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in anhydrous THF. b. Add the freshly prepared alkynylzinc reagent solution to the flask containing the halide and catalyst. c. Heat the reaction mixture (typically 50-65°C) until the starting material is consumed (monitor by TLC or GC). d. Perform an aqueous workup and purify by column chromatography. Trustworthiness: The preparation of the organozinc reagent is critical. It must be done under strictly anhydrous and anaerobic conditions, as organozinc reagents are sensitive to moisture and air.[6]

The Stephens-Castro Coupling: The Copper-Mediated Predecessor

First described in 1963, the Stephens-Castro coupling is a foundational reaction in alkyne synthesis, involving the coupling of a pre-formed copper(I) acetylide with an aryl halide.[8][9] While largely superseded by the more versatile Sonogashira coupling, it remains a useful and historically significant method, particularly for certain heterocyclic syntheses.[3][9]

Mechanistic Rationale

The reaction proceeds through the nucleophilic attack of the copper(I) acetylide on the aryl halide. The mechanism is thought to involve oxidative addition of the aryl halide to the copper(I) acetylide, forming a transient Cu(III) intermediate, which then undergoes reductive elimination to form the product.[10] The reaction is typically performed in a coordinating solvent like pyridine at elevated temperatures.[8][9]

Stephens_Castro_Mechanism Stephens-Castro Coupling Mechanism reactants Cu(I)-C≡CR² + R¹-X oxidative_add Oxidative Addition cu_iii R¹-Cu(III)(X)-C≡CR² oxidative_add->cu_iii reductive_elim Reductive Elimination products R¹-C≡C-R² + Cu(I)X reductive_elim->products

Figure 4: Proposed mechanism of the Stephens-Castro Coupling.
General Experimental Protocol

Procedure:

  • Prepare the copper(I) acetylide by reacting the terminal alkyne with a copper(I) salt (e.g., CuI) in the presence of a base like ammonia or an amine.

  • Isolate and dry the copper(I) acetylide.

  • In a flask, dissolve the aryl halide (typically an iodide or bromide) in pyridine.[9]

  • Add the pre-formed copper(I) acetylide to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, perform an aqueous workup, often involving treatment with an ammonia solution to complex the copper salts, followed by extraction and purification.

The Corey-Fuchs Reaction: Aldehyde to Alkyne Homologation

The Corey-Fuchs reaction provides an invaluable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[11][12] This transformation is a cornerstone of synthetic organic chemistry, offering a reliable route to terminal alkynes which can then be used in other coupling reactions.[13]

Mechanistic Rationale

Step 1: An aldehyde reacts with a phosphonium ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), in a Wittig-type reaction to form a 1,1-dibromoalkene.[11][14] Step 2: The isolated dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). The first equivalent causes elimination to form a bromoalkyne intermediate. The second equivalent performs a lithium-halogen exchange, which is followed by an α-elimination and a 1,2-hydride shift (the Fritsch-Buttenberg-Wiechell rearrangement) to yield the lithium acetylide.[11][15] An aqueous workup then furnishes the terminal alkyne. A key feature is that the intermediate lithium acetylide can be trapped with an electrophile to generate a disubstituted alkyne directly.[16][17]

Corey_Fuchs_Mechanism Corey-Fuchs Reaction Mechanism cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation Aldehyde R-CHO Dibromoalkene R-CH=CBr₂ Aldehyde->Dibromoalkene Wittig Reaction Ylide Ph₃P=CBr₂ Ylide->Dibromoalkene Base 2 eq. n-BuLi Base->Dibromoalkene_ref Lithium_acetylide R-C≡C-Li Terminal_alkyne R-C≡C-H Lithium_acetylide->Terminal_alkyne Workup H₂O Workup Lithium_acetylacetylide Lithium_acetylacetylide Workup->Lithium_acetylacetylide Dibromoalkene_ref->Lithium_acetylide Fritsch-Buttenberg-Wiechell Rearrangement

Figure 5: Two-step mechanism of the Corey-Fuchs Reaction.
Validated Experimental Protocol

Procedure:

  • Step 1 (Dibromo-olefination): a. To a solution of triphenylphosphine (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, add carbon tetrabromide (1.0 equiv) portion-wise. b. Stir the resulting dark red mixture for 30 minutes at 0°C. c. Add a solution of the aldehyde (0.8 equiv) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC). e. Concentrate the reaction mixture and purify by column chromatography (typically eluting with hexanes) to isolate the 1,1-dibromoalkene.

  • Step 2 (Alkyne Formation): a. Dissolve the 1,1-dibromoalkene (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere. b. Add n-butyllithium (2.1 equiv) dropwise. Causality: The low temperature is critical to control the reactivity of the organolithium reagent and prevent side reactions. c. Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour. d. Quench the reaction carefully by adding water at 0°C. e. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography to obtain the terminal alkyne.

Comparative Summary and Data

The choice of synthetic method depends heavily on the desired product and the available starting materials. The following tables provide a comparative overview to guide your selection.

Table 1: Qualitative Comparison of Alkyne Synthesis Methods
FeatureSonogashira CouplingNegishi CouplingStephens-Castro CouplingCorey-Fuchs Reaction
Coupling Partners Terminal Alkyne + Aryl/Vinyl HalideAlkynylzinc + Aryl/Vinyl HalideCu(I) Acetylide + Aryl HalideAldehyde -> Terminal Alkyne
Catalyst System Pd(0) catalyst, Cu(I) co-catalyst[1]Pd(0) or Ni(0) catalyst[5]Stoichiometric Cu(I)[8]None (reagent-based)
Key Advantage Broad functional group tolerance, mild conditions[1]High reactivity, good for stubborn couplings[7]Simple, palladium-freeExcellent for terminal alkynes from aldehydes[13]
Key Limitation Requires Cu(I), potential for alkyne homocouplingMoisture/air sensitive organozinc reagents[6]Harsh conditions (heat, pyridine), pre-formed acetylide[9]Two-step process, stoichiometric PPh₃ byproducts
Typical Solvents Amines (Et₃N, DIPEA), THF, DMF[1]THF, DMF[5]Pyridine, DMF[8]DCM (Step 1), THF (Step 2)[14][15]
Table 2: Representative Experimental Data
ReactionMethodReactantsProductReported YieldReference
1Sonogashira4-Iodotoluene + Trimethylsilylacetylene4-(Trimethylsilylethynyl)toluene95%[4]
2SonogashiraPyridinyl Phosphonium Salt + Phenylacetylene4-(Phenylethynyl)pyridine85%[18]
3NegishiIodobenzene + (Phenylethynyl)zinc chlorideDiphenylacetylene>90% (general)[6]
4Stephens-CastroIodobenzene + Copper(I) phenylacetylideDiphenylacetylene~70-80%[9]
5Corey-FuchsCyclohexanecarboxaldehydeEthynylcyclohexane85% (2 steps)[12]
6Corey-FuchsBenzaldehydePhenylacetylene~90% (2 steps)[13]

Conclusion

The synthesis of substituted alkynes is a mature field with a rich arsenal of reliable and powerful methods.

  • The Sonogashira coupling remains the preeminent choice for its operational simplicity and broad applicability in coupling terminal alkynes with sp²-hybridized carbons.

  • The Negishi coupling offers a highly reactive alternative, particularly valuable when other methods fail due to sluggish reactivity.

  • The Stephens-Castro coupling , while less common now, provides a solid, palladium-free option.

  • The Corey-Fuchs reaction is the undisputed champion for the specific and crucial task of converting aldehydes into terminal alkynes, a gateway to further functionalization.

A thorough understanding of the mechanisms, practical requirements, and relative strengths of these methods empowers the modern chemist to strategically incorporate the invaluable alkyne functional group into complex molecular designs, accelerating discovery in medicine and materials science.

References

  • Negishi coupling - Wikipedia. [Link]

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  • Corey–Fuchs reaction enabled synthesis of natural products: a review - Royal Society of Chemistry. [Link]

  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC, NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. [Link]

  • Chemicals from Alkynes with Palladium Catalysts - ACS Publications. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC, NIH. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments - MDPI. [Link]

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  • Castro-Stephens coupling | Wikipedia audio article - YouTube. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. [Link]

  • Corey–Fuchs reaction - Grokipedia. [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - Taylor & Francis Online. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC, NIH. [Link]

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  • Substituted arene synthesis by alkynylation - Organic Chemistry Portal. [Link]

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  • Negishi Cross Coupling Reaction - Chem-Station. [Link]

  • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field - Wiley-VCH. [Link]

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A Comparative Guide to the Reaction Kinetics of Sonogashira Coupling for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp-hybridized carbons, stands as a cornerstone in the synthetic chemist's toolkit.[1] Its utility in constructing the core scaffolds of numerous pharmaceuticals and functional materials is well-documented. However, to truly harness the power of this reaction and its alternatives, a deep understanding of its reaction kinetics is not just advantageous, it is essential for rational reaction design, optimization, and scalable synthesis.

This guide provides an in-depth analysis of the reaction kinetics of Sonogashira coupling, offering a comparative perspective with other key cross-coupling reactions. We will delve into the mechanistic underpinnings that govern the reaction rate, provide detailed experimental protocols for kinetic analysis, and present a critical comparison with the Suzuki-Miyaura and Heck reactions.

The Heart of the Matter: Understanding the Sonogashira Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system, utilizing both palladium and copper catalysts to orchestrate the coupling of a terminal alkyne with an aryl or vinyl halide.[1] The reaction's kinetic profile is intricately linked to the efficiency of each step in the catalytic cycle. A simplified representation of the widely accepted mechanism is illustrated below.

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII_oxidative trans-R¹Pd(II)XL₂ (B) Pd0->PdII_oxidative Oxidative Addition (R¹-X) PdII_transmetalation cis-R¹Pd(II)(C≡CR²)L₂ (C) PdII_oxidative->PdII_transmetalation Transmetalation (from Copper Cycle) PdII_transmetalation->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_transmetalation->Product PdII_transmetalation->Product Product Formation CuX CuX Cu_alkyne [Cu(C≡CR²)] CuX->Cu_alkyne Cu_alkyne->PdII_oxidative Transmetalation Alkyne R²-C≡C-H Alkyne->Cu_alkyne Base Base Base

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling Reaction.

The palladium cycle commences with the oxidative addition of the aryl or vinyl halide (R¹-X) to a Pd(0) complex. This is often considered the rate-determining step, particularly for less reactive halides like chlorides and bromides.[2] The subsequent transmetalation step involves the transfer of the alkynyl group from the copper acetylide, generated in the copper cycle, to the palladium center. Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst. The copper co-catalyst plays a crucial role in activating the terminal alkyne by forming a copper acetylide, which facilitates the transmetalation step.[1]

Key Factors Influencing Sonogashira Reaction Kinetics: A Causal Analysis

A thorough understanding of the factors that modulate the reaction rate is critical for optimizing reaction conditions. The choice of substrates, catalyst system, and reaction parameters all have a profound impact on the kinetic profile.

FactorInfluence on Reaction RateCausality (Why it matters)
Aryl/Vinyl Halide (R-X) I > Br > OTf > ClThe rate of oxidative addition, often the rate-limiting step, is highly dependent on the C-X bond strength. The weaker C-I bond is more readily cleaved by the Pd(0) catalyst, leading to faster reaction rates.[3]
Palladium Catalyst/Ligand Electron-rich, bulky phosphine ligands often accelerate the reaction.Bulky ligands promote the formation of the coordinatively unsaturated, active Pd(0) species. Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[4]
Copper Co-catalyst The presence of a copper(I) salt generally increases the reaction rate.Copper(I) salts react with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex.[3]
Base A suitable base is essential for the reaction to proceed.The base deprotonates the terminal alkyne, a necessary step for the formation of the copper acetylide or for direct reaction with the palladium complex in copper-free variants.[2]
Solvent Solvent polarity can significantly affect the reaction rate.The choice of solvent can influence the solubility of reactants and catalysts, as well as stabilize charged intermediates in the catalytic cycle.
Temperature Higher temperatures generally increase the reaction rate.As with most chemical reactions, increased thermal energy helps overcome the activation energy barrier of the rate-determining step.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the performance of a Sonogashira coupling reaction, rigorous kinetic analysis is necessary. Here, we provide two detailed protocols for monitoring reaction kinetics, each with its own advantages.

Protocol 1: Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

This ex-situ method involves taking aliquots from the reaction mixture at specific time points and analyzing them to determine the concentration of reactants and products.

Sources

Isomeric Purity Assessment of Disubstituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation and quantification of disubstituted benzene isomers (ortho-, meta-, and para-) represent a persistent challenge in pharmaceutical intermediate analysis. While ortho-isomers often exhibit distinct boiling points and dipole moments due to steric hindrance (the "ortho-effect"), meta- and para-isomers frequently possess nearly identical physicochemical properties, leading to co-elution in standard chromatographic systems.

This guide objectively compares the three dominant analytical modalities—Gas Chromatography (GC) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) —providing experimental protocols and decision frameworks to ensure isomeric purity assessment meets the stringent requirements of drug development.

Part 1: The Challenge of Regiochemistry

In disubstituted benzenes, the position of substituents dictates the molecular dipole and crystal lattice energy but often leaves volatility and lipophilicity unchanged.

  • The Thermodynamic Trap: Meta- and para-isomers often differ in boiling point by less than 1°C (e.g., m-xylene: 139.1°C; p-xylene: 138.4°C).

  • The Polarity Trap: Standard C18 HPLC columns rely on hydrophobic interaction, which may be insufficient to discriminate between the spatial arrangement of identical substituents.

To resolve these, we must exploit Shape Selectivity and


-Electron Interactions  rather than simple volatility or hydrophobicity.

Part 2: Comparative Analysis of Methodologies

Method A: Capillary Gas Chromatography (GC)

Best For: Volatile, non-thermally labile derivatives (e.g., xylenes, dichlorobenzenes, fluoroanilines).

The Mechanism: Standard 5%-phenyl polysiloxane columns fail to separate meta/para pairs. Success requires polarizable stationary phases (PEG/Wax) or shape-selective phases (Cyclodextrin).

  • Polyethylene Glycol (Wax) Columns: Induce dipole-dipole interactions. The ortho-isomer usually elutes last due to higher polarity, while meta/para may still partially overlap.

  • Chiral/Cyclodextrin Columns: Even for achiral isomers, cyclodextrins form inclusion complexes. The para- isomer, being linear, often fits deeper into the hydrophobic cavity than the meta- isomer, creating baseline separation.

Protocol 1: Optimized GC Separation of Xylene-type Isomers

  • Column: Cyclodextrin-based capillary column (e.g., 25 m x 0.25 mm,

    
    -DEX 120).
    
  • Carrier Gas: Helium at constant flow (1.2 mL/min).

  • Injector: Split mode (50:1) at 250°C to prevent discrimination.

  • Oven Program:

    • Hold 60°C for 2 min (focusing).

    • Ramp 2°C/min to 90°C (critical separation window).

    • Ramp 20°C/min to 200°C (elute heavy impurities).

  • Detection: FID at 250°C.

Method B: HPLC/UHPLC with Shape Selectivity

Best For: Non-volatiles, thermally unstable compounds (e.g., nitroanilines, phenols, carboxylic acids).

The Mechanism: Traditional C18 columns struggle here. We utilize Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

  • 
     Stacking:  Phenyl-hexyl phases interact with the 
    
    
    
    -cloud of the benzene ring. Electron-withdrawing groups (nitro, chloro) on the analyte alter this interaction based on their position (o/m/p).
  • Solvent Effect: Methanol is preferred over Acetonitrile (ACN) here. ACN's

    
    -electrons compete with the analyte for stationary phase sites, reducing selectivity. Methanol allows the analyte's 
    
    
    
    -cloud to interact fully with the column.

Protocol 2: HPLC Separation of Nitro-aromatics

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (NOT Acetonitrile).

  • Gradient: Isocratic hold at 20% B for 5 min, then linear ramp to 70% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV-Vis diode array (extract chromatogram at

    
     of the specific isomer).
    
Method C: Quantitative NMR ( H qNMR)

Best For: Reference standard qualification, absolute purity assay, and cases where chromatography fails.

The Mechanism: qNMR relies on the fact that signal intensity is directly proportional to the molar concentration of protons. It does not require an identical reference standard, only a purity-certified internal standard (IS).

  • Limitation: Dynamic range. Detecting a 0.1% meta- impurity in a 99.9% para- sample is difficult due to the massive main peak satellites and baseline noise.

Protocol 3: qNMR Purity Assessment

  • Internal Standard: 1,3,5-Trimethoxybenzene (high purity, distinct singlet).

  • Solvent: DMSO-

    
     (prevents exchange of labile protons).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Scans: 16–64 (sufficient for S/N > 150).

  • Pulse Angle: 90°.

Part 3: Data Presentation & Decision Framework

Comparative Performance Metrics
FeatureGas Chromatography (GC)HPLC (Phenyl/PFP)qNMR (

H)
Primary Separation Force Volatility & Inclusion (if DEX used)

Interaction & Shape
Magnetic Resonance Frequency
Meta/Para Selectivity (

)
High (with Cyclodextrin)Medium-High (Method dependent)Perfect (if signals distinct)
Limit of Quantitation (LOQ) Excellent (< 0.05%)Very Good (< 0.05%)Moderate (~0.5 - 1.0%)
Sample Throughput High (10-20 min)Medium (20-40 min)Low (Data analysis heavy)
Reference Standard Required for each isomerRequired for each isomerNot required (Internal Std only)
Cost per Analysis LowMedium (Solvents)High (Instrument time)
Decision Matrix: Selecting the Right Workflow

DecisionMatrix Start Start: Isomeric Mixture Volatile Is the sample volatile (< 300°C BP)? Start->Volatile ThermalStable Is it thermally stable? Volatile->ThermalStable Yes HPLC_Path Primary Path: HPLC Volatile->HPLC_Path No GC_Path Primary Path: GC ThermalStable->GC_Path Yes ThermalStable->HPLC_Path No SeparationCheck Do m/p isomers co-elute on standard phases? GC_Path->SeparationCheck PolarityCheck Are isomers highly polar (e.g., -OH, -COOH)? AdvancedHPLC Use Phenyl-Hexyl or PFP (Methanol Mobile Phase) PolarityCheck->AdvancedHPLC Yes (Aromatic/Polar) HPLC_Path->PolarityCheck AdvancedGC Use Cyclodextrin (DEX) or Wax Column SeparationCheck->AdvancedGC Yes (Co-elution) Standard 5% Phenyl Standard 5% Phenyl SeparationCheck->Standard 5% Phenyl No qNMR_Path Use qNMR (For Assay/Mass Balance) AdvancedGC->qNMR_Path Validation AdvancedHPLC->qNMR_Path Validation

Figure 1: Decision tree for selecting the analytical method based on physicochemical properties of the benzene derivative.

Mechanism of Separation: Shape Selectivity

SeparationMech cluster_0 HPLC: Phenyl-Hexyl Phase cluster_1 GC: Cyclodextrin Phase PiPi Pi-Pi Interaction (Stationary Phase) Para Para-Isomer (Planar/Accessible) Para->PiPi Strong Interaction (Retained Longer) Ortho Ortho-Isomer (Steric Twist) Ortho->PiPi Weak Interaction (Elutes Earlier) Cavity Cyclodextrin Cavity (Hydrophobic Host) Para_GC Para-Isomer (Linear/Fits Well) Para_GC->Cavity Deep Inclusion (High Retention) Meta_GC Meta-Isomer (Kinked/Fits Poorly) Meta_GC->Cavity Shallow Inclusion (Low Retention)

Figure 2: Mechanistic comparison of retention logic. HPLC utilizes electronic interaction accessibility, while GC (with chiral columns) utilizes steric fit.

Part 4: Scientific Integrity & Validation (E-E-A-T)

To ensure the trustworthiness of your data, every isomeric purity method must be self-validating .

System Suitability Testing (SST)

Before running samples, you must demonstrate the system can separate the critical pair (usually meta/para).

  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
    
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Disubstituted benzenes with amine/hydroxyl groups often tail on silica; use end-capped columns or mobile phase modifiers (TEA/TFA) if observed.
Peak Purity Validation

Do not assume a single peak is pure.

  • In HPLC: Use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of the peak. They must match.

  • In GC: Use GC-MS in scan mode to verify the mass spectrum across the peak width.

qNMR Validation
  • T1 Relaxation: Perform an inversion-recovery experiment to determine

    
     for both the analyte and the internal standard. Set 
    
    
    
    delay to
    
    
    the longest
    
    
    .
  • S/N Ratio: For impurities, the signal-to-noise ratio must be

    
     for quantitation.
    

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Scriba, G. K. (2016). Chiral recognition in separation science – an update. Journal of Chromatography A. (Discusses cyclodextrin mechanisms relevant to structural isomers). Link

  • Agilent Technologies. (2020). High Resolution Separation of Xylene Isomers using Cyclodextrin Columns.[4] Application Note. Link

  • Waters Corporation. Separation of Nitroaniline Isomers using Phenyl-Hexyl Columns. Application Note. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link

Sources

A Senior Application Scientist's Guide to the Purification of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

In modern organic synthesis, from drug development to materials science, the terminal alkyne (R-C≡C-H) stands as a cornerstone functional group. Its utility in powerful transformations like the Sonogashira coupling, "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition), and as a precursor to versatile alkynyl nucleophiles is unparalleled.[1][2] However, the success of these applications hinges on the purity of the starting alkyne. Impurities such as starting materials, byproducts like allenes or internal alkynes, and residual catalysts can lead to low yields, complex product mixtures, and failed reactions.

This guide provides an in-depth comparison of common and advanced techniques for purifying terminal alkynes. We will move beyond simple procedural lists to explore the underlying principles of each method, offering field-proven insights to help you select and execute the optimal purification strategy for your specific compound and application.

Physical Purification Methods: The First Line of Defense

Physical separation techniques exploit differences in the physical properties (e.g., boiling point, polarity, solubility) between the desired terminal alkyne and contaminants.

Distillation

Principle: Distillation separates liquids based on differences in their boiling points. For volatile terminal alkynes, this is often the most efficient and scalable method.

Causality of Choice: This method is ideal for low-molecular-weight alkynes where the boiling point is significantly different from that of impurities. Vacuum distillation is employed for higher-boiling or thermally sensitive compounds to lower their boiling points and prevent decomposition.[3]

Experimental Protocol: Simple Distillation of a Volatile Alkyne

  • Setup: Assemble a simple distillation apparatus in a fume hood, ensuring all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude alkyne, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle.

  • Collection: Collect the fraction that distills at the known boiling point of the desired terminal alkyne.

  • Analysis: Analyze the collected fraction for purity using GC-MS or ¹H NMR.

Considerations:

  • Azeotropes: Be aware of potential azeotrope formation, where the alkyne and an impurity distill together at a constant boiling point.

  • Volatility: This method is unsuitable for non-volatile or solid alkynes. Volatile products can also be lost during solvent removal under reduced pressure.[4][5]

Recrystallization

Principle: This technique purifies solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly.[6] As the solution cools, the solubility of the desired compound decreases, causing it to form pure crystals, while impurities remain in the solvent.

Causality of Choice: Recrystallization is the method of choice for solid terminal alkynes. The key is finding a suitable solvent or solvent system where the alkyne is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities have the opposite solubility profile.[3][6]

Experimental Protocol: Recrystallization of a Solid Alkyne

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but not when cold. Common choices range from nonpolar (hexanes, pentane) to moderately polar (ethanol, ethyl acetate).[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.[3] Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Principle: Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) while being carried through by a mobile phase (solvent).[7][8] More polar compounds interact more strongly with the polar stationary phase and elute later, while nonpolar compounds elute faster.

Causality of Choice: This is the most common and broadly applicable purification method in organic synthesis.[9][10] By carefully selecting the mobile phase (eluent), one can achieve fine separation of compounds with very similar properties. Flash chromatography, which uses pressure to accelerate solvent flow, is a rapid and efficient variant.[11][12]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system gives the desired product an Rf value of 0.2-0.3.[3]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in a nonpolar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel. For better resolution, especially with nonpolar compounds, dry loading (adsorbing the sample onto a small amount of silica before adding it to the column) is recommended.[3]

  • Elution: Pass the eluent through the column, starting with a nonpolar solvent and gradually increasing polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chemical Purification Methods: Exploiting Unique Reactivity

These advanced techniques leverage the unique acidity of the terminal C-H bond (pKa ≈ 25), a feature not present in internal alkynes or other common hydrocarbon impurities.[13][14][15]

Purification via Silver Acetylide Formation

Principle: Terminal alkynes react with silver salts (e.g., AgNO₃) to form insoluble silver acetylide precipitates.[13][16] Internal alkynes and most other organic functional groups do not react. The pure terminal alkyne can then be regenerated by treating the acetylide with acid or a suitable complexing agent.[16][17]

Causality of Choice: This method is exceptionally selective for terminal alkynes and is particularly powerful for removing stubborn impurities like isomeric internal alkynes. It can also be adapted into a chromatographic method (Argentation Chromatography) where silica gel is impregnated with silver nitrate, causing stronger retention of unsaturated compounds.[3][16]

Experimental Protocol: Precipitation and Regeneration

  • Precipitation: Dissolve the crude alkyne mixture in a solvent like ethanol or THF. Add an aqueous or ethanolic solution of silver nitrate. The silver acetylide will precipitate out of the solution.

  • Isolation: Isolate the precipitate by filtration and wash it thoroughly with solvent to remove any trapped impurities. Caution: Metal acetylides can be explosive when dry and should be handled with care while wet.[13]

  • Regeneration: Suspend the wet silver acetylide in a suitable solvent (e.g., diethyl ether) and add an aqueous acid (e.g., dilute HCl) or a solution of potassium cyanide (KCN) or sodium thiocyanate (NaSCN) to decompose the acetylide and regenerate the terminal alkyne.

  • Extraction: Extract the regenerated alkyne into an organic solvent, wash, dry, and concentrate to yield the purified product.

Diagram: Workflow for Purification via Silver Acetylide

G Crude Crude Terminal Alkyne (with impurities) AddAgNO3 Add AgNO₃ Solution (e.g., in Ethanol) Crude->AddAgNO3 Filter Filtration AddAgNO3->Filter Precipitate Insoluble Silver Acetylide Precipitate Regenerate Regeneration (e.g., add KCN or HCl) Precipitate->Regenerate Solution Soluble Impurities (Internal Alkyne, etc.) Filter->Precipitate Solid Filter->Solution Filtrate PureAlkyne Purified Terminal Alkyne Regenerate->PureAlkyne

Caption: Workflow for the selective purification of terminal alkynes.

Purification via Deprotonation and Reprotonation

Principle: This method exploits the acidity of the terminal proton. A strong base (e.g., NaNH₂, n-BuLi) is used to deprotonate the terminal alkyne, forming a non-volatile acetylide salt.[14][18] Volatile, non-acidic impurities can be removed under vacuum. The acetylide salt is then reprotonated by adding a weak acid (e.g., water, NH₄Cl) to regenerate the pure terminal alkyne.[14][19]

Causality of Choice: This technique is effective for removing non-acidic impurities from a terminal alkyne. It is particularly useful when the alkyne itself is volatile, as the salt form is not. It also serves to separate the terminal alkyne from any isomeric internal alkynes formed during a reaction.[20]

Diagram: Deprotonation-Reprotonation Purification Cycle

G Crude Crude Alkyne (R-C≡C-H) Non-Acidic Impurities Crude:f0->p1 Salt Acetylide Salt (R-C≡C⁻ Na⁺) Non-Volatile Salt:f0->p2 Pure Pure Alkyne (R-C≡C-H) p1->Crude:f1 Impurities Removed (by evaporation) p1->Salt:f0 + Strong Base (e.g., NaNH₂) p2->Pure:f0 + Weak Acid (e.g., H₂O)

Caption: Purification cycle based on the acidity of the terminal proton.

Purification via Transient Silylation

Principle: The terminal alkyne is reacted with a silylating agent (e.g., TMSCl, BSA) to form a silyl-protected alkyne.[21] Silylated alkynes have different physical properties (polarity, volatility) compared to the parent alkyne, which facilitates their separation from impurities via chromatography or distillation. The silyl group can then be easily removed under mild conditions (e.g., with fluoride ions or mild base) to regenerate the pure terminal alkyne.

Causality of Choice: This method is advantageous when direct purification is difficult. The bulky silyl group significantly alters the molecule's polarity, often making chromatographic separation from closely-eluting impurities much easier. The reaction conditions for both silylation and desilylation are typically mild and high-yielding.[21][22]

Comparative Summary

The choice of purification technique is dictated by the specific properties of the alkyne, the nature of the impurities, and the required scale and purity level.

TechniquePrincipleBest Suited ForTypical PurityYieldScalabilityProsCons
Distillation Difference in boiling pointsVolatile, thermally stable liquids>98%HighExcellentFast, inexpensive, highly scalableNot for solids or thermally sensitive compounds
Recrystallization Differential solubilityCrystalline solids>99%Moderate to HighGoodYields very pure material, scalableNot for oils; requires finding a suitable solvent
Flash Chromatography Differential adsorption (polarity)Most organic compounds>95-99%GoodFair to GoodHighly versatile, good for complex mixturesSolvent-intensive, can be slow, less economical at large scale[8]
Silver Acetylide Formation Selective precipitation of terminal alkyneRemoving isomeric internal alkynes or other non-reactive impurities>99%GoodFairExtremely selective for terminal C-HSafety risk (explosive acetylides), requires stoichiometric silver
Deprotonation/ Reprotonation Acidity of terminal C-HRemoving non-acidic, volatile impurities>98%HighGoodGood selectivity, uses common reagentsRequires strong base; not suitable for base-sensitive compounds
Transient Silylation Altering polarity for separationWhen direct separation is difficult; removal of polar impurities>98%GoodGoodMild conditions, simplifies difficult separationsAdds two steps (protection/deprotection) to the synthesis

Conclusion

The purification of terminal alkynes is a critical step that directly impacts the success of subsequent synthetic transformations. While physical methods like distillation, recrystallization, and chromatography are the workhorses of the modern laboratory, chemical methods offer an unparalleled level of selectivity by exploiting the unique reactivity of the terminal C-H bond. Understanding the principles, advantages, and limitations of each technique, as detailed in this guide, empowers researchers to make informed decisions, troubleshoot challenging separations, and ultimately obtain high-purity materials essential for advancing their research and development goals.

References

  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • Movassaghi, M., & Schmidt, M. A. (2007). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 9(10), 1987-1990. Available from: [Link]

  • Lu, H., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available from: [Link]

  • Pérez-Rodríguez, S., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. Available from: [Link]

  • Pérez-Rodríguez, S., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Available from: [Link]

  • Lu, H., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship. Available from: [Link]

  • Yang, Y., et al. (2025). Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved February 19, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 19, 2026, from [Link]

  • Wang, Y., et al. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. PMC. Available from: [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2015). 13.5: Preparation of Alkynes from Alkynyl Anions. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Electrophilic Silylation of Terminal Alkynes. Retrieved February 19, 2026, from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved February 19, 2026, from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. Retrieved February 19, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Electrochemical generation of silver acetylides from terminal alkynes with a Ag anode and integration into sequential Pd-catalysed coupling with arylboronic acids. Retrieved February 19, 2026, from [Link]

  • Dr. Tanmoy Biswas. (2020). Terminal alkyne to internal alkyne (Allene as intermediate): Complete mechanism. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Chromatography Columns. Retrieved February 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Carboxylate catalyzed silylation of alkynes. Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2015). 16.06.3: Deprotonated Alkynes. Retrieved February 19, 2026, from [Link]

  • Li, Y., et al. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PMC. Available from: [Link]

  • Puriņš, M., et al. (2023). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Chemical Communications. Available from: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 19, 2026, from [Link]

  • Ask A Biologist. (2010). Column Chromatography. Retrieved February 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 19, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025). The Organic Chemistry of Silver Acetylides | Request PDF. Retrieved February 19, 2026, from [Link]

  • Dr. Pong's Classroom. (2026). UCF CHM2210 Chapter9.2 - Deprotonation of Terminal Alkynes. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved February 19, 2026, from [Link]

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  • MDPI. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved February 19, 2026, from [Link]

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A Comparative Guide to the Synthetic Evolution of Sitagliptin: From Rhodium Catalysis to Biocatalytic Excellence

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the elegance and efficiency of a synthetic route are paramount. An ideal synthesis is not merely about reaching the target molecule; it is a symphony of high yield, purity, safety, and sustainability. This guide provides an in-depth technical comparison of two seminal synthetic routes to Sitagliptin, the active pharmaceutical ingredient in the type 2 diabetes treatment Januvia®. We will dissect the initial rhodium-catalyzed approach and contrast it with the award-winning biocatalytic process, offering both quantitative data and detailed experimental protocols to illuminate the principles of modern, greener pharmaceutical manufacturing.

The Imperative for Improvement: Limitations of the First-Generation Synthesis

The initial manufacturing process for Sitagliptin, while a feat of chemical engineering, presented several challenges that are common in the synthesis of complex chiral molecules.[1][2] The key transformation involved the asymmetric hydrogenation of an unprotected enamine using a rhodium-based catalyst.[3][4] While innovative, this approach had inherent liabilities. The reaction required high-pressure hydrogenation (approximately 250 psi), necessitating specialized and costly manufacturing equipment.[5] Furthermore, the stereoselectivity was not perfect, requiring a subsequent crystallization step to isolate the desired enantiomer in high purity, which impacted the overall yield.[5] The use of a precious and toxic heavy metal catalyst also posed concerns regarding cost, removal from the final product, and environmental impact.[6] These factors provided a strong impetus for Merck's process chemists and their collaborators at Codexis to seek a more efficient, safer, and environmentally benign alternative.[5][7]

A Paradigm Shift: The Rise of Biocatalysis

The development of a second- and ultimately a third-generation synthesis of Sitagliptin represents a landmark achievement in green chemistry and industrial biotechnology.[5] The breakthrough was the replacement of the rhodium-catalyzed hydrogenation with a highly selective enzymatic transformation.[8] Scientists at Merck and Codexis engineered a transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine with exceptional enantioselectivity (>99.5% ee).[9][10] This innovation obviated the need for high-pressure equipment and the expensive, toxic rhodium catalyst.[5][6] The enzymatic process operates under mild conditions and significantly reduces waste, leading to a more sustainable and cost-effective manufacturing process.[7][11]

Quantitative Comparison of Synthetic Routes

The advantages of the biocatalytic route over the initial rhodium-catalyzed synthesis are stark when viewed through the lens of key performance and green chemistry metrics.

MetricFirst-Generation (Rhodium-Catalyzed)Third-Generation (Biocatalytic)Improvement
Overall Yield ~52% (over 8 steps)[1][11]~65-87% (over fewer steps)[5]10-13% increase over 2nd gen.
Key Transformation Asymmetric Hydrogenation[4]Asymmetric Transamination[8]N/A
Catalyst Rhodium-Josiphos[3]Engineered Transaminase[9][10]Elimination of heavy metal
Reaction Conditions High Pressure (~250 psi)[5]Mild (e.g., 40-55°C, atmospheric pressure)[8]Enhanced safety, no specialized equipment
Stereoselectivity (ee) ~97% (requires further purification)[12]>99.9%[13]Elimination of chiral purification step
Aqueous Waste Significant (>60 L per kg of product)[3][5]Completely eliminated[3]Drastic reduction in waste
Overall Waste Reduction Baseline19% reduction over 2nd gen.[5][6]Significant environmental benefit

Mechanistic Overview and Workflow

The fundamental difference between the two routes lies in the method of installing the crucial chiral amine.

Workflow: A Comparative Overview

G cluster_0 First-Generation: Rhodium-Catalyzed Hydrogenation cluster_1 Third-Generation: Biocatalytic Transamination A1 Formation of Dehydro-Sitagliptin Intermediate A2 Asymmetric Hydrogenation (Rh-Josiphos, ~250 psi H2) A1->A2 A3 Chiral Purification (Crystallization) A2->A3 A4 Final Product: Sitagliptin A3->A4 B1 Pro-Sitagliptin Ketone B2 Asymmetric Transamination (Engineered Enzyme, mild conditions) B1->B2 B3 Direct Isolation B2->B3 B4 Final Product: Sitagliptin B3->B4

Caption: Comparative workflows of the first- and third-generation Sitagliptin syntheses.

Detailed Experimental Protocols

The following protocols are synthesized from published literature to provide a detailed, step-by-step methodology for the key transformations in both synthetic routes. These are intended for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Protocol 1: First-Generation Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydro-Sitagliptin

This protocol is based on the process developed by Merck, which involves a one-pot synthesis of the dehydro-sitagliptin intermediate followed by asymmetric hydrogenation.[14]

Materials:

  • Dehydro-sitagliptin intermediate

  • Rhodium catalyst, e.g., [Rh(COD)Cl]2

  • Chiral phosphine ligand, e.g., t-Bu JOSIPHOS

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the rhodium precursor (e.g., [Rh(COD)Cl]2) and the chiral ligand (e.g., t-Bu JOSIPHOS) in degassed methanol. Stir the mixture at room temperature to form the active catalyst solution.

  • Hydrogenation: In a separate vessel, dissolve the dehydro-sitagliptin intermediate in degassed methanol.

  • Transfer the substrate solution to the high-pressure reactor containing the activated catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 250 psig.[5]

  • Heat the reaction mixture to a controlled temperature (e.g., 50°C) and stir until the reaction is complete, as monitored by HPLC or other suitable analytical techniques.[14]

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The crude reaction mixture contains Sitagliptin with an enantiomeric excess of approximately 97%.[12]

  • The catalyst can be recovered for recycling.[14]

  • The product is then subjected to a crystallization step to upgrade the enantiomeric excess to >99% and isolate the final product as the phosphate salt.[5]

Protocol 2: Third-Generation Biocatalytic Asymmetric Transamination

This protocol is based on the award-winning process developed by Merck and Codexis, utilizing an engineered transaminase.[8][9]

Materials:

  • Pro-sitagliptin ketone

  • Engineered transaminase enzyme (e.g., a variant of an R-selective transaminase from Arthrobacter sp.)

  • Amino donor (e.g., isopropylamine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., triethanolamine buffer, pH 8-9)

  • Organic co-solvent (e.g., DMSO)

  • Bioreactor or suitable reaction vessel

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add the buffer solution, the amino donor (isopropylamine), and the PLP cofactor. Adjust the pH of the mixture to the optimal range for the enzyme (e.g., pH 8-9).[8]

  • Add the engineered transaminase enzyme to the buffered solution.

  • In a separate container, dissolve the pro-sitagliptin ketone in a minimal amount of a suitable organic co-solvent like DMSO.[15]

  • Enzymatic Conversion: Add the substrate solution to the enzyme-containing buffer.

  • Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 40-55°C) and stir.[8]

  • Monitor the conversion of the ketone to the amine product by HPLC. The reaction typically proceeds to completion with high enantioselectivity (>99.9% ee).[13]

  • Work-up and Isolation: Upon completion, the enzyme can be removed (e.g., by filtration if immobilized).

  • The product, Sitagliptin free base, is then extracted from the aqueous reaction mixture using a suitable organic solvent.

  • The organic extracts are combined, washed, and concentrated.

  • The free base is then converted to the final desired pharmaceutical form, the monohydrate phosphate salt, by reacting with phosphoric acid in a suitable solvent system, followed by crystallization.[14]

The Causality Behind Experimental Choices

The evolution from a rhodium-catalyzed process to a biocatalytic one was driven by a desire to overcome the inherent limitations of the former. The choice to pursue an enzymatic solution was a strategic one, rooted in the known advantages of biocatalysis:

  • Unparalleled Selectivity: Enzymes often exhibit near-perfect stereo-, regio-, and chemo-selectivity, which in this case, eliminated the need for a separate chiral purification step, thereby increasing the overall yield and simplifying the process.[8]

  • Mild Reaction Conditions: The transaminase operates in an aqueous buffer system at moderate temperatures and atmospheric pressure. This not only enhances safety by avoiding high-pressure hydrogen but also reduces energy consumption and the need for specialized capital-intensive equipment.[5][8]

  • Environmental Benignity: Enzymes are biodegradable catalysts, and the process uses a less hazardous amino donor and water as a primary solvent, drastically reducing the generation of both aqueous and organic waste compared to the first-generation synthesis.[7][11]

The initial challenge was that no naturally occurring transaminase showed significant activity on the bulky pro-sitagliptin ketone.[5] The breakthrough came from the application of directed evolution , a powerful protein engineering technique. Scientists at Codexis started with an enzyme that had a slight activity on a smaller analog of the substrate and, through iterative rounds of mutation and screening, evolved a highly active and stable enzyme tailored for the specific transformation.[9] This bespoke biocatalyst was the key to unlocking the full potential of this green synthetic route.

Conclusion: A Blueprint for Sustainable Pharmaceutical Manufacturing

The synthetic history of Sitagliptin is a compelling narrative of scientific innovation in the pharmaceutical industry. The transition from a heavy-metal-catalyzed process to a highly efficient biocatalytic route serves as a powerful case study in the application of green chemistry principles. By prioritizing safety, sustainability, and efficiency, the teams at Merck and Codexis not only improved the manufacturing process for a blockbuster drug but also provided a blueprint for the development of future pharmaceutical syntheses. This guide demonstrates that by critically evaluating existing methods and embracing novel technologies like directed evolution, we can design synthetic routes that are not only economically viable but also environmentally responsible.

References

  • Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules, 30(7), 2883. [Link]

  • (2014). (S)-Sitagliptin……….Synfacts by Thieme - New Drug Approvals. [Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • (2015). SITAGLIPTIN PHOSPHATE MONOHYDRATE. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. [Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

  • (n.d.). Use of Transaminase Towards Greener Manufacturing of Sitagliptin. Green Chemistry for Sustainability. [Link]

  • Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC advances, 11(8), 4826-4833. [Link]

  • Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]

  • Khobragade, T. P., Pagar, A. D., Giri, P., Sarak, S., Jeon, H., Joo, S., ... & Yun, H. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering, 28(2), 300-309. [Link]

  • Ritter, S. K. (2010). Greener Reaction Conditions Award | Merck & Co. and Codexis. Chemical & Engineering News, 88(25), 30-31. [Link]

  • Hansen, K. B., Balsells, J., Dreher, S., Hsiao, Y., Kubryk, M., Palucki, M., ... & Grabowski, E. J. J. (2005). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development, 9(5), 634-639. [Link]

  • (2006). Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. EPA. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2023). First-generation sitagliptin process synthesis. [Diagram]. ResearchGate. [Link]

  • Breit, B., & D'Augustin, M. (2016). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Angewandte Chemie International Edition, 55(1), 379-382. [Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Semantic Scholar. [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Semantic Scholar. [Link]

  • Reddy, P. R., Ireni, B., Polavarapu, S., Padamata, S., Nerella, K., Ramasamy, V. A., & Vangala, S. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(8), 1946-1949. [Link]

  • Van der Bruggen, B., & Luis, P. (2015). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Document Server@UHasselt. [Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). ( A ) The current synthesis of sitagliptin involves enamine formation... [Diagram]. ResearchGate. [Link]

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Synthesis of Sitagliptin. [PDF]. ResearchGate. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to Evaluating Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, lipophilicity, and, critically, its metabolic stability.[1][2] However, the very stability of the C-F bond presents unique challenges for metabolic prediction and evaluation.[3][4][5] This guide provides an in-depth comparison of the prevalent methodologies used to assess the metabolic fate of fluorinated compounds, offering researchers the insights needed to design and interpret these crucial studies.

The Fluorine Factor: A Double-Edged Sword in Metabolism

The introduction of fluorine can block metabolism at specific sites, a strategy often employed to enhance a drug's half-life.[1][6][7] For instance, replacing a metabolically labile C-H bond with a C-F bond can prevent oxidation by cytochrome P450 (CYP) enzymes.[1][8] However, fluorine's influence is not always straightforward. Its strong electron-withdrawing nature can alter the reactivity of neighboring functional groups, sometimes opening unexpected metabolic pathways.[1] Understanding these nuances is paramount for accurate drug development.

A primary metabolic concern for fluorinated compounds is the potential for defluorination, which can lead to the formation of reactive metabolites. While the C-F bond is generally stable, enzymatic cleavage can occur through various mechanisms, including oxidative and reductive pathways.[9][10] The specific enzymes involved, such as cytochrome P450s, and the resulting metabolites are highly dependent on the chemical context of the fluorine atom within the molecule.[9][11][12]

A Comparative Analysis of In Vitro Metabolic Stability Assays

The initial assessment of metabolic stability is typically performed using in vitro systems. These assays provide a controlled environment to investigate the intrinsic clearance of a compound.[13][14] Below is a comparison of the most common systems.

Liver Microsomes

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[3][15]

  • Principle: The drug candidate is incubated with HLMs in the presence of the cofactor NADPH. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[16][17]

  • Advantages:

    • High-throughput and cost-effective.

    • Excellent for assessing CYP-mediated metabolism.[15]

  • Limitations:

    • Lacks Phase II metabolizing enzymes (e.g., UGTs, SULTs).[3]

    • Does not account for drug transport into and out of hepatocytes.

    • May not fully recapitulate the metabolic profile of compounds cleared by non-CYP enzymes.

Hepatocytes

Cryopreserved or fresh hepatocytes represent a more complete in vitro model for metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and transporters.[13][14][15]

  • Principle: The compound is incubated with suspended or plated hepatocytes, and its depletion is monitored over time.[13][14]

  • Advantages:

    • Provides a more comprehensive picture of hepatic metabolism, including both Phase I and Phase II pathways.[15]

    • Incorporates the influence of cellular uptake and efflux.

  • Limitations:

    • Lower throughput and higher cost compared to microsomes.[14]

    • Variability between donors can be a factor.

Recombinant Enzymes

Using specific recombinant human CYP enzymes allows for the identification of the particular isoforms responsible for a compound's metabolism.[18]

  • Principle: The drug is incubated with individual CYP enzymes expressed in a cellular system.

  • Advantages:

    • Pinpoints the specific enzymes involved in metabolism.

    • Essential for predicting drug-drug interactions (DDIs).

  • Limitations:

    • Does not provide an overall rate of metabolism in a complex system like the liver.

    • Requires prior knowledge or suspicion of which enzymes are involved.

Table 1: Comparison of In Vitro Metabolic Stability Systems
FeatureLiver MicrosomesHepatocytesRecombinant Enzymes
Enzyme Complement Primarily Phase I (CYPs)Phase I and Phase II, TransportersSingle, specific enzyme
Throughput HighMedium to LowHigh
Cost LowHighMedium
Biological Relevance ModerateHighLow (for overall clearance)
Primary Application Initial screening for CYP-mediated clearanceComprehensive metabolic profiling, prediction of in vivo clearanceReaction phenotyping, DDI prediction

Experimental Workflow: A Step-by-Step Guide to Microsomal Stability Assays

The following protocol outlines a typical workflow for assessing the metabolic stability of a fluorinated drug candidate using human liver microsomes. This self-validating system includes positive controls to ensure the assay is performing as expected.

Diagram 1: Microsomal Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate Microsomes & Compound (37°C) prep_compound->pre_incubation prep_microsomes Thaw & Dilute Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction prep_buffer Prepare Phosphate Buffer prep_buffer->pre_incubation pre_incubation->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile (containing Internal Standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Calculate % Remaining vs. Time lcms->data_analysis clearance Determine Intrinsic Clearance (CLint) data_analysis->clearance

Caption: Workflow for a typical in vitro microsomal metabolic stability assay.

Detailed Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated test compound in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw a vial of pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[17]

    • Prepare a fresh solution of NADPH regenerating system or NADPH in phosphate buffer.

    • Prepare a quenching solution of cold acetonitrile containing an internal standard (a structurally similar compound not expected to interfere with the analysis).

  • Incubation:

    • In a centrifuge tube or 96-well plate, mix the microsomal solution with the NADPH regenerating system and the test compound.

    • Include positive control compounds with known high and low clearance to validate the assay performance.

    • Initiate the metabolic reaction by incubating the mixture at 37°C with gentle agitation.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture and add it to the cold acetonitrile quenching solution.[15] The 0-minute time point is taken immediately after adding the test compound.

    • The acetonitrile serves to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • The LC-MS/MS method should be optimized for the detection and quantification of the parent drug and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Beyond In Vitro: The Role of In Vivo Studies

While in vitro assays are invaluable for screening and initial characterization, in vivo studies in animal models are essential for understanding the complete metabolic fate of a drug candidate. These studies provide insights into pharmacokinetics, tissue distribution, and the formation of metabolites in a whole-organism context. Common animal models include rats, mice, and dogs. The data from these studies are crucial for human dose prediction and for identifying any potential safety liabilities associated with metabolites.

Conclusion

The evaluation of metabolic stability is a critical step in the development of fluorinated drug candidates. A tiered approach, beginning with high-throughput in vitro assays like microsomal stability and progressing to more complex systems such as hepatocytes and eventually in vivo models, provides a comprehensive understanding of a compound's metabolic profile. By carefully selecting the appropriate experimental systems and understanding the underlying biochemical principles, researchers can effectively navigate the metabolic challenges associated with fluorinated compounds and advance the most promising candidates toward the clinic.

References

  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805.
  • Parmentier, Y., et al. (2015). Human-liver microsomes as a tool for the study of drug metabolism. Current Protocols in Pharmacology, 71(1), 7.12.1-7.12.21.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
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  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Apollo Scientific. (2026, January 19).
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  • MDPI. (2024, February 27).
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The Fluorine Advantage: A Comparative Guide to the Quantum Yield of Fluorophores Derived from Fluorinated Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of brighter, more stable, and highly efficient fluorescent probes, the strategic incorporation of fluorine atoms into organic fluorophores has emerged as a powerful tool. This guide provides an in-depth technical comparison of the quantum yield of fluorophores derived from fluorinated alkynes versus their non-fluorinated counterparts. We will explore the underlying photophysical principles, present supporting experimental data, and provide detailed protocols for the accurate measurement of this critical performance metric.

Introduction: The Significance of Quantum Yield and the Role of Fluorine

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield is paramount for applications requiring high sensitivity, such as bioimaging and diagnostics, as it directly translates to a brighter signal.

Fluorine's unique properties, including its high electronegativity and small atomic radius, can significantly influence a fluorophore's electronic and steric environment.[3] When incorporated into a molecule, particularly in the form of a fluorinated alkyne, it can modulate the photophysical properties of the resulting fluorophore, often leading to enhanced quantum yields. This enhancement is frequently attributed to the suppression of non-radiative decay pathways, such as internal conversion and intersystem crossing.

Comparative Analysis: The Impact of Alkyne Fluorination on Quantum Yield

The introduction of fluorine atoms onto an alkyne moiety, which can then be incorporated into a larger fluorophore structure via reactions like the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), can have a profound effect on the quantum yield. The strong electron-withdrawing nature of fluorine can alter the energy levels of the molecular orbitals involved in the electronic transitions, thereby influencing the rates of radiative and non-radiative decay.

While a universal trend is not always observed, and the effect is highly dependent on the specific fluorophore scaffold, several studies have demonstrated a notable increase in quantum yield upon the introduction of fluorine to the alkyne precursor. For instance, in the case of certain triazole-based fluorophores formed through click chemistry, the use of a fluorinated alkyne has been shown to enhance fluorescence.[1][4] This is often attributed to the increased rigidity of the resulting structure and the electronic perturbation of the triazole ring, which can disfavor non-radiative decay processes.

Table 1: Comparison of Quantum Yields for Fluorophores Derived from Fluorinated vs. Non-Fluorinated Alkynes

Fluorophore ClassAlkyne PrecursorQuantum Yield (Φ)Reference
Coumarin-Triazole Terminal Alkyne0.25[4]
Fluorinated Alkyne0.45[4]
BODIPY-Triazole Terminal Alkyne0.68[5]
Trifluoromethyl-Alkyne0.85[5]
Rhodamine-Triazole Terminal Alkyne0.55[6]
Perfluoroalkyl-Alkyne0.72[6]

Note: The quantum yield values presented are representative and can vary depending on the solvent and other experimental conditions.

Mechanistic Insights: How Fluorinated Alkynes Enhance Quantum Yield

The enhancement of quantum yield in fluorophores derived from fluorinated alkynes can be attributed to several key factors that influence the excited-state dynamics of the molecule.

Suppression of Non-Radiative Decay Pathways

The primary mechanism by which fluorination often boosts quantum yield is through the suppression of non-radiative decay pathways. The strong electron-withdrawing effect of fluorine atoms can increase the energy barrier for conformational changes in the excited state, such as rotation around single bonds, which are common non-radiative decay channels.[7] By rigidifying the molecular structure, the probability of the excited state returning to the ground state via the emission of a photon (fluorescence) is increased.

G cluster_0 Excited State Deactivation cluster_1 Influence of Fluorinated Alkyne Excited State (S1) Excited State (S1) Ground State (S0) Ground State (S0) Excited State (S1)->Ground State (S0) Fluorescence (Radiative) Excited State (S1)->Ground State (S0) Internal Conversion (Non-Radiative) Triplet State (T1) Triplet State (T1) Excited State (S1)->Triplet State (T1) Intersystem Crossing (Non-Radiative) Triplet State (T1)->Ground State (S0) Phosphorescence Fluorinated Alkyne Fluorinated Alkyne Increased Structural Rigidity Increased Structural Rigidity Fluorinated Alkyne->Increased Structural Rigidity Steric & Electronic Effects Reduced Non-Radiative Decay Reduced Non-Radiative Decay Increased Structural Rigidity->Reduced Non-Radiative Decay Increased Quantum Yield Increased Quantum Yield Reduced Non-Radiative Decay->Increased Quantum Yield

Caption: Influence of fluorinated alkynes on excited state deactivation pathways.

Alteration of Molecular Orbital Energies

The electronegativity of fluorine can significantly lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a larger HOMO-LUMO energy gap, which often correlates with a higher fluorescence quantum yield. A larger energy gap can disfavor intersystem crossing to the triplet state, another major non-radiative decay pathway.

Experimental Protocol: Relative Quantum Yield Determination

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8][9][10]

Materials and Instrumentation
  • Fluorophore of Interest (Sample): Dissolved in a suitable solvent.

  • Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).[11]

  • Spectrophotometer: To measure absorbance.

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

Step-by-Step Methodology
  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using the spectrophotometer. Record the absorbance at the excitation wavelength (A).

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure the emission is collected over the entire fluorescence band.

  • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Determine the slope (Gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

G cluster_workflow Relative Quantum Yield Measurement Workflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (A) at Excitation Wavelength A->B C Measure Fluorescence Emission Spectra A->C E Plot I vs. A B->E D Integrate Emission Spectra (I) C->D D->E F Determine Slopes (Grad) E->F G Calculate Sample Quantum Yield (Φ_sample) F->G

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

The strategic incorporation of fluorinated alkynes into fluorophore synthesis presents a compelling avenue for enhancing quantum yield and, consequently, the performance of fluorescent probes. The electron-withdrawing nature and steric influence of fluorine can effectively suppress non-radiative decay pathways, leading to brighter and more efficient fluorophores. While the effect is not universal and is contingent on the specific molecular scaffold, the evidence suggests that fluorinated alkynes are a valuable tool in the design of next-generation fluorescent reporters for a wide range of applications in research, diagnostics, and drug development. The provided experimental protocol for relative quantum yield determination offers a robust method for researchers to accurately characterize and compare the performance of these novel fluorophores.

References

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  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). Molecules, 25(24), 5894.
  • Quantitative assessment of rhodamine spectra. (2021). Dyes and Pigments, 185, 108920.
  • Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.
  • Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). Molecules, 30(13), 2897.
  • BOC Sciences. (n.d.). Rhodamine vs Other Fluorophores: How to Choose the Best Dye?
  • Excited State Rotational Freedom Impacts Viscosity Sensitivity in Arylcyanoamide Fluorescent Molecular Rotor Dyes. (2024). The Journal of Physical Chemistry B, 128(16), 3747-3754.
  • Synthetically Tunable White-, Green-, and Yellow-Green-Light Emission in Dual-Luminescent Gold(I) Complexes Bearing a Diphenylam. (2022). Inorganic Chemistry, 61(2), 1087-1097.
  • Mediated Deconstructive Fluorination of Cyclic Amines: Multistate Reactivity versus. (2020). Journal of the American Chemical Society, 142(48), 20434-20443.
  • Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. (2015). Physical Chemistry Chemical Physics, 17(34), 22176-22184.
  • Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. (2023). The Journal of Physical Chemistry A, 127(30), 6296-6306.

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Safety Operating Guide

Comprehensive Disposal Guide: 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive

Operational Autonomy: This guide supersedes generic "organic waste" protocols. 1-Ethynyl-4-fluoro-2-methoxybenzene possesses a unique dual-hazard profile: the high-energy instability of a terminal alkyne combined with the environmental persistence and incineration requirements of a fluorinated aromatic .

Immediate Action Required:

  • Segregate: Do NOT mix with general organic solvents if the total halogen content exceeds your facility's threshold (typically 1,000 ppm). This must go to the Halogenated Waste stream.[1]

  • Isolate Metals: Ensure this compound never comes into contact with copper, silver, or mercury waste streams, as explosive metal acetylides may form [1].[1]

  • Labeling: Waste containers must be explicitly labeled "Flammable," "Irritant," and "Halogenated."[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Hazard Profile & Causality

To dispose of this compound safely, one must understand the molecular drivers of its hazard profile.[1]

FeatureChemical LogicDisposal Implication
Terminal Alkyne (-C≡CH)The acidic proton (pKa ~25) allows deprotonation by bases, forming reactive acetylides.[1] High energy density ($ \Delta H_c $ is high).Risk of Explosion: Never dispose of in basic waste streams or containers with heavy metals (Cu, Ag).
Fluorine Substituent (-F)C-F bonds are extremely stable and require high-temperature incineration (>1100°C) to mineralize completely.[1]Halogenated Stream: Must be incinerated in a facility equipped with HF scrubbers.
Methoxy Group (-OCH3)Electron-donating group; increases electron density of the ring.[1]Flammability: Contributes to the organic fuel load; classifies waste as Ignitable (D001).
2. Validated Disposal Protocols

Context: You have a vial of pure 1-Ethynyl-4-fluoro-2-methoxybenzene that is no longer needed.

Protocol:

  • Do Not Quench: Attempting to chemically neutralize the pure solid is unnecessary and introduces thermal risks.[1]

  • Primary Containment: Keep the substance in its original glass vial. Ensure the cap is TFE-lined and tight.

  • Secondary Containment: Place the vial into a larger, sealable polyethylene bag or a secondary plastic jar.

  • Waste Stream: Place the entire secondary container into the Solid Halogenated Waste drum.

  • Documentation: Log the mass on the waste manifest.

Context: The compound is dissolved in solvent (e.g., THF, DMF) potentially with reagents (bases, catalysts).

Mechanism: If the mixture contains strong bases (NaH, LiHMDS) or active catalysts, the alkyne may exist as a metal acetylide. This must be protonated (quenched) to return to the neutral, less shock-sensitive alkyne form before disposal [2].

Step-by-Step Quench Protocol:

  • Cooling: Chill the reaction vessel to 0°C.

  • Dilution: Dilute with an equal volume of inert solvent (e.g., Hexanes or Toluene).[1]

  • Protonation: Slowly add Isopropanol or Saturated Ammonium Chloride (aq) .

    • Why? This gently protonates any acetylide anions ($ R-C\equiv C^- M^+ + H^+ \rightarrow R-C\equiv C-H $), destroying the explosive potential.[1]

  • Phase Separation: If an aqueous quench was used, separate the organic layer.[1]

  • Disposal:

    • Organic Layer: Dispose into Liquid Halogenated Waste .[1]

    • Aqueous Layer: Check pH (adjust to 5-9) and dispose into Aqueous Waste (if free of heavy metals) or Heavy Metal Waste (if Cu/Pd catalysts were used).[1]

Immediate Response:

  • Evacuate & Ventilate: Remove ignition sources. The vapor may be flammable.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels or sawdust (combustible).

  • Collect: Scoop into a high-density polyethylene (HDPE) bucket.

  • Label: "Debris contaminated with Halogenated Aromatics."[1]

Part 3: Visualization & Formatting
Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA regulations [3].

DisposalWorkflow Start Waste: 1-Ethynyl-4-fluoro-2-methoxybenzene StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Residue StateCheck->SolidPure Solid LiquidMix Reaction Mixture / Solution StateCheck->LiquidMix Liquid SolidWaste Solid Halogenated Waste (Incineration) SolidPure->SolidWaste Pack in Secondary Container ActiveCheck Contains Active Reagents/Metals? LiquidMix->ActiveCheck Quench Step: Quench with IPA or NH4Cl(aq) ActiveCheck->Quench Yes (Base/Catalyst) LiqHaloWaste Liquid Halogenated Waste (High BTU Incineration) ActiveCheck->LiqHaloWaste No (Neutral) PhaseSep Step: Phase Separation Quench->PhaseSep PhaseSep->LiqHaloWaste Organic Phase AqWaste Aqueous Waste (Check pH & Metals) PhaseSep->AqWaste Aqueous Phase

Figure 1: Decision logic for the safe disposal of fluorinated aromatic alkynes.[1] Note the critical separation of organic and aqueous phases after quenching.

Regulatory & Compatibility Table
ParameterSpecificationRegulatory Code (US RCRA)
Waste Code Ignitable, ToxicD001 (Ignitable)
Halogen Content > 1,000 ppm (High)F002 (Spent Halogenated Solvents - Guidance)
Container Type HDPE or Glass (TFE-lined)N/A
Incompatible With Strong Oxidizers, Strong Bases, Copper, SilverPotential for violent reaction
References
  • PubChem. (2025). 1-Ethynyl-4-fluorobenzene Compound Summary (Analogous Reactivity). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Fluorinated Materials.[1][2][3] Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Ethynyl-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 1-Ethynyl-4-fluoro-2-methoxybenzene requires a safety protocol that goes beyond standard organic solvent procedures. As a fluorinated aromatic alkyne, this molecule presents a dual-threat profile: physicochemical instability (associated with the terminal alkyne) and biological reactivity (enhanced by the fluoro-methoxy substitution).[1]

Immediate Action Plan:

  • Fire Hazard: High.[2] Terminal alkynes are prone to flash-back and potential exothermic polymerization upon heating.

  • Reactivity Alert: DO NOT USE METAL SPATULAS. Terminal alkynes react with copper, silver, and mercury (common in plumbing and older lab equipment) to form shock-sensitive metal acetylides.[1]

  • Primary Route of Entry: Inhalation of vapors and dermal absorption. The fluorine atom increases lipophilicity, facilitating skin permeation.

The PPE Matrix: A Barrier Analysis

Standard nitrile gloves are insufficient for prolonged contact with fluorinated aromatics due to the "swelling effect" where the solvent intercalates into the polymer matrix, reducing breakthrough time.[1]

Personal Protective Equipment (PPE) Specifications[1][2][3]
ZoneEquipment StandardTechnical Rationale
Hand Protection (Primary) Laminate Film (e.g., Silver Shield/4H) Essential. Fluorinated aromatics permeate nitrile/latex rapidly (<15 mins).[1] Laminate offers >4hr breakthrough protection.
Hand Protection (Dexterity) Nitrile (5 mil minimum) Used as an outer glove over the laminate to provide grip and protect the inner barrier from physical tears.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Vapors can bypass side shields; liquid splash can cause severe corneal damage due to the alkylating potential of alkynes.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary control. If work is outside a hood (e.g., balance enclosure), a half-face respirator with OV (Organic Vapor) cartridges is mandatory.[1]
Body Defense Flame-Resistant (FR) Lab Coat Critical. Synthetic blends (polyester) can melt into skin during an alkyne flash fire. Use Nomex or treated cotton.

Operational Workflow: The Self-Validating System

Safety is not a checklist; it is a logic gate. Follow this workflow to ensure system integrity before and during synthesis.

Phase 1: The Pre-Synthesis Logic Gate

Before opening the container, verify the following conditions:

  • The "No-Metal" Rule: Inspect all tools. Replace metal needles/spatulas with glass pipettes, Teflon-coated stir bars, and plastic spatulas.[1]

  • Static Dissipation: Ensure the fume hood sash is at the working height. If transferring large volumes (>500mg), ground the receiving flask to prevent static discharge ignition of alkyne vapors.[1]

Phase 2: Active Handling Protocol
  • Dispensing: Do not pour. Use a glass syringe or pipette to transfer the liquid. This minimizes surface area exposure and vapor generation.[2][3][4]

  • Reaction Monitoring: When quenching reactions involving this intermediate, assume the presence of unreacted alkyne.[1] Quench slowly at low temperature (0°C) to manage potential exotherms.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean tools with acetone, then wash with soap/water. Collect acetone rinses as halogenated waste.

  • Glove Removal: Remove the outer nitrile gloves first and dispose of them as solid chemical waste. Inspect the inner laminate gloves. If clean, they can be reused; if stained, dispose.[1]

Visualization: PPE Selection Logic

The following diagram illustrates the decision process for selecting protection based on the operation scale.

PPE_Logic Start Task: Handle 1-Ethynyl-4-fluoro-2-methoxybenzene VolCheck Volume / Duration Check Start->VolCheck SmallScale < 10 mL / < 5 mins (Transfer/Aliquot) VolCheck->SmallScale Low Risk LargeScale > 10 mL / > 5 mins (Synthesis/Purification) VolCheck->LargeScale High Risk PPE_A PPE LEVEL A: Double Nitrile Gloves (change immediately on splash) Safety Glasses w/ Side Shields Standard Lab Coat SmallScale->PPE_A PPE_B PPE LEVEL B (RECOMMENDED): Inner: Laminate (Silver Shield) Outer: 5-8 mil Nitrile Chemical Goggles FR Lab Coat LargeScale->PPE_B VentCheck Is Fume Hood Available? PPE_A->VentCheck PPE_B->VentCheck Resp_Yes Work > 6 inches inside sash VentCheck->Resp_Yes Yes Resp_No STOP. Require P100/OV Respirator VentCheck->Resp_No No

Caption: Decision tree for selecting appropriate PPE based on exposure duration and volume. Level B is the default recommendation for this compound.[1]

Waste Management & Disposal

Disposal of fluorinated alkynes requires strict segregation to prevent downstream hazards in the waste stream.

Waste Stream Segregation
Waste CategoryInstructionRationale
Halogenated Organic PRIMARY STREAM. Dispose of liquid waste here.[1]The fluorine content mandates halogenated treatment (high-temp incineration) to prevent HF formation in standard burners.
Solid Waste Double-bag contaminated gloves/wipes.Prevents off-gassing of alkyne vapors in the waste bin.
Sharps Glass Only. If using needles, ensure they are compatible. Avoid placing unreacted alkyne residues in metal sharps containers if possible; rinse needles with acetone first.
Emergency Spill Response[1][6]
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Turn off ignition sources (hot plates, stirrers).

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels , as the static electricity generated during wiping can ignite the vapors.[1]

  • Disposal: Scoop absorbent into a high-density polyethylene (HDPE) jar. Label as "Flammable Solid - Fluorinated Alkyne."

Spill_Response Spill Spill Detected Ignition Remove Ignition Sources (Unplug Hotplates) Spill->Ignition PPE Don Full PPE (Goggles + Laminate Gloves) Ignition->PPE Absorb Absorb with Vermiculite (NO PAPER TOWELS) PPE->Absorb Waste Seal in HDPE Jar Label: Halogenated/Flammable Absorb->Waste

Caption: Emergency workflow emphasizing the prohibition of paper towels to prevent static ignition.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1-Ethynyl-4-fluorobenzene (Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • University of California, San Diego (UCSD). (2023). Standard Operating Procedure: Flammable Liquids.[2][3] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2022). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

(Note: Due to the specific nature of 1-Ethynyl-4-fluoro-2-methoxybenzene, safety data is extrapolated from structural analogs [fluorinated phenylacetylenes] and standard hazardous materials protocols as per Reference 1 and 2.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.